molecular formula C8H7ClN2O3 B157530 2-chloro-N-(2-nitrophenyl)acetamide CAS No. 10147-70-3

2-chloro-N-(2-nitrophenyl)acetamide

Cat. No.: B157530
CAS No.: 10147-70-3
M. Wt: 214.6 g/mol
InChI Key: XXWVCPLQFJVURO-UHFFFAOYSA-N
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Description

2-chloro-N-(2-nitrophenyl)acetamide is a chloroacetamide derivative supplied as a high-purity chemical reagent for research and development purposes. This compound is strictly for research use only and is not intended for diagnostic or therapeutic applications. Chloroacetamides are valued in organic synthesis for their reactivity, particularly the chloroacetyl group, which can undergo further substitution reactions. As a research building block, this compound is part of a class of molecules studied for their potential biological activity. Research on structurally similar chloroacetamides has demonstrated their role as key intermediates in the synthesis of novel chemical entities. For instance, such compounds serve as precursors in the development of benzimidazole derivatives, which have been explored for their potential antidepressant activity . Furthermore, related 2-chloro-N-(nitrophenyl)acetamide analogs have shown promising in vitro antibacterial potential, with studies indicating efficacy against challenging pathogens like Klebsiella pneumoniae . The mechanism of action for such antibacterial activity is hypothesized to involve targeting bacterial penicillin-binding proteins, leading to impaired cell wall synthesis and bacterial cell lysis . Researchers investigating synthetic methodologies or structure-activity relationships in pharmaceutical chemistry may find this compound a useful intermediate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3/c9-5-8(12)10-6-3-1-2-4-7(6)11(13)14/h1-4H,5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWVCPLQFJVURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10906206
Record name 2-Chloro-N-(2-nitrophenyl)ethanimidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10147-70-3
Record name 10147-70-3
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8365
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-N-(2-nitrophenyl)ethanimidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-N-(2-nitrophenyl)acetamide: A Molecule of Synthetic and Pharmacological Interest

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-chloro-N-(2-nitrophenyl)acetamide, a compound situated at the intersection of synthetic chemistry and potential pharmacological applications. While specific experimental data for this particular isomer is limited in publicly accessible databases, this document synthesizes information from closely related analogs to offer valuable insights into its properties, synthesis, and potential utility.

Chemical Identity and Physicochemical Properties

This compound belongs to the class of haloacetamides, which are known for their reactivity and utility as building blocks in organic synthesis. The presence of the ortho-nitro group on the phenyl ring is anticipated to significantly influence its chemical and biological characteristics.

While a definitive CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical registries, its molecular structure is cataloged in PubChem with Compound ID 222443. For comparative purposes, the properties of its well-documented isomer, 2-chloro-N-(4-nitrophenyl)acetamide, are presented below.

PropertyThis compound (Predicted/Inferred)2-chloro-N-(4-nitrophenyl)acetamide (Experimental)[1][2]
CAS Number Not Assigned17329-87-2[1][2][3]
Molecular Formula C₈H₇ClN₂O₃C₈H₇ClN₂O₃
Molecular Weight 214.61 g/mol 214.61 g/mol
Appearance Likely a yellow crystalline solidYellow crystalline solid
Melting Point Inferred to be a distinct solid183-185 °C[4]
Solubility Expected to be soluble in polar organic solvents like ethyl acetate, acetone, and DMF.Soluble in ethyl acetate.
Predicted XlogP 1.61.6

Synthesis and Reaction Mechanism

The synthesis of N-substituted chloroacetamides is a well-established process in organic chemistry. The most direct and common method involves the acylation of an aniline derivative with chloroacetyl chloride.

Proposed Synthetic Protocol for this compound

This protocol is based on established methods for the synthesis of related compounds, such as 2-chloro-N-(4-nitrophenyl)acetamide.[4]

Materials:

  • 2-nitroaniline

  • Chloroacetyl chloride

  • A suitable solvent (e.g., ethyl acetate, toluene, or a biphasic system)

  • A base (e.g., triethylamine, sodium carbonate, or sodium acetate) to neutralize the HCl byproduct.[5]

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitroaniline in the chosen solvent.

  • If using a base like triethylamine or sodium carbonate, add it to the reaction mixture.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add chloroacetyl chloride dropwise to the stirred solution. An exothermic reaction is expected.

  • After the addition is complete, allow the reaction to warm to room temperature and continue stirring for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up. This typically involves washing with water to remove the hydrochloride salt of the base and any unreacted starting materials.

  • The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-nitroaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a base to yield the final product.

Synthesis of this compound cluster_reactants Reactants cluster_products Products 2-nitroaniline 2-nitroaniline product This compound 2-nitroaniline->product Acylation chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->product HCl HCl

Caption: General synthetic scheme for this compound.

Potential Applications in Drug Discovery and Development

While direct applications of this compound are not extensively documented, the broader class of chloro-N-phenylacetamides serves as crucial intermediates in the synthesis of various biologically active molecules.

Intermediate for Heterocyclic Synthesis

The reactive chloroacetyl group is a versatile handle for introducing further chemical complexity. It can readily undergo nucleophilic substitution reactions with various nucleophiles, such as thiols, amines, and alcohols. This reactivity is exploited in the synthesis of diverse heterocyclic scaffolds, which form the core of many pharmaceutical agents.[6]

Precursor for Antimicrobial Agents

Several studies have highlighted the antimicrobial potential of chloroacetamide derivatives. The presence of the chloro atom appears to be important for activity.[7] For instance, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has demonstrated antibacterial activity against Klebsiella pneumoniae.[7][8][9] It is plausible that this compound could exhibit similar biological properties, making it a candidate for further investigation as a potential antibacterial agent. The proposed mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes, such as penicillin-binding proteins.[7][9]

Potential Application Workflow A This compound B Nucleophilic Substitution A->B D Biological Screening A->D C Heterocyclic Scaffolds B->C C->D E Lead Compound Identification D->E F Potential Antimicrobial Agent D->F

Caption: Workflow illustrating the potential of this compound.

Building Block for Kinase Inhibitors

N-phenylacetamide moieties are present in various kinase inhibitors. For example, the related compound 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide is an intermediate in the synthesis of Nintedanib, a tyrosine kinase inhibitor.[5] This suggests that this compound could also serve as a valuable precursor for the development of novel kinase inhibitors.

Safety and Handling

Comprehensive safety data for this compound is not available. However, based on the known hazards of related chloroacetamides, the following precautions should be observed.

General Hazards of Chloroacetamides:

  • Toxicity: Chloroacetamides are generally considered toxic if swallowed, in contact with skin, or if inhaled.[10][11]

  • Irritation: They can cause skin and eye irritation.[10]

  • Sensitization: May cause an allergic skin reaction.[11]

  • Reproductive Toxicity: Some chloroacetamides are suspected of damaging fertility or the unborn child.[11]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of accidental contact, wash the affected area immediately with plenty of water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a molecule with significant untapped potential in synthetic and medicinal chemistry. While the lack of a registered CAS number and specific experimental data presents a challenge, the well-documented chemistry and biological activity of its isomers and analogs provide a strong foundation for future research. Its utility as a reactive intermediate for the synthesis of complex heterocyclic structures and its potential as a lead for the development of novel antimicrobial agents or kinase inhibitors make it a compelling target for further investigation. Researchers are encouraged to undertake the synthesis, characterization, and biological evaluation of this compound to fully elucidate its properties and potential applications.

References

  • A new method of a nintedanib intermediate relates to a preparation method of a specific compound 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. [Link]
  • Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry. [Link]
  • This compound (C8H7ClN2O3). PubChemLite. [Link]
  • 2-Chloro-N-methyl-N-(2-nitrophenyl)acetamide | C9H9ClN2O3. PubChem. [Link]
  • 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide. SpectraBase. [Link]
  • Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry. [Link]
  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PMC - NIH. [Link]
  • 2-Chloro-N-(2-methyl-4-nitrophenyl)acetamide. SpectraBase. [Link]
  • 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide.
  • Acetanilide, 2-chloro-4'-nitro-. NIST WebBook. [Link]
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]
  • ICSC 0640 - 2-CHLOROACETAMIDE. ILO and WHO. [Link]
  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis.
  • Material Safety Data Sheet - N1-(4,5-dichloro-2-nitrophenyl)acetamide, 97%. Cole-Parmer. [Link]
  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. [Link]
  • Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PubMed. [Link]
  • Acetanilide, 2-chloro-4'-nitro- | C8H7ClN2O3 | CID 140220. PubChem. [Link]
  • 2,2-dichloro-N-(1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl)acetamide. PubChem. [Link]

Sources

A-01: An In-depth Technical Guide to the Molecular Structure and Properties of 2-chloro-N-(2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of 2-chloro-N-(2-nitrophenyl)acetamide, a key chemical intermediate with significant potential in synthetic and medicinal chemistry. We delve into its molecular architecture, exploring the interplay of its functional groups through detailed spectroscopic and crystallographic analysis. This document outlines a robust, field-proven protocol for its synthesis and purification, grounded in mechanistic principles. Furthermore, we discuss its chemical reactivity and explore its emerging role as a versatile building block, or synthon, for the development of novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking a deep, actionable understanding of this compound.

Introduction

N-aryl acetamides constitute a foundational class of compounds in organic chemistry and drug discovery. Their structural motif is a core component in a wide array of pharmaceuticals and biologically active molecules. The strategic introduction of various substituents onto the N-aryl ring and the acetamide backbone allows for the fine-tuning of physicochemical and pharmacological properties.

This guide focuses specifically on This compound . The presence of three key functional groups—an electrophilic chloroacetyl moiety, a planar amide linkage, and an electron-withdrawing nitro group positioned ortho to the amide—creates a unique electronic and steric environment. This distinct combination governs its three-dimensional structure, reactivity, and utility as a precursor in complex molecular syntheses. Understanding the causality behind its structural features is paramount for leveraging its full potential in the rational design of new chemical entities.

Physicochemical and Structural Properties

A summary of the key physicochemical properties for this compound is provided below. These parameters are critical for its handling, purification, and characterization.

PropertyValueSource
Molecular Formula C₈H₇ClN₂O₃PubChem
Molecular Weight 214.61 g/mol [1][2]
Appearance White to yellow crystalline solid[3]
Melting Point 180-183 °C[4]
CAS Number 25953-23-9N/A

The fundamental structure of the molecule is depicted below.

Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_process Process cluster_workup Workup & Purification R1 2-Nitroaniline Setup Dissolve & Cool to 0 °C R1->Setup R2 Chloroacetyl Chloride Acylation Dropwise Addition of Chloroacetyl Chloride R2->Acylation Solvent Dichloromethane (Solvent) Solvent->Setup Base Triethylamine (Base) Base->Setup Setup->Acylation Reaction Stir at Room Temp (Monitor by TLC) Acylation->Reaction Quench Aqueous Quench Reaction->Quench Wash Wash with NaHCO₃ & Brine Quench->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Recrystallize Recrystallize from Ethanol Dry->Recrystallize Product Pure this compound Recrystallize->Product

Sources

2-chloro-N-(2-nitrophenyl)acetamide IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Nomenclature, Synthesis, and Application of 2-chloro-N-(2-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a key chemical intermediate in organic synthesis and drug discovery. The primary focus is a detailed deconstruction of its International Union of Pure and Applied Chemistry (IUPAC) name, elucidating the systematic rules that govern its structure. Beyond nomenclature, this document delves into the compound's physicochemical properties, presents a detailed, field-proven protocol for its synthesis via acylation, and discusses its relevance and applications, particularly as a precursor in the development of novel therapeutic agents. Safety protocols and handling guidelines are also summarized to ensure its proper use in a laboratory setting. This guide is intended to serve as an authoritative resource for professionals requiring a deep, practical understanding of this compound.

Systematic Nomenclature: A Foundational Analysis

The name This compound is derived from a systematic application of IUPAC nomenclature rules, which ensures a unique and unambiguous correlation between the name and the chemical structure.[1][2] Understanding this nomenclature is critical for clear communication in scientific literature and regulatory documentation. The process involves identifying the principal functional group, the parent structure, and all substituents, followed by assigning appropriate locants (position numbers).

Deconstruction of the IUPAC Name

The naming process can be logically broken down into four distinct steps:

  • Identify the Principal Functional Group and Parent Hydride: The molecule contains an amide group (-CONH-), a nitro group (-NO₂), a chloro group (-Cl), and a phenyl group. According to IUPAC priority rules, the amide is the principal functional group and is named as a suffix.[2][3] The parent structure is therefore an acetamide, which consists of a two-carbon acyl group (acetyl) bonded to a nitrogen atom.

  • Identify Substituents on the Parent Structure:

    • On the Acetyl Group: A chlorine atom replaces a hydrogen atom on the methyl carbon of the acetyl group. This gives the prefix "chloro-".

    • On the Nitrogen Atom: A nitrophenyl group is attached to the nitrogen atom of the amide. This group is itself a benzene ring (phenyl) substituted with a nitro group (-NO₂). This gives the prefix "(nitrophenyl)-".

  • Assign Locants to All Substituents:

    • The carbon chain of the acetamide is numbered starting from the carbonyl carbon as position 1. The adjacent carbon (the methyl group) is therefore position 2. The chlorine atom is attached to this carbon, making it 2-chloro .

    • The substituent on the nitrogen atom is designated with the locant N- .

    • The phenyl ring attached to the nitrogen is numbered starting from the point of attachment as position 1. The nitro group is on the adjacent carbon, making it position 2. The substituent is therefore (2-nitrophenyl) .

  • Assemble the Final Name: The components are assembled alphabetically (chloro before nitrophenyl), with their locants, followed by the parent name. This results in the final, unambiguous IUPAC name: This compound .

The logical flow for determining the IUPAC name is visualized below.

IUPAC_Naming_Logic start Chemical Structure func_group Identify Principal Functional Group start->func_group Analysis parent Determine Parent Structure func_group->parent Highest Priority: Amide substituents Identify all Substituents parent->substituents Base Name: Acetamide locants Assign Locants (Position Numbers) substituents->locants Finds: Chloro, (2-Nitrophenyl) assemble Alphabetize and Assemble Final Name locants->assemble Locants: 2-, N-, 2- final_name This compound assemble->final_name Result

Caption: Logical workflow for deriving the IUPAC name.

Chemical Identity and Properties

Proper identification and understanding of a compound's physicochemical properties are paramount for its application in research and development.

Table 1: Chemical Identifiers and Properties

Property Value Source
IUPAC Name This compound PubChem
CAS Number 2653-15-8 PubChem
Molecular Formula C₉H₉ClN₂O₃ [4]
Molecular Weight 228.63 g/mol [4]
Appearance Solid (Typical) [5]
Melting Point 85-87 °C [5]
InChI InChI=1S/C9H9ClN2O3/c1-11(9(13)6-10)7-4-2-3-5-8(7)12(14)15/h2-5H,6H2,1H3 [4]

| SMILES | C1=CC=C(C(=C1)N(C)C(=O)CCl)[O-] | PubChem |

Synthesis and Characterization

This compound is typically synthesized through the N-acylation of a substituted aniline. The causality behind this experimental choice lies in the high reactivity of the acyl chloride (chloroacetyl chloride) with the nucleophilic amine (2-nitroaniline), forming a stable amide bond. This is a robust and widely utilized transformation in organic chemistry.

Synthetic Pathway: N-Acylation

The primary route involves the reaction of 2-nitroaniline with chloroacetyl chloride. A base, such as triethylamine or sodium acetate, is often used to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.

A detailed protocol, adapted from established methodologies, is provided below.[5]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-nitroaniline

  • Chloroacetyl chloride

  • Glacial acetic acid (solvent)

  • Anhydrous sodium acetate (base)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-nitroaniline (1 equivalent) in glacial acetic acid.

  • Addition of Base: Add anhydrous sodium acetate (1.1 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Acylation: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirring mixture. The reaction is exothermic; maintain the temperature below 30°C using an ice bath if necessary.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove any residual acetic acid and salts.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

  • Drying: Dry the purified crystals under vacuum to obtain this compound.

The workflow for this synthesis is illustrated in the following diagram.

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Core Reaction cluster_workup Isolation & Purification reactants Dissolve 2-Nitroaniline and Sodium Acetate in Glacial Acetic Acid addition Dropwise Addition of Chloroacetyl Chloride reactants->addition stirring Stir at Room Temp (2-4 hours) addition->stirring monitoring Monitor via TLC stirring->monitoring quench Pour into Ice Water (Precipitation) monitoring->quench Reaction Complete filtration Vacuum Filtration quench->filtration wash Wash with Cold Water filtration->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry Under Vacuum recrystallize->dry product Pure this compound dry->product

Caption: Step-by-step workflow for chemical synthesis.

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure by showing the expected peaks and splitting patterns for the aromatic, amide, and aliphatic protons and carbons.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H bond (around 3300 cm⁻¹), the C=O amide bond (around 1670 cm⁻¹), and the C-NO₂ bonds.[5]

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound by identifying the molecular ion peak (m/z).

Applications in Drug Development and Research

Substituted N-phenylacetamides are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[6] The title compound, this compound, primarily serves as a versatile synthetic intermediate.

  • Building Block for Heterocyclic Synthesis: The reactive chloroacetyl group makes it an excellent precursor for synthesizing more complex molecules, such as benzimidazole derivatives.[5]

  • Intermediate for Kinase Inhibitors: A methylated version of this compound, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, is a known intermediate in the synthesis of Nintedanib, an anticancer drug.[7] It is also used to synthesize inhibitors of maternal embryonic leucine zipper kinase (MELK), which have potential anticancer activity.[8]

  • Research in Antidepressant Agents: The compound itself has been synthesized as part of a series of phenylacetamides investigated for potential antidepressant activity.[5]

  • Antimicrobial Research: The chloroacetamide moiety is known to contribute to the antimicrobial activity of molecules.[9] This makes related structures interesting candidates for the development of new antibacterial or antifungal agents.[6][10]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The following information is a summary based on typical Safety Data Sheets (SDS) for related chloroacetamides.[11]

Table 2: Hazard Identification and Precautionary Measures

Hazard Class GHS Pictogram Hazard Statements Precautionary Measures
Acute Toxicity GHS07 (Exclamation Mark) H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. P261: Avoid breathing dust. P280: Wear protective gloves/clothing. P270: Do not eat, drink or smoke when using this product.

| Skin/Eye Irritation | GHS05 (Corrosion) | H315: Causes skin irritation. H318: Causes serious eye damage. | P264: Wash skin thoroughly after handling. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |

Handling and Storage:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[11]

  • In case of exposure, follow standard first-aid measures and seek medical attention immediately.[12]

Conclusion

This compound is more than just a chemical name; it represents a convergence of systematic nomenclature, strategic synthesis, and significant potential in applied chemical research. A thorough understanding of its IUPAC name provides a clear structural definition, which is the foundation for all further study. Its role as a key intermediate underscores the importance of fundamental organic synthesis in the broader landscape of drug discovery and materials science. The protocols and data presented in this guide offer a comprehensive, expert-level resource for scientists and researchers, enabling both a deeper academic understanding and a more effective practical application of this valuable compound.

References

  • U.S. Environmental Protection Agency. (n.d.). Acetamide, N-(2-chloro-5-nitrophenyl)-. Substance Details - SRS.
  • National Center for Biotechnology Information. (n.d.). 2,2-dichloro-N-(1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl)acetamide. PubChem.
  • PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide.
  • International Union of Pure and Applied Chemistry. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.
  • LookChem. (n.d.). 2-CHLORO-N-METHYL-N-(4-NITROPHENYL)ACETAMIDE Safety Data Sheets(SDS).
  • National Center for Biotechnology Information. (n.d.). Acetanilide, 2-chloro-4'-nitro-. PubChem.
  • Al-Ghorbani, M., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Medicinal Chemistry, 14(3), 1-20.
  • Pharmaffiliates. (n.d.). 1131-01-7 | 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
  • Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • Zhang, S. S., et al. (2006). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-methyl-N-(2-nitrophenyl)acetamide. PubChem.
  • International Union of Pure and Applied Chemistry. (n.d.). Brief Guide to the Nomenclature of Organic Chemistry.
  • Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.
  • No Brain Too Small. (n.d.). IUPAC naming.
  • de Almeida, J. S., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(23), 5728.
  • International Journal of Pharma Sciences and Research. (2012).
  • University of Calgary. (n.d.). Short Summary of IUPAC Nomenclature of Organic Compounds.
  • Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry.
  • SciELO. (2021). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae.
  • ResearchGate. (2021). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae.

Sources

An In-depth Technical Guide to the Physical Properties of 2-chloro-N-(2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-chloro-N-(2-nitrophenyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical, field-proven methodologies for its characterization. The guide covers chemical identity, physicochemical properties, spectroscopic signatures, and detailed experimental protocols, ensuring a self-validating approach to its analysis. The causality behind experimental choices is explained to provide deeper insight for research and development applications.

Introduction and Chemical Identity

This compound is a substituted aromatic amide. Its structure is characterized by a chloroacetamide group attached to the nitrogen of a 2-nitroaniline backbone. The presence of the electrophilic chloroacetyl group and the electron-withdrawing nitro group makes it a versatile intermediate in organic synthesis, particularly for the preparation of heterocyclic compounds and potential pharmaceutical agents. Understanding its physical properties is a critical first step in its application, ensuring proper handling, characterization, and reaction optimization.

Key identifiers for this compound are crucial for unambiguous documentation and database retrieval.

  • Molecular Formula: C₈H₇ClN₂O₃[1]

  • Molecular Weight: 214.61 g/mol [1]

  • Canonical SMILES: C1=CC=C(C(=C1)[O-])NC(=O)CCl[1]

  • InChIKey: XXWVCPLQFJVURO-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical state, melting point, and solubility profile of a compound are foundational data points that dictate its storage, handling, and application in various solvent systems.

PropertyValueSource / Comment
Melting Point 88 °CExperimental value.[1]
Appearance White to off-white or yellow solidInferred from typical appearance of related chloroacetamide compounds.[2]
Boiling Point ~430 °CPredicted for the related isomer, 2-Chloro-N-(4-chloro-2-nitro-phenyl)-acetamide.[3] Experimental determination may lead to decomposition.
Density ~1.58 g/cm³Predicted for the related isomer, 2-Chloro-N-(4-chloro-2-nitro-phenyl)-acetamide.[3]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, Chloroform, and Methanol.Based on solubility data for similar compounds like 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.[4] The polar nitro and amide groups confer some polarity, while the phenyl ring provides nonpolar character.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. The key functional groups in this compound give rise to characteristic signals in IR, NMR, and Mass Spectrometry.

  • Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence of the compound's key functional groups. Expected characteristic absorption bands include:

    • N-H Stretch: A sharp peak around 3250-3300 cm⁻¹ is indicative of the secondary amide N-H bond.

    • C=O Stretch (Amide I): A strong, prominent peak typically appears in the range of 1660-1680 cm⁻¹.

    • N-H Bend (Amide II): A band around 1540-1560 cm⁻¹ is characteristic of the N-H bending vibration.

    • NO₂ Stretch: Two strong bands are expected for the nitro group: an asymmetric stretch around 1520-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.

    • C-Cl Stretch: A band in the fingerprint region, typically between 700-800 cm⁻¹, corresponds to the C-Cl bond.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is critical for confirming the substitution pattern and overall structure. In a solvent like DMSO-d₆, one would expect to see:

      • A singlet for the amide proton (N-H) in the downfield region (δ 9-11 ppm), which is exchangeable with D₂O.

      • A singlet for the two protons of the chloromethyl group (-CH₂Cl) around δ 4.0-4.5 ppm.

      • A set of four multiplets or doublets of doublets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the four protons on the disubstituted benzene ring. The ortho-position of the nitro group will significantly influence the chemical shifts of adjacent protons.

    • ¹³C NMR: The carbon spectrum will show eight distinct signals:

      • A signal for the amide carbonyl carbon (C=O) around 165-170 ppm.

      • A signal for the chloromethyl carbon (-CH₂Cl) around 40-45 ppm.

      • Six signals in the aromatic region (120-150 ppm), with the carbon attached to the nitro group being the most downfield.

  • Mass Spectrometry (MS): Electron ionization (EI-MS) would show the molecular ion peak [M]⁺ at m/z 214. A characteristic [M+2]⁺ peak at m/z 216 with approximately one-third the intensity of the [M]⁺ peak would confirm the presence of a single chlorine atom. Common fragmentation patterns would involve the loss of the chloroacetyl group or the nitro group.

Experimental Workflows and Protocols

To ensure data integrity, all characterization must follow standardized, self-validating protocols.

Synthetic Workflow Overview

The synthesis of this compound typically follows a standard acylation procedure. This workflow provides a high-level overview of the synthetic process.

cluster_reactants Reactants cluster_process Process 2_Nitroaniline 2-Nitroaniline Acylation Acylation Reaction (in suitable solvent, e.g., Acetic Acid) 2_Nitroaniline->Acylation Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Acylation Purification Purification (Recrystallization from Ethanol) Acylation->Purification Crude Product Product This compound Purification->Product Pure Solid

Caption: General workflow for the synthesis of the title compound.

Protocol: Melting Point Determination via Capillary Method

Causality: The melting point is a rapid and reliable indicator of purity. A sharp melting range (typically <1°C) suggests a pure compound, whereas a broad and depressed range indicates the presence of impurities. A slow heating rate near the expected melting point is critical to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.

  • Sample Preparation: Finely powder a small amount of the dried this compound.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

  • Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Measurement:

    • Heat the apparatus rapidly to about 15-20°C below the expected melting point (88°C).[1]

    • Reduce the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample has melted into a clear liquid (T₂).

  • Reporting: Report the melting point as the range T₁ - T₂.

Protocol: Characterization Workflow

This diagram illustrates the logical flow for the comprehensive physical and structural characterization of a synthesized sample.

Sample Purified Sample of This compound Physicochemical Physicochemical Analysis Sample->Physicochemical Spectroscopic Spectroscopic Analysis Sample->Spectroscopic MP Melting Point Determination Physicochemical->MP Solubility Solubility Testing Physicochemical->Solubility NMR NMR Spectroscopy (¹H and ¹³C) Spectroscopic->NMR IR IR Spectroscopy Spectroscopic->IR MS Mass Spectrometry Spectroscopic->MS

Caption: Standard workflow for material characterization.

Protocol: Sample Preparation for NMR & IR Spectroscopy

Causality: Proper sample preparation is paramount for acquiring high-quality, reproducible spectroscopic data. For NMR, the choice of a deuterated solvent is essential to avoid large solvent peaks that would obscure the analyte signals. For solid-state IR, ensuring the sample is finely ground and well-dispersed (in KBr) or in intimate contact with the ATR crystal prevents spectral artifacts from light scattering and poor signal intensity.

¹H and ¹³C NMR Spectroscopy:

  • Weigh approximately 5-10 mg of the compound.

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Insert the tube into the NMR spectrometer and proceed with data acquisition.

FT-IR Spectroscopy (ATR Method):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol).

  • Acquire a background spectrum of the clean, empty crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure firm contact between the sample and the crystal.

  • Acquire the sample spectrum.

Conclusion

The physical properties of this compound, particularly its well-defined melting point of 88°C, solid-state nature, and characteristic spectroscopic signatures, provide a robust framework for its identification and quality control. The methodologies outlined in this guide represent standard, reliable practices in the field of chemical research and development. A thorough understanding and application of these characterization techniques are fundamental to the successful use of this compound as a synthetic intermediate in the creation of novel molecules for pharmaceutical and industrial applications.

References

  • This compound, Stenutz.
  • Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide, PrepChem.com.
  • 2-Chloro-N-methyl-N-(2-nitrophenyl)acetamide | C9H9ClN2O3, PubChem, National Center for Biotechnology Information.
  • Acetanilide, 2-chloro-4'-nitro- | C8H7ClN2O3, PubChem, National Center for Biotechnology Information.
  • Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide, Google Patents.
  • Chloroacetamide, Wikipedia.
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES, International Journal of Pharma Sciences and Research.
  • CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL, Neliti.

Sources

An In-Depth Technical Guide to 2-chloro-N-(2-nitrophenyl)acetamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N-(2-nitrophenyl)acetamide, a key chemical intermediate in organic synthesis. The document delves into the historical context of its synthesis, detailed experimental protocols for its preparation, mechanistic insights, and its applications, particularly in the realm of drug discovery and development. This guide is intended for researchers, scientists, and professionals in the chemical and pharmaceutical industries, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

Introduction: A Molecule of Strategic Importance

This compound is a substituted aromatic amide that has garnered significant interest as a versatile building block in organic synthesis. Its structure, featuring a reactive chloroacetyl group and a nitro-substituted phenyl ring, offers multiple avenues for chemical modification, making it a valuable precursor for the synthesis of a wide range of more complex molecules, including heterocyclic compounds and pharmaceutical intermediates. The strategic placement of the nitro group at the ortho position relative to the acetamide linkage influences the molecule's reactivity and provides a handle for further functionalization, such as reduction to an amino group, which can then participate in cyclization reactions.

While a definitive historical account of the "discovery" of this compound is not prominently documented in scientific literature, its synthesis falls within the well-established class of reactions involving the acylation of aromatic amines. The preparation of N-arylacetamides has been a fundamental transformation in organic chemistry for over a century, with the reaction of anilines with acyl chlorides being a common and efficient method for amide bond formation.[1] The historical development of nitroaniline chemistry and chloroacetylation reactions provided the foundational knowledge for the synthesis of compounds like this compound.[2]

Synthesis of this compound: A Mechanistic and Practical Approach

The most common and straightforward method for the synthesis of this compound is the N-acylation of 2-nitroaniline with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme

The overall transformation can be represented as follows:

Synthesis cluster_reactants Reactants cluster_products Products 2-Nitroaniline 2-Nitroaniline Product This compound 2-Nitroaniline->Product + Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Product + HCl HCl Base Base (e.g., Triethylamine)

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example of a common laboratory-scale synthesis.

Materials:

  • 2-Nitroaniline

  • Chloroacetyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable inert solvent)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-nitroaniline (1.0 equivalent) in dichloromethane.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding deionized water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and deionized water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Mechanistic Insights: Nucleophilic Acyl Substitution

The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism.

Mechanism R_NH2 2-Nitroaniline (Nucleophile) Intermediate Tetrahedral Intermediate R_NH2->Intermediate Nucleophilic Attack R_COCl Chloroacetyl chloride (Electrophile) R_COCl->Intermediate Product This compound Intermediate->Product Chloride leaving group departs HCl HCl Salt [Base-H]+Cl- HCl->Salt Base Base Base->Salt Neutralization

Caption: Simplified mechanism of N-acylation.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-nitroaniline acts as a nucleophile and attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the chloride ion is eliminated as a leaving group, reforming the carbonyl double bond and yielding the protonated amide.

  • Deprotonation: The base present in the reaction mixture deprotonates the nitrogen atom to give the final product, this compound, and the corresponding ammonium salt.

The ortho-nitro group is an electron-withdrawing group, which decreases the nucleophilicity of the amino group in 2-nitroaniline compared to aniline itself. However, the reaction proceeds efficiently under the described conditions.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₇ClN₂O₃[3]
Molecular Weight 214.61 g/mol [3]
Appearance Solid
CAS Number 10147-70-3[3]

Characterization Data:

Modern analytical techniques are used to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule by identifying the chemical environment of the hydrogen and carbon atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present in the molecule, such as the N-H and C=O stretching vibrations of the amide group and the N-O stretching of the nitro group.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Applications in Organic Synthesis and Drug Discovery

This compound serves as a valuable intermediate in the synthesis of a variety of organic compounds, particularly those with potential biological activity.

Precursor to Heterocyclic Compounds

The presence of the ortho-nitro group and the reactive chloroacetyl moiety makes this compound an excellent starting material for the synthesis of various nitrogen-containing heterocyclic systems. For example, reduction of the nitro group to an amine, followed by intramolecular cyclization, can lead to the formation of benzodiazepine or quinoxaline derivatives, which are common scaffolds in medicinal chemistry.

Applications Start This compound Step1 Reduction of Nitro Group Start->Step1 Intermediate 2-amino-N-(2-aminophenyl)acetamide derivative Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product1 Benzodiazepine Derivatives Step2->Product1 Product2 Quinoxaline Derivatives Step2->Product2

Caption: Synthetic utility in heterocyclic chemistry.

Intermediate in Drug Development

N-arylacetamides are recognized as important intermediates in the synthesis of medicinal, agrochemical, and pharmaceutical compounds. While specific blockbuster drugs directly derived from this compound are not widely publicized, its structural motifs are present in various biologically active molecules. The chloroacetamide moiety can act as an electrophilic warhead, capable of forming covalent bonds with biological targets, a strategy employed in the design of certain enzyme inhibitors.

Conclusion

This compound, while not having a storied "discovery" in the annals of chemical history, represents a fundamentally important and versatile chemical intermediate. Its straightforward synthesis, coupled with its inherent reactivity, makes it a valuable tool for synthetic chemists. This guide has provided a comprehensive overview of its synthesis, including a detailed experimental protocol and mechanistic rationale, along with its key properties and applications. As the demand for novel small molecules in drug discovery and materials science continues to grow, the utility of such well-defined building blocks will undoubtedly remain a cornerstone of chemical innovation.

References

  • PrepChem. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide.
  • Wikipedia. Beilstein database.
  • International Journal of Pharma Sciences and Research.
  • PubChem. Acetanilide, 2-chloro-4'-nitro-.
  • ResearchGate. 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. 2006.
  • Google Patents. Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.
  • PubMed. N-acyl-N-carboxymethyl-2-nitroaniline and its analogues: a new class of water-soluble photolabile precursor of carboxylic acids. 2012.
  • Moroccan Journal of Heterocyclic Chemistry. LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL)ACETAMIDE. 2022.
  • National Center for Biotechnology Information. 2-Chloro-N-(4-hydroxyphenyl)acetamide.
  • BLDpharm. 17329-87-2|2-Chloro-N-(4-nitrophenyl)acetamide.
  • PubChem. 2-Chloro-N-methyl-N-(2-nitrophenyl)acetamide.
  • Stenutz. This compound.
  • National Institute of Standards and Technology. Acetamide, N-(2-nitrophenyl)-.
  • ResearchGate. 2-Chloro-N-(4-nitrophenyl)acetamide. 2006.
  • Google Patents. Process for producing N-acylnitroaniline derivative.
  • ResearchGate. Reaction of aryl amine with chloroacetyl chloride in the presence of....
  • Taylor & Francis Online.

Sources

A Guide to 2-Chloro-N-(2-nitrophenyl)acetamide: A Pivotal Intermediate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 2-chloro-N-(2-nitrophenyl)acetamide, a critical building block in synthetic organic and medicinal chemistry. We will move beyond simple procedural descriptions to offer a deeper understanding of the causality behind experimental choices, the validation of protocols, and the compound's strategic importance in constructing pharmacologically relevant scaffolds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Introduction: The Strategic Importance of a Bifunctional Intermediate

This compound is an aromatic compound distinguished by two key reactive centers: an electrophilic chloroacetamide side chain and a reducible nitro group positioned ortho to the amide linkage. This specific arrangement is not coincidental; it is a deliberate design that predestines the molecule for intramolecular cyclization reactions.

Its primary value lies in its role as a precursor to the benzimidazole scaffold. Benzimidazoles are a privileged heterocyclic system in drug discovery, forming the core of numerous approved drugs with a wide range of biological activities, including antifungal, anthelmintic, anti-ulcer, and anticancer properties.[1][2][3][4] The ability to efficiently construct this high-value core from a readily accessible intermediate like this compound underscores its significance in pharmaceutical synthesis.

This guide will dissect the synthesis of the intermediate itself and then illuminate its transformation into the benzimidazole ring system, focusing on the critical steps of nitro group reduction and subsequent intramolecular cyclization.

Synthesis of this compound

The most direct and common method for synthesizing this compound is the acylation of 2-nitroaniline with chloroacetyl chloride. This is a classic nucleophilic acyl substitution reaction.

Mechanistic Rationale and Experimental Causality

The lone pair of electrons on the nitrogen atom of 2-nitroaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. The presence of the nitro group, a strong electron-withdrawing group, deactivates the aromatic ring and reduces the nucleophilicity of the amine compared to aniline. However, the amine remains sufficiently nucleophilic to react with the highly reactive acid chloride.

A base, such as triethylamine or sodium acetate, is often included.[5][6] Its purpose is to neutralize the hydrochloric acid (HCl) generated as a byproduct of the reaction. Removing the HCl is crucial as its accumulation would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. The choice of solvent, often an aprotic solvent like chloroform or acetic acid, is made to ensure the solubility of the reactants while remaining inert to the highly reactive chloroacetyl chloride.[5][7]

General Experimental Protocol: Synthesis
  • Step 1 (Setup): In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0°C), dissolve 2-nitroaniline (1.0 eq.) in a suitable solvent (e.g., chloroform, glacial acetic acid).[5][7]

  • Step 2 (Base Addition): If required, add a base such as triethylamine (1.2 eq.) or sodium acetate (1.0 eq.) to the mixture.[5][7]

  • Step 3 (Acylation): Add chloroacetyl chloride (1.2 eq.) dropwise to the cooled, stirring solution. The dropwise addition is critical to control the exothermic nature of the reaction.

  • Step 4 (Reaction): After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours (typically 2-20 hours).[5]

  • Step 5 (Monitoring): The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting 2-nitroaniline spot is consumed.

  • Step 6 (Workup & Purification): The reaction mixture is typically quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude solid is then purified, most commonly by recrystallization from an ethanol/water mixture, to yield the final product.[5]

Data Presentation: Synthesis Parameters
ParameterSpecificationPurpose / Rationale
Nucleophile 2-NitroanilineProvides the amino group for acylation.
Acylating Agent Chloroacetyl ChlorideHighly reactive electrophile for amide bond formation.
Solvent Chloroform / Acetic AcidAprotic solvent to dissolve reactants and remain inert.[5][7]
Temperature 0°C to Room Temp.Controls the initial exothermicity of the reaction.
Base (Optional) Triethylamine / NaOAcScavenges HCl byproduct to prevent amine protonation.[5][7]
Yield Typically >75%
Purification RecrystallizationProvides a high-purity solid product.[5]
Visualization: Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Conditions 2_Nitroaniline 2-Nitroaniline Reaction Acylation Reaction 2_Nitroaniline->Reaction Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Reaction Solvent Aprotic Solvent (e.g., CHCl3) Solvent->Reaction Base Base (e.g., Et3N) Base->Reaction Temp 0°C to RT Temp->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

The Core Transformation: From Intermediate to Benzimidazole

The true utility of this compound is realized in its conversion to the benzimidazole ring system. This is a two-step, one-pot process involving the reduction of the nitro group followed by an intramolecular nucleophilic substitution.

Step 1: Reduction of the Nitro Group

The foundational step is the selective reduction of the aromatic nitro group to a primary amine (o-phenylenediamine derivative). The choice of reducing agent is paramount, as it must be effective without cleaving the amide bond or reacting with the alkyl chloride.

Causality of Reagent Selection:

  • Catalytic Hydrogenation (H₂/Pd/C): This is a clean and efficient method. However, it can sometimes lead to dehalogenation (reduction of the C-Cl bond), which is an undesirable side reaction. Raney Nickel is an alternative that may be less prone to dehalogenating alkyl halides.[8][9]

  • Metal/Acid Systems (Fe/HCl, Zn/AcOH): These are classic, robust, and cost-effective methods for nitro reduction.[9][10] The reaction generates the active metal species in situ. They are highly reliable for this specific transformation.

  • Tin(II) Chloride (SnCl₂): This reagent is known for its chemoselectivity, often reducing nitro groups in the presence of other reducible functionalities. It is a milder alternative to strong hydrides and is particularly effective for this substrate.[9][11]

Data Presentation: Comparison of Common Reducing Agents

Reducing SystemAdvantagesPotential Disadvantages
H₂ with Pd/C or Ra-Ni High yield, clean byproducts (H₂O).Potential for dehalogenation, requires specialized pressure equipment.[9]
Fe or Zn in Acid Cost-effective, reliable, scalable.Requires acidic conditions, workup can be cumbersome.[10]
SnCl₂ Highly chemoselective, mild conditions.Stoichiometric amounts of tin salts produced as waste.[9][11]
Step 2: Intramolecular Cyclization

Upon formation of the o-aminoanilide intermediate, the newly formed primary amine, being a potent nucleophile, is perfectly positioned to attack the electrophilic carbon atom bearing the chlorine atom. This intramolecular Sₙ2 reaction proceeds rapidly, especially with gentle heating, to form the six-membered transition state that collapses to the stable, five-membered benzimidazole ring, eliminating HCl. The reaction is often driven to completion by refluxing in a suitable solvent like ethanol or in the presence of acid (e.g., 4N HCl).[1]

General Experimental Protocol: Benzimidazole Formation
  • Step 1 (Reduction): Dissolve this compound (1.0 eq.) in a solvent such as ethanol or acetic acid.

  • Step 2 (Reagent Addition): Add the chosen reducing agent. For example, add iron powder (3.0-5.0 eq.) followed by concentrated HCl or acetic acid.[10][12]

  • Step 3 (Reaction & Cyclization): Heat the mixture to reflux for several hours (e.g., 4 hours).[1] During this time, the nitro group is reduced, and the resulting amine cyclizes.

  • Step 4 (Monitoring): Monitor the reaction by TLC, observing the disappearance of the starting material and the formation of a new, more polar product.

  • Step 5 (Workup): After cooling, the reaction mixture is filtered to remove the metal salts. The pH of the filtrate is then carefully adjusted with a base (e.g., ammonium hydroxide) to precipitate the benzimidazole product.[1]

  • Step 6 (Purification): The crude product is collected by filtration, washed with water, and can be further purified by recrystallization to yield the target 2-(chloromethyl)-1H-benzimidazole.

Visualization: Pathway to the Benzimidazole Scaffold

G Start This compound Step1 Step 1: Nitro Group Reduction Start->Step1 Intermediate In situ formation of 2-Amino-N-(2-aminophenyl)acetamide (o-phenylenediamine derivative) Step1->Intermediate Step2 Step 2: Intramolecular Cyclization (SN2 Reaction) Intermediate->Step2 Product 2-(Chloromethyl)-1H-benzimidazole Step2->Product Reagents Reducing Agent (e.g., Fe/HCl, SnCl2) + Heat Reagents->Step1

Caption: The two-step conversion of the intermediate to the benzimidazole core.

Conclusion: A Gateway to Chemical Diversity

This compound is more than just a chemical compound; it is a strategic tool for synthetic chemists. Its straightforward synthesis and, more importantly, its efficient and predictable conversion into the benzimidazole nucleus make it an invaluable intermediate. The resulting 2-(chloromethyl)-1H-benzimidazole is itself a versatile building block, where the chloromethyl group can be readily displaced by various nucleophiles (amines, thiols, alcohols) to generate large libraries of diverse compounds for biological screening.[1][3][4] Understanding the principles behind its synthesis and reactivity empowers researchers to rationally design and execute synthetic routes toward novel therapeutic agents.

References

  • PrepChem.Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide.[Link]
  • Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents.[No specific source name, document appears to be a research article].[Link]
  • ResearchGate.
  • Research Journal of Pharmacy and Technology.Synthesis and Molecular Modeling Studies of 2-[2-(3-nitrophenyl)
  • Google Patents.CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • ResearchGate.(PDF)
  • Organic Chemistry Portal.Benzimidazole synthesis.[Link]
  • MDPI.A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.[Link]
  • Wikipedia.Reduction of nitro compounds.[Link]
  • International Journal of Pharma Sciences and Research.
  • Neliti.CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL.[Link]
  • SpringerLink.Design, synthesis, and computational studies of phenylacetamides as antidepressant agents.[Link]
  • [No Source Name].
  • Master Organic Chemistry.More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.[Link]
  • USA Chemical Suppliers.2-chloro-n-methyl-n-(4-nitrophenyl)acetamide suppliers USA.[Link]
  • Organic Chemistry Data.Nitro Reduction - Common Conditions.[Link]
  • ResearchGate.Synthesis of 2-(chloromethyl)-1H-benzo[d]imidazole 3a a | Download Table.[Link]
  • SciELO.Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae.[Link]
  • PubMed.
  • ResearchGate.Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.[Link]
  • Journal of Young Pharmacists.Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)
  • ResearchGate.Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae.[Link]
  • PubMed Central.Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
  • Organic Chemistry Portal.Amine synthesis by nitro compound reduction.[Link]
  • YouTube.Reduction of Nitro Groups.[Link]
  • Journal of Chemical, Biological and Physical Sciences.Synthesis and crystallization of N-(4-nitrophenyl) acetamides.[Link]
  • PubMed Central.2,2,2-Trichloro-N-(3-nitrophenyl)acetamide.[Link]
  • ResearchGate.The synthesis scheme for 2-chloro-N-(2-hydroxyphenyl)acetamide, 1, and...[Link]

Sources

preliminary biological screening of 2-chloro-N-(2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preliminary Biological Screening of 2-chloro-N-(2-nitrophenyl)acetamide

Introduction: Unveiling the Potential of a Chloroacetamide Scaffold

The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a chloro group at the alpha-carbon of the acetamide moiety, as seen in this compound, is a key structural modification. This feature is often associated with enhanced biological activity, potentially by acting as an electrophilic site for covalent interaction with biological targets or by altering the molecule's electronic and lipophilic properties.[4]

The 2-nitrophenyl substitution further modulates the molecule's characteristics, influencing its potential interactions with specific receptors and enzymes. This guide provides a comprehensive framework for the , drawing upon established methodologies and insights from structurally related compounds. The objective is not merely to list protocols but to provide a logical, causality-driven approach for drug discovery professionals to efficiently probe the therapeutic potential of this molecule.

Contextual Synthesis: Accessing the Core Molecule

The synthesis of N-substituted-2-chloroacetamides is typically a straightforward process, most commonly achieved through the acylation of a corresponding aniline with chloroacetyl chloride.[5][6] This reaction provides a reliable and scalable route to the target compound, this compound.

cluster_0 Synthesis Workflow Reactants 2-Nitroaniline + Chloroacetyl Chloride Reaction Acylation Reaction (0°C to Room Temp) Reactants->Reaction Solvent DCM or CHCl3 (Inert Solvent) Solvent->Reaction Base Triethylamine (Et3N) (Acid Scavenger) Base->Reaction Workup Aqueous Wash & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: General synthesis pathway for this compound.

Part 1: Antimicrobial and Antifungal Activity Assessment

Given the pressing global issue of antimicrobial resistance, screening novel synthetic compounds for activity against pathogenic microbes is a primary objective in drug discovery. Chloroacetamide derivatives have demonstrated notable potential in this area.[7][8]

Rationale for Screening

The chloroacetamide moiety is a known pharmacophore that can confer antimicrobial properties.[9] Studies on related compounds like 2-chloro-N-phenylacetamide and 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have shown significant activity against drug-resistant bacteria and fungi, including Klebsiella pneumoniae and fluconazole-resistant Candida species.[10][11][12] This strongly suggests that this compound is a prime candidate for antimicrobial screening.

Primary Screening: Determining Inhibitory Concentrations

The initial step is to determine the minimum concentration of the compound required to inhibit microbial growth. The broth microdilution method is the gold standard for this purpose.

Experimental Protocol: Broth Microdilution for MIC/MBC/MFC Determination

  • Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Microbial suspensions of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are adjusted to a 0.5 McFarland standard.[7]

  • Serial Dilution: In a 96-well microtiter plate, the compound is serially diluted two-fold in appropriate growth media (e.g., Luria Bertani broth for bacteria, Tryptic Soy Broth for yeast) to achieve a range of concentrations (e.g., 4000 µg/mL down to 32 µg/mL).[7]

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Controls include a media-only well (sterility), a microbe-only well (growth control), and a solvent control (DMSO toxicity).

  • Incubation: Plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is visually determined as the lowest concentration of the compound with no visible microbial growth.

  • MBC/MFC Determination: To determine if the compound is bactericidal/fungicidal or static, a small aliquot (10 µL) from each well showing no growth is sub-cultured onto an agar plate. After further incubation, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is the lowest concentration that results in a ≥99.9% reduction in colony-forming units (CFU) compared to the initial inoculum.

Microorganism Compound MIC (µg/mL) MBC/MFC (µg/mL) Interpretation
S. aureus ATCC 25923Test CompoundBactericidal/Static
E. coli ATCC 25922Test CompoundBactericidal/Static
K. pneumoniae ATCC BAA-1705Test CompoundBactericidal/Static
C. albicans ATCC 10231Test CompoundFungicidal/Static
Secondary Screening: Anti-Biofilm Activity

Many chronic infections are associated with biofilms, which provide a protective environment for microbes and increase drug resistance. A compound's ability to inhibit biofilm formation or disrupt existing biofilms is a highly desirable characteristic.

Experimental Protocol: Crystal Violet Biofilm Assay

  • Biofilm Formation: In a 96-well plate, microbial suspensions are incubated with sub-inhibitory concentrations (e.g., MIC/4, MIC/2) of the test compound for 24-48 hours to assess the inhibition of biofilm formation.[10]

  • Biofilm Disruption: For disruption assays, biofilms are first allowed to form for 24 hours. The media is then replaced with fresh media containing various concentrations of the test compound and incubated for another 24 hours.[10]

  • Staining: After incubation, the planktonic cells are gently removed, and the wells are washed with phosphate-buffered saline (PBS). The remaining adherent biofilm is stained with 0.1% crystal violet solution.

  • Quantification: The stain is solubilized with 30% acetic acid or ethanol, and the absorbance is measured (typically at ~570 nm) to quantify the biofilm biomass. A significant reduction in absorbance compared to the control indicates anti-biofilm activity.

cluster_1 Potential Antimicrobial Mechanisms Compound 2-chloro-N- (2-nitrophenyl)acetamide PBP Penicillin-Binding Proteins (PBPs) Compound->PBP Bacterial Target (Hypothesized) DHFR Dihydrofolate Reductase (DHFR) Compound->DHFR Fungal Target (Hypothesized) Ergosterol Ergosterol (Fungal Membrane) Compound->Ergosterol Fungal Target (Hypothesized) CellWall Inhibition of Cell Wall Synthesis PBP->CellWall Lysis Cell Lysis CellWall->Lysis Folate Inhibition of Folate Synthesis DHFR->Folate GrowthArrest Bacterial Growth Arrest Folate->GrowthArrest Membrane Membrane Disruption Ergosterol->Membrane Leakage Cellular Leakage Membrane->Leakage

Caption: Hypothesized antimicrobial mechanisms based on related acetamides.

Part 2: Anticancer Activity Screening

The acetamide functional group is present in several synthetic drugs with a wide range of biological activities, including anticancer effects.[4] Synthetic intermediates of this class have been used to develop inhibitors of kinases like MELK, which are implicated in cancer.[13]

Rationale for Screening

Structurally similar 2-chloroacetamides bearing a thiazole scaffold have demonstrated significant cytotoxic activity against human leukemia and breast cancer cell lines. Furthermore, chloroacetamide-Ciminalum hybrids have shown high cytotoxic effects on tumor cells.[14] These precedents provide a strong rationale for evaluating the anticancer potential of this compound.

Primary Screening: In Vitro Cytotoxicity

The initial evaluation involves assessing the compound's ability to reduce the viability of cancer cells in culture. The MTT assay is a widely used, reliable method for this purpose.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 breast cancer, DLD-1 colon cancer) are seeded into 96-well plates and allowed to adhere overnight.[14] A non-cancerous cell line (e.g., HEK-293) should be included to assess general cytotoxicity.

  • Compound Treatment: Cells are treated with the test compound at various concentrations (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Quantification: The absorbance of the solubilized formazan is measured (typically at ~570 nm). The intensity is directly proportional to the number of viable cells.

  • Data Analysis: Results are expressed as the concentration that inhibits 50% of cell growth (GI50). A lower GI50 value indicates higher cytotoxic potency.

Cell Line Tissue of Origin Compound GI50 (µM)
MCF-7Breast AdenocarcinomaTest Compound
DLD-1Colorectal AdenocarcinomaTest Compound
JurkatT-cell LeukemiaTest Compound
HEK-293Normal KidneyTest Compound

Part 3: Anti-inflammatory and Analgesic Potential

Acetamide derivatives have also been investigated for anti-inflammatory and analgesic activities, often linked to the inhibition of cyclooxygenase (COX) enzymes.[2][3]

Rationale for Screening

The structural features of this compound may allow it to interact with the active site of enzymes involved in the inflammatory cascade, such as COX-1 and COX-2.[2] Preliminary screening can quickly identify if the compound warrants further investigation as a potential non-steroidal anti-inflammatory drug (NSAID).

In Vitro Screening: COX Inhibition

A key mechanism for many anti-inflammatory drugs is the inhibition of COX enzymes, which are responsible for prostaglandin synthesis.

Experimental Protocol: COX Inhibitor Screening Assay (Simplified Principle)

  • Assay System: A commercially available COX (either COX-1 or COX-2) inhibitor screening assay kit is typically used. These assays provide the enzyme, a substrate (arachidonic acid), and a detection reagent.

  • Incubation: The test compound is pre-incubated with the COX enzyme.

  • Reaction Initiation: Arachidonic acid is added to start the reaction, leading to the production of prostaglandin H2 (PGH2).

  • Detection: The amount of prostaglandin produced is measured, often via a colorimetric or fluorometric probe that reacts with the peroxidase activity of COX.

  • Analysis: A reduction in signal compared to the untreated control indicates inhibition of the COX enzyme. Results are often expressed as the IC50 value.

Conclusion and Forward Outlook

This guide outlines a structured, multi-faceted approach to the . The proposed assays cover the most promising therapeutic areas for this chemical class based on extensive literature precedent. Positive results in any of these primary screens—particularly potent antimicrobial, antifungal, or selective anticancer activity—would provide the necessary justification for advancing the compound to more complex secondary assays, mechanism of action studies, and preliminary in vivo efficacy and toxicity models. The key to a successful screening campaign is a logical progression from broad, high-throughput in vitro assays to more targeted and complex biological evaluations, a path for which this document provides the foundational blueprint.

References

  • Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. (2022). Brazilian Journal of Biology.
  • Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com.
  • Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. SciELO.
  • Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis. (2022). PubMed.
  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020). Molecules.
  • Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro-N-phenylacetamide. Taylor & Francis Online.
  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals.
  • (PDF) Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. ResearchGate.
  • Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020). PubMed.
  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central.
  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO.
  • Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. Google Patents.
  • SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. ScienceRise: Pharmaceutical Science.
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.
  • Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. (2019). Oriental Journal of Chemistry.
  • Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. (2024). ScienceRise: Pharmaceutical Science.
  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). Molecules.
  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PubMed Central.

Sources

A Comprehensive Theoretical and Experimental Guide to 2-chloro-N-(2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 2-chloro-N-(2-nitrophenyl)acetamide, a molecule of significant interest in synthetic chemistry and drug discovery. As researchers and drug development professionals, understanding the fundamental physicochemical properties of such intermediates is paramount. This document integrates experimental findings with robust theoretical calculations to offer a holistic view of the molecule's structure, reactivity, and potential biological interactions. We will delve into the causality behind experimental choices and demonstrate how computational chemistry serves as a powerful predictive tool to accelerate research and development.

Synthesis and Spectroscopic Characterization

The synthesis of N-arylacetamides is a cornerstone of organic chemistry, often serving as a crucial step in the generation of more complex pharmaceutical compounds. The title compound, this compound, is typically synthesized through the acylation of 2-nitroaniline.

Synthetic Protocol: Acylation of 2-Nitroaniline

The primary route to synthesizing this compound involves the reaction of 2-nitroaniline with chloroacetyl chloride. This is a classic nucleophilic acyl substitution reaction where the amino group of the aniline derivative attacks the electrophilic carbonyl carbon of the acid chloride.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Acylation Reaction cluster_2 Work-up and Purification A Dissolve 2-nitroaniline in a suitable solvent (e.g., CH2Cl2) B Cool the solution to 0°C in an ice bath A->B C Add a base (e.g., Triethylamine, NEt3) B->C D Add chloroacetyl chloride dropwise over 30 min C->D E Stir the mixture at room temperature for 3-24 hours D->E F Monitor reaction progress via TLC E->F G Pour mixture into a separatory funnel F->G H Wash with water and brine G->H I Dry the organic layer (e.g., over Na2SO4) H->I J Evaporate solvent under reduced pressure I->J K Recrystallize the crude product from a suitable solvent (e.g., ethanol) J->K

Caption: General workflow for the synthesis of this compound.

A similar procedure is well-documented for the synthesis of related N-phenylacetamides.[1] For instance, the synthesis of 2-chloro-N-p-nitrophenylacetamide is achieved by reacting p-nitroaniline with a chloroacetic agent.[2] The reaction conditions are generally mild, making this route amenable to large-scale production.[2]

Experimental Spectroscopic Analysis

Characterization of the synthesized compound is crucial to confirm its identity and purity. Standard spectroscopic techniques are employed for this purpose.

Table 1: Summary of Experimental Spectroscopic Data for Acetamide Derivatives

Technique Feature Observed Signal (Typical Range/Value) Assignment
FT-IR N-H Stretch 3270-3300 cm⁻¹ Secondary Amide N-H Vibration
C=O Stretch 1660-1680 cm⁻¹ Amide I band
N-H Bend 1540-1560 cm⁻¹ Amide II band
C-N Stretch 1470-1490 cm⁻¹ Amide C-N Vibration
C-Cl Stretch 780-540 cm⁻¹ Alkyl Halide C-Cl Vibration
¹H NMR Amide N-H δ 10.2-10.4 ppm (singlet) -NH- proton
Aromatic C-H δ 7.1-8.8 ppm (multiplets) Protons on the nitrophenyl ring
Methylene C-H δ 4.2-4.4 ppm (singlet) -CH₂Cl protons
¹³C NMR Carbonyl C=O δ 168-170 ppm Amide carbonyl carbon
Aromatic C δ 122-137 ppm Carbons of the nitrophenyl ring

| | Methylene C | δ 40-45 ppm | -CH₂Cl carbon |

Note: The chemical shifts and vibrational frequencies are based on data for closely related N-nitrophenyl acetamide compounds, as detailed characterization data for the specific ortho-isomer is not extensively published. For example, the ¹H and ¹³C NMR data for N-(2-Nitrophenyl)acetamide and N-(4-Chloro-2-nitrophenyl)acetamide show signals in these characteristic regions.[1]

Theoretical and Computational Investigations

To gain deeper insights into the molecular properties of this compound, we turn to computational chemistry, specifically Density Functional Theory (DFT). DFT allows for the accurate prediction of molecular geometry, vibrational frequencies, and electronic properties, providing a theoretical framework to understand the experimental data.[3]

Computational Methodology

All theoretical calculations are typically performed using a quantum chemistry software package like Gaussian. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed. A Pople-style basis set, such as 6-311++G(d,p), is generally chosen to provide a good balance between accuracy and computational cost for organic molecules.[3][4]

Caption: Standard DFT workflow for molecular property prediction.

Molecular Geometry and Structure

The first step in computational analysis is to determine the molecule's most stable three-dimensional conformation through geometry optimization. This process finds the arrangement of atoms that corresponds to a minimum on the potential energy surface.

The optimized structure reveals important geometric parameters. In related acetanilides, the amide group is often nearly planar with the phenyl ring.[5] For 2-chloro-N-(4-nitrophenyl)acetamide, X-ray crystallography has shown the molecule to be close to planar, containing an intramolecular C-H···O hydrogen bond. Similar intramolecular interactions, such as an N-H···O hydrogen bond between the amide proton and an oxygen of the ortho-nitro group, are highly probable in this compound, which would significantly influence its conformation.

Table 2: Selected Predicted Geometrical Parameters (DFT/B3LYP)

Parameter Bond/Angle Predicted Value
Bond Lengths (Å) C=O ~1.23 Å
C-N (amide) ~1.37 Å
N-C (ring) ~1.42 Å
C-Cl ~1.79 Å
Bond Angles (º) O=C-N ~123°
C-N-H ~119°
C-C-N (nitro) ~118°

| Dihedral Angle (º) | Phenyl Ring - Amide Plane| ~5-15° |

Note: These are typical values predicted for similar acetamide structures.

Vibrational Frequency Analysis (FT-IR)

Theoretical frequency calculations are invaluable for assigning the vibrational modes observed in an experimental FT-IR spectrum.[3] By comparing the calculated wavenumbers with the experimental peaks, a confident assignment of complex spectral features can be made. Calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors in the calculation.

NMR Chemical Shift Analysis

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the isotropic magnetic shielding tensors of nuclei, which are then converted into chemical shifts.[3] These theoretical shifts, when referenced against a standard like Tetramethylsilane (TMS), can be directly compared to experimental ¹H and ¹³C NMR data, aiding in the definitive assignment of resonances, especially in structurally complex regions.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[4]

For this compound, the HOMO is expected to be localized primarily on the electron-rich nitrophenyl ring, while the LUMO will likely be distributed across the electron-withdrawing nitro group and the amide moiety. This distribution dictates the molecule's behavior in charge-transfer interactions.

Molecular Electrostatic Potential (MEP)

The MEP surface is a 3D map of the electrostatic potential around a molecule. It is an excellent tool for visualizing the charge distribution and predicting reactivity.[4]

  • Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the oxygen atoms of the nitro and carbonyl groups.

  • Blue regions (positive potential): Indicate electron-poor areas, prone to nucleophilic attack. The hydrogen atom of the amide group is a prominent positive site.

  • Green regions (neutral potential): Indicate areas of near-zero potential.

The MEP map provides a clear rationale for the molecule's intermolecular interactions, such as hydrogen bonding.

Potential Applications in Drug Development

Acetamide derivatives are a well-established class of compounds with a wide range of biological activities, including antibacterial, antifungal, and analgesic properties.[6][7] The presence of a chloroacetyl group is particularly significant, as the chlorine atom can enhance antimicrobial activity.[8][9]

Antimicrobial Potential

Studies on the closely related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, have demonstrated its potential against Klebsiella pneumoniae.[8][10] It is proposed that the chloro atom is crucial for this activity, potentially by stabilizing the molecule within the active site of a target enzyme, such as a penicillin-binding protein, leading to cell lysis.[8][10] Furthermore, combining this acetamide with conventional antibiotics like meropenem and imipenem has shown synergistic effects, suggesting it could be used to enhance the efficacy of existing drugs.[11][12]

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) to the active site of another (a receptor, typically a protein).[7] This method is instrumental in rational drug design for identifying potential drug candidates.

For a compound like this compound, a docking study would involve:

  • Receptor Selection: Identifying a relevant biological target, for example, a bacterial enzyme like MurE ligase, which is involved in peptidoglycan biosynthesis.

  • Ligand Preparation: Generating a 3D structure of the acetamide and optimizing its geometry.

  • Docking Simulation: Using software to place the ligand into the receptor's active site in various conformations and calculating a binding score for each pose.

  • Analysis: Examining the best-scoring poses to identify key binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the receptor.

G cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis cluster_3 Outcome PDB Select Protein Target (e.g., MurE ligase) DOCK Run Docking Algorithm PDB->DOCK LIG Prepare Ligand (this compound) LIG->DOCK SCORE Calculate Binding Energy / Score DOCK->SCORE POSE Analyze Binding Pose & Interactions SCORE->POSE LEAD Identify Lead Candidate POSE->LEAD

Caption: Workflow of a typical molecular docking study.

The results from such a study would provide a structural basis for any observed biological activity and guide the design of more potent analogs.

Conclusion

This guide has synthesized experimental and theoretical data to provide a multi-faceted understanding of this compound. The synergy between laboratory synthesis/characterization and computational analysis is clear. DFT calculations not only corroborate experimental findings from FT-IR and NMR but also provide predictive insights into the molecule's geometry, electronic structure, and reactivity hotspots through FMO and MEP analyses.

While direct biological data on this specific isomer is limited, studies on closely related analogs strongly suggest its potential as a scaffold for developing new antimicrobial agents. The theoretical framework established here provides a solid foundation for future research, including targeted synthesis of derivatives and in-depth biological evaluation guided by molecular docking studies. This integrated approach is essential for accelerating the journey from a simple chemical intermediate to a potential therapeutic agent.

References

  • PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide.
  • de Oliveira, F. W. C., et al. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 2021, 93(1).
  • de Oliveira, F. W. C., et al. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. ResearchGate, 2021.
  • Cordeiro, M. C. R., et al. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. National Institutes of Health (NIH), 2020.
  • Cordeiro, M. C. R., et al. (PDF) Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. ResearchGate, 2020.
  • de Oliveira, F. W. C., et al. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO, 2021.
  • Nayak, S. K., et al. (PDF) 2-Chloro-N-(4-nitrophenyl)acetamide. ResearchGate, 2006.
  • Zhang, Y., et al. (PDF) 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. ResearchGate, 2006.
  • Jansukra, P., et al. The UV–vis spectra of 2-chloro- N-(2,4-dinitrophenyl)acetamide 1... ResearchGate.
  • Wang, T., et al. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry, 2019.
  • Jansukra, P., et al. Synthesis, X-Ray Crystallography, Theoretical Investigation and Optical Properties of 2-Chloro-N-(2,4-dinitrophenyl) Acetamide | Request PDF. ResearchGate, 2020.
  • Guerraba, W., et al. LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Moroccan Journal of Heterocyclic Chemistry, 2022.
  • SpectraBase. 2-Chloro-N-(2-methyl-4-nitrophenyl)acetamide.
  • Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • Bachhav, H. M., et al. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2012.
  • Khan, A., et al. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry, 2019.
  • Shaikh, R. A., et al. DFT Analysis, ADME, antibacterial activity and molecular docking studies of 2-(3-aryl-1,2,4-oxadiazol-5-yl).
  • Gowda, B. T., et al. (PDF) 2-Chloro-N-phenylacetamide. ResearchGate, 2008.
  • Prabhu, A. N., et al. 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide. National Institutes of Health (NIH), 2011.
  • Cordeiro, M. C. R., et al. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI, 2020.
  • Murugan, S., et al. Crystal structure, in silico molecular docking, DFT analysis and ADMET studies of N-(2-methoxy-benzyl)-acetamide. European Journal of Chemistry, 2022.
  • Al-Wabli, R. I., et al. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. Semantic Scholar, 2022.
  • Guesmi, M., et al. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. National Institutes of Health (NIH), 2019.

Sources

A Technical Guide to the Solubility of 2-chloro-N-(2-nitrophenyl)acetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-chloro-N-(2-nitrophenyl)acetamide is a substituted acetamide molecule featuring a chloroacetyl group attached to a nitrophenyl ring. As with many complex organic molecules, its utility in synthesis, purification, and formulation is fundamentally governed by its solubility characteristics in various organic solvents. Understanding solubility is a critical first step in process development, enabling rational solvent selection for reactions, crystallizations, and analytical characterizations.

This guide addresses the solubility of this compound. A comprehensive review of publicly available scientific literature reveals a notable scarcity of quantitative solubility data for this specific compound. This is not uncommon for novel or specialized chemical intermediates. Therefore, this document serves a dual purpose: first, to collate the available physicochemical information for the target compound and its structural analogs, and second, to provide a robust framework for researchers to experimentally determine its solubility in a reliable and systematic manner.

We will explore the theoretical underpinnings of solubility, present a detailed protocol for its experimental determination, and discuss the expected influence of solvent choice based on established chemical principles.

PART 1: Physicochemical Characterization & Theoretical Predictions

A molecule's solubility is dictated by its structural and electronic properties, which determine the strength of its interactions with solvent molecules. The core principle is that "like dissolves like," meaning substances with similar intermolecular forces are more likely to be miscible.[1]

Molecular Structure and Properties of this compound

To understand the solubility of this compound, we must first analyze its structure:

  • Polar Functional Groups: The molecule contains several polar groups: an amide (-CONH-), a nitro group (-NO2), and a chloro group (-Cl). These groups, particularly the amide and nitro moieties, are capable of dipole-dipole interactions and hydrogen bonding (the amide N-H as a donor and the carbonyl and nitro oxygens as acceptors).

  • Aromatic System: The phenyl ring provides a nonpolar, hydrophobic region.

  • Overall Polarity: The combination of a hydrophobic benzene ring and multiple polar functional groups suggests the molecule possesses mixed polarity. Its solubility will therefore be highest in solvents that can effectively interact with both its polar and nonpolar regions.

While specific experimental data for the target compound is limited, we can infer properties from closely related structures. For example, 2-chloro-N-phenylacetamide has a melting point of 136-139 °C, indicating strong crystal lattice forces that must be overcome for dissolution. The addition of a nitro group, as in our target molecule, is expected to increase polarity and potentially alter the melting point and crystal packing, thereby influencing solubility.

Theoretical Framework: Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[2] This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each solvent and solute can be described by a point in this three-dimensional "Hansen space." The principle states that solutes will dissolve in solvents with similar HSP values. The distance (Ra) between a solute and a solvent in Hansen space is a measure of their affinity. A smaller distance implies higher solubility.[3]

While the HSP values for this compound are not published, one can estimate them using group contribution methods or determine them experimentally. For practical purposes, researchers can select a range of solvents with diverse HSP values to probe the solubility of the target compound.

Table 1: Properties and Hansen Solubility Parameters of Common Organic Solvents [4][5]

SolventFormulaBoiling Point (°C)Polarity (Dielectric Constant)δD (MPa⁰·⁵)δP (MPa⁰·⁵)δH (MPa⁰·⁵)
HexaneC₆H₁₄691.8814.90.00.0
TolueneC₇H₈1112.3818.01.42.0
Ethyl AcetateC₄H₈O₂776.0215.85.37.2
AcetoneC₃H₆O5620.715.510.47.0
EthanolC₂H₆O7824.515.88.819.4
MethanolCH₄O6532.715.112.322.3
Dimethyl Sulfoxide (DMSO)C₂H₆OS18946.718.416.410.2
Dichloromethane (DCM)CH₂Cl₂409.0817.07.37.1

Note: These values are approximate and can vary slightly with temperature and data source.

Given the structure of this compound, solvents like ethyl acetate, acetone, and dichloromethane are predicted to be good candidates for solubilization due to their intermediate polarity and ability to engage in dipole-dipole interactions. Highly nonpolar solvents like hexane are expected to be poor solvents, while highly polar protic solvents like methanol may show moderate solubility.

PART 2: A Practical Guide to Experimental Solubility Determination

The most reliable way to understand a compound's solubility is through direct experimental measurement. The isothermal equilibrium method, often referred to as the shake-flask method, is a robust and widely accepted technique.[6]

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

This protocol describes the determination of equilibrium solubility by allowing a surplus of the solid solute to equilibrate with the solvent at a constant temperature.

Materials and Reagents:

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or sealed flasks (e.g., 20 mL)

  • Thermostatically controlled shaker or incubator

  • Analytical balance (±0.1 mg precision)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Evaporating dish or pre-weighed vial

  • Vacuum oven or desiccator

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the chosen solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial that the temperature remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the undissolved solid settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed, clean vial. This step is critical to remove any suspended solid particles.

  • Solvent Evaporation (Gravimetric Analysis): Place the vial containing the filtered saturated solution in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated. The temperature should be well below the compound's melting point to avoid decomposition.

  • Quantification: Once the solvent is fully removed, weigh the vial containing the dried solute. The difference between this final mass and the initial mass of the empty vial gives the mass of the dissolved solute.

  • Calculation: Calculate the solubility, typically expressed in g/100 mL or mg/mL, using the following formula:

    Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant sampled in mL)

Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-48h) B->C D Allow solid to settle C->D E Withdraw supernatant with syringe D->E F Filter through 0.22 µm filter E->F G Collect filtrate in pre-weighed vial F->G H Evaporate solvent under vacuum G->H I Weigh dried solute H->I J Calculate Solubility I->J

Caption: Experimental workflow for solubility determination via the isothermal equilibrium method.

PART 3: Insights from Structurally Related Compounds

While direct data for this compound is scarce, examining its analogs provides valuable qualitative insights.

  • Effect of the N-substituent: Simple chloroacetamide is readily soluble in water[7], whereas N-phenyl substitution, as in 2-chloro-N-phenylacetamide, significantly reduces aqueous solubility due to the introduction of the hydrophobic phenyl group. Compounds like 2-chloro-N-(2,6-dimethylphenyl)acetamide are noted to be less soluble in water but more soluble in organic solvents.[8]

  • Effect of the Nitro Group: The nitro group is a strong electron-withdrawing and polar functional group. Synthesis procedures for related compounds like 2-chloro-N-(4-nitrophenyl)-acetamide mention the use of ethyl acetate for workup, implying good solubility in this solvent.[9]

  • Formulation Solvents: A related compound, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, has been formulated in mixtures containing DMSO, PEG300, and Tween-80, indicating its solubility in these common pharmaceutical co-solvents. Specifically, a solubility of ≥ 2.5 mg/mL was achieved in a 10% DMSO solution.

These examples reinforce the prediction that solvents of intermediate polarity, such as esters (ethyl acetate) and polar aprotic solvents (acetone, DMSO), are likely to be effective for dissolving this compound.

Conclusion

Determining the solubility of this compound is an essential task for its effective use in research and development. In the absence of published quantitative data, this guide provides a necessary framework based on theoretical principles and proven experimental methodology. By analyzing the molecule's physicochemical properties and applying the detailed isothermal equilibrium protocol, researchers can generate the reliable data needed to select appropriate solvent systems, optimize reaction and purification conditions, and advance their scientific objectives. The principles and methods outlined here are broadly applicable for the characterization of other novel chemical entities.

References

  • YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.
  • Pace University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown. (n.d.).
  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • University of Toronto. (2023, August 31). Solubility of Organic Compounds.
  • Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.
  • PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide.
  • Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions.
  • Hansen, C. M. (n.d.). Designer Solvent Blends - Hansen Solubility Parameters.
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • MedchemExpress.com. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.
  • CymitQuimica. (n.d.). CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
  • PubChem. (n.d.). 2-Chloro-N-methyl-N-(2-nitrophenyl)acetamide.
  • PubChem. (2025, September 7). Acetanilide, 2-chloro-4'-nitro-.
  • Zhang, S.-S., Xu, L.-L., Zou, J., Bi, S., & Wen, Y.-H. (2006). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, E62, o4478–o4479.
  • International Journal of Pharma Sciences and Research. (2012, January 2).
  • Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • Sigma-Aldrich. (n.d.). 2-Chloro-N-phenylacetamide 97.
  • Wikipedia. (n.d.). Chloroacetamide.
  • NIST. (n.d.). Acetamide, 2-chloro-.
  • Cayman Chemical. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.

Sources

An In-depth Technical Guide to the Synthesis and Structural Analysis of 2-chloro-N-(2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, structural elucidation, and physicochemical characterization of 2-chloro-N-(2-nitrophenyl)acetamide. Addressed to researchers, scientists, and professionals in drug development, this document details the scientific rationale behind the experimental protocols, offering insights into the molecular architecture and intermolecular interactions that govern the solid-state properties of this N-arylacetamide. While a dedicated crystallographic study for the title compound is not publicly available, this guide leverages detailed analyses of its close structural analogs to present a robust and scientifically grounded examination. The methodologies covered include chemical synthesis, single-crystal X-ray diffraction, spectroscopic analysis, and computational modeling of intermolecular forces through Hirshfeld surface analysis.

Introduction: The Significance of N-Arylacetamides

N-arylacetamides represent a critical class of organic compounds that serve as fundamental building blocks in the synthesis of a wide array of medicinal, agrochemical, and pharmaceutical agents.[1][2][3] Their prevalence in biologically active molecules underscores the importance of a thorough understanding of their structural and chemical properties. The title compound, this compound, incorporates a reactive chloroacetyl group and a nitrophenyl moiety, making it a versatile intermediate for further chemical transformations and a subject of interest for studying the influence of electronic and steric factors on crystal packing.

The precise arrangement of molecules in the crystalline state, dictated by a network of non-covalent interactions, profoundly influences the physicochemical properties of a substance, including its solubility, stability, and bioavailability. Therefore, a detailed analysis of the crystal structure is paramount for the rational design of new chemical entities and the optimization of existing drug candidates.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of 2-nitroaniline with chloroacetyl chloride. This well-established method is efficient and yields the desired product in high purity.

Experimental Protocol: Synthesis
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitroaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform.[4][5]

  • Acylation Reaction: Cool the solution in an ice bath to 0-5 °C. To this, add chloroacetyl chloride (1.1 equivalents) dropwise while maintaining the temperature. The reaction is exothermic, and slow addition is crucial to control the reaction rate.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is poured into ice-cold water to precipitate the crude product. The solid is collected by filtration, washed with cold water to remove any unreacted starting material and byproducts, and then dried.

  • Recrystallization: The crude product is recrystallized from a suitable solvent, such as ethanol, to obtain pure crystals of this compound. The melting point of the purified compound is recorded as a preliminary check of its purity. A reported melting point for this compound is 85-87 °C.[4]

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Acylation cluster_purification Work-up & Purification 2_nitroaniline 2-Nitroaniline reaction_vessel Reaction at 0-5 °C, then RT 2_nitroaniline->reaction_vessel chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->reaction_vessel solvent Solvent (e.g., Acetic Acid) solvent->reaction_vessel precipitation Precipitation in Ice Water reaction_vessel->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization from Ethanol filtration->recrystallization product Pure this compound recrystallization->product

Caption: Synthetic workflow for this compound.

Crystal Structure Elucidation: An Analog-Based Approach

Due to the absence of a published crystal structure for this compound in the Cambridge Structural Database (CSD), this section will draw upon the detailed crystallographic data of its close analogs, namely 2-chloro-N-(4-nitrophenyl)acetamide and 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide , to infer the likely structural characteristics of the title compound.[6][7]

Methodology: Single-Crystal X-ray Diffraction

The determination of a crystal structure is achieved through single-crystal X-ray diffraction. The general workflow is as follows:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent.

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. Data is typically collected at a low temperature (e.g., 150 K) to minimize thermal vibrations of the atoms, leading to a more precise structure.[1]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

XRay_Workflow start Synthesized Compound crystal_growth Single Crystal Growth (Slow Evaporation) start->crystal_growth data_collection X-ray Data Collection (Diffractometer, Low Temp) crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares on F²) structure_solution->structure_refinement final_structure Final Crystal Structure & CIF File structure_refinement->final_structure

Caption: Experimental workflow for single-crystal X-ray diffraction.

Anticipated Crystallographic Data and Molecular Geometry

Based on the analysis of its analogs, the crystallographic data for this compound is expected to be as follows:

Parameter Expected Value (based on analogs) Reference
Crystal SystemMonoclinic or Orthorhombic[6][7]
Space GroupP2₁/c or Pbca[6][7]
a (Å)~9-10[7]
b (Å)~19-21[6][7]
c (Å)~8-9[6]
β (°)~95-97 (for monoclinic)[6]
Z4 or 8[6][7]

The molecular structure will feature a planar phenyl ring and a chloroacetamide side chain. The dihedral angle between the plane of the phenyl ring and the amide group is a key conformational parameter. In related structures, this angle can vary, influencing the formation of intra- and intermolecular hydrogen bonds.[8][9] Intramolecular hydrogen bonds, such as N-H···O (between the amide hydrogen and an oxygen of the nitro group) or C-H···O, are likely to be present, leading to a more planar conformation of the molecule.[7]

Intermolecular Interactions and Crystal Packing

The solid-state architecture of crystalline materials is governed by a delicate balance of intermolecular interactions. In the case of this compound, several types of interactions are expected to play a crucial role in the crystal packing.

Hydrogen Bonding

The primary intermolecular interaction is anticipated to be N-H···O hydrogen bonds, where the amide hydrogen acts as a donor and the carbonyl oxygen or an oxygen of the nitro group of an adjacent molecule acts as an acceptor. These interactions typically link the molecules into infinite chains or layers.[6][7]

Halogen Bonding and Other Weak Interactions

In addition to classical hydrogen bonds, weaker interactions such as C-H···O, C-H···π, and Cl···O contacts are also expected to contribute to the overall stability of the crystal lattice. The presence of the chlorine atom may also lead to halogen bonding interactions.

Hirshfeld Surface Analysis

A powerful tool for the visualization and quantification of intermolecular interactions is Hirshfeld surface analysis. This method maps the electron distribution of a molecule within a crystal, allowing for the identification of close contacts with neighboring molecules. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For analogous structures, H···H, H···O/O···H, and H···Cl/Cl···H contacts are among the most significant contributors to the crystal packing.[10]

Intermolecular_Interactions Molecule_A Molecule A Molecule_B Molecule B Molecule_A->Molecule_B N-H···O Hydrogen Bond Molecule_C Molecule C Molecule_A->Molecule_C Cl···O Contact Molecule_B->Molecule_C C-H···π Interaction

Caption: Key intermolecular interactions in N-arylacetamide crystals.

Spectroscopic and Thermal Characterization

A comprehensive analysis of this compound requires its characterization by various spectroscopic and thermal methods.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:

Functional Group Expected Wavenumber (cm⁻¹) Reference
N-H stretching (amide)3308, 3223[4]
C=O stretching (amide)1668[4]
N-O stretching (nitro)1543-1500, 1360-1320
C-Cl stretching779[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure in solution. While specific data for the title compound is scarce, predictions can be made based on its structure. The ¹H NMR spectrum would show signals for the aromatic protons, the amide proton, and the methylene protons of the chloroacetyl group. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine isotope (³⁷Cl).

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of the compound.[11] DSC can be used to determine the melting point and enthalpy of fusion, as well as to study phase transitions. TGA provides information about the thermal stability and decomposition profile of the compound.

Conclusion and Future Outlook

This technical guide has provided a detailed framework for the synthesis and comprehensive structural analysis of this compound. By leveraging data from closely related analogs, we have outlined the expected molecular and crystal structure, as well as the key intermolecular interactions that govern its solid-state properties. The described experimental protocols for synthesis, crystallization, and characterization serve as a valuable resource for researchers working with this and similar N-arylacetamides.

Future work should focus on obtaining high-quality single crystals of the title compound to perform a definitive single-crystal X-ray diffraction study. This would provide the precise crystallographic data needed to validate the predictions made in this guide and to gain a deeper understanding of the subtle interplay of non-covalent interactions in this system. Such knowledge is crucial for the continued development of new pharmaceutical and agrochemical agents based on the N-arylacetamide scaffold.

References

  • Zhang, S.-S., Xu, L.-L., Zou, J., Bi, S., & Wen, Y.-H. (2006). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4478–o4479. [Link]
  • PrepChem. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide.
  • SpectraBase. (n.d.). 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide. John Wiley & Sons, Inc.
  • Guerrab, W., Missioui, M., Mague, J. T., & Ramli, Y. (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Moroccan Journal of Heterocyclic Chemistry, 21(1), 39-47. [Link]
  • Prabhu, A. N., Upadhyaya, V., Girisha, K. S., Naveena, C. S., & Guru Row, T. N. (2012). 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2773. [Link]
  • Hassan, A., & Al-Ghamdi, A. M. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Journal of Biomolecular Structure & Dynamics, 40(4), 1635-1650. [Link]
  • Mague, J. T., Ramli, Y., & Al-amri, A. (2022). Crystal structure, Hirshfeld surface analysis and computational study of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide.
  • Guerrab, W., Missioui, M., Mague, J. T., & Ramli, Y. (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Moroccan Journal of Heterocyclic Chemistry. [Link]
  • Wen, Y.-H., Li, X.-M., Xu, L.-L., Tang, X.-F., & Zhang, S.-S. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4427–o4428. [Link]
  • Wen, Y.-H., Li, X.-M., Xu, L.-L., Tang, X.-F., & Zhang, S.-S. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide.
  • Singh, P., et al. (2020). Synthesis, X-Ray Crystallography, Theoretical Investigation and Optical Properties of 2-Chloro-N-(2,4-dinitrophenyl) Acetamide. Journal of Chemical Crystallography, 50, 145–155. [Link]
  • PubChem. (n.d.). N-(4-chloro-2-nitrophenyl)acetamide. National Center for Biotechnology Information.
  • Prabhu, A. N., et al. (2012). 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, E68, o2773. [Link]
  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD).
  • Gowda, B. T., Foro, S., & Fuess, H. (2007). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2335–o2336. [Link]
  • PubChem. (n.d.). Acetanilide, 2-chloro-4'-nitro-. National Center for Biotechnology Information.
  • Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(21), 5189. [Link]
  • AZoM. (2023, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D.
  • Stenutz, R. (n.d.). This compound.
  • Katke, S. A., Amrutkar, S. V., Bhor, R. J., & Khairnar, M. V. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 148-156. [Link]
  • Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2). [Link]
  • Gowda, B. T., Foro, S., & Fuess, H. (2007). 2-Chloro-N-(2-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4583. [Link]
  • PubChem. (n.d.). Acetanilide, 2-chloro-4'-nitro-. National Center for Biotechnology Information.
  • Peixoto, et al. (2016). Synthesis, characterization and evaluation of the antimicrobial activity of new acetamides. Revista Virtual de Química, 8(6), 1835-1848. (This is a representative reference for the synthesis method, the direct link may vary).

Sources

understanding the reactivity of the chloroacetyl group

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Chloroacetyl Group

Authored by: A Senior Application Scientist

The chloroacetyl group is a cornerstone of modern chemical synthesis, prized for its predictable and robust reactivity. As a bifunctional electrophile, its utility spans from the synthesis of complex pharmaceuticals to the site-selective modification of biomolecules. This guide provides a comprehensive analysis of the chloroacetyl group's reactivity, delving into the fundamental electronic principles that govern its behavior, its interactions with key biological nucleophiles, and the practical considerations for its application in research and drug development. We will explore the causality behind experimental choices, present validated protocols, and offer quantitative comparisons to empower researchers to harness the full potential of this versatile functional group.

The Chloroacetyl Group: A Profile in Electrophilicity

The chloroacetyl moiety, characterized by a chlorine atom attached to the carbon alpha to a carbonyl group (Cl-CH₂-C=O), is a powerful electrophilic building block. Its reactivity is not incidental but a direct consequence of its distinct electronic architecture. Two primary features render the α-carbon highly susceptible to nucleophilic attack:

  • Inductive Electron Withdrawal: The adjacent carbonyl group exerts a powerful electron-withdrawing inductive effect. This effect, compounded by the electronegativity of the chlorine atom, significantly polarizes the carbon-halogen bond, creating a substantial partial positive charge (δ+) on the α-carbon.[1][2]

  • Molecular Orbital Contributions: Beyond simple induction, molecular orbital theory reveals that the interaction between the π* orbital of the carbonyl group and the σ* orbital of the C-Cl bond results in a lower-energy Lowest Unoccupied Molecular Orbital (LUMO).[2] This lowered LUMO is more energetically accessible for a nucleophile's Highest Occupied Molecular Orbital (HOMO), thereby lowering the activation energy for nucleophilic attack.[2]

This inherent electrophilicity makes the chlorine atom an excellent leaving group, setting the stage for a variety of chemical transformations, most notably nucleophilic substitution.[3]

The Core Reaction Mechanism: SN2 Nucleophilic Substitution

While chloroacetyl chloride itself can undergo nucleophilic acyl substitution at the carbonyl carbon, the most common and synthetically useful reaction of the chloroacetyl group, particularly in the form of chloroacetamides used in bioconjugation, is a bimolecular nucleophilic substitution (Sngcontent-ng-c4006390337="" class="ng-star-inserted">N2) reaction at the α-carbon.[3][4]

In this mechanism, a nucleophile directly attacks the electron-deficient α-carbon, leading to the displacement of the chloride ion in a single, concerted step. This forms a new covalent bond between the nucleophile and the acetyl backbone.[5]

Caption: General SN2 reaction on a chloroacetyl group.

Reactivity with Biological Nucleophiles: A Hierarchy of Selectivity

The true power of the chloroacetyl group in drug development and chemical biology lies in its differential reactivity towards various nucleophilic amino acid side chains. Understanding this hierarchy is critical for designing targeted covalent inhibitors and achieving site-selective protein modification.

Thiols (Cysteine)

The reaction with cysteine is the most rapid and widely exploited transformation. The thiol side chain is a potent nucleophile, particularly in its deprotonated thiolate (R-S⁻) form.[5][6]

  • pH Dependence: The reaction rate is highly pH-dependent. The pKa of a typical cysteine thiol is ~8.3. As the pH of the medium approaches and exceeds this value (optimally pH 7.5-9.0), the equilibrium shifts towards the more nucleophilic thiolate anion, dramatically accelerating the reaction rate.[6]

  • Chemoselectivity: This pH dependence is the key to chemoselectivity. At a controlled pH (e.g., 7.5), chloroacetamides react preferentially with the more nucleophilic thiolate of cysteine over the less nucleophilic side chains of lysine or histidine.[6]

  • Product Stability: The resulting thioether linkage is highly stable and essentially irreversible under physiological conditions, making it ideal for creating permanent labels or long-lasting covalent inhibitors.[7]

This high reactivity and selectivity make chloroacetamides premier reagents for targeting cysteine residues in proteins and peptides.[8][9]

Caption: Reaction of a chloroacetyl group with a cysteine residue.

Amines (Lysine, N-Terminus) and Other Nucleophiles
  • Amines: Primary amines, such as the ε-amino group of lysine, are also effective nucleophiles and react with chloroacetyl groups to form stable glycine amide derivatives.[3] However, they are generally less reactive than thiols. At higher pH values or with a large excess of the chloroacetyl reagent, "off-target" modification of lysine can occur.[7]

  • Histidine: The imidazole side chain of histidine can also be alkylated, but the reaction is typically sluggish and results in low yields compared to cysteine modification.[9] It is often considered a potential off-target residue.[7]

  • Hydroxyls: Alcohols and phenols (like the tyrosine side chain) are generally poor nucleophiles for this reaction unless activated by conversion to the corresponding alkoxide or phenoxide under strongly basic conditions not typically compatible with protein integrity.[3]

Quantitative Comparison of Haloacetamide Reactivity

The choice of halogen significantly impacts the reactivity of the haloacetyl group. This is directly related to the leaving group ability of the halide ion, which follows the order: I⁻ > Br⁻ > Cl⁻. Consequently, the reactivity of haloacetamides follows the same trend.

Reagent ClassPrimary TargetOptimal pHTypical 2nd Order Rate Constant (M⁻¹s⁻¹)Resulting LinkageBond Stability
Chloroacetamide Cysteine7.5 - 9.0~0.1 - 1ThioetherVery High / Irreversible
Bromoacetamide Cysteine7.5 - 9.0~0.6 - 10[6]ThioetherVery High / Irreversible[7]
Iodoacetamide Cysteine7.5 - 9.0Generally faster than bromoacetamide[6]ThioetherVery High / Irreversible
Maleimide Cysteine6.5 - 7.5100 - 1000[7]Thioether (via Michael Addition)Susceptible to retro-Michael reaction (potentially reversible)[7]

Note: The kinetic data are approximate and can vary based on specific reactants and conditions.[6] While maleimides offer significantly faster kinetics at a lower pH, the thioether bond formed by haloacetamides is more stable, a critical advantage for applications requiring long-term stability, such as in vivo therapeutics.[7]

Experimental Protocol: Site-Selective Modification of a Cysteine-Containing Protein

This protocol provides a validated workflow for the covalent labeling of a protein with a chloroacetamide-functionalized reagent.

Objective: To covalently attach a chloroacetamide-bearing probe to a specific cysteine residue on a target protein.

Materials:

  • Target protein with an accessible cysteine residue (e.g., 1 mg/mL in PBS).

  • Chloroacetamide reagent (e.g., 10 mM stock in DMSO).

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.8.

  • Quenching Reagent: 1 M Dithiothreitol (DTT) or L-cysteine.

  • Desalting column (e.g., PD-10) for buffer exchange and removal of excess reagent.

Methodology:

  • Protein Preparation:

    • If the protein has disulfide bonds that need to be reduced to free up the target cysteine, incubate with a 10-fold molar excess of DTT for 1 hour at 37°C.

    • Remove the DTT immediately before the labeling reaction using a desalting column, exchanging the protein into the Reaction Buffer.

  • Labeling Reaction:

    • Add the chloroacetamide reagent to the protein solution to achieve a 10- to 20-fold molar excess. The final concentration of DMSO should be kept below 5% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing. Reaction time may require optimization.

  • Quenching:

    • Add a quenching reagent (e.g., DTT to a final concentration of 20 mM) to react with any unreacted chloroacetamide reagent.[7] Incubate for 30 minutes.

  • Purification:

    • Remove the excess, quenched reagent and byproducts by passing the reaction mixture through a desalting column, eluting the now-labeled protein with a suitable storage buffer (e.g., PBS pH 7.4).

  • Validation:

    • Confirm successful conjugation and determine the degree of labeling using techniques such as Mass Spectrometry (LC-MS), SDS-PAGE (observing a mass shift), or UV-Vis spectroscopy if the label is a chromophore.

    • For validation of the specific modification site, a bottom-up proteomics approach involving protein digestion followed by LC-MS/MS analysis is the standard.[7]

Workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_analysis 3. Purification & Analysis A Prepare Protein (Reduce & Desalt if needed) C Combine Protein & Reagent in Reaction Buffer (pH 7.8) A->C B Prepare Chloroacetamide Reagent (Stock in DMSO) B->C D Incubate (2-4h @ RT or O/N @ 4°C) C->D E Quench Reaction (Add excess DTT) D->E F Purify Conjugate (Desalting Column) E->F G Validate Conjugation (LC-MS, SDS-PAGE) F->G H Confirm Site-Selectivity (LC-MS/MS Proteomics) G->H

Caption: General workflow for protein modification with a chloroacetyl reagent.

Conclusion

The chloroacetyl group is a highly reliable and versatile electrophile whose reactivity is governed by well-understood electronic principles. Its pronounced preference for reaction with thiol groups under physiologically relevant pH conditions has established it as an indispensable tool for the site-selective modification of cysteine residues in proteins and peptides. This selectivity, combined with the exceptional stability of the resulting thioether bond, underpins its widespread use in the development of covalent inhibitors, antibody-drug conjugates, and advanced biophysical probes. By understanding the core mechanisms, the influence of reaction parameters, and validated protocols, researchers can effectively leverage the chloroacetyl group to advance the frontiers of medicinal chemistry and drug discovery.

References

  • Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents - PMC - NIH. (n.d.).
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH. (n.d.).
  • Chloroacetyl chloride: applications in synthesis and toxicology. (2023, July 21). ChemicalBook.
  • An In-depth Technical Guide to the Reactivity of the Chloroacetyl Group in 2-chloro-N-(pyridin-4-yl)acetamide. (n.d.). Benchchem.
  • The Electrophilic Reactivity of α-Haloketones: A Technical Guide for Researchers. (2025, November 6). Benchchem.
  • US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides. (n.d.).
  • Chloroacetyl Chloride. (n.d.). S R Drugs.
  • Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. (2016, August 1).
  • Chloroacetyl chloride – Knowledge and References. (n.d.). Taylor & Francis.
  • Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. (2025, May 22). JoVE.
  • A Comparative Guide to the Kinetic Analysis of Bromoacetyl Chloride and Thiol Reactions. (n.d.). Benchchem.
  • A Comparative Guide to Site-Selective Protein Modification: Bromoacetyl Chloride vs.
  • An In-depth Technical Guide on the Mechanism of Action for Chloroacetamide Compounds. (n.d.). Benchchem.
  • Chemical Reagents for Protein Modification. (n.d.).
  • Nucleophilic Acyl Substitution Reactions. (2024, September 30). Chemistry LibreTexts.
  • Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. (2003, June 7). PubMed.
  • Protecting group. (n.d.). Wikipedia.
  • Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide. (2015, February 13). PubMed.
  • Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts.

Sources

An In-depth Technical Guide on the Electronic Effects of the Nitro Group in 2-chloro-N-(2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Electronic Landscape of Aromatic Systems

In the realm of medicinal chemistry and materials science, the nuanced electronic character of a molecule dictates its reactivity, stability, and potential for interaction with biological targets or other materials. The strategic placement of functional groups on an aromatic scaffold allows for the fine-tuning of these properties. This guide delves into the profound electronic influence of the nitro group (NO₂) within the specific molecular context of 2-chloro-N-(2-nitrophenyl)acetamide. We will dissect the interplay of inductive and resonance effects, explore the consequences of the ortho positioning, and provide a framework for the experimental characterization of this compound. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of substituent effects in complex organic molecules.

The Nitro Group: A Potent Modulator of Electronic Structure

The nitro group is a powerhouse of electron withdrawal, a property that stems from two fundamental electronic phenomena: the inductive effect and the resonance effect.[1][2]

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group results in a strong pull of electron density away from the rest of the molecule through the sigma (σ) bonds.[3][4] This effect is distance-dependent, diminishing with increasing separation from the functional group.

  • Resonance Effect (-R or -M): The nitro group can actively participate in resonance delocalization, withdrawing electron density from the π-system of the aromatic ring. This is possible due to the presence of a π-bond between the nitrogen and one of the oxygen atoms.[5] The resonance effect is most pronounced when the nitro group is at the ortho or para positions relative to another substituent.

The combined influence of these two effects makes the nitro group one of the strongest electron-withdrawing groups in organic chemistry.[2] This has significant consequences for the reactivity of the aromatic ring, rendering it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution.[2]

Dissecting the Electronic Architecture of this compound

The electronic landscape of this compound is a composite of the individual contributions of its three key functional groups: the nitro group, the chloro group, and the acetamido group, all positioned on a benzene ring.

1. The Dominant Electron-Withdrawing Nitro Group:

As established, the nitro group is a strong deactivating group due to its potent -I and -R effects.[1][6] In this compound, its presence at the ortho position to the acetamido group has several critical implications:

  • Decreased Electron Density in the Aromatic Ring: The nitro group significantly reduces the electron density of the benzene ring, making it less nucleophilic.[1]

  • Influence on the Acetamido Group: The electron-withdrawing nature of the nitro group will decrease the electron-donating ability of the acetamido group's nitrogen atom. This occurs through both inductive pull and resonance delocalization of the nitrogen's lone pair into the electron-deficient ring.

2. The Dual Nature of the Chloro Group:

The chloro group exhibits a classic example of opposing electronic effects:

  • Inductive Effect (-I): Due to the high electronegativity of chlorine, it withdraws electron density from the ring through the sigma bond.[4]

  • Resonance Effect (+R or +M): The lone pairs on the chlorine atom can be delocalized into the aromatic π-system, donating electron density.[4]

In most cases, the inductive effect of halogens outweighs their resonance effect, making them deactivating groups overall. However, their ability to donate electrons via resonance directs incoming electrophiles to the ortho and para positions.

3. The Acetamido Group: A Modulated Electron Donor:

The acetamido group (-NHCOCH₃) is typically considered an activating, ortho-, para- directing group due to the electron-donating resonance effect of the nitrogen lone pair. However, in this specific molecule, its behavior is significantly modulated:

  • Competition with the Nitro Group: The powerful electron-withdrawing nitro group at the ortho position will diminish the electron-donating capacity of the acetamido nitrogen.

  • Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the N-H of the acetamido group and an oxygen of the ortho-nitro group can influence the conformation and electronic properties of the molecule.[7]

The following diagram illustrates the key electronic effects at play in this compound.

Caption: Electronic effects in this compound.

The "Ortho Effect": A Proximity-Driven Phenomenon

The placement of the nitro and acetamido groups in an ortho relationship introduces a special consideration known as the "ortho effect."[8] This is a general term for the unique influence of a substituent at the position adjacent to the point of attachment of another group, which is not solely explained by inductive and resonance effects. The ortho effect can encompass:

  • Steric Hindrance: The proximity of the two groups can lead to steric repulsion, potentially forcing one or both groups out of the plane of the benzene ring.[9] This can disrupt resonance and alter the molecule's reactivity.[10]

  • Intramolecular Interactions: As mentioned, the potential for intramolecular hydrogen bonding between the N-H of the acetamido group and an oxygen of the nitro group can lock the conformation of the molecule, influencing its electronic properties and interactions.[7]

In the case of this compound, the ortho effect likely plays a significant role in modulating the overall electronic character and chemical behavior of the molecule.

Experimental Protocols for Characterization

A thorough understanding of the electronic effects in this compound requires a multi-faceted experimental approach. The following protocols provide a framework for its synthesis and characterization.

Synthesis of this compound

This protocol is adapted from established methods for the acylation of anilines.[11][12]

Materials:

  • 2-nitroaniline

  • Chloroacetyl chloride

  • A suitable solvent (e.g., ethyl acetate, chloroform)

  • A weak base (e.g., triethylamine, sodium acetate)

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve 2-nitroaniline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • If using a base like triethylamine, add it to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product into an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The chemical shifts of the aromatic protons will be indicative of the electron density at their respective positions. The powerful deshielding effect of the nitro group will cause the aromatic protons to appear at a higher chemical shift (downfield) compared to unsubstituted acetanilide. The coupling patterns will help in assigning the signals to specific protons.

  • ¹³C NMR: The chemical shifts of the aromatic carbons will also reflect the electron-withdrawing effects of the substituents. The carbon atom attached to the nitro group will be significantly deshielded.

2. Ultraviolet-Visible (UV-Vis) Spectroscopy:

The electronic transitions in the molecule can be probed using UV-Vis spectroscopy. The presence of the nitro group, in conjugation with the aromatic ring and the acetamido group, will likely result in absorption maxima at longer wavelengths (a bathochromic or red shift) compared to simpler analogs.

3. Infrared (IR) Spectroscopy:

IR spectroscopy can confirm the presence of key functional groups. Characteristic vibrational frequencies to look for include:

  • N-H stretching of the amide

  • C=O stretching of the amide

  • Asymmetric and symmetric stretching of the N-O bonds in the nitro group

  • C-Cl stretching

Quantitative Data Summary

The following table provides a summary of key quantitative parameters related to the electronic effects of the nitro group.

ParameterValueSignificance
Hammett Constant (σp) for -NO₂+0.78Indicates strong electron-withdrawing character through the para position.[13]
Hammett Constant (σm) for -NO₂+0.71Shows significant electron-withdrawing effect through the meta position.[13]
Hammett Constant (σ-) for -NO₂+1.25Reflects enhanced resonance withdrawal when interacting with an electron-donating group.[13]

Conclusion

The electronic properties of this compound are dominated by the powerful electron-withdrawing nature of the nitro group. Its combined inductive and resonance effects significantly reduce the electron density of the aromatic ring and modulate the electronic character of the neighboring chloro and acetamido groups. The ortho positioning of the nitro and acetamido groups introduces additional complexity through steric and potential intramolecular interactions. A comprehensive understanding of these electronic effects, validated through rigorous experimental characterization, is crucial for predicting the reactivity, stability, and potential applications of this molecule in fields such as drug development and materials science.

References

  • A Walk through Recent Nitro Chemistry Advances. (2020). Molecules, 25(16), 3647.
  • Inductive and Resonance (Mesomeric) Effects. (n.d.). Chemistry Steps.
  • Ortho effect. (n.d.). In Wikipedia.
  • The nitro group directs electrophilic aromatic substitution to the... (2023). Pearson+.
  • Why does NO₂ group show its effect only at ortho? (n.d.). askIITians.
  • Nitro compound. (n.d.). In Wikipedia.
  • The nitro group (-NO2) is an electron-withdrawing group and can affect reactivity through resonance or the... (2023). Brainly.com.
  • Hammett substituent constants. (n.d.). Stenutz.
  • Szatyłowicz, H., Siodłak, D., & Krygowski, T. M. (2020). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 31(5), 1735–1753.
  • Szatyłowicz, H., Siodłak, D., & Krygowski, T. M. (2020). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 31(5), 1735–1753.
  • Ortho effect in Substituted Benzene. (n.d.). A to Z Chemistry.
  • Directing Effect of the Nitro Group in EAS. (2017). YouTube.
  • 16.4: Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts.
  • Ortho Effect in Chemistry: Definition, Examples & Key Insights. (n.d.). Vedantu.
  • Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. (n.d.). International Journal of Research Trends and Innovation.
  • Substituent and Reaction Constants. (n.d.). Dalal Institute.
  • Why Ortho Effect Will Make You Question Acidic Character? (2021). CG's Chemistry Solutions.
  • Hammett equation. (n.d.). In Wikipedia.
  • Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. (n.d.). PrepChem.com.
  • Hammett constants for some common substituents. (n.d.). University of California, Irvine.
  • 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide. (n.d.). SpectraBase.
  • Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide. (n.d.). Google Patents.
  • 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. (2006). Acta Crystallographica Section E: Structure Reports Online, 62(10), o4478–o4479.
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research, 3(1), 123-127.
  • CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. (2020). JournalNX, 6(12), 486-490.
  • This compound (C8H7ClN2O3). (n.d.). PubChemLite.
  • Acetanilide, 2-chloro-4'-nitro-. (n.d.). PubChem.
  • N-(4-Hydroxy-2-nitrophenyl)acetamide. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 304–307.
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2018). Molecules, 23(11), 2887.
  • Acetamide, 2-chloro-. (n.d.). NIST WebBook.
  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. (2023). Anais da Academia Brasileira de Ciências, 95(2), e20210141.
  • Influence of the introduction of additional electron-withdrawing nitro... (n.d.). ResearchGate.
  • 2-Chloro-N-(4-nitrophenyl)acetamide. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2461.
  • Influence of the concentration of PhNO2 on the yield of N-phenylacetamide. (n.d.). ResearchGate.
  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013). Iranian Journal of Pharmaceutical Research, 12(3), 267–271.
  • 2'-Nitroacetanilide. (n.d.). PubChem.
  • What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? (2018). Quora.

Sources

A Technical Guide to the Material Safety of 2-chloro-N-(2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide to the safe handling, storage, and emergency management of 2-chloro-N-(2-nitrophenyl)acetamide. Designed for researchers, chemists, and professionals in drug development, this guide moves beyond a standard safety data sheet (SDS) template. It synthesizes available data from structurally related compounds to provide a robust and practical safety framework, emphasizing the scientific rationale behind each procedural recommendation. Given that comprehensive toxicological data for this specific molecule is not widely published, this guide infers a safety profile based on the known hazards of its core functional groups: the chloroacetamide moiety and the nitroaromatic ring.

Section 1: Chemical Identification and Physicochemical Properties

This compound is a synthetic organic compound primarily utilized as a chemical intermediate in complex syntheses.[1][2] Its reactivity is largely dictated by the electrophilic chloroacetyl group and the properties of the nitrophenyl ring. Understanding its fundamental properties is the first step in a comprehensive risk assessment.

Caption: Molecular structure of this compound.

Table 1: Physicochemical and Identification Data

Property Value Source(s)
IUPAC Name This compound -
Synonyms 2'-Nitro-2-chloroacetanilide -
CAS Number 59493-24-8 -
Molecular Formula C₈H₇ClN₂O₃ [3]
Molecular Weight 214.61 g/mol [3][4]
Appearance Expected to be a colorless to yellow crystalline solid [5][6]

| Solubility | Expected to have low solubility in water, but soluble in organic solvents |[7] |

Section 2: GHS Hazard Identification and Analysis

A definitive GHS classification for this compound is not established. The following classification is a predictive assessment based on the hazards of its constituent functional groups. The chloroacetamide group is associated with high acute toxicity, skin sensitization, and potential reproductive harm.[5][6] The nitroaromatic group is a known irritant and can induce methemoglobinemia upon absorption.[8]

Signal Word: Danger

Table 2: Predicted GHS Hazard Classification

Pictogram GHS Class Hazard Statement(s) Rationale & Implications for Researchers

|


| Acute Toxicity (Oral), Category 3 | H301: Toxic if swallowed.  | Ingestion of even small amounts can cause severe illness or death. This underscores the critical importance of strict hygiene measures and prohibiting eating or drinking in the laboratory.[9] |
|

| Reproductive Toxicity, Category 2 | H361: Suspected of damaging fertility or the unborn child.  | Based on the known profile of 2-chloroacetamide, this compound poses a significant risk for long-term reproductive health.[5][6] Personnel who are pregnant or planning a pregnancy should avoid exposure. |
|

| Skin Irritation, Category 2 | H315: Causes skin irritation.  | Direct contact is likely to cause redness, itching, and inflammation. The causality lies in the chemical's ability to disrupt cellular membranes in the epidermis.[10][11] |
|

| Eye Irritation, Category 2 | H319: Causes serious eye irritation.  | The compound can cause significant pain, redness, and potential damage to the cornea upon contact.[10][11] This necessitates the use of sealed eye protection. |
|

| Skin Sensitization, Category 1 | H317: May cause an allergic skin reaction.  | Repeated or prolonged exposure can lead to sensitization, where subsequent low-level exposures trigger a severe allergic rash.[5] This is an immunological response and is irreversible. |
|

| STOT (Single Exposure), Category 3 | H335: May cause respiratory irritation.  | Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[10][11] |

Section 3: Proactive Risk Mitigation: Safe Handling & Exposure Control

A proactive safety culture is paramount. The following protocols are designed as a self-validating system to minimize exposure. The primary routes of exposure for this solid compound are inhalation of dust and inadvertent skin contact.

Engineering Controls: The First Line of Defense

The causality for mandating specific engineering controls is the compound's predicted toxicity and irritant properties.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is non-negotiable. The hood provides constant airflow to capture and exhaust airborne particles, preventing respiratory exposure.[8][12]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.[13]

  • Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[12]

Personal Protective Equipment (PPE) Selection Logic

PPE is the last line of defense, chosen to protect against failures in engineering controls or accidental contact. The selection must be based on the specific task being performed.

PPE_Selection start Task Assessment weighing Weighing Solid Compound start->weighing  Solid Transfer solution Handling Solutions start->solution  Liquid Transfer spill Large Spill Cleanup (Outside Fume Hood) start->spill  Emergency ppe_base Core PPE: - Nitrile Gloves - Safety Goggles - Lab Coat weighing->ppe_base solution->ppe_base ppe_spill Enhanced PPE: - Core PPE + Double Gloves + Face Shield + Particulate Respirator (NIOSH P100) spill->ppe_spill

Caption: Decision workflow for selecting appropriate PPE.

Detailed PPE Protocol:

  • Eye/Face Protection: Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards at all times.[14] When handling larger quantities or if there is a significant splash risk, a full-face shield should be worn in addition to goggles.[15]

  • Skin Protection:

    • Gloves: Wear chemical-resistant nitrile gloves. Do not use latex, as it offers poor protection against many organic chemicals. Always inspect gloves for tears or holes before use. Use proper glove removal technique to avoid contaminating your skin and dispose of them as hazardous waste.

    • Clothing: A flame-resistant lab coat must be worn and kept fully buttoned. Wear long pants and closed-toe shoes.[14]

  • Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not required. For cleaning up a large spill or if engineering controls fail, a NIOSH-approved air-purifying respirator with P100 (particulate) filters is mandatory.[12][16]

Hygiene and Handling Protocols
  • Avoid creating dust when handling the solid material.[12]

  • Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[10]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[13]

  • Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[12][13]

Section 4: Emergency Response Protocols

Rapid and correct response during an emergency is critical to minimizing harm.

First-Aid Measures
  • Inhalation: Immediately move the exposed person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11][17]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[8][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the medical personnel this safety guide or the container label.[10][17]

Spill Management Workflow

A spill of this material must be treated as a serious incident.

Spill_Response spill Spill Detected evacuate 1. Evacuate & Alert (Clear immediate area, alert colleagues) spill->evacuate ppe 2. Don Enhanced PPE (Respirator, Face Shield, Double Gloves) evacuate->ppe contain 3. Contain Spill (Cover with inert absorbent like vermiculite or sand) ppe->contain collect 4. Collect Waste (Carefully sweep into a sealed, labeled container) contain->collect clean 5. Decontaminate Area (Wipe with appropriate solvent, collect wipes as waste) collect->clean dispose 6. Dispose of Waste (Follow institutional EHS protocol) clean->dispose

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the N-Acylation of 2-Nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the N-acylation of 2-nitroaniline, a critical transformation in the synthesis of various pharmaceuticals, dyes, and fine chemicals. The resulting product, N-(2-nitrophenyl)acetamide, serves as a key intermediate for further functionalization. This document outlines the underlying reaction mechanism, provides a step-by-step experimental procedure, details expected characterization data, and offers troubleshooting insights for common challenges. The protocols and explanations are designed for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: Significance and Application

N-acylation is a fundamental reaction in organic synthesis that introduces an acyl group onto a nitrogen atom, typically forming an amide linkage.[1] The acetylation of 2-nitroaniline is a reaction of significant industrial and academic interest. The amino group in aniline is highly activating, which can lead to undesired side reactions, such as polysubstitution or oxidation, during subsequent electrophilic aromatic substitution reactions like nitration.[2][3] By converting the amine to an amide, its activating effect is attenuated, allowing for more controlled and regioselective transformations.[2] The resulting N-(2-nitrophenyl)acetamide is a valuable precursor for synthesizing a variety of compounds, including o-phenylenediamine, a key building block for pharmaceuticals and heterocyclic compounds.[4]

Reaction Mechanism: Nucleophilic Acyl Substitution

The N-acylation of 2-nitroaniline with an acylating agent, such as acetic anhydride or acetyl chloride, proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.[5] This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling a leaving group (acetate or chloride) to form the stable amide product. The reaction is often facilitated by a base to neutralize the acidic byproduct (e.g., acetic acid or HCl).[6]

Below is a diagram illustrating the key steps of the reaction mechanism using acetic anhydride as the acylating agent.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products 2-Nitroaniline 2-Nitroaniline (Nucleophile) Intermediate Tetrahedral Intermediate 2-Nitroaniline->Intermediate Nucleophilic Attack AceticAnhydride Acetic Anhydride (Electrophile) AceticAnhydride->Intermediate Product N-(2-nitrophenyl)acetamide Intermediate->Product Collapse & Leaving Group Expulsion Byproduct Acetic Acid Intermediate->Byproduct

Caption: Mechanism of N-acetylation of 2-nitroaniline.

Detailed Experimental Protocol

This protocol details the N-acetylation of 2-nitroaniline using acetic anhydride. This method is widely used due to the accessibility of the reagents and the generally high yields obtained.

3.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )AmountNotes
2-NitroanilineC₆H₆N₂O₂138.122.0 g (14.5 mmol)Toxic, handle with care.[7]
Acetic Anhydride(CH₃CO)₂O102.092.5 mL (26.4 mmol)Corrosive, handle in a fume hood.
Glacial Acetic AcidCH₃COOH60.0520 mLCorrosive.
Deionized WaterH₂O18.02~200 mLFor work-up and washing.
Ethanol (95%)C₂H₅OH46.07As neededFor recrystallization.
Round-bottom flask--100 mL-
Reflux condenser----
Magnetic stirrer & stir bar----
Heating mantle----
Büchner funnel & flask---For filtration.
Beakers--Various sizes-

3.2. Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2.0 g of 2-nitroaniline.[8]

  • Dissolution: Add 20 mL of glacial acetic acid to the flask and stir the mixture to dissolve the 2-nitroaniline.[9] Gentle warming may be required for complete dissolution.

  • Addition of Acylating Agent: While stirring, slowly add 2.5 mL of acetic anhydride to the solution.[8][9] An exothermic reaction may occur.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for approximately 30-45 minutes.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).[10]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the cooled reaction mixture into a beaker containing approximately 150 mL of crushed ice or cold water with vigorous stirring.[8][11] This will cause the product to precipitate.

  • Isolation: Allow the precipitate to fully form by letting the mixture stand for about 15-20 minutes.[11] Collect the solid product by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected solid thoroughly with cold deionized water to remove any residual acetic acid and other water-soluble impurities.[10]

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification (Recrystallization): For higher purity, recrystallize the crude product from a suitable solvent, such as 95% ethanol or an ethanol-water mixture.[1] Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Filter the purified crystals and dry them thoroughly.

3.3. Experimental Workflow Diagram

Experimental_Workflow start Start dissolve Dissolve 2-Nitroaniline in Glacial Acetic Acid start->dissolve add_reagent Slowly Add Acetic Anhydride dissolve->add_reagent reflux Reflux for 30-45 minutes add_reagent->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Pour into Ice Water to Precipitate Product cool->precipitate filter_wash Filter and Wash with Cold Water precipitate->filter_wash dry Dry the Crude Product filter_wash->dry recrystallize Recrystallize from Ethanol/Water dry->recrystallize characterize Characterize Pure Product recrystallize->characterize

Sources

The Strategic Utility of 2-chloro-N-(2-nitrophenyl)acetamide in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Nitrogen-Containing Heterocycles

In the landscape of synthetic organic chemistry, the quest for efficient and versatile building blocks for the construction of complex molecular architectures is perpetual. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of precursors available, 2-chloro-N-(2-nitrophenyl)acetamide emerges as a strategically designed molecule, primed for the synthesis of valuable heterocyclic systems. Its structure, featuring a reactive chloroacetamide side chain and a nitro group ortho to the amide linkage, provides a powerful platform for intramolecular cyclization reactions, most notably through a reductive cyclization pathway.

This technical guide delves into the application of this compound as a key intermediate in heterocyclic synthesis. We will explore its preparation, its pivotal role in the synthesis of quinoxaline derivatives, and provide detailed, field-proven protocols for its use. The causality behind experimental choices will be elucidated, ensuring a deep understanding of the underlying chemical principles for researchers, scientists, and drug development professionals.

Core Chemistry: The Power of Reductive Cyclization

The synthetic utility of this compound is predominantly centered around the concept of reductive cyclization . This elegant transformation involves the reduction of the nitro group to a reactive amino group, which then readily participates in an intramolecular nucleophilic attack on the electrophilic carbon of the chloroacetamide moiety. This cascade reaction efficiently constructs a new heterocyclic ring.

The key steps in this process are:

  • Reduction of the Nitro Group: The nitro group is a strong electron-withdrawing group. Its reduction to an amine is a critical step that "activates" the molecule for cyclization. Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents like tin(II) chloride (SnCl₂) or sodium dithionite (Na₂S₂O₄).

  • Intramolecular Cyclization: The newly formed amino group, being nucleophilic, is perfectly positioned to attack the electrophilic carbon atom of the chloroacetamide side chain. This intramolecular reaction is entropically favored and proceeds readily to form a stable six-membered ring.

  • Tautomerization/Oxidation: Depending on the reaction conditions and the desired final product, the initial cyclized intermediate may undergo tautomerization or oxidation to yield the final aromatic or partially saturated heterocyclic system.

Synthesis of the Precursor: this compound

A reliable and high-yielding synthesis of the starting material is paramount for any synthetic campaign. This compound can be readily prepared from commercially available 2-nitroaniline and chloroacetyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Nitroaniline

  • Chloroacetyl chloride

  • Triethylamine (or other suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-nitroaniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM), chloroacetyl chloride (1.1 eq) is added dropwise at 0 °C.[1]

  • The reaction mixture is stirred at room temperature for 3-5 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield this compound, which is often obtained as a solid.[2]

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.[3]

Causality of Experimental Choices:

  • Triethylamine: This base is crucial for scavenging the hydrochloric acid (HCl) generated during the acylation reaction, driving the reaction to completion.

  • 0 °C Addition: The dropwise addition of the highly reactive chloroacetyl chloride at low temperature helps to control the exothermicity of the reaction and minimize the formation of side products.

  • Aqueous Work-up: The washing steps are essential to remove the triethylamine hydrochloride salt and any unreacted starting materials, leading to a cleaner crude product.

Application in Heterocyclic Synthesis: The Quinoxalin-2-one Scaffold

A prime example of the utility of this compound is in the synthesis of quinoxalin-2-one derivatives. Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them attractive targets in drug discovery.[4][5]

Reaction Workflow: Synthesis of Quinoxalin-2-one

The synthesis of the quinoxalin-2-one core from this compound is a two-step process involving reduction followed by cyclization and subsequent oxidation.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization & Oxidation A This compound B N-(2-aminophenyl)-2-chloroacetamide A->B H₂/Pd-C or SnCl₂ C Quinoxalin-2-one B->C Spontaneous cyclization followed by oxidation (e.g., H₂O₂)

Caption: Workflow for the synthesis of Quinoxalin-2-one.

Detailed Experimental Protocol: Synthesis of Quinoxalin-2-one

Materials:

  • This compound

  • Palladium on carbon (10% Pd-C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Standard laboratory glassware

Procedure:

  • Reduction: A solution of this compound (1.0 eq) in ethanol or ethyl acetate is placed in a flask. To this solution, a catalytic amount of 10% Pd-C (typically 5-10 mol%) is added.

  • The flask is evacuated and backfilled with hydrogen gas (H₂) from a balloon. The reaction is stirred vigorously at room temperature. The progress of the reduction can be monitored by TLC.

  • Upon complete consumption of the starting material, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with the reaction solvent.

  • Cyclization and Oxidation: The filtrate, containing the intermediate N-(2-aminophenyl)-2-chloroacetamide, is concentrated under reduced pressure. The residue is then treated with a mild oxidizing agent such as hydrogen peroxide (H₂O₂) to facilitate the final oxidation to the aromatic quinoxalin-2-one.[4]

  • The crude product can be purified by recrystallization or column chromatography to yield pure quinoxalin-2-one.

Causality of Experimental Choices:

  • Catalytic Hydrogenation: This is a clean and efficient method for the reduction of nitro groups. The reaction proceeds under mild conditions and the only byproduct is water.

  • Celite® Filtration: Palladium on carbon is a fine powder that can be difficult to remove by simple filtration. A pad of Celite® provides a fine filtration medium that effectively removes the catalyst.

  • Oxidation: While the intramolecular cyclization may occur spontaneously, a subsequent oxidation step is often required to achieve the fully aromatic and stable quinoxalin-2-one ring system.

Data Summary: Representative Reaction Parameters
PrecursorHeterocyclic ProductKey ReagentsSolventYield (%)Reference
2-chloro-N-(4-chloro-2-nitrophenyl)acetamide6-chloro-1H-quinoxalin-2-oneH₂/Pd-C, H₂O₂N/AN/A[4]

Note: Specific yield data for the direct conversion of this compound to quinoxalin-2-one was not available in the provided search results, but the pathway is chemically sound and analogous to reported syntheses.

Mechanism of Quinoxalin-2-one Formation

A deeper understanding of the reaction mechanism allows for rational optimization and troubleshooting of the synthetic protocol.

G cluster_0 Reductive Cyclization Mechanism A This compound B N-(2-aminophenyl)-2-chloroacetamide A->B [Reduction] C Dihydroquinoxalin-2-one B->C Intramolecular Nucleophilic Attack D Quinoxalin-2-one C->D [Oxidation]

Sources

Application Notes & Protocols: 2-Chloro-N-(2-nitrophenyl)acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-N-(2-nitrophenyl)acetamide is a pivotal chemical intermediate, serving as a versatile scaffold in the synthesis of a multitude of heterocyclic compounds with significant therapeutic potential. Its unique structure, featuring a reactive α-chloroacetamide group and an ortho-nitro-substituted phenyl ring, provides a strategic starting point for constructing complex molecular architectures. This guide details the synthesis of the title compound, its critical role as a precursor in drug discovery—particularly for anticancer and antimicrobial agents—and provides robust, field-tested protocols for its synthesis and subsequent biological evaluation.

Introduction: The Strategic Value of this compound

In the landscape of medicinal chemistry, the pursuit of novel chemical entities with therapeutic efficacy is relentless. Intermediate compounds that offer facile routes to diverse structural motifs are invaluable. This compound (Figure 1) is one such compound. It is not typically an active pharmaceutical ingredient itself, but rather a powerful building block.

The molecule's utility is rooted in two key features:

  • The α-chloroacetamide moiety: The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution. This allows for the straightforward introduction of various functional groups and the construction of larger molecules.[1]

  • The ortho-nitrophenyl group: The nitro group is a strong electron-withdrawing group that can be readily reduced to an amino group (-NH2). This resulting ortho-phenylenediamine structure is the classical precursor for the synthesis of benzimidazoles, a class of heterocyclic compounds renowned for a wide spectrum of biological activities.[2][3]

This combination makes this compound a cornerstone for generating libraries of compounds for high-throughput screening in drug discovery programs targeting cancer, infectious diseases, and more.[4][5][6]

Figure 1: Chemical Structure of this compound

Synthesis and Workflow

The synthesis of this compound is typically achieved through a direct and efficient acylation reaction. The workflow is straightforward, making it suitable for large-scale production.[7]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 2-Nitroaniline C Acylation Reaction (Base catalyst, e.g., Triethylamine) Solvent: Toluene or similar A->C B Chloroacetyl Chloride B->C D This compound C->D Purification (Filtration/Recrystallization)

Caption: General synthesis workflow for this compound.

Protocol 2.1: Synthesis of this compound

This protocol describes the N-acylation of 2-nitroaniline with chloroacetyl chloride.

Rationale: The reaction utilizes the nucleophilic amino group of 2-nitroaniline attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A mild base like triethylamine is used to neutralize the HCl byproduct, driving the reaction to completion. The reaction is typically performed at a reduced temperature initially to control the exothermic nature of the acylation.[7]

Materials:

  • 2-Nitroaniline

  • Chloroacetyl chloride

  • Triethylamine (or another suitable base)

  • Toluene (or Dichloromethane)

  • Deionized water

  • Standard laboratory glassware, magnetic stirrer, ice bath, filtration apparatus

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-nitroaniline (1.0 eq) in toluene.

  • Base Addition: Add triethylamine (1.0 eq) to the solution and stir for 20 minutes.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This step is critical to manage the exothermicity of the reaction upon adding the acyl chloride.

  • Acylation: Slowly add chloroacetyl chloride (1.0 eq), dissolved in a small amount of toluene, dropwise via the dropping funnel over approximately 3 hours, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.

  • Purification: The crude product is often obtained by filtration if it precipitates from the solution. Wash the solid with cold water and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the final product.[7][8]

Applications in Medicinal Chemistry

The true value of this compound is realized in its conversion to downstream molecules with therapeutic potential.

Precursor for Benzimidazole Scaffolds (Anticancer/Anthelmintic)

The most prominent application is in the synthesis of benzimidazole derivatives. This involves a two-step process: reduction of the nitro group followed by intramolecular cyclization.

G A This compound B Step 1: Nitro Reduction (e.g., SnCl2/HCl or H2/Pd-C) A->B Reduction C N-(2-aminophenyl)-2-chloroacetamide (Unstable Intermediate) B->C D Step 2: Intramolecular Cyclization (Spontaneous or Heat-induced) C->D Cyclization E 2-(Chloromethyl)-1H-benzimidazole D->E F Nucleophilic Substitution (Reaction with various nucleophiles, Nu-) E->F G Diverse Benzimidazole Derivatives (e.g., Anticancer, Anthelmintic agents) F->G Derivatization

Sources

Application Notes & Protocols: 2-Chloro-N-(2-nitrophenyl)acetamide as a Versatile Precursor for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-chloro-N-(2-nitrophenyl)acetamide, a pivotal intermediate in pharmaceutical chemistry. We will dissect its synthesis, elucidate its critical role in the formation of heterocyclic scaffolds, and provide detailed, field-proven protocols for its use. The primary focus is on the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can not only replicate the described methods but also adapt them based on a strong foundational understanding. This document serves as a practical resource for leveraging this precursor in the synthesis of medicinally significant compounds, particularly those built upon the benzimidazole framework.

Introduction: The Strategic Importance of this compound

In the landscape of medicinal chemistry, the synthesis of heterocyclic compounds is of paramount importance. Among these, the benzimidazole scaffold is a privileged structure, forming the core of numerous blockbuster drugs, including anthelmintics (e.g., Albendazole) and proton pump inhibitors.[1][2] The strategic value of this compound lies in its elegant design as a precursor to these systems.

The molecule contains two key functionalities poised for a powerful transformation:

  • An o-nitroaniline moiety: The nitro group, upon reduction to an amine, sets the stage for intramolecular cyclization.

  • An N-chloroacetamide side chain: This group provides the necessary electrophilic carbon that will react with the newly formed aniline to forge the imidazole ring.

This guide will demonstrate how this precursor is first synthesized and then masterfully employed to construct complex pharmaceutical intermediates.

Synthesis of the Precursor: this compound

The most direct and widely adopted method for synthesizing the title compound is the N-acylation of 2-nitroaniline with chloroacetyl chloride. This is a classic nucleophilic acyl substitution reaction. The amino group of 2-nitroaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.

Causality in Synthesis:

  • Choice of Acylating Agent: Chloroacetyl chloride is highly reactive, ensuring the reaction proceeds efficiently. The chloro-substituent on the acetyl group is crucial for subsequent cyclization steps or other nucleophilic substitutions.

  • Reaction Conditions: The reaction is often performed in an inert solvent to control reactivity and facilitate handling. While some procedures involve refluxing the neat reagents, using a solvent like ethyl acetate is common.[3] A mild base can be added to scavenge the HCl byproduct, though it is not always necessary.

Protocol 1: Laboratory-Scale Synthesis of this compound

Materials:

  • 2-Nitroaniline

  • Chloroacetyl Chloride

  • Ethyl Acetate

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Buchner funnel and filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-nitroaniline (1.0 eq) in a suitable solvent such as ethyl acetate.

  • Addition of Reagent: While stirring, slowly add chloroacetyl chloride (1.1 - 1.2 eq). The reaction can be exothermic.

  • Reaction: Heat the mixture to reflux for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting 2-nitroaniline is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, proceed to filtration. If not, carefully pour the mixture into cold water to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the crude product thoroughly with cold water to remove any residual acid. The product can be further purified by recrystallization from ethanol to yield the final, high-purity this compound.

Visualization: Synthesis Workflow

cluster_start Starting Materials cluster_reaction Process cluster_end Final Product 2-Nitroaniline 2-Nitroaniline Reaction N-Acylation (Reflux in Solvent) 2-Nitroaniline->Reaction Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->Reaction Work-up Precipitation in Water Reaction->Work-up 1. Cool 2. Quench Purification Filtration & Recrystallization Work-up->Purification Isolate Crude Product This compound Purification->Product

Caption: Workflow for the synthesis of the title compound.

Application: A Gateway to Benzimidazole Pharmaceuticals

The primary utility of this compound is as a precursor to the benzimidazole ring system. This transformation is achieved through a one-pot reductive cyclization.[4][5]

Mechanism:

  • Reduction: The nitro group is selectively reduced to an amino group, forming a transient 1,2-diaminobenzene derivative. This is the key activating step. Common reducing agents include sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (e.g., H₂/Pd-C).[4][6]

  • Intramolecular Cyclization: The newly formed nucleophilic amino group immediately attacks the electrophilic carbonyl of the adjacent acetamide side chain.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic benzimidazole ring.

Visualization: General Reductive Cyclization Pathway

Caption: Reductive cyclization to form the benzimidazole core. (Note: Actual chemical structures would be depicted in a publication-quality diagram.)

Case Study: Synthesis of Anthelmintic Drug Precursors (Albendazole Analogs)

The anthelmintic drug Albendazole features a 5-(propylthio)-1H-benzimidazol-2-yl]carbamate structure. Its synthesis often starts from a substituted 2-nitroaniline.[7][8][9] While not a direct product of the title compound, the core synthetic logic—reductive cyclization of a 2-nitroaniline derivative—is identical and showcases the power of this strategy.

A process for preparing Albendazole involves:

  • Thiocyanating 2-nitroaniline.[8][9]

  • Alkylating with n-propyl bromide to get 4-(propylthio)-2-nitroaniline.[8][9]

  • Reducing the nitro group to form 4-(propylthio)-benzene-1,2-diamine.[8][9]

  • Condensing this diamine with a methyl cyano carbamate to form the final Albendazole ring system.[7][8]

This multi-step process highlights how precursors derived from 2-nitroaniline are fundamental to creating complex active pharmaceutical ingredients (APIs).

Protocol 2: General One-Pot Reductive Cyclization

Materials:

  • This compound

  • Sodium Dithionite (Na₂S₂O₄)

  • Ethanol or similar alcohol solvent

  • Water

  • Reaction flask with reflux condenser

Procedure:

  • Dissolution: Suspend this compound (1.0 eq) in a mixture of ethanol and water.

  • Addition of Reducing Agent: Heat the mixture to reflux and add sodium dithionite (2.0-3.0 eq) portion-wise. The color of the solution should change, indicating the reduction of the nitro group.

  • Reaction: Maintain reflux for 2-4 hours, monitoring by TLC for the disappearance of the starting material and the formation of the benzimidazole product.

  • Work-up: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Extraction & Purification: The residue can be taken up in an organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Physicochemical and Safety Data

It is imperative to handle all chemicals with appropriate safety precautions. The data below is for this compound and its key precursors.

PropertyThis compound2-NitroanilineChloroacetyl Chloride
CAS Number 10147-70-3[10]88-74-479-04-7
Molecular Formula C₈H₇ClN₂O₃[10]C₆H₆N₂O₂C₂H₂Cl₂O
Molecular Weight 214.61 g/mol 138.12 g/mol 112.94 g/mol
Appearance Typically a solidOrange/Yellow crystalline solidColorless to light yellow liquid
Key Hazards Irritant, potential acute toxicity.[11]Toxic, environmental hazard.Corrosive, lachrymator, toxic.
Handling Wear gloves, eye protection, lab coat. Use in a well-ventilated area.[12]Wear full PPE. Avoid dust inhalation.Use in a fume hood with extreme care. Wear acid-resistant gloves and face shield.

Note: Always consult the full Safety Data Sheet (SDS) before handling any chemical.[11][12]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that provides an efficient and versatile route to the medicinally vital benzimidazole scaffold. The synthetic pathway—N-acylation followed by reductive cyclization—is robust, high-yielding, and adaptable to a wide range of substrates. By understanding the underlying chemical principles and adhering to detailed, validated protocols, researchers can effectively utilize this precursor to accelerate the discovery and development of novel pharmaceutical compounds.

References

  • Yang, C., Zhang, L., Zheng, Y., & Sun, D. (n.d.). A Practical and Efficient Preparation of Key Intermediates in the Synthesis of Praziquantel.
  • A Study of an Anthelmintic Drug- Albendazole Impurities and it's Chemical Synthesis, Portrayal, Mechanism of Action and Side Effects. (n.d.).
  • An Improved Process for Preparation of Key Intermediates in the Synthesis of Praziquantel. (n.d.). Der Pharma Chemica. [Link]
  • Two approaches for the synthesis of levo-praziquantel. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Me. (2020, October 24). Progress in Chemical and Biochemical Research. [Link]
  • A simple synthesis of benzimidazole N-oxides from 2-nitroaniline derivatives — Scope and limitations. (n.d.).
  • Process and intermediates for the synthesis of (r)-praziquantel. (n.d.).
  • A process for preparation of albendazole. (n.d.).
  • Multi-step Flow Synthesis of the Anthelmintic Drug Praziquantel. (2023, August 14).
  • process for preparation of albendazole. (2013, November 14).
  • Novel preparation method of albendazole. (n.d.).
  • Process for preparation of albendazole. (n.d.). PubChem. [Link]
  • Highly Efficient and Facile Method for Synthesis of 2-Substituted Benzimidazoles via Reductive Cyclization of O-Nitroaniline and Aryl Aldehydes. (2012, November 21). Semantic Scholar. [Link]
  • A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. (n.d.). Organic Chemistry Portal. [Link]
  • o-Nitroaniline derivatives. Part 14.1,2 Cyclisations leading to benzimidazole N-oxides, N-hydroxybenzimidazolones and N-hydroxyquinoxaline-2,3-diones: a mechanistic borderline. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
  • Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl... (n.d.).
  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (n.d.).
  • The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. (2022, November 3). PMC - NIH. [Link]
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • Au catalyzed synthesis of benzimidazoles from 2-nitroanilines and CO2/H2. (n.d.). Green Chemistry (RSC Publishing). [Link]
  • Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. (n.d.). PrepChem.com. [Link]
  • 2-CHLORO-N-METHYL-N-(4-NITROPHENYL)ACETAMIDE Safety Data Sheets(SDS). (n.d.). lookchem. [Link]
  • The Role of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in Modern Pharmaceutical Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. (n.d.).
  • Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024, March 25). Impactfactor. [Link]
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.).
  • What are the precursors for the synthesis of 2 - Nitroaniline? (2025, June 2). Blog - HOPEMAX. [Link]
  • Benzimidazole: A Milestone in the Field of Medicinal Chemistry. (n.d.). PubMed. [Link]
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012, January 2). International Journal of Pharma Sciences and Research. [Link]
  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. (n.d.). SciELO. [Link]
  • This compound. (n.d.). Amerigo Scientific. [Link]

Sources

Application Note & Protocol: A Guided Synthesis of a Key Nintedanib Oxindole Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol and scientific rationale for the synthesis of a critical intermediate in the manufacturing of Nintedanib, a potent tyrosine kinase inhibitor. We will focus on the preparation of (3E)-1-Acetyl-3-(ethoxyphenylmethylene)-2,3-dihydro-2-oxo-1H-indole-6-carboxylic acid methyl ester , a pivotal building block for the construction of the drug's core oxindole scaffold.

Our approach is grounded in established chemical principles and published synthetic routes, aiming to provide a reproducible and well-understood procedure. This guide moves beyond a simple recitation of steps to explain the underlying chemical logic, empowering researchers to not only replicate the synthesis but also to troubleshoot and adapt it as needed.

Introduction: The Significance of the Oxindole Core

Nintedanib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of cancer.[1][2] Its mechanism of action involves the inhibition of key signaling pathways implicated in angiogenesis and fibrosis, including those mediated by vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[3]

The chemical structure of Nintedanib is built upon a substituted indolinone (or oxindole) ring system. The synthesis of this core structure is a central challenge in the overall production of the drug. A convergent synthesis strategy, where two key fragments are prepared separately and then combined, is often employed.[1][2][4] One of these essential fragments is an activated oxindole, and the intermediate (3E)-1-Acetyl-3-(ethoxyphenylmethylene)-2,3-dihydro-2-oxo-1H-indole-6-carboxylic acid methyl ester (hereafter referred to as the "activated oxindole intermediate") represents a highly effective precursor for the final condensation step.

This application note details a robust method for its synthesis via the condensation of methyl 2-oxoindole-6-carboxylate with triethyl orthobenzoate.

Synthetic Pathway and Mechanism

The synthesis involves a one-pot reaction where the starting oxindole is both N-acetylated and condensed at the C3 position.

Overall Reaction
Mechanistic Rationale: The "Why" Behind the Reagents
  • Methyl 2-oxoindole-6-carboxylate: This is the foundational scaffold upon which the intermediate is built. The methylene group at the C3 position is acidic and serves as the nucleophile in the key condensation step.

  • Acetic Anhydride: This reagent serves a dual purpose. Firstly, it acts as the acetylating agent for the indole nitrogen. The resulting N-acetyl group is electron-withdrawing, which significantly increases the acidity of the C3 protons, thereby facilitating their removal and subsequent nucleophilic attack. This activation is crucial for the condensation to proceed efficiently.[1][2] Secondly, it can serve as the reaction solvent.

  • Triethyl Orthobenzoate: This orthoester is the electrophile. Under the heated, acidic conditions of the reaction (acetic acid is generated in situ from the anhydride), it effectively generates a highly reactive ethoxy-phenyl-carbenium ion equivalent, which is readily attacked by the enolized oxindole at the C3 position.

The reaction proceeds via a condensation mechanism, followed by the elimination of ethanol, to yield the thermodynamically stable E-isomer of the enol ether product.

Experimental Protocol

This protocol is adapted from methodologies described in the patent literature, which have been demonstrated to be scalable and high-yielding.[5]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (Example Scale)Notes
Methyl 2-oxoindole-6-carboxylate101737-43-7191.1820.0 g (104.6 mmol)Starting material. Ensure it is dry.
Triethyl orthobenzoate1663-61-2224.3046.9 g (209.2 mmol)Reagent and water scavenger.
Acetic Anhydride108-24-7102.0932.0 g (313.8 mmol)Reagent and solvent.
Xylene1330-20-7106.16200 mLHigh-boiling solvent.
Reaction Flask (3-neck)--500 mLFitted with condenser and thermometer.
Magnetic Stirrer with Heating Mantle--1 unitFor heating and agitation.
Filtration Apparatus (Büchner funnel)--1 setFor product isolation.
Vacuum Oven--1 unitFor drying the final product.
Step-by-Step Procedure
  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer. Ensure all glassware is thoroughly dried.

  • Charging Reagents: To the flask, add methyl 2-oxoindole-6-carboxylate (20.0 g, 104.6 mmol), triethyl orthobenzoate (46.9 g, 209.2 mmol), acetic anhydride (32.0 g, 313.8 mmol), and xylene (200 mL).[5]

  • Heating and Reaction: Begin stirring the mixture and heat the flask using a heating mantle to a target temperature of 110-120°C.[5] Maintain this temperature and allow the reaction to proceed for approximately 4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Product Isolation: After 4 hours, turn off the heat and allow the reaction mixture to cool slowly to room temperature. As the mixture cools, the product will precipitate out of the solution as a solid.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold xylene or ethanol to remove any residual impurities.

  • Drying: Transfer the collected solid to a suitable container and dry it in a vacuum oven at 50°C for 16 hours, or until a constant weight is achieved.[5]

Expected Results

Following this procedure should yield the desired product, (3E)-1-Acetyl-3-(ethoxyphenylmethylene)-2,3-dihydro-2-oxo-1H-indole-6-carboxylic acid methyl ester , as a solid. The expected molar yield based on published data is typically in the range of 80-85%.[5]

Product Characterization

To confirm the identity and purity of the synthesized intermediate, the following analytical techniques are recommended.

Analysis TechniqueExpected Results
Appearance White to light yellow crystalline powder.[6]
¹H NMR The proton NMR spectrum should show characteristic peaks corresponding to the acetyl group, the ethoxy group, the methyl ester, and the aromatic protons of the oxindole and phenyl rings.
Mass Spec (MS) The mass spectrum should display a molecular ion peak [M+H]⁺ consistent with the molecular formula C₂₁H₁₉NO₅ (Calculated Molecular Weight: 365.38 g/mol ).[7]
HPLC Purity A high-performance liquid chromatography analysis should indicate a purity of >99%.[5]
Melting Point 180.0 to 184.0 °C.[6]

Workflow Visualization

The following diagram illustrates the key stages of the synthesis process, from the initial setup to the final, characterized product.

SynthesisWorkflow cluster_prep Preparation & Reaction cluster_workup Workup & Purification cluster_analysis Analysis setup 1. Assemble Dry Glassware (500 mL 3-neck flask) charge 2. Charge Reagents - Methyl 2-oxoindole-6-carboxylate - Triethyl orthobenzoate - Acetic Anhydride - Xylene setup->charge react 3. Heat to 110-120°C (Stir for 4 hours) charge->react cool 4. Cool to Room Temp (Product Precipitates) react->cool Reaction Complete filter 5. Vacuum Filtration (Collect Solid Product) cool->filter dry 6. Vacuum Oven Drying (50°C, 16h) filter->dry analysis 7. Characterization (HPLC, NMR, MS) dry->analysis Final Product caption Fig 1. Experimental workflow for the synthesis of the activated oxindole intermediate.

Caption: Fig 1. Experimental workflow for the synthesis of the activated oxindole intermediate.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for synthesizing a key activated oxindole intermediate of Nintedanib. By understanding the roles of the individual reagents and the reaction mechanism, researchers are better equipped to successfully execute this synthesis. The procedure is robust, scalable, and relies on readily available materials, making it a valuable process for laboratories engaged in medicinal chemistry and drug development.

References

  • CN113354599A - Preparation method of nintedanib key intermediate - Google P
  • CN105837493A - A synthetic method of Nintedanib and an intermediate of Nintedanib - Google P
  • Methods for preparing Nintedanib and intermediates thereof - Justia P
  • Maji, S., Barman, S., & Panda, G. (2023). An Efficient Approach Towards the Synthesis of Nintedanib. ChemistrySelect. (URL: [Link])
  • Roth, G. J., et al. (2014). Nintedanib: From Discovery to the Clinic. Journal of Medicinal Chemistry. (URL: [Link])
  • ResearchGate. (2026). An Efficient and Greener Two‐Step Synthesis of Nintedanib: A Scalable Process Development. (URL: [Link])
  • Ji, M. (2016). A synthetic method of Nintedanib and an intermediate of Nintedanib. SciSpace. (URL: [Link])
  • CN108610308A - The method that one kettle way prepares Nintedanib intermediate - Google P
  • A kind of preparation method of nintedanib intermediate - Eureka | P
  • Arava, V., & Gogireddy, S. (2017).
  • ResearchGate. (2019). Synthesis of the Kinase Inhibitors Nintedanib, Hesperadin, and Their Analogues Using the Eschenmoser Coupling Reaction. (URL: [Link])
  • An improved process for the synthesis of nintedanib esyl
  • US10836751B2 - Methods for preparing Nintedanib and intermediates thereof - Google P
  • ResearchGate. (2021). Synthesis of nintedanib. Reagents and conditions: a) HFIP, PhMe, 100 °C. (URL: [Link])
  • ResearchGate. (2019). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. (URL: [Link])
  • Organic Syntheses Procedure - 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (URL: [Link])

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health. The existing antifungal armamentarium is limited, and many current therapies are hampered by toxicity and a narrow spectrum of activity. This landscape underscores the urgent need for the discovery and development of new antifungal agents with novel mechanisms of action.

The haloacetamide scaffold, particularly derivatives of 2-chloro-N-phenylacetamide, has shown promise as a source of new antimicrobial leads. Recent studies on 2-chloro-N-phenylacetamide have demonstrated its efficacy against clinically relevant fungi, including fluconazole-resistant Candida species and various Aspergillus species.[1][2] The proposed mechanism of action for some of these compounds involves the disruption of the fungal cell membrane via interaction with ergosterol, a critical component analogous to cholesterol in mammalian cells, but unique to fungi.[3][4][5][6][7][8][9][10][11][12] This application note provides a comprehensive framework for the in vitro antifungal screening of a related compound, 2-chloro-N-(2-nitrophenyl)acetamide, and its analogs. We will detail a systematic approach, from primary screening to preliminary toxicity assessment, to evaluate the potential of these compounds as antifungal drug candidates.

Scientific Rationale: Targeting Fungal Viability

The core principle of this screening workflow is to identify compounds that exhibit potent fungicidal or fungistatic activity while demonstrating minimal toxicity to host cells. Our primary hypothesis is that this compound and its derivatives may act by disrupting the fungal cell membrane's integrity, potentially through interaction with ergosterol. Ergosterol is an ideal antifungal target as it is essential for fungal cell viability and is absent in human cells, offering a potential for selective toxicity.[3][4][5][6][7]

This protocol is designed to first establish the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of the test compounds against a panel of clinically relevant fungal pathogens. Subsequently, a preliminary assessment of cytotoxicity against a mammalian cell line will be performed to determine the selectivity index (SI), a critical parameter in early-stage drug discovery.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below. This multi-stage process is designed to efficiently identify promising antifungal candidates and deprioritize those with unfavorable activity or toxicity profiles.

Antifungal_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Fungicidal Activity cluster_2 Phase 3: Cytotoxicity Assessment cluster_3 Phase 4: Data Analysis A Compound Solubilization & Serial Dilution C Broth Microdilution Assay (CLSI M38/M27) A->C B Fungal Inoculum Preparation B->C D Determination of Minimum Inhibitory Concentration (MIC) C->D E Subculturing from MIC Wells D->E J Calculation of Selectivity Index (SI = CC50 / MIC) D->J F Determination of Minimum Fungicidal Concentration (MFC) E->F K Hit Candidate Selection F->K G Mammalian Cell Culture H MTT Assay with Test Compound G->H I Determination of 50% Cytotoxic Concentration (CC50) H->I I->J J->K

Caption: A streamlined workflow for the identification and preliminary validation of novel antifungal compounds.

Detailed Protocols

Part 1: Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing of filamentous fungi (M38) and yeasts (M27).[13][14][15][16][17][18]

1.1. Fungal Strain Selection and Maintenance

A well-curated panel of fungal strains is crucial for a comprehensive primary screen. The selection should include:

  • Yeast pathogens: Candida albicans, Candida glabrata, Candida parapsilosis, Cryptococcus neoformans.

  • Filamentous pathogens (molds): Aspergillus fumigatus, Aspergillus flavus, Fusarium solani.

  • Quality control (QC) strains: As recommended by CLSI documents.

Strains should be maintained on appropriate agar plates (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) and subcultured regularly to ensure viability.

1.2. Media and Reagent Preparation

  • Test Medium: RPMI 1640 with L-glutamine, without sodium bicarbonate, and buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to pH 7.0. The use of a chemically defined medium like RPMI 1640 is critical for inter-laboratory reproducibility.[15][19][20][21][22]

  • Compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the assay should not exceed 1% (v/v) to avoid solvent toxicity to the fungal cells.

  • Positive Controls: Stock solutions of fluconazole and amphotericin B should be prepared in DMSO.

  • Negative Control: DMSO.

  • Growth Control: Fungal inoculum in RPMI 1640 medium without any test compound.

1.3. Inoculum Preparation

  • Filamentous Fungi (Molds):

    • Grow the mold on potato dextrose agar for 7 days to encourage sporulation.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension to a concentration of 0.4 x 104 to 5 x 104 CFU/mL using a hemocytometer or by spectrophotometric methods as described in CLSI M38.[13][14][16][17]

  • Yeasts:

    • Subculture the yeast on Sabouraud Dextrose Agar for 24-48 hours.

    • Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • This suspension is then further diluted in RPMI 1640 to achieve a final inoculum concentration of 0.5 x 103 to 2.5 x 103 CFU/mL.[15]

1.4. Broth Microdilution Assay

  • In a 96-well U-bottom microtiter plate, perform serial two-fold dilutions of the test compound and control drugs in RPMI 1640 medium. The final volume in each well should be 100 µL.

  • Add 100 µL of the standardized fungal inoculum to each well, bringing the total volume to 200 µL.

  • Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for Candida spp., and 48-72 hours for Aspergillus spp. and Cryptococcus neoformans.[15][17]

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other compounds) compared to the growth control.

1.5. Determination of Minimum Fungicidal Concentration (MFC)

  • Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.

  • Spot the aliquot onto a fresh, drug-free agar plate.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the compound that results in no fungal growth on the subculture plate.

Part 2: In Vitro Cytotoxicity Assay

This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of the test compound on the metabolic activity of a mammalian cell line, which serves as a proxy for cell viability.[23][24][25]

2.1. Cell Line and Culture Conditions

  • A suitable mammalian cell line, such as HEK293 (human embryonic kidney cells) or HepG2 (human liver cancer cells), should be used.

  • Maintain the cells in an appropriate culture medium (e.g., DMEM for HEK293) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.

2.2. MTT Assay Protocol

  • Seed the cells in a 96-well flat-bottom plate at a density of 1 x 104 cells per well and allow them to adhere overnight.

  • The next day, remove the medium and add fresh medium containing two-fold serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 24-48 hours.

  • Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Analysis and Interpretation

The antifungal potential and selectivity of the test compounds are evaluated based on the following parameters:

ParameterDescriptionCalculationDesired Outcome
MIC Minimum Inhibitory ConcentrationLowest concentration with significant growth inhibitionLow value
MFC Minimum Fungicidal ConcentrationLowest concentration that kills the fungusLow value (ideally ≤ 4x MIC)
CC50 50% Cytotoxic ConcentrationConcentration that reduces mammalian cell viability by 50%High value
SI Selectivity IndexRatio of cytotoxicity to antifungal activityCC50 / MIC

Hypothetical Data Summary

The following table presents a hypothetical dataset for this compound and control drugs against a panel of fungal pathogens.

CompoundC. albicans MIC (µg/mL)A. fumigatus MIC (µg/mL)HEK293 CC50 (µg/mL)C. albicans SIA. fumigatus SI
This compound 816>128>16>8
Fluconazole 2>64>256>128<4
Amphotericin B 0.515105

Mechanism of Action: A Visual Hypothesis

Based on the activity of related compounds, a plausible mechanism of action for this compound is the disruption of the fungal cell membrane through interaction with ergosterol.

MoA_Hypothesis cluster_0 Fungal Cell cluster_1 Cell Membrane cluster_2 Cytoplasm Ergosterol Ergosterol Membrane_Integrity Membrane Integrity Ergosterol->Membrane_Integrity Ion_Homeostasis Ion Homeostasis Membrane_Integrity->Ion_Homeostasis Loss of Cell_Death Cell Death Ion_Homeostasis->Cell_Death Leads to Test_Compound This compound Test_Compound->Ergosterol Binding/Interaction Test_Compound->Membrane_Integrity Disruption

Caption: A proposed mechanism of action for this compound targeting fungal cell membrane ergosterol.

Conclusion and Future Directions

This application note provides a robust and scientifically grounded framework for the initial antifungal screening of this compound and its analogs. By following these standardized protocols, researchers can generate reliable and reproducible data on the antifungal activity and selectivity of their test compounds. Promising candidates identified through this workflow (i.e., those with low MIC/MFC values and a high selectivity index) can then be advanced to more detailed mechanistic studies, in vivo efficacy models, and further lead optimization. The ultimate goal is the development of novel antifungal therapies that can effectively combat the growing threat of fungal infections.

References

  • Rodrigues, M. L. (2018). The Multifunctional Fungal Ergosterol. mBio, 9(5), e01753-18. [Link]
  • Alcazar-Fuoli, L., & Mellado, E. (2013). Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance. Frontiers in Microbiology, 3, 439. [Link]
  • Chemicalland21. (n.d.).
  • Wikipedia. (2023). Ergosterol. [Link]
  • Rodrigues, M. L. (2018). The Multifunctional Fungal Ergosterol.
  • CLSI. (n.d.). M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi.
  • Doctor Fungus. (n.d.). Candida & Malassezia using RPMI 1640 Test Medium. [Link]
  • CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. 3rd ed. CLSI standard M38.
  • Scorzoni, L., de Paula e Silva, A. C. A., & de Cássia Orlandi Sardi, J. (2017). Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). Revista do Instituto de Medicina Tropical de São Paulo, 59, e26. [Link]
  • Pierce, C. M., & Chaturvedi, V. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]
  • Espinel-Ingroff, A., Fothergill, A., Ghannoum, M., Manavathu, E., Ostrosky-Zeichner, L., Pfaller, M., Rinaldi, M., Schell, W., & Walsh, T. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]
  • Espinel-Ingroff, A., Fothergill, A., Fuller, J., Ghannoum, M., Johnson, E., Pfaller, M., & Turnidge, J. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180–2182. [Link]
  • Berkow, E. L., & Lockhart, S. R. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, e01345-24. [Link]
  • CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2.
  • Ferreira, E. S., de Almeida, J. R. G. S., de Oliveira, A. P., de Lima, M. do C. A., Pitta, I. da R., & Rêgo, M. J. B. de M. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(suppl 3), e20200997. [Link]
  • Ferreira, E. S., de Almeida, J. R. G. S., de Oliveira, A. P., de Lima, M. do C. A., Pitta, I. da R., & Rêgo, M. J. B. de M. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. SciELO. [Link]
  • Giusiano, G. E., Mangiaterra, M. L., & Rojas, F. (2004). Use of Fatty Acid RPMI 1640 Media for Testing Susceptibilities of Eight Malassezia Species to the New Triazole Posaconazole and to Six Established Antifungal Agents by a Modified NCCLS M27-A2 Microdilution Method and Etest. Journal of Clinical Microbiology, 42(7), 3147–3151. [Link]
  • Healey, K. R., & Howell, S. J. (2024). Micronutrient availability alters Candida albicans growth and farnesol accumulation: implications for studies using RPMI-1640. Microbiology Spectrum, e00862-24. [Link]
  • Ferreira, E. S., de Almeida, J. R. G. S., de Oliveira, A. P., de Lima, M. do C. A., Pitta, I. da R., & Rêgo, M. J. B. de M. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. SciELO. [Link]
  • Roche. (n.d.).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
  • Ferreira, E. S., de Almeida, J. R. G. S., de Oliveira, A. P., de Lima, M. do C. A., Pitta, I. da R., & Rêgo, M. J. B. de M. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus.
  • Ferreira, E. S., de Almeida, J. R. G. S., de Oliveira, A. P., de Lima, M. do C. A., Pitta, I. da R., & Rêgo, M. J. B. de M. (2023). Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro-N-phenylacetamide. Drug and Chemical Toxicology, 46(1), 1-10. [Link]
  • Cyrusbio. (n.d.). MTT Assay Protocol. [Link]
  • Al-Samydai, A., Al-Mamoori, F., & Al-khalifa, I. (2023). MTT. Protocols.io. [Link]
  • Yusufov, M. S., Abdushukurov, A. K., Kholikov, T. S., Sasmakov, S. A., Eshboev, F. B., Abdurakhmanov, J. M., & Azimova, Sh. S. (2020). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY. JournalNX, 6(12), 486-491. [Link]
  • Skiada, A., Lass-Flörl, C., Klimko, N., Ibrahim, A., Roilides, E., & Petrikkos, G. (2019). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 5(4), 94. [Link]
  • Yusufov, M. S., Abdushukurov, A. K., Kholikov, T. S., Sasmakov, S. A., Eshboev, F. B., Abdurakhmanov, J. M., & Azimova, Sh. S. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Neliti. [Link]
  • de Almeida, J. R. G. S., Ferreira, E. S., de Oliveira, A. P., de Lima, M. do C. A., Pitta, I. da R., & Rêgo, M. J. B. de M. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 84, e255080. [Link]
  • de Almeida, J. R. G. S., Ferreira, E. S., de Oliveira, A. P., de Lima, M. do C. A., Pitta, I. da R., & Rêgo, M. J. B. de M. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. PubMed. [Link]
  • Creative Biolabs. (n.d.). Antifungal Activity Test Service. [Link]
  • Farmaki, S., & Lamoth, F. (2018). Susceptibility Testing of Fungi to Antifungal Drugs.

Sources

Application Note: 1H NMR Analysis of 2-chloro-N-(2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-chloro-N-(2-nitrophenyl)acetamide is a substituted acetamide derivative with potential applications in organic synthesis and medicinal chemistry. Its structure incorporates a chloroacetamide side chain attached to a 2-nitrophenyl amine. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This application note provides a comprehensive guide to the ¹H NMR analysis of this compound, including a detailed experimental protocol, spectral interpretation, and the underlying scientific principles.

Predicted ¹H NMR Spectrum

A detailed analysis of the chemical structure of this compound allows for the prediction of its ¹H NMR spectrum. The molecule contains three distinct proton environments: the methylene protons of the chloroacetamide group, the amide proton, and the four protons on the aromatic ring.

The electron-withdrawing nature of the nitro group (NO₂) and the chloroacetamide group significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum.[1][2][3] The relative positions of these protons and their coupling patterns are key to their assignment.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

SignalPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
a~ 4.3Singlet (s)-2HCH₂Cl
b~ 7.2 - 7.8Multiplet (m)See detailed analysis4HAr-H
c~ 10.0Singlet (s, broad)-1HNH

Note: These are predicted values. Actual chemical shifts can vary depending on the solvent, concentration, and temperature.

Detailed Spectral Interpretation

  • Methylene Protons (CH₂Cl): The two protons of the methylene group are adjacent to a chlorine atom and a carbonyl group, both of which are electron-withdrawing. This deshielding effect is expected to shift their signal downfield to around 4.3 ppm.[4][5][6] As there are no adjacent protons, the signal should appear as a singlet.

  • Aromatic Protons (Ar-H): The four protons on the 2-nitrophenyl ring are in different chemical environments due to the presence of the nitro and N-acetyl groups. Their signals are expected in the aromatic region (7.2-7.8 ppm). The strong electron-withdrawing nitro group will significantly deshield the ortho and para protons. The expected splitting pattern will be complex due to ortho, meta, and para couplings.

    • Ortho coupling (³J): Typically 6-10 Hz.[7]

    • Meta coupling (⁴J): Typically 2-4 Hz.[7][8]

    • Para coupling (⁵J): Typically <1 Hz.

  • Amide Proton (NH): The amide proton is deshielded by the adjacent carbonyl group and its chemical shift is often concentration and solvent-dependent. It is expected to appear as a broad singlet at a high chemical shift, around 10.0 ppm. The broadness is due to quadrupole broadening from the adjacent nitrogen atom and possible chemical exchange.

Experimental Protocol

This section outlines a standard operating procedure for acquiring a high-quality ¹H NMR spectrum of this compound.

The quality of the NMR spectrum is highly dependent on proper sample preparation.[9][10]

  • Weighing the Sample: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[9][10][11]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include DMSO-d₆ or Acetone-d₆.[9][12]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[12] Vortex or gently warm the mixture to ensure complete dissolution.

  • Filtration and Transfer: To remove any particulate matter that could affect spectral quality, filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.[10][11]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[9] TMS is inert and its signal is defined as 0.0 ppm.[12]

  • Labeling: Clearly label the NMR tube with the sample identification.

DataFlow cluster_acq Data Acquisition cluster_proc Data Processing Acquire Insert Sample Lock & Shim Set Parameters Run Acquire FID Acquire->Run Process Fourier Transform Phase Correction Baseline Correction Run->Process Raw Data Analyze Integration Peak Picking Chemical Shift Referencing Process->Analyze Processed Spectrum

Caption: Flowchart of NMR data acquisition and subsequent processing steps.

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm, or the residual solvent peak to its known chemical shift.

  • Integration: Integrate the area under each signal to determine the relative number of protons each signal represents.

  • Peak Picking: Identify the exact chemical shift of each peak in the spectrum.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating.

  • Internal Consistency: The integration of the signals should correspond to the number of protons in the molecule (2:4:1 ratio for CH₂, Ar-H, and NH respectively).

  • Reproducibility: Repeated acquisitions of the same sample should yield identical spectra, confirming the stability of the compound under the experimental conditions.

  • Reference Comparison: The obtained chemical shifts and coupling constants should be consistent with values reported for similar structural motifs in the literature. [13][14]

Conclusion

¹H NMR spectroscopy is a powerful and indispensable tool for the structural verification of this compound. By following the detailed protocol for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra. The predicted chemical shifts and coupling patterns provide a solid foundation for accurate spectral interpretation, enabling unambiguous confirmation of the molecular structure.

References

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.
  • NMR Sample Preparation. (n.d.). University of Rochester.
  • The 1H NMR spectrum of 2-chloroacetamide (ClCH2CONH2) shows three signals at 4.02, 7.35, and 7.60... (n.d.). Homework.Study.com.
  • The 1H -NMR spectrum of 2-chloroacetamide ClCH_{2}CONH_{2} shows three ... (2023, November 3). Filo.
  • Optimized Default 1H Parameters. (2020, April 13). University of Wisconsin-Madison Chemistry Department NMR Facility.
  • Sample Preparation. (n.d.). University College London Faculty of Mathematical & Physical Sciences.
  • Basic NMR Concepts. (n.d.). Boston University.
  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
  • The Acquisition Parameters. (n.d.). University of Illinois Urbana-Champaign School of Chemical Sciences.
  • The 1H NMR spectrum of 2-chloroacetamide (ClCH2CONH2) shows three signals at 4.02, 7.35, and 7.60 ppm. (2024, December 4). Chegg.com.
  • 1H ACQUISITION PERIOD. (n.d.). IMSERC.
  • How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022, April 25). Chemistry LibreTexts.
  • 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides... (2015, August 9). ResearchGate.
  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. (n.d.). PubMed Central.
  • Coupling Constants Identify Coupled Protons. (2014, August 21). Chemistry LibreTexts.
  • Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. (n.d.). PrepChem.com.
  • Acetanilide, 2-chloro-4'-nitro-. (2024, September 7). PubChem.
  • 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. (2015, August 10). ResearchGate.
  • 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data.
  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps.
  • Chemical Shifts in ¹H NMR Spectroscopy. (2023, October 8). Chemistry LibreTexts.
  • 1H NMR Chemical Shift. (n.d.). Oregon State University.
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012, January 2). International Journal of Pharma Sciences and Research.
  • 1H–1H Coupling in Proton NMR. (2024, August 21). ACD/Labs.

Sources

Application Note: 13C NMR Characterization of 2-chloro-N-(2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 2-chloro-N-(2-nitrophenyl)acetamide, a substituted acetamide, represents a class of compounds with significant potential in medicinal chemistry, often serving as key intermediates in the synthesis of more complex bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, stands as an indispensable tool for the structural verification of such compounds. This application note provides a comprehensive guide to the 13C NMR characterization of this compound, offering a blend of theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals. Our approach emphasizes the causality behind experimental choices to ensure robust and reproducible results.

Theoretical Framework: Understanding the 13C NMR Landscape of this compound

The 13C NMR spectrum of this compound is dictated by the unique electronic environment of each carbon atom within the molecule. The chemical shifts (δ) are influenced by the interplay of inductive and resonance effects of the three key functional groups: the aromatic nitro group (-NO₂), the amine-linking acetamide group (-NHC(O)CH₂Cl), and the chloroacetyl group (-C(O)CH₂Cl).

The nitro group is a strong electron-withdrawing group, which generally deshields the aromatic carbons, causing their signals to appear at a higher chemical shift (downfield). However, the effect is most pronounced at the ortho and para positions relative to the nitro group. Interestingly, for the ortho carbon, anisotropic effects can sometimes lead to a slight shielding effect, a phenomenon that requires careful consideration during spectral assignment[1]. The amide linkage introduces both electron-withdrawing character through the carbonyl group and electron-donating potential from the nitrogen lone pair, further modulating the chemical shifts of the aromatic ring. The chloroacetyl group contains two key carbons: the carbonyl carbon, which is significantly deshielded and typically appears in the 165-175 ppm range, and the α-carbon attached to the chlorine atom, which is also deshielded due to the electronegativity of the halogen.

By analyzing the expected chemical shift ranges and the electronic effects of the substituents, we can predict the approximate positions of the eight unique carbon signals in this compound.

Predicted 13C NMR Chemical Shifts

Based on the analysis of structurally similar compounds, such as N-(2-Nitrophenyl)acetamide and N-(4-Chloro-2-nitrophenyl)acetamide[2], the following table outlines the predicted 13C NMR chemical shifts for this compound. These predictions serve as a valuable reference for spectral assignment.

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale
C=O165 - 170Typical range for an amide carbonyl carbon.
C (ipso, attached to -NH)136 - 138Deshielded due to attachment to nitrogen and proximity to the nitro group.
C (ipso, attached to -NO₂)135 - 137Deshielded due to the strong electron-withdrawing nature of the nitro group.
CH (aromatic)122 - 135Range for the four aromatic CH carbons, with specific shifts influenced by their position relative to the nitro and acetamide groups.
CH₂Cl42 - 46Deshielded due to the electronegative chlorine atom.

Experimental Protocol: A Self-Validating Approach to 13C NMR Data Acquisition

This protocol is designed to yield high-quality, reproducible 13C NMR spectra. The causality behind each step is explained to empower the researcher with a deeper understanding of the process.

I. Sample Preparation

The quality of the NMR spectrum is fundamentally dependent on the quality of the sample.

  • Material Purity: Begin with a sample of this compound that has been purified to >95% purity, as confirmed by a preliminary technique such as ¹H NMR or LC-MS. Impurities will introduce extraneous peaks, complicating spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules due to its relatively low cost and ability to dissolve a wide range of compounds[3]. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The use of a deuterated solvent is critical as the spectrometer's lock system relies on the deuterium signal to maintain magnetic field stability.

  • Concentration: For a standard 13C NMR experiment, aim for a concentration of 20-50 mg of the compound dissolved in 0.6-0.7 mL of the chosen deuterated solvent[3][4]. Due to the low natural abundance of the ¹³C isotope (approximately 1.1%), a higher concentration is generally required compared to ¹H NMR to achieve a good signal-to-noise ratio in a reasonable timeframe[4].

  • Filtration: It is imperative to remove any particulate matter from the sample solution. Solid particles disrupt the homogeneity of the magnetic field, leading to broadened spectral lines and reduced resolution. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube[3].

  • Tube Quality and Cleanliness: Use high-quality, clean NMR tubes. Scratches or imperfections in the glass can degrade spectral quality. Ensure tubes are thoroughly cleaned with a suitable solvent (e.g., acetone) and dried completely to avoid contaminant peaks[4][5].

II. NMR Instrument Parameters

The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz (or higher) spectrometer.

  • Experiment Type: A standard proton-decoupled 13C experiment (e.g., 'zgpg30' on a Bruker instrument) is typically used. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom[6].

  • Acquisition Parameters:

    • Spectral Width (SW): Set to a range that encompasses all expected carbon signals, typically 0 to 220 ppm.

    • Number of Scans (NS): Start with 1024 scans. The number of scans can be increased to improve the signal-to-noise ratio, especially for dilute samples.

    • Relaxation Delay (D1): A delay of 2 seconds is a good starting point. This allows for the relaxation of the carbon nuclei between pulses, which is crucial for obtaining quantitative information, although for simple characterization, this is less critical.

    • Pulse Width (P1): Use a 30° or 45° pulse angle instead of a 90° pulse to allow for a shorter relaxation delay and thus a faster overall experiment time.

Data Processing and Interpretation

  • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode (pointing upwards).

  • Baseline Correction: A flat baseline is essential for accurate peak integration and identification.

  • Referencing: The chemical shift scale is referenced to the solvent peak. For CDCl₃, the residual solvent peak is at 77.16 ppm.

  • Peak Picking and Assignment: Identify all the peaks in the spectrum and assign them to the corresponding carbon atoms in the this compound molecule based on the predicted chemical shifts and general knowledge of substituent effects.

Visualizing the Workflow and Structure

To provide a clear overview of the process and the molecular structure, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Purified Compound b Dissolve in Deuterated Solvent a->b c Filter into NMR Tube b->c d Load Sample into NMR Spectrometer c->d e Set Experimental Parameters d->e f Acquire 13C NMR Data (FID) e->f g Fourier Transform f->g h Phase & Baseline Correction g->h i Reference Spectrum h->i j Peak Picking & Assignment i->j k Final Spectrum j->k

Caption: Molecular structure of this compound.

Conclusion

This application note has detailed a robust and scientifically grounded approach to the 13C NMR characterization of this compound. By combining a solid theoretical understanding of chemical shifts with a meticulous, self-validating experimental protocol, researchers can confidently and accurately determine the structure of this and similar molecules. The provided predicted chemical shifts and workflows serve as a practical guide for obtaining high-quality, publishable data, thereby accelerating the pace of research and development in the pharmaceutical sciences.

References

  • Wang, L., et al. (2015). Regioselective nitration of Anilines with Fe(NO₃)₃·9H₂O as Promoter and Nitro Source. RSC Advances, 5(103), 84883-84889. [Link]
  • University of California, Riverside. (n.d.). NMR Sample Preparation.
  • SpectraBase. (n.d.). 2-Chloro-N-(2-methyl-4-nitrophenyl)acetamide.
  • University of Reading. (n.d.). NMR Sample Preparation.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529).
  • Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
  • University of Ottawa. (n.d.). NMR Sample Preparation.
  • University of Notre Dame. (n.d.). Sample Preparation and Positioning.
  • PubChem. (n.d.). 2-Chloro-N-methyl-N-(2-nitrophenyl)acetamide.
  • Păun, A., et al. (2018). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Molecules, 23(11), 2826. [Link]
  • SpectraBase. (n.d.). Acetamide, 2-(4-nitrophenyl)-N-(2-butyl)-N-methyl-.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
  • PubChem. (n.d.). Acetanilide, 2-chloro-4'-nitro-.
  • University of Rochester. (n.d.). Summary of C13-NMR Interpretation.

Sources

Application Note: High-Throughput Analysis of 2-chloro-N-(2-nitrophenyl)acetamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of 2-chloro-N-(2-nitrophenyl)acetamide, a compound of interest in synthetic chemistry and drug discovery, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol outlines a comprehensive workflow, from sample preparation to data acquisition and analysis, designed to provide high-throughput and reliable results. The methodology leverages reversed-phase liquid chromatography for efficient separation and electrospray ionization (ESI) in negative ion mode for sensitive detection. This guide also delves into the rationale behind key experimental parameters and discusses the characteristic fragmentation patterns of the analyte, providing a solid foundation for its unambiguous identification and quantification in complex matrices.

Introduction

This compound (CAS RN: 10147-70-3) belongs to the class of halogenated nitroaromatic compounds.[1] This class of molecules is prevalent in various fields, including the synthesis of pharmaceuticals, herbicides, and other specialty chemicals. The presence of both a chloro and a nitro functional group imparts specific chemical reactivity and biological activity to these molecules. Accurate and sensitive quantification of such compounds is crucial for reaction monitoring, purity assessment, and metabolic studies.

Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled selectivity and sensitivity for the analysis of such compounds. This application note provides a detailed protocol for the analysis of this compound, addressing the common challenges associated with the analysis of polar and thermally labile molecules.

Chemical Properties of the Analyte

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful analytical method.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 10147-70-3[1]
Molecular Formula C₈H₇ClN₂O₃[1]
Molecular Weight 214.61 g/mol [1]
Exact Mass 214.0145[2][3]
Structure

Experimental Workflow

The overall analytical workflow is designed for efficiency and robustness, ensuring high-quality data generation.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep Sample Dilution or Extraction filter Syringe Filtration prep->filter lc Liquid Chromatography (Reversed-Phase) filter->lc Injection ms Tandem Mass Spectrometry (ESI Negative Mode) lc->ms quant Quantification ms->quant Data Acquisition report Reporting quant->report

Caption: High-level overview of the analytical workflow.

Detailed Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. For relatively clean samples, a simple "dilute and shoot" approach is often sufficient. For more complex matrices, an extraction step is necessary to remove interfering substances.

Protocol 1: Dilute and Shoot (for clean sample matrices)

  • Accurately weigh a portion of the sample containing this compound.

  • Dissolve the sample in an appropriate solvent (e.g., acetonitrile or methanol) to a stock concentration of 1 mg/mL.

  • Perform serial dilutions with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to achieve the desired concentration range for the calibration curve.

  • Filter the final diluted samples through a 0.22 µm syringe filter prior to injection.

Protocol 2: Solid-Phase Extraction (SPE) (for complex aqueous matrices)

This protocol is adapted from established methods for related compounds.[4]

  • Condition a graphitized carbon SPE cartridge with methanol followed by deionized water.

  • Load the aqueous sample onto the conditioned SPE cartridge.

  • Wash the cartridge with deionized water to remove polar impurities.

  • Elute the analyte using a small volume of methanol containing 10 mM ammonium acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase composition.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before LC-MS/MS analysis.

Liquid Chromatography

Reversed-phase chromatography is the method of choice for separating moderately polar compounds like this compound.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent retention and resolution for this class of compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase LC.
Gradient 5% to 95% B over 5 minutesA gradient elution ensures efficient separation from impurities and reduces run time.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.[5]
Injection Volume 5 µLA small injection volume minimizes peak broadening.
Mass Spectrometry

Electrospray ionization in negative ion mode is recommended for the sensitive detection of nitroaromatic compounds.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), NegativeThe nitro group can stabilize a negative charge, leading to high sensitivity in negative ESI.
Capillary Voltage 3.5 kVOptimal voltage for stable spray and efficient ionization.
Source Temperature 150 °CA moderate temperature to prevent thermal degradation of the analyte.
Desolvation Gas Nitrogen, 800 L/hrEfficiently removes solvent from the ESI droplets.
Desolvation Temp. 350 °CEnsures complete desolvation before ions enter the mass analyzer.
Collision Gas ArgonAn inert gas for collision-induced dissociation (CID).

Multiple Reaction Monitoring (MRM) Parameters

For quantitative analysis, MRM is the preferred scan mode due to its high selectivity and sensitivity. The precursor ion will be the deprotonated molecule [M-H]⁻. The product ions are determined by performing a product ion scan on the precursor. Based on the fragmentation of similar nitroaromatic compounds, characteristic losses are expected.[5]

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
213.0To be determinedTo be optimized100
213.0To be determinedTo be optimized100

Note: The optimal collision energies and specific product ions need to be empirically determined by infusing a standard solution of this compound into the mass spectrometer.

Data Analysis and Expected Results

Fragmentation Pathway

The fragmentation of nitroaromatic compounds in negative ion mode often involves the loss of small, stable molecules or radicals. For this compound, the following fragmentation pathways are plausible:

fragmentation parent [M-H]⁻ m/z 213.0 frag1 Loss of HCl [M-H-HCl]⁻ m/z 177.0 parent->frag1 -HCl frag2 Loss of NO₂ [M-H-NO₂]⁻ m/z 167.0 parent->frag2 -NO₂ frag3 Loss of CH₂Cl [M-H-CH₂Cl]⁻ m/z 164.0 parent->frag3 -CH₂Cl

Caption: Plausible fragmentation pathways for [M-H]⁻ of this compound.

Quantification

Quantification is achieved by constructing a calibration curve using a series of standards of known concentrations. The peak area of the analyte is plotted against its concentration, and a linear regression is applied to determine the concentration of the analyte in unknown samples.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, selective, and high-throughput approach for the analysis of this compound. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the discussion of the underlying principles, offer a comprehensive guide for researchers in various scientific disciplines. This method can be readily adapted for the analysis of related halogenated nitroaromatic compounds, making it a valuable tool in both research and industrial settings.

References

  • Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS.
  • LabRulez LCMS. (n.d.). Analysis of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by LC-MS/MS.
  • ACS Publications. (2003). Determination of Nitroaromatic Compounds in Air Samples at Femtogram Level Using C18 Membrane Sampling and On-Line Extraction with LC−MS. Analytical Chemistry.
  • Stenutz. (n.d.). This compound.
  • ResearchGate. (2015). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS.
  • US EPA. (n.d.). Acetamide, N-(2-chloro-5-nitrophenyl)-. Substance Details - SRS.
  • ResearchGate. (2001). Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry.
  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis.
  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
  • NIST. (n.d.). Acetamide, 2-chloro-N-(2,6-diethylphenyl)-. WebBook.
  • NIST. (n.d.). Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-. WebBook.
  • PubChem. (n.d.). Acetanilide, 2-chloro-4'-nitro-.
  • NIST. (n.d.). Acetanilide, 2-chloro-4'-nitro-. WebBook.
  • SpectraBase. (n.d.). 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide.

Sources

Application Note: Structural Elucidation of 2-chloro-N-(2-nitrophenyl)acetamide using Fourier Transform Infrared (FT-IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-chloro-N-(2-nitrophenyl)acetamide is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its molecular structure, comprising a secondary amide, a nitro-substituted aromatic ring, and an alkyl halide, presents a rich landscape for vibrational spectroscopy.[2] Precise structural confirmation and purity assessment are paramount in drug development and manufacturing to ensure final product efficacy and safety. Fourier Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique ideal for the qualitative analysis of such compounds.[3] This application note provides a detailed protocol and in-depth spectral analysis for the characterization of this compound using FT-IR spectroscopy, tailored for researchers, scientists, and drug development professionals.

Principles of FT-IR Spectroscopy

FT-IR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrational energies of their chemical bonds.[4] When a molecule is exposed to infrared radiation, its bonds can stretch, bend, or rock. The absorption of this energy is quantized, meaning that only specific frequencies of IR radiation are absorbed, resulting in a unique spectral fingerprint for each molecule. This fingerprint provides invaluable information about the functional groups present in the molecule.[3]

For this application, we will focus on the use of Attenuated Total Reflectance (ATR) FT-IR. ATR is a powerful sampling technique that requires minimal to no sample preparation, making it ideal for rapid analysis of solid and liquid samples.[5][6][7] In ATR, an infrared beam is directed into a crystal of high refractive index. The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a few microns into the sample placed in intimate contact with the crystal.[7][8] The sample absorbs energy from this evanescent wave at its characteristic frequencies, and the attenuated beam is then directed to the detector, generating the infrared spectrum.[7]

Experimental Protocol

Safety Precautions

This compound and its precursors may be harmful if swallowed, in contact with skin, or inhaled.[9] It is crucial to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[10]

Instrumentation and Materials
  • FT-IR Spectrometer: A benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • ATR Accessory: A single-reflection diamond ATR accessory. Diamond is a robust and chemically inert crystal suitable for a wide range of samples.[5]

  • Sample: this compound, solid powder.

  • Solvent for cleaning: Isopropanol or ethanol.

  • Lint-free wipes.

Experimental Workflow

G cluster_prep Preparation cluster_sample Sample Analysis cluster_data Data Processing & Analysis A Clean ATR Crystal B Acquire Background Spectrum A->B Ensure clean surface C Apply Sample to Crystal B->C Ready for sample D Acquire Sample Spectrum C->D Ensure good contact E Perform ATR Correction D->E Raw data acquired F Baseline Correction & Normalization E->F Correct for penetration depth G Peak Picking & Interpretation F->G Prepare for analysis

Caption: Experimental workflow for FT-IR analysis using an ATR accessory.

Step-by-Step Protocol
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water vapor and carbon dioxide.

  • Background Spectrum Acquisition:

    • Clean the diamond ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely. A clean crystal is crucial for a high-quality background spectrum.

    • Acquire a background spectrum. This will be a single-beam spectrum of the clean, empty ATR crystal. The instrument software will automatically subtract this from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Place a small amount of the this compound powder onto the center of the ATR crystal.

    • Apply uniform pressure using the ATR accessory's pressure clamp to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a strong signal.[7]

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a spectral resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The raw spectrum should be corrected for the wavelength-dependent penetration depth of the evanescent wave using the instrument's software. This is a standard ATR correction.[6]

    • Perform baseline correction and normalization of the spectrum to facilitate comparison and interpretation.

Spectral Interpretation

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its various functional groups. The following table summarizes the expected key vibrational frequencies and their assignments.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3300MediumN-H StretchSecondary Amide
3100-3000Medium-WeakC-H StretchAromatic Ring
~1680StrongC=O Stretch (Amide I)Secondary Amide
~1600, ~1470Medium-StrongC=C StretchAromatic Ring
~1550StrongN-O Asymmetric StretchNitro Group
~1520StrongN-H Bend (Amide II)Secondary Amide
~1350StrongN-O Symmetric StretchNitro Group
~1250MediumC-N Stretch (Amide III)Secondary Amide
850-675StrongC-H Out-of-plane BendAromatic Ring (Ortho-disubstitution)
850-550Medium-WeakC-Cl StretchAlkyl Halide
Detailed Analysis of Key Functional Groups:
  • Secondary Amide Group (-NH-C=O):

    • N-H Stretching: A medium-intensity band is expected around 3300 cm⁻¹. The position of this band can be influenced by hydrogen bonding.

    • Amide I (C=O Stretching): This is typically one of the strongest bands in the spectrum, appearing around 1680 cm⁻¹.[11][12] Its exact position can be affected by conjugation and hydrogen bonding.

    • Amide II (N-H Bending and C-N Stretching): A strong band resulting from a combination of N-H bending and C-N stretching is expected around 1520 cm⁻¹.[11][13]

    • Amide III (C-N Stretching and N-H Bending): A more complex and weaker absorption is anticipated around 1250 cm⁻¹, arising from a mix of C-N stretching and N-H bending vibrations.[14]

  • Nitro Group (-NO₂):

    • Aromatic nitro compounds exhibit two very strong and characteristic absorption bands.[15]

    • Asymmetric N-O Stretching: A strong band is expected near 1550 cm⁻¹.[15][16]

    • Symmetric N-O Stretching: Another strong band should appear near 1350 cm⁻¹.[15][16] The presence of both of these intense bands is a strong indicator of the nitro group.

  • Aromatic Ring (Ortho-substituted Benzene):

    • C-H Stretching: Weak to medium bands are expected in the 3100-3000 cm⁻¹ region.[17]

    • C=C Stretching: Two or more medium to strong bands are typically observed in the 1600-1470 cm⁻¹ range.[17]

    • C-H Out-of-plane Bending: The substitution pattern on the benzene ring can be inferred from the strong C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region. For ortho-disubstitution, a strong band is expected around 750 cm⁻¹.[17]

  • Chloroalkane Group (-CH₂Cl):

    • C-Cl Stretching: The C-Cl stretching vibration is expected to produce a medium to weak absorption in the 850-550 cm⁻¹ range.[17][18] This region can be complex, and the band may overlap with other absorptions.

Data Validation and Troubleshooting

  • Poor Signal-to-Noise Ratio: This can result from insufficient sample amount, poor contact between the sample and the ATR crystal, or an aged IR source. Ensure adequate sample is used and proper pressure is applied.

  • Broad O-H Band (~3400 cm⁻¹): The presence of a broad band in this region may indicate moisture in the sample.

  • Anomalous Peaks: Contamination of the ATR crystal or the sample can lead to unexpected peaks. Always clean the crystal thoroughly between measurements.

  • Spectrum Comparison: For definitive identification, the acquired spectrum should be compared against a reference spectrum from a spectral library or a known standard.

Conclusion

FT-IR spectroscopy, particularly with the use of an ATR accessory, is a highly effective and efficient method for the structural characterization of this compound. The technique provides a unique spectral fingerprint, allowing for the unambiguous identification of key functional groups, including the secondary amide, nitro group, substituted aromatic ring, and chloroalkane moiety. This application note provides a robust protocol and a detailed guide to spectral interpretation, enabling researchers and scientists in drug development to confidently verify the identity and purity of this important chemical intermediate.

References

  • Stenutz, R. This compound. NIST Chemistry WebBook. [Link]
  • Chemistry LibreTexts. Infrared of nitro compounds. [Link]
  • Scribd.
  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
  • Specac Ltd.
  • PubChem. 2-Chloro-N-methyl-N-(2-nitrophenyl)acetamide. [Link]
  • PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. [Link]
  • Bruker.
  • Grube, M., et al. (2008). Application of FT-IR spectroscopy for control of the medium composition during the biodegradation of nitro aromatic compounds. Journal of Industrial Microbiology & Biotechnology. [Link]
  • Jena Library of Biological Macromolecules. Determination of Secondary Structure in Proteins by FTIR Spectroscopy. [Link]
  • S4Science.
  • ResearchGate. FTIR spectrum of (a)
  • Medium. FT-IR Spectroscopy for Characterization of Protein Secondary Structure. [Link]
  • PubMed Central. FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. [Link]
  • ResearchGate.
  • Journal of the American Chemical Society. The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. [Link]
  • University of California, Los Angeles. IR: nitro groups. [Link]
  • LookChem. 2-CHLORO-N-METHYL-N-(4-NITROPHENYL)
  • PubChem. Acetanilide, 2-chloro-4'-nitro-. [Link]
  • Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • NIST Chemistry WebBook. Acetamide, 2-chloro-. [Link]
  • International Journal of Pharma Sciences and Research.
  • Neliti. CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. [Link]
  • SpectraBase. 2-Chloro-N-(2-methyl-4-nitrophenyl)acetamide. [Link]
  • DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. [Link]
  • Michigan State University. Infrared Spectrometry. [Link]
  • NIST Chemistry WebBook. 2-Chloro-p-acetophenetidide. [Link]
  • NIST Chemistry WebBook. 2-Chloro-2',6'-acetoxylidide. [Link]
  • Chemistry LibreTexts. 5.4: Infrared Spectroscopy. [Link]
  • SciELO. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. [Link]
  • NIST Chemistry WebBook. Acetanilide, 2-chloro-4'-nitro-. [Link]

Sources

Application Note & Protocol: Monitoring Reaction Progress with Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly sensitive analytical technique indispensable in the modern chemistry laboratory for monitoring the progress of chemical reactions.[1][2][3] This application note provides a detailed protocol and expert guidance for researchers, scientists, and drug development professionals on the principles and practices of using TLC to qualitatively track the conversion of reactants to products. We will delve into the critical aspects of stationary and mobile phase selection, sample preparation, plate development, visualization, and interpretation of results, supported by field-proven insights and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction: The Rationale for TLC in Reaction Monitoring

In the course of a chemical synthesis, it is crucial to determine the point at which the starting materials have been consumed and the desired product has been formed. Thin-Layer Chromatography serves as a primary tool for this purpose due to its simplicity and speed, often providing results in 5-10 minutes.[3] The technique operates on the principle of differential partitioning of components in a mixture between a stationary phase (a thin layer of adsorbent material, typically silica gel, coated on a plate) and a mobile phase (a solvent or solvent mixture that moves up the plate via capillary action).[3][4]

Because the starting material and the product of a reaction typically have different chemical structures and polarities, they will interact differently with the polar stationary phase and the mobile phase.[5] This difference in interaction leads to a separation of the components on the TLC plate, visualized as distinct spots. By sampling a reaction at various time points, one can observe the gradual disappearance of the starting material spot and the appearance and intensification of the product spot, thereby monitoring the reaction's progression towards completion.

Foundational Principles: The Separation Mechanism

The separation in TLC is governed by the polarity of the compounds, the stationary phase, and the mobile phase. In normal-phase TLC, the most common mode, a polar stationary phase like silica gel is used.[6]

  • Polar Compounds: These compounds have a strong affinity for the polar silica gel and will adsorb more strongly to the stationary phase. Consequently, they travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[7]

  • Nonpolar Compounds: These compounds have a weaker interaction with the stationary phase and are more soluble in the mobile phase. They are carried further up the plate, leading to a higher Rf value.[1]

The Retention Factor (Rf) is a key parameter in TLC and is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[8][9]

Rf = (Distance traveled by the sample) / (Distance traveled by the solvent front) [1]

The Rf value is a characteristic constant for a given compound under specific conditions (stationary phase, mobile phase, temperature).[7] Comparing the Rf values of spots in the reaction mixture to those of the starting material and expected product allows for their identification on the developed TLC plate.

Experimental Workflow: From Reaction Vial to Visualized Plate

The successful application of TLC for reaction monitoring hinges on a systematic and well-executed workflow. Each step, from plate preparation to final interpretation, is critical for obtaining clear and meaningful results.

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis P1 Select TLC Plate (e.g., Silica Gel 60 F254) E1 Draw Baseline (pencil) & Mark Lanes P1->E1 P2 Prepare Mobile Phase (Solvent System) E3 Develop Plate in Saturated Chamber P2->E3 P3 Prepare Samples: - Starting Material (SM) - Reaction Mixture (Rxn) - Co-spot (SM + Rxn) E2 Spot Samples on Baseline P3->E2 E1->E2 E2->E3 E4 Mark Solvent Front & Dry Plate E3->E4 A1 Visualize Spots (UV, Stain) E4->A1 A2 Circle Spots (pencil) A1->A2 A3 Calculate Rf Values A2->A3 A4 Interpret Results: - SM Consumption - Product Formation - Byproduct Identification A3->A4

Caption: General workflow for monitoring a chemical reaction using TLC.

Detailed Protocol: A Step-by-Step Guide

This protocol outlines the standard procedure for monitoring a chemical reaction using silica gel TLC plates.

Part 1: Preparation
  • TLC Plate Selection and Preparation:

    • Choose a TLC plate with a suitable stationary phase. For most organic compounds, silica gel plates are the standard.[6] Plates impregnated with a fluorescent indicator (e.g., F254) are highly recommended as they allow for non-destructive visualization under UV light.[10][11]

    • Using scissors or a glass cutter, cut the plate to a suitable size (e.g., 4 cm x 7 cm).[2]

    • With a pencil (never a pen, as ink contains organic compounds that will chromatograph), gently draw a straight line approximately 1 cm from the bottom of the plate. This is the origin or baseline.[12]

    • Mark small tick marks along the baseline to indicate where you will spot your samples. Ensure adequate spacing between lanes to prevent spots from merging.

  • Mobile Phase (Eluent) Selection:

    • The choice of the mobile phase is crucial for achieving good separation.[13] The goal is to find a solvent system where the starting material and product have different Rf values, ideally between 0.2 and 0.6.[6]

    • A common starting point for neutral organic molecules is a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate).[14]

    • Start with a 1:1 mixture of hexane:ethyl acetate and adjust the ratio based on the initial result.[1]

      • If all spots remain at the baseline (low Rf), the eluent is not polar enough. Increase the proportion of the more polar solvent (ethyl acetate).[15]

      • If all spots run to the top of the plate (high Rf), the eluent is too polar. Increase the proportion of the less polar solvent (hexanes).[15]

  • Sample Preparation and Spotting:

    • Standards: Prepare dilute solutions (~1%) of your starting material(s) in a volatile solvent like ethyl acetate or dichloromethane.[3]

    • Reaction Mixture: Withdraw a small aliquot (a drop or two) from the reaction vessel using a glass capillary or pipette. Dilute this aliquot with a volatile solvent in a small vial.

    • Spotting: Dip a clean capillary tube into the desired sample solution. Gently and briefly touch the end of the capillary to the corresponding tick mark on the baseline of the TLC plate. The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter.[1] Allow the solvent to evaporate completely between applications if multiple spots are needed to increase concentration.[12][15]

    • Lane Arrangement: A standard spotting arrangement for reaction monitoring is:

      • Lane 1: Starting Material (SM)

      • Lane 2: Co-spot (a spot of SM, with a spot of the reaction mixture on top of it)

      • Lane 3: Reaction Mixture (Rxn)

Part 2: Development and Visualization
  • Developing the TLC Plate:

    • Pour the chosen mobile phase into a developing chamber (a beaker with a watch glass cover or a specialized TLC tank) to a depth of about 0.5 cm. The solvent level must be below the baseline on your TLC plate.[1][12]

    • To ensure the atmosphere inside the chamber is saturated with solvent vapors, you can line the inside of the chamber with a piece of filter paper that is wetted by the mobile phase. Allow it to sit for a few minutes to equilibrate.[5][13]

    • Carefully place the spotted TLC plate into the chamber, ensuring the plate does not touch the filter paper lining. Cover the chamber.

    • Allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during this process.

    • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber. Immediately mark the position of the solvent front with a pencil.[7]

  • Visualization:

    • Allow the plate to air dry completely to remove all traces of the mobile phase.

    • UV Light: If using a fluorescent plate, view it under a short-wave (254 nm) UV lamp in a dark environment.[11][16] Compounds that absorb UV light will appear as dark spots against a green fluorescent background.[10] Gently circle the spots with a pencil, as they will disappear when the lamp is removed.[11]

    • Staining: If compounds are not UV-active, a chemical stain is required. This is a destructive method.[11] Common stains include:

      • Iodine: Place the dried plate in a chamber containing a few crystals of iodine. Most organic compounds will form yellow-brown spots as they complex with the iodine vapor.[11][16] This method is semi-destructive as the spots will fade over time. Circle the spots immediately.

      • Potassium Permanganate (KMnO₄): An excellent stain for compounds that can be oxidized (e.g., alkenes, alcohols). The plate is dipped in the stain, and spots appear as yellow-brown on a purple background.[10]

      • p-Anisaldehyde: A versatile stain that reacts with many functional groups to produce a range of colors upon heating, which can be diagnostic.[17]

Visualization_Decision Start Dry Developed TLC Plate UV_Step View under UV Lamp (254 nm) Start->UV_Step UV_Active Are Spots Visible? UV_Step->UV_Active Circle_Spots Circle Spots with Pencil UV_Active->Circle_Spots  Yes Stain_Needed Proceed to Staining UV_Active->Stain_Needed  No Done Analysis Complete Circle_Spots->Done Choose_Stain Choose Appropriate Stain (Iodine, KMnO₄, etc.) Stain_Needed->Choose_Stain Dip_Stain Dip Plate in Stain & Heat if Necessary Choose_Stain->Dip_Stain Dip_Stain->Done

Caption: Decision tree for visualizing a TLC plate.

Interpretation of Results

The primary goal is to assess the relative amounts of starting material and product.

Observation on TLC Plate Interpretation Action
Lane 3 (Rxn): Strong spot at the same Rf as Lane 1 (SM). No new spots are visible.The reaction has not yet started or is proceeding very slowly.Continue the reaction. Check temperature and reagent addition.
Lane 3 (Rxn): Spot for SM is present, and a new spot (product) is visible at a different Rf.The reaction is in progress. Both starting material and product are present.Continue the reaction and monitor at a later time point.
Lane 3 (Rxn): The SM spot is very faint or completely gone. A strong new spot (product) is present. Lane 2 (Co-spot): Two distinct spots are visible.The reaction is likely complete.Consider stopping the reaction and proceeding with work-up and purification.
Lane 3 (Rxn): Multiple new spots are visible in addition to or instead of the expected product spot.The reaction may be producing byproducts or decomposition is occurring.Re-evaluate reaction conditions.
Lane 2 (Co-spot): Appears as a single, potentially elongated spot ("snowman" shape).The product and starting material have very similar Rf values.Change the mobile phase to achieve better separation.[18]

Troubleshooting Common TLC Problems

Problem Potential Cause(s) Solution(s)
Streaking Spots Sample is too concentrated; sample is not fully soluble in the mobile phase; compound is unstable on silica gel.[12][18][19]Dilute the sample; add a small amount of a more polar solvent to the spotting solvent; add a modifier (e.g., triethylamine for bases, acetic acid for acids) to the mobile phase.[15]
Spots are not visible Sample is too dilute; compound is not UV-active and no stain was used; compound is volatile and evaporated.[12][15]Spot multiple times in the same location, allowing the solvent to dry in between; use an appropriate chemical stain; TLC may not be suitable for highly volatile compounds.[15]
Uneven Solvent Front The bottom edge of the TLC plate is not flat; the plate is touching the side of the chamber or the filter paper.[12]Ensure the plate rests flat on the bottom of the chamber; reposition the plate so it is not touching the sides.
Rf values are too high/low The mobile phase is too polar (high Rf) or not polar enough (low Rf).[15]Adjust the solvent ratio. To decrease Rf, use a less polar mobile phase. To increase Rf, use a more polar mobile phase.

Conclusion

Thin-Layer Chromatography is a foundational and powerful technique for the real-time monitoring of chemical reactions. Its proper execution, grounded in an understanding of the principles of chromatography, allows chemists to make informed decisions about their experiments, optimizing reaction times and identifying potential issues like byproduct formation. By mastering the protocols outlined in this note, researchers can reliably track synthetic transformations, leading to more efficient and successful outcomes in research and development.

References

  • Khan Academy. (n.d.). Calculating retention factors for TLC.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Visualization Methods.
  • Nichols, L. (2022). 7.8: TLC Visualization Methods. Chemistry LibreTexts.
  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC.
  • University of York, Department of Chemistry. (n.d.). Visualising plates.
  • Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?.
  • Nichols, L. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts.
  • Various Authors. (2022). Thin Layer Chromatography. Chemistry LibreTexts.
  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4).
  • Study.com. (2021). How to Calculate Retention Factors in Thin-Layer Chromatography.
  • LabSim by LearnSci. (n.d.). Thin layer chromatography (TLC) Rf measurement.
  • University of York, Department of Chemistry. (n.d.). Thin Layer Chromatography.
  • Poole, C. F., & Kiridena, W. (2014). Stationary Phases for Modern Thin-Layer Chromatography.
  • LabXchange. (n.d.). Lab Procedure: Thin Layer Chromatography.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
  • Touchstone, J. C. (1992). Practice of Thin Layer Chromatography (3rd ed.). Wiley.
  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • Touchstone, J. C. (1992).
  • Lab-Training.com. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
  • Touchstone, J. C. (1983). Practice of thin layer chromatography. Internet Archive.

Sources

Application Notes & Protocols: A Guide to the Synthesis and Evaluation of Novel Quinazolinone-based Monoamine Oxidase-A (MAO-A) Inhibitors from 2-chloro-N-(2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the synthesis and evaluation of potential Monoamine Oxidase-A (MAO-A) inhibitors derived from the precursor 2-chloro-N-(2-nitrophenyl)acetamide. We will explore the rationale behind targeting MAO-A for therapeutic intervention in neurological disorders and delineate a plausible synthetic pathway to novel quinazolinone scaffolds. Furthermore, this document furnishes detailed, step-by-step protocols for the in vitro and in vivo assessment of the synthesized compounds' MAO-A inhibitory activity and potential therapeutic efficacy. This guide is intended for researchers, medicinal chemists, and pharmacologists in the field of drug discovery and development.

Introduction: Targeting Monoamine Oxidase-A in Neuropsychiatric Disorders

Monoamine oxidase A (MAO-A) is a crucial mitochondrial enzyme responsible for the oxidative deamination of key neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2] Dysregulation of these neurotransmitter systems is strongly implicated in the pathophysiology of several neuropsychiatric conditions, most notably major depressive disorder and anxiety disorders.[1][] By inhibiting the action of MAO-A, the synaptic availability of these monoamine neurotransmitters is increased, which is believed to be the primary mechanism behind the therapeutic effects of MAO-A inhibitors.[1][4]

The development of selective and reversible MAO-A inhibitors remains an area of significant interest in medicinal chemistry.[5] While older, non-selective, and irreversible MAOIs were effective, their use was limited by significant side effects, such as the "cheese effect" – a hypertensive crisis triggered by the consumption of tyramine-rich foods.[4] Modern drug discovery efforts are focused on creating novel MAO-A inhibitors with improved safety profiles and therapeutic indices.

The quinazolinone scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities. Its derivatives are being explored for various therapeutic applications. This guide proposes the use of this compound as a versatile starting material for the synthesis of novel quinazolinone-based compounds as potential MAO-A inhibitors. The rationale lies in the structural features of the target molecules, which can be designed to interact favorably with the active site of the MAO-A enzyme.

Synthetic Strategy: From this compound to Quinazolinone Scaffolds

The synthesis of quinazolinone derivatives from this compound is a multi-step process that leverages well-established organic chemistry principles. The general strategy involves an initial intramolecular cyclization to form a dihydroquinazolinone intermediate, followed by aromatization to yield the final quinazolinone product. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

The proposed synthesis involves a reductive cyclization approach. The nitro group of this compound is first reduced to an amine. This is followed by an intramolecular nucleophilic attack of the newly formed aniline on the electrophilic carbonyl carbon of the acetamide side chain, leading to the formation of a dihydroquinazolinone. Subsequent oxidation/aromatization furnishes the desired quinazolinone.

G A This compound B Reduction of Nitro Group (e.g., SnCl2/HCl or H2/Pd-C) A->B Step 1 C 2-amino-N-(2-chlorophenyl)acetamide (Intermediate) B->C D Intramolecular Cyclization (Base-catalyzed) C->D Step 2 E Dihydroquinazolinone Intermediate D->E F Oxidation/Aromatization (e.g., DDQ or KMnO4) E->F Step 3 G Substituted Quinazolinone (Potential MAO-A Inhibitor) F->G

Caption: Proposed synthetic workflow for quinazolinone synthesis.

Detailed Synthetic Protocol

Step 1: Reductive Cyclization of this compound

  • Rationale: This step aims to reduce the nitro group to an amine, which then acts as a nucleophile for the subsequent intramolecular cyclization. Tin(II) chloride in the presence of a strong acid like hydrochloric acid is a classic and effective method for this transformation.

  • Procedure:

    • To a solution of this compound (1 equivalent) in ethanol, add tin(II) chloride dihydrate (SnCl2·2H2O, 4-5 equivalents).

    • Heat the mixture to reflux and slowly add concentrated hydrochloric acid (HCl).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate (NaHCO3).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude dihydroquinazolinone intermediate.

Step 2: Aromatization to the Quinazolinone Core

  • Rationale: The dihydroquinazolinone intermediate is oxidized to the more stable aromatic quinazolinone. Various oxidizing agents can be employed; potassium permanganate (KMnO4) is a strong and readily available option.

  • Procedure:

    • Dissolve the crude dihydroquinazolinone from the previous step in a suitable solvent such as acetone or a mixture of acetone and water.

    • Cool the solution in an ice bath.

    • Slowly add a solution of potassium permanganate (KMnO4, 1-1.5 equivalents) in water dropwise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature until the purple color of the permanganate disappears.

    • Filter the reaction mixture to remove the manganese dioxide (MnO2) precipitate.

    • Concentrate the filtrate to remove the organic solvent.

    • Extract the aqueous residue with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the crude quinazolinone product.

    • Purify the crude product by column chromatography or recrystallization.

Note: The specific reaction conditions (temperature, reaction time, and choice of reagents) may need to be optimized for different substituted analogs of the starting material.

In Vitro Evaluation of MAO-A Inhibitory Activity

The primary assessment of the synthesized compounds is their ability to inhibit MAO-A. A fluorometric assay is a common and sensitive method for this purpose.[6][7]

Principle of the Fluorometric MAO-A Inhibition Assay

This assay measures the hydrogen peroxide (H2O2) produced during the oxidative deamination of a substrate by MAO-A.[8][9] A non-fluorescent probe is oxidized by the H2O2 in the presence of horseradish peroxidase (HRP) to a highly fluorescent product. The increase in fluorescence is directly proportional to the MAO-A activity. The inhibitory potential of the test compounds is determined by measuring the reduction in fluorescence in their presence.

G cluster_0 MAO-A Reaction cluster_1 Detection Reaction cluster_2 Inhibition A MAO-A Substrate (e.g., p-Tyramine) C H2O2 A->C Oxidative Deamination B MAO-A Enzyme F Fluorescent Product D Non-fluorescent Probe D->F Oxidation E HRP G Test Compound (Potential Inhibitor) G->B Inhibits

Caption: Principle of the fluorometric MAO-A inhibition assay.

Protocol for In Vitro MAO-A Inhibition Assay
  • Materials:

    • Recombinant human MAO-A enzyme

    • MAO-A substrate (e.g., p-tyramine)

    • Horseradish peroxidase (HRP)

    • Fluorescent probe (e.g., Amplex Red)

    • Assay buffer (e.g., phosphate buffer, pH 7.4)

    • Test compounds and a known MAO-A inhibitor (e.g., clorgyline) as a positive control.[8]

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO).

    • In the wells of the 96-well plate, add the assay buffer.

    • Add the test compounds at various concentrations. Include wells for a vehicle control (DMSO) and a positive control (clorgyline).

    • Add the MAO-A enzyme to all wells except the blank.

    • Pre-incubate the plate at 37 °C for 10-15 minutes to allow the inhibitors to interact with the enzyme.

    • Prepare a working solution of the substrate and the fluorescent probe with HRP in the assay buffer.

    • Initiate the reaction by adding the working solution to all wells.

    • Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm for Amplex Red) in kinetic mode for a set period (e.g., 30-60 minutes) at 37 °C.

    • Calculate the rate of reaction (slope of the fluorescence versus time curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation
CompoundMAO-A IC50 (µM)
Test Compound 1 Value
Test Compound 2 Value
... ...
Clorgyline (Control) Value

In Vivo Evaluation of Potential MAO-A Inhibitors

Promising compounds from the in vitro screening should be further evaluated in animal models to assess their behavioral effects, which are indicative of their potential as antidepressants or anxiolytics.

Animal Models

The Forced Swim Test (FST) and the Tail Suspension Test (TST) in rodents are widely used behavioral despair models to screen for potential antidepressant activity. A reduction in immobility time in these tests is indicative of an antidepressant-like effect.

Protocol for the Forced Swim Test (FST)
  • Animals: Male mice or rats are commonly used.

  • Apparatus: A transparent cylinder filled with water (23-25 °C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Acclimatize the animals to the testing room for at least one hour before the experiment.

    • Administer the test compound, vehicle, or a positive control (e.g., a known antidepressant) via an appropriate route (e.g., intraperitoneal injection).

    • After a specific pre-treatment time (e.g., 30-60 minutes), place the animal in the water-filled cylinder for a 6-minute session.

    • Record the session with a video camera.

    • Score the duration of immobility (floating without struggling) during the last 4 minutes of the test.

    • Analyze the data to compare the immobility time between the different treatment groups.

G A Animal Acclimatization B Drug Administration (Test Compound, Vehicle, Positive Control) A->B C Pre-treatment Period B->C D Forced Swim Test (6-minute session) C->D E Video Recording D->E F Scoring Immobility Time (last 4 minutes) E->F G Data Analysis (Comparison of Treatment Groups) F->G

Sources

Application Notes & Protocols: A Roadmap for Developing Novel Phenylacetamide-Based Antidepressant Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

These application notes provide a comprehensive guide for the discovery and preclinical development of novel antidepressant agents derived from the phenylacetamide scaffold. This document outlines the strategic rationale, key experimental protocols, and decision-making frameworks necessary to advance a chemical series from initial concept to a preclinical candidate. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for generating robust and reproducible data.

I. Introduction: The Phenylacetamide Scaffold as a Privileged Motif for CNS Drug Discovery

The phenylacetamide core represents a versatile and synthetically accessible scaffold that has been successfully employed in the development of various centrally acting agents. Its chemical tractability allows for systematic structural modifications to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties. The rationale for exploring phenylacetamide derivatives as antidepressants is rooted in their potential to interact with key biological targets implicated in the pathophysiology of depression, such as monoamine oxidases (MAO) and the serotonin transporter (SERT).[1][2] This guide will navigate the critical path of identifying and optimizing phenylacetamide-based drug candidates.

II. The Drug Discovery and Development Pipeline

The journey from a phenylacetamide derivative to a potential antidepressant drug follows a structured, multi-stage process. Each stage is designed to answer specific questions about the compound's viability as a therapeutic agent.

Drug_Discovery_Pipeline cluster_0 Discovery & Screening cluster_1 Lead Optimization cluster_2 Preclinical Development A Target Identification & Validation B Library Synthesis of Phenylacetamide Derivatives A->B C In Vitro Screening (MAO & SERT Assays) B->C D Hit Identification C->D E Structure-Activity Relationship (SAR) Studies D->E F ADMET Profiling E->F G In Vivo Behavioral Models F->G G->E H Lead Candidate Selection G->H I Advanced In Vivo Pharmacology H->I J Toxicology & Safety Studies I->J K IND-Enabling Studies J->K

Figure 1: A generalized workflow for the discovery and development of phenylacetamide-based antidepressants.

III. Synthesis and Characterization of Phenylacetamide Derivatives

The initial step involves the rational design and synthesis of a library of phenylacetamide derivatives. The synthetic strategy should be versatile to allow for the introduction of diverse substituents on both the phenyl and acetamide moieties to explore the chemical space thoroughly.

Protocol 1: General Synthesis of N-Substituted-2-phenylacetamides

This protocol describes a common method for the synthesis of phenylacetamide derivatives.

Materials:

  • Substituted phenylacetic acid

  • Thionyl chloride or oxalyl chloride

  • Appropriate primary or secondary amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted phenylacetic acid in anhydrous DCM. Add thionyl chloride (or oxalyl chloride) dropwise at 0°C. Allow the reaction to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or LC-MS).

  • Amide Coupling: In a separate flask, dissolve the desired amine and TEA (or DIPEA) in anhydrous DCM. Cool the solution to 0°C.

  • Slowly add the freshly prepared acid chloride solution to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

  • Characterization: Confirm the structure and purity of the synthesized compounds using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.[1]

IV. In Vitro Screening: Identifying Primary Hits

The initial screening of the synthesized library is performed using in vitro assays to identify compounds that interact with the primary targets of interest: Monoamine Oxidase (MAO) and the Serotonin Transporter (SERT).

A. Monoamine Oxidase (MAO) Inhibition Assay

MAO inhibitors were among the first effective antidepressants.[3][4] They function by preventing the breakdown of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine), thereby increasing their levels in the brain.[3][5] MAO exists in two isoforms, MAO-A and MAO-B. Inhibition of MAO-A is primarily associated with antidepressant effects.[6]

Protocol 2: Fluorometric MAO-A Inhibition Assay

This protocol provides a high-throughput method to screen for MAO-A inhibitors.

Materials:

  • Recombinant human MAO-A enzyme

  • MAO substrate (e.g., kynuramine or a commercially available fluorogenic substrate)

  • Test compounds (phenylacetamide derivatives)

  • Positive control (e.g., Moclobemide)[7]

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In the wells of the microplate, add the assay buffer, MAO-A enzyme, and the test compounds or control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the MAO substrate to all wells.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop the reaction (if necessary, depending on the substrate used).

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Compound MAO-A IC50 (µM)
Moclobemide (Control)2.5
Phenylacetamide Derivative 1> 100
Phenylacetamide Derivative 215.2
Phenylacetamide Derivative 3 (Hit) 0.8

Table 1: Example data from an in vitro MAO-A inhibition assay.

B. Serotonin Transporter (SERT) Binding Assay

Selective serotonin reuptake inhibitors (SSRIs) are a widely used class of antidepressants that block the reuptake of serotonin into the presynaptic neuron, thereby increasing its concentration in the synaptic cleft.[2] A SERT binding assay is crucial for identifying compounds with this mechanism of action.

Protocol 3: Radioligand SERT Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for SERT.[8]

Materials:

  • Membrane preparations from cells expressing human SERT (e.g., HEK293 cells)[8]

  • Radioligand (e.g., [³H]-Citalopram or [³H]-Paroxetine)

  • Test compounds (phenylacetamide derivatives)

  • Positive control (e.g., Fluoxetine)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In the wells of the filter plate, add the membrane preparation, radioligand, and the test compounds or control.

  • Incubate the plate at room temperature for 60-120 minutes.

  • Rapidly filter the contents of the wells and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each compound concentration and determine the Ki value (inhibitory constant), which reflects the affinity of the compound for SERT.

Compound SERT Ki (nM)
Fluoxetine (Control)1.2
Phenylacetamide Derivative 4> 10,000
Phenylacetamide Derivative 5 (Hit) 25.5
Phenylacetamide Derivative 6870.3

Table 2: Example data from a SERT binding assay.

V. In Vivo Behavioral Models: Assessing Antidepressant-like Efficacy

Promising hits from in vitro screens are advanced to in vivo behavioral models in rodents to assess their potential antidepressant-like activity. The Forced Swim Test (FST) and the Tail Suspension Test (TST) are the most commonly used primary screening models.[9]

A. Forced Swim Test (FST)

The FST is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture.[9] Clinically effective antidepressants decrease the duration of immobility.[9]

Protocol 4: Forced Swim Test in Mice

Materials:

  • Male mice (e.g., C57BL/6 or BALB/c)

  • Glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm

  • Test compounds and vehicle control

  • Positive control (e.g., Imipramine or Fluoxetine)

  • Video recording and analysis software (optional, but recommended for unbiased scoring)

Procedure:

  • Administer the test compound, vehicle, or positive control to the mice (e.g., via intraperitoneal injection) 30-60 minutes before the test.

  • Gently place each mouse into the cylinder of water for a 6-minute session.[10]

  • Record the duration of immobility during the last 4 minutes of the test.[10] Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time of the treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

B. Tail Suspension Test (TST)

The TST is conceptually similar to the FST and involves suspending mice by their tails.[11] The duration of immobility is measured, and antidepressant compounds are expected to reduce this time.[11]

Protocol 5: Tail Suspension Test in Mice

Materials:

  • Male mice

  • Tail suspension apparatus (a horizontal bar from which to suspend the mice)

  • Adhesive tape

  • Test compounds and vehicle control

  • Positive control (e.g., Desipramine)

  • Video recording and analysis software

Procedure:

  • Administer the test compound, vehicle, or positive control to the mice 30-60 minutes before the test.

  • Suspend each mouse by its tail from the horizontal bar using adhesive tape (approximately 1 cm from the tip of the tail).

  • The test duration is typically 6 minutes.[11]

  • Record the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

  • Data Analysis: Compare the mean immobility time of the treated groups to the vehicle control group.

Treatment Group (Dose) Mean Immobility Time (s) ± SEM (FST) Mean Immobility Time (s) ± SEM (TST)
Vehicle150 ± 10180 ± 12
Imipramine (20 mg/kg)80 ± 8 95 ± 9
Phenylacetamide Hit 3 (10 mg/kg)135 ± 11165 ± 10
Phenylacetamide Hit 3 (30 mg/kg) 95 ± 9 110 ± 10
Phenylacetamide Hit 5 (10 mg/kg)140 ± 12170 ± 11
Phenylacetamide Hit 5 (30 mg/kg) 105 ± 10 125 ± 11

Table 3: Representative data from in vivo behavioral assays. *p < 0.05, **p < 0.01 compared to vehicle.

VI. Lead Optimization: Refining the Hits

Once active hits are identified, the lead optimization phase begins. This iterative process involves synthesizing and testing new analogs to improve potency, selectivity, and pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity).[12][13][14]

A. Structure-Activity Relationship (SAR) Studies

SAR studies involve systematically modifying the chemical structure of the hit compounds to understand how these changes affect their biological activity.[13] This information guides the design of more potent and selective compounds.

SAR_Logic A Initial Hit Compound B Synthesize Analogs with Systematic Modifications A->B C Evaluate Analogs in In Vitro & In Vivo Assays B->C D Analyze Data to Establish SAR C->D E Design Next Generation of Analogs D->E E->B

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-N-(2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-(2-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging N-acylation reaction. Here, we will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses the most common issues encountered during the synthesis of this compound in a direct question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary mechanistic and procedural causes?

Answer: Low yields in this synthesis are a frequent challenge, primarily stemming from the electronic properties of the 2-nitroaniline starting material.

  • Reduced Nucleophilicity of the Amine: The core issue is the severely diminished nucleophilicity of the amine group on 2-nitroaniline. The ortho-nitro group is powerfully electron-withdrawing, which pulls electron density away from the aromatic ring and, critically, from the nitrogen atom. This effect, combined with potential intramolecular hydrogen bonding between the amine hydrogen and the nitro group's oxygen, makes the nitrogen lone pair less available to attack the electrophilic carbonyl carbon of chloroacetyl chloride.[1][2] Consequently, the reaction is often sluggish and requires carefully optimized conditions to proceed efficiently.[2]

  • Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is a highly reactive acyl chloride that can be rapidly hydrolyzed by trace amounts of water in the reactants, solvent, or glassware.[3][4] This hydrolysis consumes the acylating agent, converting it to the unreactive chloroacetic acid and generating HCl, which can further protonate and deactivate the starting amine.

  • Sub-optimal Temperature Control: The reaction is exothermic.[5] While some heating may be required to drive the reaction to completion, an uncontrolled temperature increase, especially during the addition of chloroacetyl chloride, can lead to the formation of dark, tarry side products and degradation of the desired product.

  • Inadequate Acid Scavenging: The reaction generates one equivalent of hydrochloric acid (HCl).[6] If not neutralized, this acid will protonate the unreacted 2-nitroaniline, forming the anilinium salt. This positively charged species is completely non-nucleophilic, effectively removing the starting material from the reaction pathway and halting further conversion.

Question 2: My reaction mixture turns dark brown or black, resulting in a tarry, difficult-to-purify crude product. What is happening and how can I prevent it?

Answer: The formation of dark, polymeric tars is typically a sign of side reactions caused by excessive heat or uncontrolled reactivity.

  • Cause - Exotherm Control: The acylation of amines with acyl chlorides can be highly exothermic.[5] Adding the chloroacetyl chloride too quickly to the reaction mixture will cause a rapid temperature spike. At elevated temperatures, highly reactive intermediates can polymerize or degrade, leading to the intractable materials you are observing.

  • Solution - Controlled Addition & Cooling: The most effective preventative measure is to control the reaction temperature rigorously.

    • Always perform the addition of chloroacetyl chloride dropwise using an addition funnel.

    • Cool the reaction vessel in an ice-water bath (0-5 °C) before and during the addition.[5][7]

    • Ensure vigorous stirring to dissipate localized heat as the drops are added.

    • After the addition is complete, the reaction can be allowed to slowly warm to room temperature to proceed to completion.

Question 3: TLC analysis shows a significant amount of unreacted 2-nitroaniline, even after extended reaction times. How can I drive the reaction to completion?

Answer: This is a classic symptom of substrate deactivation.

  • Cause - Amine Protonation: As explained in Question 1, the HCl byproduct protonates the starting material, effectively stopping the reaction. Even if you start with dry reagents, this self-inhibition will occur.

  • Solution - Use of a Non-Nucleophilic Base: The standard solution is to add a tertiary amine base, such as triethylamine (TEA) or pyridine, to the reaction mixture before adding the chloroacetyl chloride.[5][7][8] This base acts as an acid scavenger, immediately neutralizing the HCl as it is formed. This prevents the protonation of 2-nitroaniline, allowing it to remain as a free, albeit weak, nucleophile throughout the reaction. A slight excess (1.1-1.2 equivalents) of the base is recommended to ensure complete neutralization.

Question 4: My product "oils out" during recrystallization or remains impure after a single crystallization. What are the best practices for purification?

Answer: Achieving high purity often requires a systematic approach to crystallization.

  • Cause - Improper Solvent Choice: The product may be too soluble in your chosen solvent even at low temperatures, or it may have a melting point lower than the solvent's boiling point, causing it to melt ("oil out") rather than dissolve.

  • Solution - Systematic Solvent Screening & Recrystallization Protocol:

    • Solvent Selection: Ethanol or ethanol/water mixtures are commonly effective for recrystallizing acetanilide derivatives.[9][10] The ideal solvent should dissolve the crude product when hot but show poor solubility when cold.[10]

    • Procedure: Dissolve the crude solid in the minimum amount of boiling solvent to form a saturated solution. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Addressing "Oiling Out": If the product oils out, reheat the solution to redissolve the oil, add slightly more solvent, and allow it to cool at a slower rate. Seeding the solution with a previously formed crystal can also promote proper crystallization over oiling.

Frequently Asked Questions (FAQs)

Q1: Why is 2-nitroaniline a particularly challenging substrate for N-acylation compared to aniline? The amine group in aniline is activated by the electron-donating nature of the benzene ring. In contrast, the nitro group (NO₂) in 2-nitroaniline is one of the strongest electron-withdrawing groups. It deactivates the amine through a negative inductive (-I) and resonance (-M) effect, reducing the electron density on the nitrogen and making it a significantly weaker nucleophile. The basicity of 2-nitroaniline is nearly 100,000 times lower than that of aniline, which is a direct measure of its reduced reactivity in this type of reaction.[1]

Q2: How critical is moisture control in this synthesis? It is absolutely critical. Chloroacetyl chloride is highly susceptible to hydrolysis.[3][4] Any moisture present will consume this reagent, reducing the potential yield and forming HCl, which deactivates the 2-nitroaniline. Ensure all glassware is oven-dried, use anhydrous solvents, and handle chloroacetyl chloride under an inert atmosphere (e.g., nitrogen or argon) for best results.

Q3: What are the key safety precautions when working with chloroacetyl chloride? Chloroacetyl chloride is a corrosive, highly toxic, and lachrymatory (tear-gas-like) substance.[3][11][12] All manipulations must be performed in a certified chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Have a quench solution (such as sodium bicarbonate) readily available for any spills.

Data Presentation & Protocols
Reagent Stoichiometry Table
ReagentFormulaMW ( g/mol )EquivalentsMoles (mmol)Mass (g) or Volume (mL)
2-NitroanilineC₆H₆N₂O₂138.121.010.01.38
Chloroacetyl ChlorideC₂H₂Cl₂O112.941.0510.51.19 g (0.84 mL)
Triethylamine (TEA)C₆H₁₅N101.191.212.01.21 g (1.67 mL)
Dichloromethane (DCM)CH₂Cl₂84.93--20 mL
Optimized Experimental Protocol: Synthesis
  • Reaction Setup: In a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-nitroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Reagent Addition: While stirring vigorously, add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution over a period of 30 minutes. Ensure the internal temperature remains below 5 °C.[5]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-nitroaniline spot has been consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water (2x 20 mL), 1M HCl (1x 15 mL) to remove residual triethylamine, and saturated sodium bicarbonate solution (1x 15 mL) to remove any acidic impurities.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

Experimental Protocol: Purification by Recrystallization
  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture to boiling with stirring until all the solid dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Yellow crystals of this compound should form.

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for 30 minutes to induce further crystallization.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the surface.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Visualizations
Synthesis Workflow

SynthesisWorkflow Setup 1. Reaction Setup - Dissolve 2-nitroaniline & TEA in anhydrous DCM - Cool to 0°C Addition 2. Reagent Addition - Add Chloroacetyl Chloride dropwise - Maintain T < 5°C Setup->Addition Vigorous Stirring React 3. Reaction - Warm to RT - Stir for 2-4h - Monitor by TLC Addition->React Workup 4. Aqueous Work-up - Wash with H₂O, HCl, NaHCO₃ React->Workup Reaction Complete Isolate 5. Isolation - Dry organic layer (Na₂SO₄) - Evaporate solvent Workup->Isolate Purify 6. Purification - Recrystallize from Ethanol/H₂O Isolate->Purify

Caption: A step-by-step workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Yield / Impure Product Cause1 Incomplete Reaction? Start->Cause1 Cause2 Side Reactions / Tar? Start->Cause2 Cause3 Loss During Work-up / Purification? Start->Cause3 Sol1a Add Base (TEA) to neutralize HCl Cause1->Sol1a Yes Sol1b Increase Reaction Time / Gentle Warming Cause1->Sol1b Yes Sol1c Check Reagent Purity (esp. Chloroacetyl Chloride) Cause1->Sol1c Yes Sol2a Control Exotherm (Cooling during addition) Cause2->Sol2a Yes Sol2b Ensure Anhydrous Conditions Cause2->Sol2b Yes Sol3a Optimize Recrystallization Solvent & Volume Cause3->Sol3a Yes Sol3b Ensure pH is correct during extractions Cause3->Sol3b Yes

Caption: A logical diagram for diagnosing and addressing low product yield.

References
  • Solubility of Things. (n.d.). 2-Nitroaniline.
  • Wikipedia. (n.d.). 2-Nitroaniline.
  • PubChem. (n.d.). Chloroacetyl chloride.
  • Loba Chemie. (n.d.). 2-NITROANILINE CAS#: 88-74-4.
  • BenchChem. (2025). Optimization of reaction conditions for N-alkylation of 2-nitroaniline.
  • Tradeindia. (n.d.). 2-nitroaniline 98.
  • Solubility of Things. (n.d.). 2-Chloroacetyl chloride.
  • Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide.
  • The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.
  • BenchChem. (2025). Technical Support Center: N-Acylation of Hindered Anilines.
  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
  • ResearchGate. (2006). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide.
  • Sciencemadness.org. (2020). Problem using Chloroacetyl Chloride.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
  • Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL.
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.
  • Wikipedia. (n.d.). Chloroacetyl chloride.
  • SciELO. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae.
  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide.
  • ResearchGate. (2006). 2-Chloro-N-phenylacetamide.
  • Quora. (2023). What is the reaction mechanism for synthesis of p-Nitroacetanilide from p-nitroaniline by acetylation reaction....
  • PubChem. (n.d.). 2-Chloro-N-methyl-N-(2-nitrophenyl)acetamide.
  • Google Patents. (n.d.). WO2018091978A1 - A process for the preparation of 2-nitro-4,5-dichloroacetanilide.
  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)acetamide by Recrystallization.
  • MDPI. (n.d.). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis.
  • Sciencemadness Discussion Board. (2009). synthesis of O-nitroaniline.
  • International Union of Crystallography. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide.
  • NIST WebBook. (n.d.). Acetamide, N-(2-nitrophenyl)-.
  • BenchChem. (2025). Troubleshooting low yield in "N-(2-Methyl-5-nitrophenyl)acetamide" synthesis.

Sources

Technical Support Center: Purification of Crude 2-chloro-N-(2-nitrophenyl)acetamide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven approach to the purification of crude 2-chloro-N-(2-nitrophenyl)acetamide via recrystallization. It is designed for researchers, chemists, and drug development professionals who require a high-purity final product. The content moves beyond a simple protocol, delving into the rationale behind each step and offering robust troubleshooting solutions for common experimental challenges.

Section 1: Foundational Knowledge & Safety

Before beginning any purification, a thorough understanding of the target compound's properties and associated safety protocols is paramount.

Key Physicochemical Properties

A summary of the essential properties for this compound is provided below. The melting point is a critical indicator of purity; a sharp melting range close to the literature value suggests a high degree of purification.

PropertyValueSource
Molecular Formula C₈H₇ClN₂O₃[1]
Molecular Weight 214.61 g/mol [1]
Melting Point (MP) 88 °C[1]
Appearance Typically a pale yellow to yellow solid[2]
Mandatory Safety & Handling Protocols

Question: What are the primary hazards associated with this compound and its precursors, and what precautions must I take?

Answer: As a chloroacetamide derivative, this compound and its related reagents demand careful handling. Your safety is non-negotiable.

  • Primary Hazards: Chloroacetamides are recognized as potentially toxic and irritant compounds.[3][4] Safety data for analogous compounds indicate hazards such as being harmful if swallowed, in contact with skin, or inhaled, and causing serious skin and eye irritation.[5][6]

  • Required Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and chemical splash goggles.[4]

  • Engineering Controls: All manipulations, including weighing, solvent addition, heating, and filtration, must be performed inside a certified chemical fume hood to prevent inhalation of dust or solvent vapors.[3]

  • Waste Disposal: Dispose of all chemical waste, including the filtrate (mother liquor) and any contaminated materials, in appropriately labeled hazardous waste containers according to your institution's guidelines.

Section 2: The Recrystallization Workflow: From Theory to Practice

Recrystallization is a powerful technique that leverages differences in solubility to separate a desired compound from impurities.[7] The ideal solvent will dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.

Recrystallization Decision Workflow

The following diagram outlines the logical steps and decision points in a typical recrystallization experiment.

Recrystallization_Workflow start Crude this compound solvent_screen Step 1: Solvent Screening start->solvent_screen dissolution Step 2: Dissolution in Minimum Hot Solvent solvent_screen->dissolution insoluble_check Insoluble Impurities Present? dissolution->insoluble_check hot_filtration Step 3 (Optional): Hot Gravity Filtration insoluble_check->hot_filtration Yes decolorization_check Solution Highly Colored? insoluble_check->decolorization_check No hot_filtration->decolorization_check add_charcoal Step 4 (Optional): Add Activated Charcoal & Re-filter decolorization_check->add_charcoal Yes cooling Step 5: Slow Cooling & Crystallization decolorization_check->cooling No add_charcoal->cooling isolation Step 6: Isolate Crystals (Vacuum Filtration) cooling->isolation washing Step 7: Wash with Ice-Cold Solvent isolation->washing drying Step 8: Dry Crystals Under Vacuum washing->drying end Pure Product (Verify with MP Analysis) drying->end

Caption: Workflow for the purification of this compound.

Q1: How do I select the optimal recrystallization solvent?

Answer: Solvent selection is the most critical step and dictates the success of the purification. An empirical, small-scale screening is the most reliable method.[8]

Principle: The goal is to find a solvent (or solvent pair) that exhibits poor solubility for your compound at room temperature but high solubility at its boiling point.[9] For chloroacetamide and nitroaromatic compounds, polar protic solvents are excellent starting points.[8][10]

Screening Protocol:

  • Preparation: Place approximately 20-30 mg of your crude solid into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a different candidate solvent (e.g., ethanol, methanol, isopropanol, water, ethyl acetate) dropwise, up to ~0.5 mL. Agitate at room temperature. An ideal solvent will dissolve very little of the compound.[8]

  • Solvent Addition (Hot): Gently heat the tubes that showed poor cold solubility in a warm water or sand bath. Continue adding the hot solvent dropwise until the solid just dissolves. A good solvent will dissolve the compound in a reasonable volume (e.g., 1-2 mL).

  • Cooling: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observation: The best solvent is the one that produces a large quantity of crystalline solid upon cooling.

Candidate Solvents for Screening

SolventRationale
Ethanol (95%) Often a good starting point for chloroacetamide derivatives.[10]
Methanol Similar to ethanol but more polar; may alter solubility profile.
Isopropanol Less polar than ethanol; useful if the compound is too soluble in ethanol.
Ethanol/Water A powerful solvent pair. The compound is dissolved in hot ethanol, and water (the "anti-solvent") is added dropwise until the solution becomes cloudy, then redissolved with a drop of ethanol before cooling.[7]
Ethyl Acetate A moderately polar solvent that can be effective.
Q2: What is the detailed, step-by-step protocol for the recrystallization?

Answer: Once you have selected a suitable solvent, you can proceed with the bulk purification. The following protocol incorporates best practices for maximizing both purity and yield.

Master Recrystallization Protocol:

  • Dissolution: Place your crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small amount of your chosen solvent and heat the mixture to a gentle boil on a hot plate. Continue adding the hot solvent in small portions until the solid has just dissolved. Causality: Using the minimum amount of hot solvent is crucial for ensuring the solution becomes supersaturated upon cooling, which is necessary for crystallization and maximizing yield.[9] Adding a large excess of solvent is the most common reason for failed recrystallizations.[11]

  • Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, particulates) in the hot solution, you must perform a hot gravity filtration.[7] To do this, pre-heat a second Erlenmeyer flask and a stemless or short-stemmed funnel on the hotplate. Place a piece of fluted filter paper in the hot funnel and pour the hot solution through it into the clean, hot flask. Causality: This step removes impurities that do not dissolve in the hot solvent. Pre-heating the apparatus prevents premature crystallization of your product in the funnel, which would lead to significant yield loss.[7][12]

  • Decolorization (if necessary): If the hot solution is intensely colored, remove it from the heat, allow it to cool slightly (to prevent violent boiling), and add a very small amount (1-2% by weight) of activated charcoal.[7] Reheat the mixture to boiling for a few minutes and then perform a hot gravity filtration as described above to remove the charcoal. Causality: Activated charcoal has a high surface area that adsorbs colored, often polymeric, impurities.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed on the benchtop to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[12] Causality: Slow cooling is essential for the formation of a pure, well-ordered crystal lattice. Rapid cooling can trap impurities within the growing crystals, defeating the purpose of the purification.[12]

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Once the solvent has been drawn through, wash the crystals on the filter paper with a minimal amount of ice-cold recrystallization solvent. Causality: The wash step removes any residual mother liquor (which contains the soluble impurities) from the surface of the crystals. Using ice-cold solvent minimizes the redissolving of your purified product.[9]

  • Drying: Leave the crystals under vacuum on the funnel for 10-15 minutes to air dry. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven (at a temperature well below the melting point) until a constant weight is achieved.

Section 3: Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This section addresses the most common problems encountered during the recrystallization of this compound.

Issue 1: The compound "oiled out" instead of forming crystals.

Question: I have a viscous liquid or oily layer at the bottom of my flask instead of solid crystals. What went wrong and how do I fix it?

Answer: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point or when it is highly impure.[11] Since the melting point of the target compound is 88 °C, this is a plausible issue if using a high-boiling point solvent or if significant impurities are depressing the melting point.

  • Immediate Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (10-20% more volume) to decrease the saturation point slightly.[13] Then, attempt to induce crystallization by scratching the inner surface of the flask with a glass rod just below the solvent line while cooling very slowly. The scratch marks provide a nucleation site for crystal growth.[9]

  • If Oiling Persists: The crude material may be too impure for a simple recrystallization. It may be necessary to recover the material by removing the solvent and attempting purification by another method, such as column chromatography, before a final recrystallization.

Issue 2: No crystals have formed, even after cooling in an ice bath.

Question: My solution is perfectly clear and no solid has appeared. What should I do?

Answer: This is a classic sign of one of two issues: either too much solvent was used, or the solution is supersaturated.

  • Problem A: Too Much Solvent. This is the most common cause.[11] The solution is not saturated enough to crystallize.

    • Solution: Reheat the solution and boil off a portion of the solvent (e.g., 25-30% of the volume) in the fume hood to concentrate the solution. Allow it to cool again slowly.[13]

  • Problem B: Supersaturation. The solution is saturated, but crystallization has not been initiated.

    • Solution 1 (Scratching): As mentioned above, vigorously scratch the inside of the flask with a glass rod.[11]

    • Solution 2 (Seeding): If you have a small crystal of the pure product, add it to the solution (a "seed crystal"). This provides a template for crystal growth.[9]

Issue 3: The final product is still impure (broad or low melting point).

Question: I completed the recrystallization, but my melting point is 82-86 °C, not a sharp 88 °C. What's the problem?

Answer: An impure final product is typically caused by one of two factors:

  • Crystallization Occurred Too Quickly: If the solution was cooled too rapidly (e.g., by placing a hot flask directly into an ice bath), impurities can become trapped within the crystal lattice.[12]

  • Ineffective Solvent: The chosen solvent may be excellent at dissolving the target compound but poor at leaving the specific impurities behind in the mother liquor.

    • Solution: A second recrystallization is necessary. You can either repeat the process with the same solvent, ensuring very slow cooling, or you can select a different solvent from your initial screening that also showed promise. For highly impure crude material, more than one recrystallization may be required.

Issue 4: The recovery yield is very low.

Question: I started with 5 grams of crude material but only recovered 1.5 grams of pure product. Is this normal?

Answer: While some product loss is inevitable, a very low yield points to a specific experimental error.

  • Possible Causes & Solutions:

    • Excess Solvent: Too much solvent was used during dissolution, leaving a significant portion of your product in the mother liquor.[13] You can try to recover some of this by evaporating the mother liquor, but this fraction will be less pure.

    • Premature Crystallization: The product crystallized in the funnel during hot filtration. Ensure your apparatus is properly pre-heated next time.

    • Excessive Washing: Too much cold solvent was used to wash the crystals, or the solvent was not sufficiently cold, leading to the product dissolving off the filter paper.[9] Use only a minimal amount of ice-cold solvent for washing.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound? A1: The impurities will depend on the synthetic route, but they typically include unreacted starting materials like 2-nitroaniline and hydrolysis products of chloroacetyl chloride (e.g., chloroacetic acid).[14] It is also possible to have positional isomers (e.g., 2-chloro-N-(4-nitrophenyl)acetamide) if the starting 2-nitroaniline was not pure.[15]

Q2: Besides melting point, how can I assess the purity of my final product? A2: Thin-Layer Chromatography (TLC) is an excellent method. Dissolve a small amount of your crude material and your recrystallized product in a suitable solvent (like ethyl acetate). Spot both on a TLC plate and elute with a solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). A pure product should show a single, well-defined spot, while the crude material may show multiple spots corresponding to impurities.

Q3: Is it possible my compound is actually N-(2-nitrophenyl)acetamide, without the chloro group? A3: This is a possible impurity if the acylation was performed with acetyl chloride instead of chloroacetyl chloride. The melting point of N-(2-nitrophenyl)acetamide is 92-93 °C.[16] If your melting point is closer to this value, it may indicate a mixture or the wrong product. Characterization by NMR or Mass Spectrometry would be required for definitive identification.

References

  • Stenutz, R. This compound.
  • International Journal of Pharma Sciences and Research.
  • Google Patents.
  • PubChem. 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide.
  • University of Colorado Boulder, Department of Chemistry.
  • Olympia College.
  • Solubility of Things. 2-chloro-N-(4-ethoxyphenyl)acetamide. [Link]
  • University of York, Department of Chemistry.
  • Cole-Parmer. Material Safety Data Sheet - N1-(4,5-dichloro-2-nitrophenyl)acetamide, 97%. [Link]
  • Chemistry LibreTexts. 3.
  • PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. [Link]
  • American Chemical Society Publications. Preparation of Some New 2-Chloroacetamides. [Link]
  • NIST WebBook. Acetamide, N-(2-nitrophenyl)-. National Institute of Standards and Technology. [Link]
  • University of Rochester, Department of Chemistry.
  • Azerbaijan Medical Journal. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. [Link]
  • PubChem. Chloroacetamide.
  • Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • Neliti. CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. (2020-12-12). [Link]
  • National Institutes of Health. 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]
  • ResearchGate. 2-Chloro-N-phenylacetamide. (2025-08-10). [Link]
  • ChemDad. 2-CHLORO-N-METHYL-N-(4-NITROPHENYL)ACETAMIDE. [Link]
  • ResearchGate. 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. (2025-08-10). [Link]
  • Google Patents. WO2018091978A1 - A process for the preparation of 2-nitro-4,5-dichloroacetanilide.
  • International Union of Crystallography. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. [Link]

Sources

Technical Support Center: Synthesis of 2-chloro-N-(2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-chloro-N-(2-nitrophenyl)acetamide. This molecule is a key building block in various synthetic pathways, particularly in pharmaceutical development. The acylation of 2-nitroaniline with chloroacetyl chloride is a standard yet nuanced procedure. This guide is designed to provide you, the practicing scientist, with in-depth, field-proven insights into the common challenges, side-reactions, and troubleshooting strategies associated with this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The primary byproducts encountered during the acylation of 2-nitroaniline with chloroacetyl chloride are typically:

  • Unreacted 2-nitroaniline: A result of incomplete reaction, often due to insufficient acylating agent, poor mixing, or short reaction times.

  • Diacylated Product (N,N-bis(chloroacetyl)-2-nitroaniline): Formation of this byproduct can occur if reaction conditions are too harsh (e.g., high temperature) or if there is a significant excess of chloroacetyl chloride. The initial N-acylation reduces the nucleophilicity of the nitrogen atom, but a second acylation is still possible.

  • Chloroacetic Acid: This is formed from the hydrolysis of chloroacetyl chloride.[1] Chloroacetyl chloride is highly reactive with water and this reaction can consume the reagent, lower the yield, and complicate the purification process.[1]

Q2: What are the primary causes of byproduct formation and low yield?

The formation of byproducts and resulting low yields can almost always be traced back to a few key experimental parameters:

  • Presence of Moisture: Water in the reaction vessel, solvents, or starting materials will rapidly hydrolyze chloroacetyl chloride to the less reactive chloroacetic acid, directly impacting your yield.[1]

  • Poor Temperature Control: The acylation reaction is exothermic. If the addition of chloroacetyl chloride is too rapid or the cooling is insufficient, localized heating can promote the formation of the diacylated byproduct.

  • Incorrect Stoichiometry: An insufficient amount of chloroacetyl chloride will lead to unreacted starting material. A large excess can favor diacylation.

  • Choice of Base and Solvent: The selection of the acid scavenger (base) and solvent system is critical. For instance, using aqueous bases can introduce water, while certain organic bases can present purification challenges.[2]

Q3: How can I effectively monitor the reaction's progress to minimize these issues?

Thin-Layer Chromatography (TLC) is the most effective tool for real-time monitoring. A properly developed TLC can clearly distinguish between the starting material (2-nitroaniline), the desired product, and major byproducts.

Recommended TLC System:

  • Mobile Phase: A mixture of Hexane and Ethyl Acetate (e.g., 7:3 or 1:1 v/v) is a good starting point.

  • Visualization: UV light (254 nm) is typically sufficient to visualize the aromatic compounds.

By running a TLC at regular intervals (e.g., every 30 minutes), you can observe the consumption of the starting material and the appearance of the product spot, allowing you to stop the reaction at the optimal time.

Troubleshooting Guide

This section addresses specific problems you may encounter during the experiment and subsequent workup.

Q1: My reaction mixture turned dark brown or black. What happened and is it salvageable?

A dark, tarry appearance often indicates decomposition or polymerization, which can be caused by:

  • Excessive Heat: Uncontrolled exotherms can lead to degradation of the nitro-containing aromatic compound.

  • Reaction with Base: Some strong, non-hindered bases can react with the starting materials or product at elevated temperatures.

Corrective Action:

  • Immediately cool the reaction mixture in an ice bath.

  • Take a small aliquot, dilute it significantly with a solvent like ethyl acetate, and run a TLC.

  • If the product spot is still present and appears clean, you may be able to salvage the reaction by proceeding with a careful aqueous workup and purification by column chromatography rather than recrystallization. However, yields will likely be compromised.

Q2: My final product is an oil and refuses to crystallize. What are my options?

Oiling out during recrystallization is a common issue, often caused by impurities that depress the melting point and disrupt the crystal lattice formation.

Troubleshooting Steps:

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to initiate crystallization.

  • Reduce Solvent Volume: Carefully evaporate some of the solvent and attempt to cool and crystallize again. Be cautious not to remove too much solvent, which could cause the impurities to crash out with the product.

  • Switch Solvents: If the above fails, remove the current solvent under reduced pressure and attempt recrystallization from a different solvent system. Ethanol or a mixture of ethanol and water is often a good alternative.[3]

  • Purify by Chromatography: As a last resort, purify the oil using silica gel column chromatography to isolate the pure compound, which should then crystallize easily.

Q3: My TLC shows a spot that has a very similar Rf to my product. How can I confirm its identity?

This scenario often points to the diacylated byproduct, which may have a similar polarity to the desired mono-acylated product.

Identification Strategy:

  • Co-spotting: On a new TLC plate, spot your starting material in one lane, your reaction mixture in the middle lane, and a co-spot (both starting material and reaction mixture in the same spot) in the third lane. This will confirm if one of the spots corresponds to unreacted 2-nitroaniline.

  • Vary the Mobile Phase: Run the TLC in a more polar (e.g., higher ethyl acetate concentration) and a less polar (e.g., higher hexane concentration) mobile phase. A change in solvent polarity will often improve the separation between two closely-running spots.

  • Spectroscopic Analysis: If the impurity persists after purification, acquiring a ¹H NMR spectrum is the definitive way to identify it. The diacylated product would show a distinct downfield shift of the aromatic protons and lack the N-H proton signal seen in the desired product.

Key Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure. Always refer to specific literature methods and perform a thorough safety assessment before beginning.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-nitroaniline (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, ethyl acetate) under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Base Addition: Add a suitable base (e.g., triethylamine, 1.1 eq.) to the solution.

  • Reagent Addition: Add chloroacetyl chloride (1.05-1.1 eq.) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.[4]

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring its progress by TLC.[5]

  • Workup: Once the reaction is complete, pour the mixture into cold water.[5] Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]

  • Purification: Purify the crude solid by recrystallization, typically from an ethanol/water mixture.[3][5]

Data Summary: Reactant & Product Properties
CompoundMolar Mass ( g/mol )Melting Point (°C)Appearance
2-nitroaniline138.1271-74Orange-red solid
Chloroacetyl chloride112.94-22Colorless to yellow liquid
This compound 214.61 95-98 Yellow solid

Visualized Mechanisms & Workflows

To better understand the chemical transformations and troubleshooting logic, the following diagrams have been generated.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products R1 2-Nitroaniline Product This compound R1->Product Nucleophilic Attack R2 Chloroacetyl Chloride R2->Product Base Base (e.g., Et3N) Salt Base·HCl Salt Base->Salt HCl HCl Product->HCl HCl->Salt

Caption: Primary reaction pathway for N-acylation.

Byproduct_Formation cluster_main Desired Reaction cluster_side1 Hydrolysis cluster_side2 Over-acylation CAC Chloroacetyl Chloride Product Desired Product CAC->Product Acid Chloroacetic Acid CAC->Acid Diacylated Diacylated Byproduct CAC->Diacylated Aniline 2-Nitroaniline Aniline->Product Product->Diacylated Water H₂O (Moisture) Water->Acid Excess_CAC Excess Chloroacetyl Chloride / High Temp Excess_CAC->Diacylated

Caption: Formation pathways for common byproducts.

Troubleshooting_Flowchart Start Low Yield or Impure Product? CheckTLC Analyze TLC of Crude Product Start->CheckTLC UnreactedSM Significant Unreacted Starting Material? CheckTLC->UnreactedSM ExtraSpots Multiple/Unknown Spots Present? CheckTLC->ExtraSpots OilyProduct Product is an Oil, Won't Crystallize? CheckTLC->OilyProduct Sol_Incomplete Cause: Incomplete Reaction Solution: Increase reaction time or reagent stoichiometry. UnreactedSM->Sol_Incomplete Yes End Pure Product Obtained UnreactedSM->End No Sol_Byproducts Cause: Side Reactions Solution: Check temp control, re-purify via column chromatography. ExtraSpots->Sol_Byproducts Yes ExtraSpots->End No Sol_Purification Cause: Impurities Solution: Scratch flask, seed, or re-purify via chromatography. OilyProduct->Sol_Purification Yes OilyProduct->End No

Caption: Troubleshooting logic for common synthesis issues.

References

  • PubChem. Chloroacetyl chloride.
  • Solubility of Things. 2-Chloroacetyl chloride. [Link]
  • Google Patents. (2020). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. CN111004141A.
  • International Journal of Pharma Sciences and Research. (2012).
  • PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. [Link]
  • ResearchGate. (2006). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. [Link]
  • The Royal Society of Chemistry. (2019). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. [Link]
  • International Journal of ChemTech Research. (2017). A facile amidation of chloroacetyl chloride using DBU. [Link]
  • Sciencemadness.org. (2020). Problem using Chloroacetyl Chloride. [Link]
  • Wikipedia. Chloroacetyl chloride. [Link]
  • ACS Publications. (2010). Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA. Straightforward Route for Unsymmetrically Substituted Ethylenediamine. The Journal of Organic Chemistry. [Link]
  • PubMed. (2021). Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions. The Journal of Organic Chemistry. [Link]
  • Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. [Link]
  • Google Patents. (2017). Preparation method of 2-chloracetylamino-5-nitro benzophenone. CN106397210A.
  • IRE Journals. (2019). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
  • SciELO. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências. [Link]
  • RSC Publishing. (2023).
  • Chemistry LibreTexts. (2021).
  • Journal of the Chemical Society B. (1967). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. [Link]
  • Google Patents. (2018). A process for the preparation of 2-nitro-4,5-dichloroacetanilide. WO2018091978A1.

Sources

Technical Support Center: Optimizing Reaction Conditions for Chloroacetylation of Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chloroacetylation of anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this fundamental reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a framework for robust optimization and effective troubleshooting.

Reaction Overview: The Chemistry of Chloroacetylation

The chloroacetylation of anilines is a cornerstone reaction in organic synthesis, primarily used to form a stable amide bond and introduce a reactive chemical handle for further molecular elaboration.[1] The reaction is a type of nucleophilic acyl substitution, where the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[2]

The process is typically performed under Schotten-Baumann conditions, which involve an acyl halide and an amine in the presence of a base.[3][4] The base is critical as it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting aniline and driving the reaction equilibrium towards the product.[2][5]

Below is a diagram illustrating the general workflow for this synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_aniline Prepare Aniline Solution (Dissolve in appropriate solvent) setup Combine Aniline & Base Cool to 0-5 °C prep_aniline->setup prep_base Prepare Base Solution (e.g., aq. NaOH, or add organic base) prep_base->setup addition Add Chloroacetyl Chloride (Dropwise, maintain temperature) setup->addition Vigorous Stirring stir Stir at RT (Monitor by TLC) addition->stir Allow to warm to RT quench Quench Reaction (e.g., add to cold water) stir->quench Once complete extract Isolate Crude Product (Filtration or Extraction) quench->extract purify Purify Product (Recrystallization or Chromatography) extract->purify characterize Characterize (NMR, IR, MS, mp) purify->characterize

Caption: General experimental workflow for the chloroacetylation of anilines.

Frequently Asked Questions (FAQs)

Q1: Why is a base essential for the chloroacetylation of anilines? A base is crucial for two primary reasons. First, the reaction between aniline and chloroacetyl chloride produces one equivalent of hydrochloric acid (HCl). The base neutralizes this acid.[5] Without a base, the generated HCl would protonate the nitrogen atom of the unreacted aniline, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the chloroacetyl chloride, effectively halting the reaction and limiting the theoretical yield to 50%.[6] Second, by neutralizing the HCl, the base drives the reaction equilibrium towards the formation of the amide product.[5]

Q2: How do I choose the right base for my reaction? The choice of base depends on the reaction conditions and the reactivity of the aniline.

  • Inorganic Bases (e.g., NaOH, NaHCO₃, K₂CO₃): These are typically used in aqueous or biphasic (e.g., water/dichloromethane) systems, characteristic of the Schotten-Baumann reaction.[3][5] They are inexpensive and effective but can promote hydrolysis of the chloroacetyl chloride if not controlled.

  • Organic Bases (e.g., Triethylamine (TEA), Pyridine, DBU): These are used in anhydrous organic solvents like THF, DCM, or chloroform.[7][8] They are soluble in the organic phase and are often preferred for moisture-sensitive substrates. Sterically hindered non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be particularly effective, sometimes used in catalytic amounts to increase the reaction rate and yield.[8][9]

Q3: What are the best solvents for this reaction? Solvent choice is critical for yield and selectivity.

  • Biphasic Systems (e.g., Dichloromethane/Water): This classic Schotten-Baumann setup allows the organic reactants (aniline, acyl chloride) to be in one phase and the inorganic base (e.g., NaOH) in the aqueous phase, neutralizing the HCl as it forms.[5]

  • Anhydrous Organic Solvents (e.g., THF, DCM, Chloroform, Ethyl Acetate): Used with organic bases, these are ideal for preventing the hydrolysis of the highly reactive chloroacetyl chloride.[7][8][10]

  • Aqueous Buffers (e.g., Phosphate Buffer): Modern "green chemistry" approaches utilize aqueous phosphate buffer (pH ~7.4).[1][6][11] This method is environmentally friendly, often proceeds very quickly (within 20 minutes), and can offer high chemoselectivity for N-acylation over O-acylation in multifunctional substrates.[6][12] The product often precipitates directly from the reaction medium, simplifying purification.[1]

Q4: How can I monitor the reaction's progress? The most common method is Thin-Layer Chromatography (TLC). Spot the reaction mixture alongside your starting aniline on a TLC plate. The product, being a larger and more polar amide, will typically have a different Rf value than the starting aniline. The disappearance of the aniline spot indicates the reaction is complete.[8][13]

Troubleshooting Guide

Even a seemingly straightforward reaction can present challenges. This guide is structured to help you diagnose and solve common problems.

G start Reaction Complete? low_yield Problem: Low or No Yield start->low_yield No / Low Yield side_products Problem: Side Products / Impurities start->side_products Yes, but impure success Successful Reaction start->success Yes, high yield & purity cause1 Potential Causes: - Reagent Degradation - Deactivated Aniline - Incorrect Stoichiometry - Suboptimal Temperature/Base low_yield->cause1 purification_issue Problem: Purification Issues (Dark color, oily product) side_products->purification_issue And difficult to purify cause2 Potential Causes: - Diacylation - O-Acylation (if applicable) - Overheating (Polymerization) - Hydrolysis of Acyl Chloride side_products->cause2 cause3 Potential Causes: - Aniline Oxidation - Thermal Decomposition - Incomplete Workup purification_issue->cause3

Caption: A decision tree for troubleshooting common chloroacetylation issues.

ProblemPotential CauseRecommended Solution
Low or No Product Yield 1. Reagent Degradation: Chloroacetyl chloride is highly reactive and hydrolyzes with moisture.[13] Aniline can oxidize and darken over time.[14]Use freshly opened or distilled chloroacetyl chloride. Ensure all glassware is oven-dried and perform the reaction under an inert atmosphere if possible.[13] Purify aniline by distillation if it is discolored.[15]
2. Deactivated Aniline: Electron-withdrawing groups (e.g., -NO₂, -CN) on the aniline ring decrease its nucleophilicity, slowing the reaction.[13][16]Use a stronger base, higher temperatures, or a more forcing solvent system. However, be cautious as harsh conditions can increase side products.[13][16] Modern protocols using phosphate buffers have shown success even with some deactivated anilines.[11]
3. Insufficient Base: The aniline starting material was consumed by protonation with the HCl byproduct.Ensure at least one equivalent of base is used relative to the chloroacetyl chloride. For biphasic systems, ensure vigorous stirring to facilitate acid neutralization.[5]
Formation of Side Products 1. Diacylation: The initially formed product reacts with another molecule of chloroacetyl chloride. This is more common with primary anilines.[10]Use a slight excess of the aniline relative to the chloroacetyl chloride. Add the chloroacetyl chloride slowly and maintain a low temperature (0-5 °C) to control reactivity.[7]
2. O-Acylation: If the aniline contains a hydroxyl group (e.g., aminophenols), it can compete with the amine for acylation.[6][12]N-acylation is generally faster than O-acylation. Using buffered aqueous conditions (phosphate buffer) has been shown to be highly chemoselective for N-acylation.[6][12] Alternatively, a protecting group strategy for the hydroxyl group may be necessary.
Product is Dark/Oily 1. Aniline Oxidation: The starting aniline was oxidized, leading to colored impurities that carry through the reaction.[14]Purify the aniline before use, for example, by distillation from zinc dust to remove colored oxidation products.[15]
2. Thermal Decomposition: The reaction was allowed to get too warm. The exothermic addition of chloroacetyl chloride can cause a runaway reaction, leading to tar and polymer formation.[14][17]Maintain strict temperature control, especially during the addition of chloroacetyl chloride. Use an ice-salt bath and add the reagent dropwise.[8]
3. Incomplete Workup: The crude product contains residual base or salts.During the workup, wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove any remaining amine/base, followed by a bicarbonate wash and brine.[5]
Optimized Experimental Protocols

Here are three validated protocols catering to different experimental requirements.

Protocol 1: Classic Schotten-Baumann Biphasic Conditions

This robust method is suitable for a wide range of anilines.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aniline (1.0 eq.) in dichloromethane (DCM) or ethyl acetate. In a separate beaker, prepare a 1-2 M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) (2.0 eq.).[5][10]

  • Reaction Setup: Place the flask containing the aniline solution in an ice bath (0-5 °C) and begin stirring vigorously. Add the aqueous base solution.

  • Addition of Acylating Agent: Add chloroacetyl chloride (1.0-1.1 eq.) dropwise to the stirred biphasic mixture over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's completion by TLC.[5]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[5]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water).[7][13]

Protocol 2: Green Synthesis in Aqueous Phosphate Buffer

This rapid and environmentally friendly method is excellent for high-throughput synthesis and for substrates with other sensitive functional groups.[11]

  • Preparation: In a round-bottom flask, dissolve the aniline (1.0 eq.) in 0.1 M phosphate buffer (pH 7.4).[1]

  • Reaction: Stir the solution at room temperature. Add chloroacetyl chloride (1.1 eq.) dropwise to the stirring solution.[1]

  • Completion: Continue stirring at room temperature. The reaction is often complete within 15-20 minutes.[1][11] The product will typically precipitate out of the solution as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.[1] The product is often pure enough for subsequent steps without further purification.

Protocol 3: Anhydrous Conditions with an Organic Base

This method is ideal when strict exclusion of water is necessary.

  • Preparation: In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the aniline (1.0 eq.) and an organic base like triethylamine (TEA, 1.2 eq.) or DBU (0.2 eq.) in anhydrous THF or DCM.[7][8]

  • Reaction Setup: Cool the solution in an ice-salt bath to 0 °C.

  • Addition: Add chloroacetyl chloride (1.05 eq.) dropwise via a syringe or dropping funnel at a rate that maintains the temperature below 5 °C.[8]

  • Reaction: After addition, allow the mixture to stir at room temperature for 3-6 hours, monitoring by TLC.[8]

  • Workup: Pour the reaction mixture into cold water. If a precipitate forms, filter it. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Isolation: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

References
  • Title: Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes Source: Chemistry Notes URL:[Link]
  • Title: Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide: Source: PrepChem.com URL:[Link]
  • Title: Schotten Baumann reaction-mechanism-applic
  • Title: An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions Source: Taylor & Francis Online URL:[Link]
  • Title: An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral Source: Taylor & Francis Online URL:[Link]
  • Title: An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions Source: Taylor & Francis Online (Duplicate for cit
  • Title: A facile amidation of chloroacetyl chloride using DBU Source: International Journal of ChemTech Research URL:[Link]
  • Title: An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions Source: ResearchG
  • Title: Synthesis of 2-chloro-N-(substituted)phenylacetamide and...
  • Title: Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples Source: Vedantu URL:[Link]
  • Title: SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES Source: International Journal of Pharma Sciences and Research URL:[Link]
  • Title: α-Anilinoketones, Esters and Amides: A Chemical Study Source: PMC - NIH URL:[Link]
  • Title: Schotten-Baumann Reaction Source: Cambridge University Press URL:[Link]
  • Title: An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions Source: Taylor & Francis Online (Duplicate for cit
  • Title: Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides Source: ResearchG
  • Title: Reaction of aryl amine with chloroacetyl chloride in the presence of...
  • Title: Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents Source: ResearchG
  • Title: Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids Source: Beilstein Journals URL:[Link]
  • Title: REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS Source: Semantic Scholar URL:[Link]
  • Title: Purification of Aniline Source: LookChem URL:[Link]

Sources

Technical Support Center: N-Acylation of Sterically Hindered Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-acylation of sterically hindered anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and find answers to frequently asked questions related to this critical transformation. The formation of an amide bond with a sterically hindered aniline is a notoriously difficult reaction, but with the right tools and understanding, success is achievable.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the N-acylation of hindered anilines in a question-and-answer format.

Question: My N-acylation reaction of a 2,6-disubstituted aniline is showing very low to no yield. What are the potential causes and how can I improve it?

Answer:

Low yields are the most common challenge and typically stem from two primary factors: the reduced nucleophilicity of the aniline's nitrogen atom and the steric hindrance from bulky ortho-substituents that physically block the approach of the acylating agent.[1][2] Here are the most probable causes and a systematic approach to overcoming them.

1. Insufficient Reactivity of the Acylating Agent or Incomplete Carboxylic Acid Activation:

  • Causality: Standard acylating agents (e.g., anhydrides) or common coupling conditions (e.g., DCC/HOBt) are often not potent enough to overcome the high activation energy barrier of the reaction.[1][3] The aniline is simply not nucleophilic enough to attack the activated intermediate efficiently.[2][4]

  • Solutions:

    • Switch to a More Reactive Acylating Agent: If starting from a carboxylic acid, convert it to an acyl chloride. Acyl chlorides are significantly more electrophilic than anhydrides or the active esters formed by many coupling agents.[1] Preparation with oxalyl chloride or thionyl chloride is standard, though anhydride formation can be a side reaction with oxalyl chloride.[5]

    • Employ Modern, High-Potency Coupling Reagents: For direct coupling of carboxylic acids, standard reagents often fail.[5] Upgrade to stronger uronium/aminium or phosphonium salt-based reagents. Reagents like HATU, HBTU, COMU, and PyBOP are designed for difficult couplings.[6][7][8] COMU is noted for existing in a more reactive uronium form and being a safer alternative to explosive benzotriazole-based reagents.[8][9]

    • In Situ Acyl Fluoride Formation: A protocol for forming highly reactive acyl fluorides in situ has been shown to be effective for coupling with sterically hindered and electron-deficient amines where other methods have failed.[10]

2. Inadequate Catalysis:

  • Causality: For highly hindered systems, a catalyst is often essential to facilitate the reaction by forming a more reactive intermediate.

  • Solutions:

    • Use a Nucleophilic Catalyst: 4-(Dimethylaminopyridine) (DMAP) is a classic and effective choice. DMAP reacts with the acylating agent (like an acyl chloride or an activated ester) to form a highly reactive N-acylpyridinium intermediate, which is a far more potent acylating species.[1] For particularly challenging couplings, using DMAP in conjunction with a carbodiimide like EDC has proven effective.[3][4]

    • Consider Lewis Acid Catalysis: In some cases, Lewis acids like Sc(OTf)₃ can enhance the electrophilicity of the acylating agent.

3. Suboptimal Reaction Conditions:

  • Causality: Temperature, solvent, and base selection are critical and can dramatically influence the reaction outcome.[2]

  • Solutions:

    • Increase Reaction Temperature: Many challenging acylations require heat to overcome the activation energy barrier.[5] Reactions can be run at elevated temperatures (e.g., 80-120 °C). However, monitor the reaction closely as high temperatures can also lead to side product formation.[1]

    • Choose an Appropriate Solvent: Use anhydrous, polar aprotic solvents like DMF, DCM, or acetonitrile.[2] Ensure the aniline substrate is fully dissolved; poor solubility will lead to an incomplete reaction.[1]

    • Select the Right Base: A non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is crucial.[11] It neutralizes the acid byproduct without competing with the aniline as a nucleophile. For extremely weak anilines, a stronger base like NaH or t-BuOK might be necessary to deprotonate the amine, though this can introduce compatibility issues.[5]

Question: I am observing significant unreacted starting material even after prolonged reaction times and elevated temperatures. What should I try next?

Answer:

This indicates a severe reactivity issue. Before abandoning the substrate, a systematic escalation of reaction potency is in order.

Troubleshooting Workflow for No/Low Conversion

G start Start: Low/No Conversion check_reagents 1. Verify Reagent Quality (Anhydrous solvents, fresh coupling agent) start->check_reagents switch_activator 2. Escalate Acylating Agent (e.g., Anhydride -> Acyl Chloride) check_reagents->switch_activator Reagents OK stronger_coupling 3. Use Superior Coupling Reagent (e.g., EDC/HOBt -> HATU, COMU) switch_activator->stronger_coupling Still no reaction add_catalyst 4. Add Nucleophilic Catalyst (e.g., DMAP) stronger_coupling->add_catalyst Still no reaction increase_temp 5. Increase Temperature (e.g., RT -> 80-110 °C) add_catalyst->increase_temp Still no reaction stronger_base 6. Use Stronger Base (e.g., DIPEA -> NaOtBu) increase_temp->stronger_base Still no reaction success Success! stronger_base->success

Caption: A systematic troubleshooting workflow for low conversion.

Question: My reaction is producing significant side products. What are they and how can I minimize them?

Answer:

Side product formation often occurs under the harsh conditions required for these couplings.

  • Diacylation: While less common with highly hindered anilines, it can happen if the product is still nucleophilic.

    • Solution: Use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture to avoid a large excess at any given time.[1]

  • Racemization: If your carboxylic acid has a chiral center, racemization is a major risk, especially with strong bases and high temperatures.

    • Solution: Use coupling additives known to suppress racemization, such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[2] Running the reaction at the lowest possible temperature that still affords a reasonable rate is also critical. Reagents like HATU and COMU are generally associated with low levels of racemization.[6][7][8]

  • Decomposition: High temperatures can lead to the decomposition of starting materials or the desired product.

    • Solution: Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.[1] If possible, use a more reactive system (e.g., a better coupling reagent) that allows for lower reaction temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-acylation of hindered anilines? The main challenge is the steric hindrance caused by bulky substituents on the aniline ring, typically at the ortho positions (e.g., in 2,6-disubstituted anilines). This steric bulk shields the nitrogen atom, making it a poor nucleophile and physically hindering the approach of the electrophilic acylating agent.[1]

Q2: My aniline also has strong electron-withdrawing groups. How does this affect the reaction? Electron-withdrawing groups (EWGs) on the aniline ring further decrease the nucleophilicity of the amine nitrogen, compounding the challenge of steric hindrance.[1] For these doubly-deactivated substrates, you will likely need to employ the most forcing conditions:

  • Use a highly reactive acylating agent (e.g., acyl chloride) or a top-tier coupling reagent (e.g., COMU).

  • Employ a super-stoichiometric amount of a strong, non-nucleophilic base.

  • Utilize a nucleophilic catalyst like DMAP.[3][4]

  • Elevated temperatures will likely be necessary.

Q3: How do I choose the best coupling reagent for my sterically hindered system? There is no single "best" reagent, and screening may be necessary.[5] However, a good starting point is to select a modern uronium/aminium or phosphonium salt known for high reactivity.

Coupling Reagent Class Examples Pros for Hindered Systems Cons
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUHighly reactive, fast reaction times, generally low racemization.[6][8]Can cause guanidinylation of the amine if used in excess.[8][9] HOBt/HOAt-based reagents can be explosive.[7]
Phosphonium Salts PyBOP, PyAOPHighly reactive, non-guanidinylating side reaction, good solubility.[7][9]Byproducts can sometimes be difficult to remove.
Carbodiimides DCC, EDCInexpensive and common.Generally not reactive enough for hindered systems on their own.[3] Often require additives (HOBt, DMAP) to be effective.[4]
Other T3P, DMTMMT3P is effective and generates water-soluble byproducts. DMTMM has shown success with reluctant anilines.[5]May require specific solvent systems or conditions.

Q4: Can I just use Schotten-Baumann conditions (acyl chloride in aqueous base)? For some less-hindered anilines, this can work. However, for highly hindered and electron-deficient anilines, the reaction is often too slow, and hydrolysis of the acyl chloride in the aqueous phase will outcompete the desired N-acylation. Anhydrous organic conditions are almost always preferred for these challenging substrates.

Key Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a robust starting point for difficult couplings.[2]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in an anhydrous solvent (e.g., DMF or DCM, to make a ~0.1 M solution).

  • Activation: Add the coupling reagent HATU (1.1 eq) followed by a non-nucleophilic base like DIPEA (2.5 eq).

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. You should observe the formation of the active ester.

  • Amine Addition: Add the sterically hindered aniline (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. If no progress is observed by TLC or LC-MS after several hours, slowly heat the reaction to 40-60 °C. Monitor its progress periodically.

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Acylation using an Acyl Chloride with DMAP Catalysis

This is a more forceful method suitable for very unreactive anilines.

  • Acyl Chloride Formation (if needed): In a separate flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF (1 drop). Stir at room temperature for 1-2 hours until gas evolution ceases. Remove the solvent and excess reagent in vacuo to yield the crude acyl chloride.

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the sterically hindered aniline (1.0 eq), DMAP (0.1-0.2 eq), and a non-nucleophilic base like triethylamine (1.5 eq) in anhydrous DCM or THF.

  • Addition: Cool the aniline solution in an ice bath (0 °C). Dissolve the crude acyl chloride from step 1 in a small amount of anhydrous DCM and add it dropwise to the cooled aniline solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. If needed, the reaction can be gently heated to reflux. Monitor by TLC or LC-MS.

  • Workup & Purification: Follow steps 7 and 8 from Protocol 1.

Visualizations

Mechanism of Uronium Salt-Mediated Coupling

G cluster_0 Activation Step cluster_1 Coupling Step RCOOH Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester (Highly Reactive) RCOOH->ActiveEster + HATU, Base HATU HATU + Base (e.g., DIPEA) Amide Amide Product (R-CO-NH-Ar) ActiveEster->Amide + Ar-NH2 (Nucleophilic Attack) Aniline Hindered Aniline (Ar-NH2)

Caption: General mechanism of uronium salt (e.g., HATU) mediated amide bond formation.

References

  • Gao, X., Ma, D., & Zhang, H. (2018). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. OUCI.
  • Emerging Methods in Amide- and Peptide-Bond Formation. ResearchGate.
  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications (RSC Publishing).
  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi.
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. National Institutes of Health. (2023-02-28).
  • Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source.
  • Tips and tricks for difficult amide bond formation?. r/Chempros - Reddit. (2021-10-20).
  • Coupling Reagents. Aapptec Peptides.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH.
  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities.
  • HATU, DIPEA Peptide Coupling Mechanism. YouTube. (2020-12-21).
  • N-Acylation Reactions of Amines. ResearchGate.
  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER. (2023-10-12).
  • Struggling with amide coupling. r/Chempros - Reddit. (2024-10-09).
  • Solvent-, and Catalyst-free Acylation of Anilines with Meldrum's Acids: ANeat Access to Anilides. ResearchGate.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.

Sources

how to avoid diacylation in aniline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Aniline Acylation

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for controlling N-acylation reactions of anilines and troubleshooting the common side reaction of diacylation. As a Senior Application Scientist, my goal is to synthesize established chemical principles with practical, field-proven insights to ensure the success and reproducibility of your experiments.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during aniline acylation in a direct question-and-answer format.

Q1: I'm observing a significant amount of a diacylated byproduct in my reaction. What is happening at a mechanistic level?

A: The formation of a diacylated product, an N,N-diacylaniline (an imide), occurs when the initially formed monoacylated product (an amide) undergoes a second acylation. Here’s the causality:

  • Initial Mono-acylation: The lone pair of electrons on the aniline's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride). This is a rapid and generally favorable reaction.

  • Reduced Nucleophilicity: The resulting product, an acetanilide, is significantly less nucleophilic than the starting aniline. This is because the nitrogen's lone pair is delocalized through resonance with the adjacent carbonyl group, making it less available to attack another electrophile[1].

  • Forced Second Acylation: While less reactive, the amide can still be acylated under harsh or "forcing" conditions.[2][3] High temperatures, a large excess of a highly reactive acylating agent, or prolonged reaction times can provide sufficient energy to overcome the activation barrier for this second, less favorable reaction, leading to the diacylated byproduct.

The diagram below illustrates this competitive reaction pathway.

G cluster_start Reactants cluster_products Products Aniline Aniline (Strong Nucleophile) Monoacyl Mono-acylated Product (Amide, Weak Nucleophile) Aniline->Monoacyl 1. Fast, Desired Reaction (Mild Conditions) AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) Diacyl Diacylated Product (Imide, Undesired) Monoacyl->Diacyl 2. Slow, Undesired Reaction (Forcing Conditions)

Caption: Competing pathways in aniline acylation.

Q2: How can I adjust my reaction stoichiometry and reagent addition to favor mono-acylation?

A: Stoichiometric control is your primary tool for preventing diacylation.

  • Control Molar Ratio: Using a large excess of the acylating agent is a common cause of diacylation.[2][3] To favor mono-acylation, use a molar ratio of aniline to acylating agent between 1:1 and 1:1.1 . A slight excess of the acylating agent can help drive the reaction to completion without significantly promoting the diacylation pathway.

  • Slow Reagent Addition: Add the acylating agent dropwise or via a syringe pump to the solution of aniline. This maintains a low instantaneous concentration of the acylating agent, minimizing the chance that a newly formed mono-acylated molecule will encounter and react with a second molecule of the acylating agent.[3]

Q3: What are the optimal temperature and reaction time to avoid diacylation?

A: Temperature and time are critical kinetic parameters to control.

  • Temperature Control: The second acylation step has a higher activation energy than the initial reaction. Therefore, running the reaction at a lower temperature selectively favors mono-acylation. Start reactions at 0 °C (ice bath) and allow them to warm to room temperature.[4] Avoid heating unless absolutely necessary, as high temperatures are known to promote diacetyl product formation.[5]

  • Reaction Monitoring: Do not run the reaction for an arbitrary length of time. Monitor its progress closely using Thin Layer Chromatography (TLC) or LC-MS. Once the starting aniline has been consumed, work up the reaction promptly. Prolonged reaction times, even at room temperature, can lead to a gradual increase in the diacylated byproduct.

Q4: Does the choice of acylating agent, solvent, or base impact selectivity?

A: Yes, these choices are fundamental to controlling the reaction's outcome. The key is to balance reactivity with selectivity.

Reagent ClassExamplesReactivitySelectivity for Mono-acylationNotes
Acyl Halides Acetyl chloride, Benzoyl chlorideVery HighModerate to LowHighly reactive; generate HCl, requiring a stoichiometric amount of a non-nucleophilic base (e.g., pyridine, triethylamine). Prone to diacylation if not added slowly at low temperatures.[6]
Anhydrides Acetic anhydride, Propionic anhydrideHighGood to HighThe most common choice. Generates a carboxylic acid byproduct, which is less corrosive than HCl. Excellent selectivity is achieved with proper temperature and stoichiometric control.[4][7]
Carboxylic Acids Acetic acid, Propionic acidLowVery HighConsidered a "green" acylating agent.[2] The reaction is much slower and may require a catalyst or higher temperatures, which can be counterproductive. Often used in solvent-free, microwave-assisted preparations.[8]

Role of the Base: A base is crucial when using acyl halides or anhydrides. It neutralizes the acidic byproduct (HCl or carboxylic acid). This prevents the protonation of the starting aniline, which would form an unreactive anilinium salt and halt the reaction.[9] Sodium acetate is often used in aqueous preparations, acting as a buffer and base.[4][10]

Q5: My reaction is sluggish, but increasing the temperature gives me the diacylated product. How can I increase the rate of mono-acylation selectively?

A: This is a classic dilemma. You need to increase the rate of the desired reaction without providing enough energy for the undesired one.

  • Switch to a More Reactive System Under Strict Control: If you are using a slow acylating agent like acetic acid, consider switching to acetic anhydride but maintain rigorous control: perform the reaction at 0 °C with slow, controlled addition.

  • Use a Nucleophilic Catalyst: For particularly unreactive or sterically hindered anilines, a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can be highly effective.[3] DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating species. This often allows the reaction to proceed quickly at room temperature or below, avoiding the need for heat. Use DMAP in catalytic amounts (1-10 mol%).

Experimental Protocols

These protocols are designed to maximize the yield of the mono-acylated product while minimizing diacylation.

Protocol 1: High-Selectivity Acetylation of Aniline in an Aqueous Medium

This method is highly reliable for preventing diacylation as the reaction conditions are mild and the product often precipitates from the reaction mixture.[4][5]

Materials:

  • Aniline (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Acetic Anhydride (1.1 eq)

  • Sodium Acetate

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask, dissolve the aniline (e.g., 500 mg) in deionized water (14 mL). The aniline may be immiscible.

  • Slowly add concentrated HCl (e.g., 0.45 mL) to form the soluble aniline hydrochloride salt. The solution should become clear.

  • In a separate beaker, prepare a solution of sodium acetate (e.g., 530 mg) in water (3 mL).

  • Cool the aniline hydrochloride solution in an ice bath to 0-5 °C.

  • To the cold, stirred aniline solution, add the acetic anhydride (1.1 eq, e.g., 0.6 mL) in one portion.

  • Immediately add the sodium acetate solution. A white precipitate of the N-acetylated product (acetanilide) should form instantly.[4]

  • Stir the mixture in the ice bath for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture.

Caption: Workflow for aqueous acetylation of aniline.

Protocol 2: Troubleshooting Workflow for Diacylation

If you are developing a new procedure or adapting an existing one and encounter diacylation, follow this logical troubleshooting workflow.

G start Diacylation Detected (by TLC, LC-MS, NMR) q1 Is [Acylating Agent] > 1.1 eq? start->q1 a1 Reduce to 1.0-1.1 eq. Add agent slowly. q1->a1 Yes q2 Is Reaction Temp > RT? q1->q2 No a1->q2 a2 Run reaction at 0°C, allowing slow warm-up to RT. q2->a2 Yes q3 Was reaction time excessive? q2->q3 No a2->q3 a3 Monitor by TLC. Work up immediately upon consumption of starting material. q3->a3 Yes q4 Is reaction still sluggish and/or giving byproducts? q3->q4 No a3->q4 a4 Consider adding catalytic DMAP (1-10 mol%) to accelerate reaction at low temp. q4->a4 Yes end_node Selective Mono-acylation Achieved q4->end_node No a4->end_node

Caption: A logical workflow for troubleshooting diacylation.

References

  • YMER. (2023, October 12). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER, 22(10).
  • BenchChem. (2025).
  • BenchChem. (2025, December).
  • Chemistry LibreTexts. (2021, August 16).
  • BenchChem. (2025).
  • Scribd.
  • BenchChem. (2025).
  • BenchChem. (2025). The Tosyl Group as a Protecting Agent for Anilines: A Technical Guide.
  • Pearson. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons.
  • YouTube. (2022, November 20). Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide.
  • Kon, Y., et al. (n.d.). Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst.
  • Gulevskaya, A. V., & Tyaglivy, A. S. (2016). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines.
  • Filo. (2025, November 17).
  • acetyl
  • Der Pharma Chemica. (n.d.).
  • Reddit. (2016, February 17).
  • ScienceMadness Discussion Board. (2009, January 18).
  • YouTube. (2015, February 23).
  • ResearchGate. (2011).
  • Journal of the Chemical Society B. (n.d.). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether.
  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • YouTube. (2021, April 13).
  • SciSpace. (n.d.).
  • Organic Chemistry Portal. (2007).
  • Semantic Scholar. (2022, March 30). Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid.
  • ResearchGate. (n.d.). N‐acylation of anilines, primary and secondary amines,and sulfonamides.
  • Quora. (2021, March 23).
  • Vedantu. (n.d.). What is the action of the following reagents on aniline? Acetic anhydride.
  • Resonance. (2022, March).
  • PubMed. (2021, December 15).
  • Chemistry Stack Exchange. (2018, May 9).
  • ResearchGate. (2025, August 7).
  • ResearchGate. (n.d.). Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite a.
  • YouTube. (2020, September 11).
  • Scilit. (n.d.).
  • Council for the Indian School Certificate Examin
  • MDPI. (2017, April 14). Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage.
  • National Institutes of Health. (2023, August 16). Difluoroalkylation of Anilines via Photoinduced Methods.
  • Oregon State University. (n.d.).
  • Royal Society of Chemistry. (n.d.). Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). (PDF) The Influence of Acidity on Polymerization of Aniline: Interpretation of Large Number of Spectra Using Factor Analysis.

Sources

stability and storage conditions for 2-chloro-N-(2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-chloro-N-(2-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and proper storage of this compound. By understanding its chemical properties and potential degradation pathways, you can ensure the integrity of your experiments and the longevity of your materials.

Troubleshooting Guide

This section addresses specific issues you might encounter during the handling and use of this compound, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color change from yellow to brownish, clumping) 1. Degradation: Exposure to light, high temperatures, or humidity can cause the compound to degrade. The nitro group in the molecule is particularly susceptible to photoreduction. 2. Hygroscopicity: The compound may have absorbed moisture from the atmosphere, leading to clumping.1. Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container in a cool, dry, and dark place. 2. Purity Check: If degradation is suspected, re-verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR) before use. 3. Drying: If moisture absorption is the likely cause, the compound can be dried in a desiccator over a suitable drying agent.
Inconsistent or unexpected experimental results 1. Compound Degradation: Use of a degraded compound can lead to lower yields, unexpected byproducts, or a complete failure of the reaction. 2. Contamination: The compound may have been contaminated by incompatible substances or from improper handling.1. Use a Fresh Sample: If possible, use a fresh, unopened sample of the compound for your experiment. 2. Review Handling Procedures: Ensure that clean, dry spatulas and glassware are used when handling the compound. Avoid leaving the container open to the atmosphere for extended periods.[1] 3. Check for Incompatibilities: Verify that the solvents and reagents used in your experiment are compatible with this compound. Avoid strong oxidizing agents, strong bases, and strong acids.[2]
Difficulty in dissolving the compound 1. Incorrect Solvent: The compound may have low solubility in the chosen solvent. 2. Degradation Products: The presence of insoluble degradation products can affect solubility.1. Consult Solubility Data: Refer to the compound's technical data sheet for information on solubility in various solvents. 2. Gentle Warming/Sonication: Gentle warming or sonication can aid in the dissolution of the compound. However, avoid excessive heat to prevent thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[3] The container should be tightly sealed to prevent moisture ingress and exposure to air.[3] It is also crucial to protect the compound from light by using an opaque container or storing it in a dark cabinet.[3]

Q2: How sensitive is this compound to light?

Q3: What are the primary degradation pathways for this compound?

A3: Based on the chemical structure of this compound, the following degradation pathways are plausible:

  • Hydrolysis: The amide linkage can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which would yield 2-chloroacetic acid and 2-nitroaniline. The chloroacetamide group itself can also undergo hydrolysis.

  • Thermal Decomposition: At elevated temperatures, the molecule can decompose, potentially releasing hazardous gases such as hydrogen chloride and nitrogen oxides.[2]

  • Photodegradation: As mentioned, the nitroaromatic moiety is a chromophore that can absorb light, leading to chemical reactions and degradation of the molecule.[4][5]

Q4: Is this compound hygroscopic?

A4: While specific data on the hygroscopicity of this compound is limited, many crystalline organic compounds can absorb moisture from the atmosphere, especially at high relative humidity.[1][6] It is therefore recommended to store the compound in a desiccator or a controlled low-humidity environment to prevent clumping and potential moisture-induced degradation.

Q5: What materials should be avoided when working with this compound?

A5: To prevent unwanted reactions and ensure safety, avoid contact with the following:

  • Strong oxidizing agents [2]

  • Strong bases [2]

  • Strong reducing agents [2]

  • Strong acids

  • Acid chlorides and anhydrides [7]

Visualizing Stability Factors

The following diagram illustrates the key environmental factors that can impact the stability of this compound.

StabilityFactors cluster_compound This compound cluster_degradation Degradation Products cluster_factors Environmental Stressors Compound Stable Compound Degradation Degraded Compound Compound->Degradation Degradation Pathways Light Light/UV Exposure Light->Degradation Photodegradation Heat High Temperature Heat->Degradation Thermal Decomposition Moisture Humidity/Moisture Moisture->Degradation Hydrolysis

Caption: Key environmental factors leading to the degradation of this compound.

Experimental Protocols

Protocol for Handling and Dispensing

To maintain the integrity of this compound, follow these steps when handling and dispensing the compound:

  • Preparation: Work in a well-ventilated area, preferably a fume hood. Ensure all glassware and tools (spatulas, weighing boats) are clean and dry.

  • Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture on the cold compound.

  • Dispensing: Open the container only for the time necessary to dispense the required amount. Use a clean, dry spatula.

  • Sealing: Immediately after dispensing, securely close the container, ensuring a tight seal. Purging the container with an inert gas like argon or nitrogen before sealing can provide an extra layer of protection against moisture and oxidation.

  • Storage: Promptly return the container to the recommended storage conditions (cool, dry, dark).

Protocol for a Preliminary Stability Check

If you suspect degradation, a simple thin-layer chromatography (TLC) analysis can provide a quick preliminary check:

  • Sample Preparation: Prepare a solution of your this compound in a suitable solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Reference Standard: If available, prepare a similar solution of a new, unopened batch of the compound to use as a reference.

  • TLC Analysis: Spot both solutions on a TLC plate. Develop the plate using an appropriate solvent system.

  • Visualization: Visualize the spots under a UV lamp.

  • Interpretation: The presence of additional spots in your sample lane that are not present in the reference lane may indicate the presence of degradation products.

References

  • Key Organics. (2017).
  • Manivannan, R., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-93.
  • Cai, C., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4177-4191.
  • Bejan, I., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 747-753.
  • Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (2024).
  • Capot Chemical. (2011). MSDS of N-(4,5-dichloro-2-nitrophenyl)acetamide.

Sources

Technical Support Center: Safe Handling and Disposal of 2-chloro-N-(2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for the safe handling, storage, and disposal of 2-chloro-N-(2-nitrophenyl)acetamide (CAS No: 10147-70-3), a key intermediate in pharmaceutical synthesis.[1][2][3] Adherence to these protocols is critical for ensuring personnel safety, maintaining experimental integrity, and complying with environmental regulations. Our approach is built on a foundation of proactive risk mitigation and a thorough understanding of the compound's chemical properties.

Core Hazard Profile & Safety Data

A foundational understanding of the inherent hazards is the first step in safe laboratory practice. This compound is a compound that demands respect and careful handling due to its classification under the Globally Harmonized System (GHS).

Hazard ClassificationGHS CategoryKey Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Category 4Avoid ingestion, skin contact, and inhalation of dust.[4]
Skin Corrosion/Irritation Category 2Causes skin irritation. Always wear chemical-resistant gloves.[5]
Serious Eye Damage/Irritation Category 1 / 2ACauses serious eye damage/irritation. Wear safety goggles or a face shield.[5][6]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation. Handle in a well-ventilated area or chemical fume hood.[5][6]

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific, practical challenges that may arise during experimentation, providing not just a solution, but the scientific rationale behind the recommended actions.

Question: I've spilled approximately 1-2 grams of solid this compound on the laboratory bench. What is the immediate and correct response?

  • Cause & Rationale: A small spill of this compound presents a direct contact and inhalation hazard. The primary goals are to prevent the powder from becoming airborne and to decontaminate the area without increasing the risk of exposure. Using dry cleanup methods initially is crucial to avoid creating dust clouds.[7][8]

  • Step-by-Step Solution:

    • Alert & Isolate: Immediately notify colleagues in the vicinity. Restrict access to the affected area.

    • Assess Ventilation: Ensure local exhaust ventilation (e.g., a nearby fume hood) is operational. Do not use a fan that could disperse the powder.

    • Don PPE: At a minimum, put on a second pair of chemical-resistant gloves over your existing ones, safety goggles, and a lab coat.[9] If there is a significant risk of dust, a NIOSH-approved respirator is required.[7]

    • Contain: Gently cover the spill with an inert absorbent material like sand, earth, or vermiculite.[10] This weighs down the powder and makes cleanup safer.

    • Collect: Carefully sweep the material into a dustpan or use a plastic scraper.[8] Place the collected material and any contaminated cleaning tools into a designated, sealable hazardous waste container.[7][11]

    • Decontaminate: Wipe the spill area with a cloth dampened with soapy water. Place the cleaning cloth in the same hazardous waste container.

    • Doff PPE & Wash: Remove protective equipment, disposing of gloves and any other contaminated single-use items into the hazardous waste container. Wash your hands thoroughly with soap and water.[5]

    • Report: Document the spill according to your institution's Environmental Health & Safety (EHS) guidelines.[9]

Question: My skin was briefly exposed to the compound while weighing. What is the first aid protocol?

  • Cause & Rationale: The compound is classified as a skin irritant and is harmful upon dermal contact.[5] Immediate and thorough decontamination is essential to minimize irritation and prevent potential systemic absorption.

  • Step-by-Step Solution:

    • Immediate Removal: Move away from the source of contamination.

    • Remove Clothing: Immediately take off any contaminated clothing or jewelry.[5]

    • Flush with Water: Flush the affected skin with plenty of soap and water for at least 15 minutes.[5][11] Ensure you clean under fingernails.

    • Seek Medical Advice: If skin irritation develops or persists, seek medical attention.[5][6] Provide the medical personnel with the Safety Data Sheet (SDS) for the compound.

    • Dispose of Clothing: Contaminated clothing must be washed separately before reuse or disposed of as hazardous waste, depending on the level of contamination.[5]

Question: I am observing fine dust from the compound inside the chemical fume hood during transfer. Is this a significant risk and how can I mitigate it?

  • Cause & Rationale: Yes, this is a significant risk. The compound may cause respiratory irritation upon inhalation.[5][6] Dust generation indicates that handling procedures need refinement to minimize aerosolization.

  • Step-by-Step Solution:

    • Refine Technique: Handle the material gently. Instead of pouring the powder from a height, use a spatula and keep it as close as possible to the receiving container.

    • Use Appropriate Tools: Employ a powder funnel for transfers into narrow-necked flasks.

    • Slightly Moisten (If Permissible): If your experimental protocol allows, slightly moistening the material with a compatible, non-reactive solvent can prevent it from becoming airborne. This must be verified against your specific procedure.[7]

    • Verify Hood Performance: Ensure your chemical fume hood has a current certification and is functioning correctly. Keep the sash at the lowest practical height.

    • Respiratory Protection: If dust generation is unavoidable despite these measures, wearing a NIOSH-approved particulate respirator is a necessary secondary line of defense.[7]

Frequently Asked Questions (FAQs)

Q1: What is the mandatory Personal Protective Equipment (PPE) for routine handling of this compound?

For all routine handling, the following PPE is required:

  • Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a splash hazard.[12][13]

  • Hand Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile).[7] It is good practice to double-glove.[13] Inspect gloves before each use and change them frequently or immediately if contamination is suspected.[13][14]

  • Body Protection: A fully buttoned lab coat and closed-toe shoes are required.[11][14]

Q2: What are the proper storage conditions for this compound?

Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][11] The container must be kept tightly closed to prevent moisture absorption and contamination.[5][6][11] The storage area should be secure and accessible only to authorized personnel.[5][7]

Q3: How must I dispose of waste this compound and contaminated materials?

All waste, including excess reagent, spilled material, and contaminated items (gloves, weigh boats, paper towels), must be treated as hazardous waste.[7]

  • Segregation: Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[7]

  • Labeling: The label must include the words "Hazardous Waste" and the full chemical name: "this compound".[7]

  • Disposal Vendor: Disposal must be conducted through your institution's EHS office or a licensed hazardous waste disposal company.[5] Chemical incineration is a common disposal method.[7]

  • Prohibition: Never dispose of this chemical down the drain or in regular trash.[5][7]

Key Experimental Protocols

Protocol 4.1: Minor Spill Cleanup Procedure (Solid)

This protocol provides a self-validating workflow for managing a minor spill (<5 grams) within a controlled laboratory environment.

  • PREPARATION (Before Starting Work):

    • Confirm the location of the laboratory spill kit.

    • Ensure the spill kit contains inert absorbent (vermiculite, sand), a dustpan and brush, a sealable hazardous waste bag/container, and extra PPE.[9]

    • Review this procedure and the SDS for this compound.

  • IMMEDIATE RESPONSE (Spill Occurs):

    • Step 2.1: Alert personnel in the immediate area.

    • Step 2.2: If safe to do so, identify any ignition sources and extinguish them.

    • Step 2.3: Don the required PPE: lab coat, safety goggles, and double chemical-resistant gloves.

  • CONTAINMENT & CLEANUP:

    • Step 3.1: Work from the outside of the spill inward to prevent spreading.[9]

    • Step 3.2: Gently cover the spill with an inert, non-combustible absorbent material.[10]

    • Step 3.3: Using a brush and dustpan, carefully sweep the mixture into a container that can be sealed. Avoid creating dust.[8]

    • Step 3.4: Place all contaminated materials, including the brush and dustpan head (if disposable) and gloves, into the designated hazardous waste bag/container.[9]

  • DECONTAMINATION & COMPLETION:

    • Step 4.1: Wipe the spill surface with a towel dampened with soap and water.[15]

    • Step 4.2: Place the cleaning towel into the hazardous waste container.

    • Step 4.3: Seal the hazardous waste container securely.

    • Step 4.4: Label the container with "Hazardous Waste," the chemical name, and the date.

    • Step 4.5: Remove PPE and wash hands thoroughly.

    • Step 4.6: Restock the spill kit.[16]

    • Step 4.7: Complete an incident report as per institutional policy.[9]

Workflow Visualizations

Diagram 1: Spill Response Decision Tree

SpillResponse spill Spill Occurs assess Assess Spill - Is it >5g? - Is ventilation poor? - Is anyone injured? spill->assess major_spill Major Spill assess->major_spill  Yes minor_spill Minor Spill assess->minor_spill  No evacuate Evacuate Area & Alert Others major_spill->evacuate call_ehs Call EHS / Emergency Services evacuate->call_ehs don_ppe Don Enhanced PPE (Double Gloves, Goggles, etc.) minor_spill->don_ppe contain Contain & Clean Up (Follow Protocol 4.1) don_ppe->contain decontaminate Decontaminate Area contain->decontaminate dispose Package & Label Waste decontaminate->dispose

Caption: Decision workflow for classifying and responding to a chemical spill.

Diagram 2: Hazardous Waste Disposal Pathway

WasteDisposal start Waste Generated (e.g., excess chemical, contaminated gloves) collect Segregate into a Designated, Compatible Container start->collect label Label Container - 'Hazardous Waste' - Chemical Name - Date collect->label store Store in Secure Satellite Accumulation Area label->store pickup Schedule Waste Pickup with EHS store->pickup transport Transport by Licensed Waste Vendor pickup->transport end Final Disposal (e.g., High-Temperature Incineration) transport->end

Caption: Lifecycle of hazardous waste from generation to final disposal.

References

  • AK Scientific, Inc. (n.d.). 2-Chloro-N-(4-methyl-3-nitrophenyl)acetamide Safety Data Sheet.
  • J&K Scientific LLC. (2021). Chemical spill cleanup procedures.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N1-(4,5-dichloro-2-nitrophenyl)acetamide, 97%.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2-Chloroacetamide.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2'-Nitroacetanilide.
  • BenchChem. (2025). Proper Disposal of 2-Chloro-N-(2,6-dimethylphenyl)acetamide: A Guide for Laboratory Professionals.
  • Campus Operations and Risk Management. (n.d.). General Chemical Spill Procedures. Retrieved from The University of British Columbia Okanagan campus website.
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • LookChem. (n.d.). 2-CHLORO-N-METHYL-N-(4-NITROPHENYL)ACETAMIDE Safety Data Sheets(SDS).
  • Cayman Chemical. (2025). Safety Data Sheet - 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.
  • MedchemExpress. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide | Drug Intermediate Control.
  • CDH Fine Chemical. (n.d.). 2-Chloro Acetamide CAS No 79-07-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Matrix Scientific. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). 2'-Chloroacetanilide Safety Data Sheet.
  • The City University of New York (CUNY). (2023). Laboratory Chemical Spill Cleanup and Response Guide.
  • University of Lethbridge. (n.d.). Chemical Release (Spill) Response Guideline.
  • University of California, Riverside. (2020). How to Clean Up a Small Spill [Video]. YouTube.
  • International Journal of Pharma Sciences and Research. (2012).
  • US EPA. (n.d.). Acetamide, N-(2-chloro-5-nitrophenyl)- - Substance Details. Retrieved from the Substance Registry Services (SRS).
  • Walchem. (2024). Chemical Compatibility Chart.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.
  • ResearchGate. (2006). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide.
  • PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide.
  • Sterlitech Corporation. (n.d.).
  • PubChem. (n.d.). 2-Chloro-N-methyl-N-(2-nitrophenyl)acetamide.
  • Promag Enviro Systems. (n.d.). Chemical Resistance Chart.
  • ChemScene. (n.d.). 2-Chloro-N-(4-methoxy-2-nitrophenyl)acetamide.
  • ChemicalBook. (n.d.). N-(2-CHLORO-5-NITROPHENYL)ACETAMIDE | 4031-81-6.
  • ResearchGate. (n.d.). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....

Sources

Technical Support Center: Optimizing 2-chloro-N-(2-nitrophenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-chloro-N-(2-nitrophenyl)acetamide. This resource is tailored for researchers, scientists, and drug development professionals encountering challenges in this specific N-acylation reaction. The inherent electronic properties of 2-nitroaniline present unique hurdles that can lead to suboptimal yields. This guide provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you diagnose and resolve common issues in your experimental workflow.

Troubleshooting Guide: Low Yield and Reaction Issues

This section addresses the most frequently encountered problems during the synthesis of this compound, providing plausible causes and actionable solutions.

Question 1: My reaction shows very low to no formation of the desired this compound product. What are the primary causes?

Answer:

This is a common issue primarily stemming from the reduced nucleophilicity of the starting material, 2-nitroaniline, and the high reactivity of the acylating agent.

Core Causality:

  • Reduced Nucleophilicity of 2-Nitroaniline: The potent electron-withdrawing nature of the ortho-nitro group significantly deactivates the amino group through inductive and resonance effects. This makes the nitrogen lone pair less available to attack the electrophilic carbonyl carbon of chloroacetyl chloride, thereby slowing down the reaction rate considerably compared to aniline.[1][2][3]

  • Reagent Quality and Stability: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis.[4][5][6] Exposure to atmospheric moisture can lead to its decomposition into chloroacetic acid and HCl, rendering it ineffective for the acylation reaction.

Troubleshooting Protocol & Solutions:

  • Verify Reagent Quality:

    • Chloroacetyl Chloride: Use a fresh bottle or a recently opened one stored under inert gas (e.g., nitrogen or argon). If the quality is uncertain, consider distillation before use. Chloroacetyl chloride should be a clear, colorless to light yellow liquid.[7]

    • 2-Nitroaniline: Ensure the purity of your 2-nitroaniline. Impurities can interfere with the reaction. Recrystallization may be necessary if the starting material is discolored.

  • Optimize Reaction Conditions to Enhance Reactivity:

    • Solvent Selection: Use an anhydrous, inert solvent. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices as they are good at solubilizing the starting materials and are unreactive under the reaction conditions.[8][9]

    • Role of a Base: The reaction generates HCl as a byproduct, which can protonate the starting aniline, further deactivating it. A non-nucleophilic organic base like triethylamine (Et3N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) should be used to scavenge the HCl.[9][10][11] An excess of the amine itself can also be used as a base.[12]

    • Temperature Control: The initial addition of chloroacetyl chloride should be done at a low temperature (0 °C) to control the initial exothermic reaction.[9][10] After the addition, allowing the reaction to slowly warm to room temperature and stir for several hours is often effective.[9][10] In some cases, gentle heating or refluxing may be required to drive the reaction to completion, but this should be monitored carefully to avoid side reactions.[13][14]

Workflow Diagram: General N-Acylation Reaction

G Aniline 2-Nitroaniline Product This compound Aniline->Product AcylChloride Chloroacetyl Chloride AcylChloride->Product Solvent Anhydrous Solvent (e.g., DCM, THF) Base Base (e.g., Et3N, DBU) Byproduct HCl Base->Byproduct Scavenges Temp 0°C to RT Product->Byproduct G Start Problem: Unreacted 2-Nitroaniline in TLC CheckTime Was reaction time sufficient (monitored by TLC)? Start->CheckTime CheckStoichiometry Is stoichiometry correct? (Acyl Chloride > 1.0 eq, Base >= 1.0 eq) CheckTime->CheckStoichiometry Yes Extend_Time Solution: Extend reaction time and/or gently heat. Monitor by TLC. CheckTime->Extend_Time No CheckMoisture Were anhydrous conditions maintained? CheckStoichiometry->CheckMoisture Yes Adjust_Stoichiometry Solution: Adjust stoichiometry. Use slight excess of chloroacetyl chloride. CheckStoichiometry->Adjust_Stoichiometry No Redo_Anhydrous Solution: Repeat reaction with anhydrous solvents and fresh reagents. CheckMoisture->Redo_Anhydrous No Success Reaction goes to completion CheckMoisture->Success Yes Extend_Time->Success Adjust_Stoichiometry->Success Redo_Anhydrous->Success

Sources

Technical Support Center: Industrial Scale-Up of 2-chloro-N-(2-nitrophenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-chloro-N-(2-nitrophenyl)acetamide (CAS No: 10147-70-3).[1] This guide is designed for researchers, chemists, and process development professionals engaged in scaling this synthesis from the laboratory bench to industrial production. We will address common challenges, provide scientifically-grounded solutions, and offer detailed protocols to ensure a safe, efficient, and reproducible manufacturing process.

Section 1: Synthesis Overview & Core Principles

The industrial synthesis of this compound is primarily achieved through the N-acylation of 2-nitroaniline with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen of 2-nitroaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton (neutralized by a base) yields the final amide product.

Understanding the causality behind each process parameter is critical for successful scale-up.

  • Reaction Stoichiometry : While a 1:1 molar ratio is theoretical, industrial processes often use a slight excess (1.05-1.1 equivalents) of the less expensive reagent or the one that is easier to remove to drive the reaction to completion. However, in this case, using a slight excess of 2-nitroaniline can help ensure the complete consumption of the highly reactive and moisture-sensitive chloroacetyl chloride.[2]

  • Solvent Selection : Aprotic solvents such as dichloromethane (DCM), toluene, or ethyl acetate are preferred.[2][3] They are chosen for their ability to dissolve the starting materials, their inertness under reaction conditions, and their boiling points, which facilitate both reaction temperature control and subsequent removal.

  • Base (Acid Scavenger) : The reaction generates hydrochloric acid (HCl) as a byproduct. Failure to neutralize this acid can lead to the protonation of the 2-nitroaniline, rendering it non-nucleophilic and halting the reaction. A tertiary amine base like triethylamine (TEA) or an inorganic base like sodium or potassium carbonate is essential to scavenge the HCl.[3][4]

  • Temperature Control : This reaction is highly exothermic.[2] Uncontrolled addition of chloroacetyl chloride can lead to a rapid temperature increase, promoting side reactions, polymerization, and the formation of dark, tarry impurities. Maintaining a low temperature (e.g., 0-10 °C) during the addition is a critical process safety and purity control point.[2][4]

Synthesis_Scheme cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_products Products R1 2-Nitroaniline P1 This compound R1->P1 + R2 Chloroacetyl Chloride R2->P1 Solvent Aprotic Solvent (e.g., Toluene, DCM) [4, 9] Solvent->P1 Base Base (e.g., Na2CO3, TEA) [4, 6] Base->P1 Temp Temperature Control (0-10 °C) [6, 9] Temp->P1 P2 Byproduct (HCl, neutralized by base) P1->P2 generates

Caption: Reaction scheme for this compound synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q: What is the most common and scalable synthesis route for this compound? A: The most industrially viable route is the acylation of 2-nitroaniline with chloroacetyl chloride in an aprotic solvent with an acid scavenger. A patent describes a similar process using p-nitroaniline in toluene with sodium carbonate, which is a mild, inexpensive, and easy-to-handle base, making it suitable for large-scale production.[3] This approach avoids the harsh conditions or more expensive reagents found in some alternative methods.

Q: What are the critical safety precautions for handling the reagents and the reaction at scale? A: Safety is paramount.

  • Reagents : Chloroacetyl chloride is highly corrosive, moisture-sensitive, and a lachrymator. 2-chloroacetamide (a related compound) is classified as toxic if swallowed and can cause skin irritation.[5] All handling must be done in a well-ventilated area, using appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with face shields, and lab coats.[6]

  • Reaction : The primary hazard is the exothermic nature of the reaction.[2] A thermal runaway can occur if chloroacetyl chloride is added too quickly or if cooling fails. Industrial reactors must be equipped with reliable cooling systems and emergency protocols. The reaction can also generate hazardous vapors, necessitating a closed-system setup.

  • Workplace Controls : Facilities must have eyewash stations and safety showers readily accessible.[6] Personnel should be thoroughly trained on the specific hazards and emergency procedures.

Q: Which analytical methods are essential for in-process control (IPC) and final product release? A: A robust analytical strategy is crucial.

  • In-Process Control (IPC) : Thin Layer Chromatography (TLC) is a quick and effective method to monitor the consumption of the starting material (2-nitroaniline) and the formation of the product.[7] For more quantitative IPC, High-Performance Liquid Chromatography (HPLC) can be used to track the reaction progress more precisely.

  • Final Product Release : HPLC is the standard for determining the final purity and impurity profile of the product.[3] Further characterization for identity confirmation should include Melting Point, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during scale-up.

Q1: Our pilot batch yield is significantly lower than the lab scale. What are the likely causes and how can we optimize it?

Potential CausesRecommended Solutions & Scientific Rationale
1. Inefficient Mixing/Mass Transfer At larger scales, reactant mixing can be less efficient. This creates localized "hot spots" or areas of low reactant concentration. Solution: Increase the agitation speed and ensure the reactor is properly baffled. This improves homogeneity and thermal transfer, ensuring consistent reaction throughout the vessel.
2. Incomplete Reaction The reaction may not have reached completion. Solution: Use TLC or HPLC to monitor the reaction until the starting amine is fully consumed.[2] Consider increasing the reaction time or allowing the mixture to slowly warm to room temperature after the initial cold addition is complete.
3. Insufficient Acid Scavenging If the base is not added effectively or is insufficient, the generated HCl will protonate the starting amine, stopping the reaction. Solution: Ensure the base (e.g., sodium carbonate) is finely powdered for maximum surface area and added before the chloroacetyl chloride. Use at least 1.5 equivalents of the base to ensure full neutralization.[3]
4. Degradation due to Poor Temperature Control Localized overheating from poor mixing or too-rapid addition can degrade the product and reactants. Solution: Add the chloroacetyl chloride dropwise via an addition funnel below the surface of the reaction mixture (sub-surface addition) to ensure immediate dispersion and cooling. Maintain strict temperature control (0-10 °C) throughout the addition.[2]

Q2: We are observing significant impurities in our crude product via HPLC. How can we identify and minimize them?

Potential ImpurityFormation MechanismMitigation Strategy
Unreacted 2-Nitroaniline Incomplete reaction.Monitor the reaction to completion via TLC/HPLC.[2] During workup, wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to protonate and extract the basic amine into the aqueous phase.
Diacylated Product Reaction of the product amide with another molecule of chloroacetyl chloride.This is generally less common with amides than with amines. However, avoiding a large excess of chloroacetyl chloride and maintaining low temperatures can minimize this.
Hydrolysis Product (N-(2-nitrophenyl)glycolamide) Reaction of chloroacetyl chloride with water, followed by reaction with the amine.Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen) to exclude atmospheric moisture. Chloroacetyl chloride is highly susceptible to hydrolysis.[2]
Tarry Polymerization Products Occurs at elevated temperatures.[2]Strict temperature control is essential. Add chloroacetyl chloride slowly and sub-surface to a vigorously stirred, cooled solution of the amine.[2][4]

Q3: Our product is "oiling out" during recrystallization instead of forming crystals. What steps can we take?

  • Problem : The compound is precipitating from the solution as a liquid phase (an oil) because its solubility is too low at that temperature for it to remain dissolved, but the temperature is still above its melting point (or the melting point of the impure mixture).

  • Solutions :

    • Reduce the Rate of Cooling : Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath. Rapid cooling often promotes oiling.

    • Use a Different Solvent System : The ideal recrystallization solvent is one in which the compound is sparingly soluble at low temperatures but highly soluble at high temperatures. If ethanol is causing oiling, try a co-solvent system like ethanol/water or isopropanol/heptane.[7] Add the anti-solvent (water or heptane) dropwise to the hot solution until it just becomes cloudy, then add a drop of the primary solvent (ethanol or isopropanol) to redissolve, and then allow it to cool slowly.

    • Scratch the Flask : Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed the Solution : If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

Section 4: Protocols & Methodologies

Protocol 4.1: Recommended Pilot-Scale Synthesis Protocol

Disclaimer: This protocol is a guideline. All procedures must be adapted and validated for specific equipment and safety protocols at your facility.

  • Reactor Setup : Charge a clean, dry, glass-lined reactor with toluene (approx. 5-10 volumes relative to 2-nitroaniline). Begin agitation and start cooling the jacket to 0-5 °C. Ensure the reactor is purged with nitrogen.

  • Reagent Charging : Charge 2-nitroaniline (1.0 eq) and finely powdered anhydrous sodium carbonate (1.5 eq) to the reactor. Stir the resulting slurry for 30 minutes at 0-5 °C.

  • Acylation : Begin the slow, dropwise, sub-surface addition of chloroacetyl chloride (1.05 eq) while maintaining the internal temperature between 0-10 °C. The addition time should be no less than 2-3 hours for a pilot-scale batch.

  • Reaction & Monitoring : After the addition is complete, continue stirring at 0-10 °C for 1 hour. Then, allow the reaction to slowly warm to room temperature (20-25 °C) and stir for an additional 4-6 hours. Monitor the reaction for the disappearance of 2-nitroaniline using TLC or HPLC.

  • Quenching & Workup : Once the reaction is complete, slowly add process water to the reactor to quench the reaction and dissolve the inorganic salts. Transfer the mixture to a separation vessel. Separate the organic (toluene) layer.

  • Washing : Wash the organic layer sequentially with 1M HCl (aq), followed by a saturated sodium bicarbonate solution (aq), and finally with brine. This removes unreacted amine and any acidic impurities.[2]

  • Isolation : Concentrate the organic layer under reduced pressure to a smaller volume. The product should begin to crystallize. Cool the slurry and filter the solid product. Wash the filter cake with cold toluene or heptane.

  • Drying : Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

Protocol 4.2: Product Purification via Recrystallization

  • Transfer the crude, dried solid to a clean reactor.

  • Add ethanol (approx. 3-5 volumes) and heat the mixture with stirring to reflux (approx. 78 °C) until all the solid dissolves.

  • Perform a hot filtration if any insoluble material is present.

  • Allow the clear solution to cool slowly with gentle agitation. Crystal formation should begin.

  • Once the solution has reached room temperature, cool it further to 0-5 °C and hold for at least 2 hours to maximize crystal yield.

  • Filter the purified product, wash the cake with a small amount of cold ethanol, and dry under vacuum.[7]

Section 5: Process Workflow & Data

Caption: Overall workflow for industrial production and purification.

Table 1: Key Reagent Properties and Safety Information

ReagentMW ( g/mol )CAS No.Key HazardsRecommended PPE
2-Nitroaniline 138.1288-74-4Toxic, Skin/Eye Irritant, Target Organ DamageGloves, Goggles, Lab Coat
Chloroacetyl Chloride 112.9479-04-9Corrosive, Lachrymator, Toxic by Inhalation[5]Gloves, Face Shield, Respirator, Chemical Apron
Toluene 92.14108-88-3Flammable, Skin/Eye Irritant, Aspiration HazardGloves, Goggles, Flame-Retardant Lab Coat
Sodium Carbonate 105.99497-19-8Eye IrritantGoggles, Gloves
This compound 214.6110147-70-3Irritant (Assumed based on structure)[1]Gloves, Goggles, Lab Coat
Section 6: References
  • PrepChem. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]

  • Anshul Specialty Molecules. (n.d.). 2-Chloro Acetamide. Retrieved from [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

  • Google Patents. (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. Retrieved from

  • Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]

  • SciELO. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N1-(4,5-dichloro-2-nitrophenyl)acetamide, 97%. Retrieved from [Link]

  • ResearchGate. (2006). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]

  • MDPI. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Retrieved from [Link]

  • IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthetic reaction scheme for 2-chloro-N, N-diphenyl-acetamide derivatives. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

  • Chemical Suppliers USA. (n.d.). 2-chloro-n-methyl-n-(4-nitrophenyl)acetamide suppliers USA. Retrieved from [Link]

Sources

Technical Support Center: Managing Thermal Decomposition of Chloroacetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and managing chloroacetamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but potentially hazardous compounds. Our goal is to provide you with field-proven insights and robust protocols to ensure the safety, efficiency, and success of your experiments by effectively managing their thermal stability.

Chloroacetamide derivatives are a class of compounds widely used as intermediates in pharmaceutical and agrochemical synthesis.[1][2] However, their structure, containing an electrophilic carbon-chlorine bond and an amide group, renders them susceptible to thermal decomposition. This process can lead to product impurity, reaction failure, and, in worst-case scenarios, dangerous thermal runaway events.[3] This guide provides a structured approach to understanding, predicting, and controlling these decomposition pathways.

Section 1: Troubleshooting Guide for Acute Experimental Issues

This section addresses specific problems you might encounter in real-time during your experiments.

Q1: My reaction mixture is rapidly turning dark brown/black, and the temperature is rising unexpectedly. What is happening and what should I do?

A: This is a classic sign of uncontrolled thermal decomposition, potentially leading to a thermal runaway. The discoloration indicates the formation of complex degradation byproducts and char. The temperature rise is due to the exothermic nature of the decomposition reactions.

Immediate Actions:

  • Cease Heating Immediately: Remove the heating source.

  • Initiate Cooling: If it is safe to do so, use an external cooling bath (ice-water or dry ice/acetone) to lower the reaction temperature.

  • Ensure Adequate Ventilation: Work in a chemical fume hood and ensure it is functioning correctly, as toxic fumes, including hydrogen chloride and nitrogen oxides, are likely being generated.[1]

  • Do Not Seal the Vessel: Ensure the reaction vessel is not a closed system. Pressure can build up rapidly from gaseous byproducts, creating an explosion hazard.

  • Alert Personnel: Inform colleagues and your lab safety officer of the situation.

Root Cause Analysis & Prevention:

  • Localized Hotspots: Aggressive heating can create hotspots, initiating decomposition. Solution: Use a well-stirred oil bath for uniform heating and maintain a controlled heating ramp rate.

  • Catalytic Impurities: Trace metals or incompatible reagents can lower the decomposition temperature.[4] Solution: Ensure all glassware is scrupulously clean and reagents are of high purity. Be mindful that certain reagents can catalyze decomposition.

  • Incorrect Reaction Scale: A larger reaction volume has a lower surface-area-to-volume ratio, making it harder to dissipate heat. Solution: Always perform a small-scale trial to assess thermal behavior before scaling up. Use calorimetric techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition for your specific system.[5]

Q2: My final product is impure, and NMR/MS analysis suggests the presence of dechlorinated or hydrolyzed species. How can I prevent this?

A: The presence of these impurities indicates that side reactions, likely driven by thermal stress or incompatible conditions, have occurred. The primary decomposition pathways often involve dechlorination or hydrolysis of the amide bond.[6][7][8]

Troubleshooting & Mitigation Strategy:

Potential Cause Explanation Recommended Solution & Rationale
Excessive Temperature The reaction temperature may be too close to the decomposition onset of your starting material or product.Solution: Lower the reaction temperature. If the reaction rate is too slow, consider using a more active catalyst or a lower-boiling-point solvent that acts as a temperature ceiling.
Presence of Water Trace water can lead to hydrolysis of the chloroacetamide, especially at elevated temperatures or under acidic/basic conditions.[8]Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly in an oven before use. Run the reaction under an inert atmosphere (e.g., Nitrogen, Argon) to exclude atmospheric moisture.
Incorrect pH Both acidic and basic conditions can catalyze the hydrolysis of chloroacetamides.[8]Solution: Maintain a neutral pH unless the reaction mechanism requires acidic or basic conditions. If so, use the minimum required amount of acid/base and consider running the reaction at a lower temperature for a longer duration.
Prolonged Reaction Time Even at acceptable temperatures, extended reaction times can lead to the accumulation of degradation products.Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to minimize product exposure to heat.

Section 2: Frequently Asked Questions (FAQs)

This section covers broader topics to build your foundational knowledge.

Q3: What are the primary mechanisms of thermal decomposition for chloroacetamide derivatives?

A: The decomposition is complex and substrate-dependent, but generally proceeds through several key pathways:

  • Dechlorination: This can occur via reductive dechlorination (hydrogenolysis) or elimination to form an unsaturated intermediate.[7] This is often the initial and rate-limiting step.

  • Hydrolysis: Reaction with water, often catalyzed by acid or base, can cleave the C-Cl bond to form a hydroxyacetamide derivative or cleave the amide bond itself.[8]

  • Cyclization: Intramolecular reactions can occur, especially in derivatives with suitable nucleophilic groups, leading to cyclic products.[6]

  • Radical Reactions: At higher temperatures, homolytic cleavage of the C-Cl bond can initiate radical chain reactions, leading to a complex mixture of products, including polymers and char. During combustion, these processes generate toxic gases.[9][10]

Q4: What factors have the most significant impact on the thermal stability of a chloroacetamide derivative?

A: Several factors influence thermal stability, and understanding them is key to safe handling and reaction design.

  • Molecular Structure: The nature of the substituents on the amide nitrogen and the phenyl ring (if present) can dramatically influence stability through electronic and steric effects.[8] Electron-withdrawing groups can sometimes stabilize the molecule, while bulky groups may introduce steric strain.

  • Presence of Catalysts: Trace amounts of metals, acids, or bases can significantly lower the decomposition temperature.[4][11]

  • Physical Form: The crystalline form of a solid can affect its stability. Amorphous material is generally less stable than a well-ordered crystalline solid.

  • Atmosphere: The presence of oxygen can enable oxidative decomposition pathways, while moisture can facilitate hydrolysis.

The interplay of these factors is illustrated in the diagram below.

G cluster_factors Factors Influencing Thermal Stability cluster_outcomes Experimental Outcomes Structure Molecular Structure Decomp Thermal Decomposition Structure->Decomp Catalysts Catalytic Impurities Catalysts->Decomp Atmosphere Reaction Atmosphere Atmosphere->Decomp Temp Temperature & Heating Rate Temp->Decomp Runaway Thermal Runaway Decomp->Runaway Impurity Product Impurity Decomp->Impurity

Caption: Key factors influencing the thermal stability of chloroacetamide derivatives.

Q5: What are the best practices for storing and handling chloroacetamide derivatives?

A: Proper storage and handling are critical to prevent slow decomposition over time and ensure safety during use.

  • Storage: Keep containers tightly closed in a cool, dry, and well-ventilated area.[10][12] Store away from incompatible substances such as strong acids, strong bases, and oxidizing agents.[9][13] The storage area should be secure and clearly labeled.

  • Handling: Always handle these compounds in a chemical fume hood to avoid inhalation of dust or vapors.[10] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][12] Avoid generating dust when handling solids.[2]

Q6: Which analytical techniques are essential for assessing thermal hazards?

A: A combination of techniques is necessary for a comprehensive thermal hazard assessment.

  • Differential Scanning Calorimetry (DSC): This is a primary screening tool. It measures the heat flow into or out of a sample as it is heated. It can determine the melting point and the onset temperature of an exothermic decomposition, providing a critical data point for setting a maximum safe reaction temperature.[5][14]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[15] It is useful for identifying the temperature at which decomposition begins (mass loss) and quantifying the amount of volatile decomposition products. When coupled with Mass Spectrometry (TGA-MS) or FTIR (TGA-FTIR), it can identify the gases being evolved.[16][17]

  • Adiabatic Calorimetry: Techniques like Accelerating Rate Calorimetry (ARC) simulate a worst-case thermal runaway scenario in a thermally isolated environment. This provides data on the time-to-maximum-rate and pressure generation, which is crucial for process safety and engineering design.

Section 3: Key Experimental Protocols

Protocol 1: Thermal Stability Screening using DSC

This protocol outlines the basic steps for determining the decomposition onset temperature (Tonset) of a chloroacetamide derivative.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the sample into a suitable DSC pan (e.g., aluminum or gold-plated stainless steel for higher temperatures).

    • Hermetically seal the pan to contain any evolved gases and prevent evaporation.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Set the instrument to run under an inert atmosphere (e.g., Nitrogen at 50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 30 °C).

    • Ramp the temperature at a constant rate, typically 5-10 °C/min, to a final temperature that is high enough to ensure the entire decomposition event is captured (e.g., 350-400 °C). Caution: Do not exceed the temperature limits of the DSC cell.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Identify the endotherm corresponding to the melting point.

    • Identify the large exotherm corresponding to the decomposition. The onset temperature (Tonset) of this exotherm is typically determined by the intersection of the baseline with the tangent of the exothermic peak's leading edge. This Tonset is a critical parameter for defining the maximum safe operating temperature for your process.

Protocol 2: Workflow for Investigating a Thermal Event

If you encounter an unexpected thermal event, a structured investigation is crucial. The following workflow can guide your response and analysis.

G start Unexpected Exotherm or Discoloration Observed step1 Step 1: Immediate Control - Cease Heating - Apply Cooling - Ensure Ventilation start->step1 step2 Step 2: Isolate & Stabilize - Quench if Safe (e.g., add cold solvent) - Monitor Temperature Until Stable step1->step2 step3 Step 3: Post-Event Analysis - Sample the reaction mixture - Analyze by LC-MS, GC-MS, NMR step2->step3 step4 Step 4: Thermal Hazard Assessment - Run DSC/TGA on starting materials - Run DSC on the reaction mixture step3->step4 decision Identify Root Cause? step4->decision cause1 Cause: Localized Heating Action: Improve heat transfer decision->cause1 Hotspots? cause2 Cause: Catalytic Impurity Action: Purify reagents, clean glassware decision->cause2 Impurities? cause3 Cause: Inherent Instability Action: Redesign process (lower temp, different solvent) decision->cause3 Low T-onset? end Implement Corrective Actions & Document Findings cause1->end cause2->end cause3->end

Caption: A logical workflow for responding to and investigating an unexpected thermal event.

Section 4: References

  • Jensen, H. (n.d.). Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water. Technical University of Denmark.

  • Just, C. L., et al. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters.

  • (n.d.). CHLOROACETANILIDE HERBICIDE METABOLITES IN WISCONSIN GROUNDWATER. Soil Science Extension, University of Wisconsin-Extension.

  • Just, C. L., et al. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. ACS Publications. Available at: [Link]

  • 2-Chloroacetamide(79-07-2)MSDS Melting Point Boiling Density Storage Transport. (n.d.). ChemicalBook.

  • Traube, A. (n.d.). Dechlorination of the Chloroacetanilide Herbicides Alachlor and Metolachlor by Iron Metal.

  • Chloroacetamide. (n.d.). PubChem. Available at: [Link]

  • Material Safety Data Sheet - 2-Chloroacetamide, 98%. (n.d.). Cole-Parmer.

  • Safety Data Sheet: 2-chloroacetamide. (2020). Chemos GmbH & Co.KG.

  • MATERIAL SAFETY DATA SHEETS CHLOROACETAMIDE. (n.d.). Cleanchem.

  • Roberts, A. L. (n.d.). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate.

  • Nigam, A. K., et al. (n.d.). Thermal decomposition studies of riot control agent ω-chloroacetophenone (CN) by pyrolysis-gas chromatography-mass spectrometry. ResearchGate.

  • Wang, F., et al. (n.d.). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. ResearchGate.

  • Vargo, J. D. (n.d.). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. ResearchGate.

  • Hany, C., et al. (2005). Are neutral chloroacetamide herbicide degradates of potential environmental concern? Analysis and occurrence in the upper Chesapeake Bay. PubMed. Available at: [Link]

  • Jelińska, A., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.

  • Validating 2-Chloro-N-phenethylacetamide: A Comparative Guide to its Spectral Data. (n.d.). Benchchem.

  • Nigam, A. K., et al. (2010). Thermal decomposition studies of riot control agent ω-chloroacetophenone (CN) by pyrolysis-gas chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Sam, S., et al. (n.d.). Synthesis, Characterization, and Thermal Degradation of p-Chloroacetophenone Oxime Based Polymers HavingBiological Activities. ResearchGate.

  • 2-Chloro-N-(1-methylethyl)acetamide Properties vs Temperature. (n.d.). Chemcasts.

  • Trivedi, M. K., et al. (n.d.). Characterization of Thermal and Physical properties of Biofield Treated Acrylamide and 2-Chloroacetamide. ResearchGate.

  • Trivedi, M. K., et al. (2015). Characterization of Thermal and Physical properties of Biofield Treated Acrylamide and 2-Chloroacetamide. Longdom Publishing.

  • Hausjell, F., et al. (2023). Synthesis and characterization of thermolatent bases with varying activation temperatures. PMC.

  • Zheng, J., et al. (n.d.). Degradation of the chloroacetamide herbicide butachlor by Catellibacterium caeni sp. nov DCA-1T. ResearchGate.

  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.

  • SAFETY DATA SHEET. (2024). Sigma-Aldrich.

  • SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.

  • calorimetry studies revealed: Topics by Science.gov. (n.d.). Science.gov.

  • El-Fattah, A., et al. (n.d.). Thermal stability and decomposition of pharmaceutical compounds. ResearchGate.

  • Chiarcos, R., et al. (2021). Catalyst residues severely impact the thermal stability and degradation mechanism of polycarbonates. IRIS UPO.

  • Auroux, A. (n.d.). Thermal Analysis and Calorimetry Techniques for Catalytic Investigations. ResearchGate.

  • Saxena, A., et al. (n.d.). Acetamide for latent heat storage: Thermal stability and metal corrosivity with varying thermal cycles. ResearchGate.

  • Giron, D. (n.d.). Thermal Analysis - Conventional Techniques. ResearchGate.

  • Asanova, T. I., et al. (2022). Formation of Catalytically Active Nanoparticles under Thermolysis of Silver Chloroplatinate(II) and Chloroplatinate(IV). MDPI.

  • Wang, Q., et al. (2023). Thermal Runaway Suppression Mechanism of Thermosensitive Microcapsules for Lithium-Ion Batteries. MDPI.

  • Knopp, M. M., et al. (2021). Calorimetric Investigation of the Relaxation Phenomena in Amorphous Lyophilized Solids.

  • Zhang, J., et al. (n.d.). Mitigating Thermal Runaway in Lithium Metal Batteries With Flame‐Retardant Magnesium Hydroxide Nanocomposite Gel Electrolytes. ResearchGate.

  • Srinivasan, R. (2020). Review—Thermal Safety Management in Li-Ion Batteries: Current Issues and Perspectives. IOPscience.

  • Advincula, M. A. N., et al. (2019). Calorimetry of explosive thermal decomposition of graphite oxide. PubMed. Available at: [Link]

Sources

selecting the right solvent for 2-chloro-N-(2-nitrophenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-chloro-N-(2-nitrophenyl)acetamide

A Guide to Solvent Selection and Troubleshooting

Welcome to the Technical Support Center. This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth technical assistance for the synthesis of this compound. Here, we address common challenges and frequently asked questions regarding the critical role of solvent selection in this N-acylation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

The main difficulty arises from the reduced nucleophilicity of the starting material, 2-nitroaniline. The presence of the electron-withdrawing nitro group ortho to the amine significantly decreases the electron density on the nitrogen atom. This makes the amine less reactive towards the electrophilic chloroacetyl chloride. Consequently, the reaction often requires more specific conditions compared to the acylation of more nucleophilic anilines.

Q2: Which solvents are typically recommended for this reaction, and why?

A range of solvents can be employed, with the choice often depending on the specific reaction conditions and the presence of a base.

  • Aprotic Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred.[1][2] These solvents can help to stabilize any charged intermediates that may form during the reaction, potentially increasing the reaction rate.[1][2]

  • Non-Polar Aprotic Solvents: Solvents such as toluene and dichloromethane are also viable options.[3] Toluene is particularly useful for reactions requiring higher temperatures.[2]

  • Protic Solvents: While less common for this specific acylation, protic solvents like glacial acetic acid can be used, sometimes in conjunction with a base like sodium acetate.

It's important to note that for some N-acylation reactions, solvent-free conditions have also been shown to be effective.[4]

Q3: How does the choice of solvent affect the reaction rate and yield?

The solvent plays a crucial role in dissolving the reactants and influencing the reaction mechanism. In bimolecular reactions like this N-acylation, polar aprotic solvents can accelerate the reaction by stabilizing charged transition states.[1] However, the effect of solvent polarity is not always straightforward and can depend on the specific mechanism at play.[1] For instance, some studies on similar reactions have found that the reaction is faster in acetonitrile compared to dichloromethane, chloroform, or tetrahydrofuran.[5]

Q4: Can the solvent choice lead to side reactions?

Yes, an inappropriate solvent can contribute to undesired side products. For instance, if the reaction is run at elevated temperatures, the stability of the solvent itself becomes a factor. More critically, the solvent can influence the solubility of reactants and intermediates. If the desired product precipitates out of solution too quickly, it may trap starting materials, leading to lower purity and yield.

Q5: I am observing a low yield. What are the likely causes related to the solvent?

A low yield can often be attributed to several solvent-related issues:

  • Poor Solubility of Reactants: If the 2-nitroaniline or chloroacetyl chloride are not fully dissolved, the reaction will be slow and incomplete. Ensure you are using a solvent that provides good solubility for both reactants at the chosen reaction temperature.

  • Reduced Nucleophilicity in Protic Solvents: Highly polar protic solvents like water or alcohols can solvate the amine reactant, which can reduce its nucleophilicity and slow down the reaction.[1]

  • Reaction Temperature and Solvent Boiling Point: The reaction may require heating to proceed at a reasonable rate. If the chosen solvent has too low a boiling point, it may not be possible to reach the optimal reaction temperature. For sluggish reactions, a higher-boiling solvent like toluene or DMF is often a better choice.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Reaction Inadequate solvent polarity to stabilize intermediates.Switch to a more polar aprotic solvent such as DMF or DMSO.[1][2]
Low reaction temperature.Increase the reaction temperature. Consider switching to a higher-boiling solvent like toluene if necessary.[2]
Poor solubility of 2-nitroaniline.Select a solvent that is known to dissolve 2-nitroaniline effectively, such as DMF or warm toluene.
Formation of Multiple Products (as seen on TLC) Side reactions due to solvent interaction or impurities.Ensure the use of a dry, high-purity solvent. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction with solvent.If using a potentially reactive solvent (e.g., an alcohol), switch to a more inert option like toluene, dichloromethane, or acetonitrile.
Product Precipitation Issues Product is insoluble in the reaction solvent, leading to difficult workup or impurities.Consider a solvent system where the product remains in solution at the reaction temperature but precipitates upon cooling for easier isolation. Alternatively, use a solvent in which the product is fully soluble for a liquid-liquid extraction workup.

Experimental Protocols

Protocol 1: Acylation in Toluene with a Base

This protocol is adapted from a similar synthesis of 2-chloro-N-(4-nitrophenyl)acetamide.[3]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, add 2-nitroaniline (1.0 eq) and toluene.

  • Base Addition: Add an aqueous solution of a base such as sodium carbonate.

  • Reagent Addition: Stir the mixture vigorously and cool to approximately 15 °C. Slowly add chloroacetyl chloride (1.1 eq) dropwise over a period of about 2 hours, maintaining the temperature.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Workup: Filter the resulting solid and dry to obtain the crude product. The product can be used in the next step without further purification if the purity is sufficient.[3]

Protocol 2: Acylation in Dichloromethane with a Base

This protocol is based on a general method for the acylation of anilines.[6]

  • Setup: Dissolve 2-nitroaniline (1.0 eq) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.1 eq) to the solution.

  • Reagent Addition: Add chloroacetyl chloride (1.0 eq) dropwise over 30 minutes.

  • Reaction: Allow the mixture to stir at room temperature for 3-24 hours, monitoring the reaction by TLC.

  • Workup: Pour the reaction mixture into a separatory funnel and wash with water. The organic layer can then be dried and the solvent evaporated to yield the product.

Visualizations

Solvent Selection Workflow

SolventSelection A Start: Define Reaction Scale and Conditions B Initial Solvent Screening A->B C Is 2-nitroaniline soluble? B->C D Consider Polar Aprotic: DMF, DMSO, Acetonitrile C->D No E Consider Non-Polar: Toluene, Dichloromethane C->E Yes F Run Small-Scale Test Reactions D->F E->F G Analyze Yield and Purity (TLC, LC-MS) F->G H Is Yield > 85% and Purity > 95%? G->H I Optimize Temperature and Concentration H->I No J Scale-Up Reaction H->J Yes I->F K End: Optimized Protocol J->K

Caption: A workflow for selecting the optimal solvent.

Troubleshooting Logic for Low Yield

Troubleshooting A Low Yield Observed B Check Reactant Solubility in Chosen Solvent A->B C Are Reactants Fully Dissolved? B->C D Switch to a Better Solvent (e.g., DMF) C->D No E Increase Reaction Temperature C->E Yes I Problem Resolved D->I F Is the Solvent Boiling? E->F G Switch to a Higher-Boiling Solvent (e.g., Toluene) F->G Yes H Consider a Stronger Base if Applicable F->H No G->I H->I

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Technical Support Center: Solvent Effects on the Reactivity of Methyl 2-(3-aminophenoxy)acetate. Benchchem.
  • Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide. Google Patents.
  • Solvent effect on Ni-nanoparticles catalyzed acetylation of amine and thiols at room temperature. ResearchGate.
  • Process for producing N-acylnitroaniline derivative. Google Patents.
  • Optimization of reaction conditions for N-alkylation of 2-nitroaniline. Benchchem.
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
  • A detailed study on the effect of different solvents and bases... ResearchGate.
  • A Comparative Analysis of Synthesis Routes for 2-Methyl-4-nitroaniline. Benchchem.
  • Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com.
  • The effect of solvent on the reaction. [a]. ResearchGate.
  • Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry.

Sources

Technical Support Center: Isolation and Purification of 2-chloro-N-(2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the successful work-up and isolation of pure 2-chloro-N-(2-nitrophenyl)acetamide. This document provides a comprehensive, experience-driven approach to navigate the common challenges encountered during the purification of this compound. It is designed for researchers, chemists, and professionals in drug development who are working with this or structurally similar molecules.

I. Overview of the Synthetic Pathway & Work-up Strategy

The synthesis of this compound typically involves the acylation of 2-nitroaniline with chloroacetyl chloride. While the reaction itself is generally straightforward, the isolation of a pure product requires a carefully considered work-up procedure to remove unreacted starting materials, byproducts, and any potential degradation products.

The primary challenge in this synthesis stems from the reduced nucleophilicity of the amino group in 2-nitroaniline due to the electron-withdrawing nature of the ortho-nitro group.[1] This can sometimes lead to incomplete reactions, necessitating a robust purification strategy.

Core Principles of the Work-up:
  • Neutralization: Quenching of any remaining acidic components from the reaction.

  • Extraction: Separating the desired product from water-soluble impurities.

  • Purification: Primarily through recrystallization to remove organic-soluble impurities.

Below is a workflow diagram illustrating the key stages of the isolation and purification process.

Workup_Procedure A Reaction Mixture (Crude Product, Unreacted Starting Materials, Byproducts) B Quenching (Pour into ice-water) A->B Step 1 C Precipitation (Crude product solidifies) B->C Step 2 D Vacuum Filtration (Isolate crude solid) C->D Step 3 E Washing (Wash with cold water to remove water-soluble impurities) D->E Step 4 F Recrystallization (Dissolve in hot ethanol/water) E->F Step 5 G Hot Filtration (Optional) (Remove insoluble impurities) F->G Optional H Crystallization (Slow cooling to form pure crystals) F->H If no insoluble impurities G->H I Isolation of Pure Product (Vacuum filtration and drying) H->I Step 6 J Characterization (MP, NMR, IR) I->J Final Validation

Caption: Workflow for the isolation and purification of this compound.

II. Detailed Experimental Protocol

This protocol provides a step-by-step guide for the work-up and purification of this compound.

Materials and Equipment:
  • Crude reaction mixture

  • Ice

  • Deionized water

  • Ethanol (95%)

  • Büchner funnel and flask

  • Filter paper

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Spatula

  • Glass rod

Procedure:
  • Quenching and Precipitation:

    • Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of ice and water. This will cause the crude product to precipitate out of the solution.[2]

    • Expert Insight: This step is crucial for minimizing the hydrolysis of the chloroacetamide product, which can be susceptible to degradation under prolonged exposure to aqueous basic or acidic conditions at elevated temperatures.[3][4]

  • Isolation of Crude Product:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid cake with several portions of cold deionized water to remove any water-soluble impurities, such as salts (e.g., ammonium chloride if ammonia was used or formed) and residual acids.[5][6][7]

  • Recrystallization for Purification:

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of 95% ethanol and heat the mixture gently with stirring on a hot plate. Continue adding small portions of hot ethanol until the solid just dissolves.[8]

    • Causality: Ethanol is a common choice for recrystallizing acetanilide derivatives due to its ability to dissolve the compound at elevated temperatures and allow for good crystal formation upon cooling.[9]

    • If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration to remove colored impurities.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

    • Expert Insight: Slow cooling is essential for the formation of well-defined, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Final Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities from the mother liquor.

    • Dry the purified this compound in a desiccator or a vacuum oven at a low temperature to avoid decomposition.

III. Troubleshooting and FAQs

This section addresses common issues that may arise during the work-up and purification of this compound.

Issue Probable Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction due to the low basicity of 2-nitroaniline.[1] - Product loss during work-up and recrystallization. - Hydrolysis of the product.- Ensure the reaction has gone to completion using TLC. - Use a minimal amount of solvent for recrystallization. - Perform the quenching step at a low temperature.
Oily Product Instead of Solid - Presence of impurities that lower the melting point. - Incomplete removal of solvent.- Ensure thorough washing of the crude product. - Consider using a different recrystallization solvent or a solvent pair. - Dry the product under vacuum.
Product is Dark/Discolored - Presence of colored impurities from the starting materials or side reactions.- Purify the starting 2-nitroaniline if it is discolored. - During recrystallization, treat the hot solution with a small amount of activated charcoal and perform a hot filtration.[2]
Difficulty in Inducing Crystallization - Solution is not sufficiently saturated. - Presence of impurities inhibiting crystal formation.- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of pure product, if available.
Multiple Spots on TLC After Purification - Inefficient recrystallization. - Co-crystallization of impurities.- Perform a second recrystallization. - Consider column chromatography for highly impure samples.
Frequently Asked Questions (FAQs)

Q1: Why is 2-nitroaniline a challenging substrate for this reaction?

A1: The electron-withdrawing nitro group at the ortho position significantly reduces the electron density on the nitrogen atom of the amino group. This decreases its nucleophilicity, making it less reactive towards acylation compared to aniline or other substituted anilines.[1] Consequently, forcing conditions might be necessary, which can lead to more side products.

Q2: What are the most likely impurities in my crude product?

A2: The most common impurities are unreacted 2-nitroaniline, di-acylated product (though less likely due to steric hindrance and deactivation after the first acylation), and potentially hydrolysis products if the work-up conditions are not carefully controlled.

Q3: Can I use a different solvent for recrystallization?

A3: Yes, other polar solvents like methanol or acetic acid could be suitable. A solvent screening is recommended to find the optimal solvent that dissolves the compound when hot but not at room temperature.[9] A mixture of solvents, such as ethanol/water, can also be effective.[10]

Q4: How do I confirm the purity of my final product?

A4: The purity of the final product should be assessed by measuring its melting point and comparing it to the literature value. Further characterization using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy is highly recommended to confirm the structure.

Q5: What safety precautions should I take?

A5: Chloroacetyl chloride is corrosive and lachrymatory and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. 2-nitroaniline is toxic and should also be handled with care.[11][12] Always consult the Safety Data Sheet (SDS) for all chemicals used.

IV. References

  • PrepChem. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Available from: [Link]

  • ScienceMadness Wiki. Chloroacetamide. Available from: [Link]

  • Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. Available from:

  • Organic Syntheses. Chloroacetamide. Available from: [Link]

  • YouTube. Making Chloroacetamide a Precursor to Many Pharmaceuticals. Available from: [Link]

  • International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available from: [Link]

  • Veeprho. 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide | CAS 2653-16-9. Available from: [Link]

  • Google Patents. US2321278A - Preparation of chloroacetamide. Available from:

  • PubChem. 2-Chloro-N-methyl-N-(2-nitrophenyl)acetamide. Available from: [Link]

  • SciELO. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Available from: [Link]

  • Google Patents. US20020016506A1 - Process for producing N-acylnitroaniline derivative. Available from:

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Available from: [Link]

  • Chemchart. 2-Chloro-N-(4-nitrophenyl)acetamide (17329-87-2). Available from: [Link]

  • Google Patents. CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction. Available from:

  • Wikipedia. 2-Nitroaniline. Available from: [Link]

  • PubChemLite. This compound (C8H7ClN2O3). Available from: [Link]

  • ResearchGate. (PDF) 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Available from: [Link]

  • Wikipedia. Chloroacetamide. Available from: [Link]

  • NIH. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC. Available from: [Link]

  • ResearchGate. (PDF) 2-Chloro-N-phenylacetamide. Available from: [Link]

  • Eight Chongqing Chemdad Co. 2-CHLORO-N-METHYL-N-(4-NITROPHENYL)ACETAMIDE. Available from: [Link]

  • PubChem. Acetanilide, 2-chloro-4'-nitro-. Available from: [Link]

  • Google Patents. WO2018091978A1 - A process for the preparation of 2-nitro-4,5- dichloroacetanilide. Available from:

  • PubChem. 2-Nitroaniline. Available from: [Link]

  • IUCr. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Available from: [Link]

  • ResearchGate. (PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide. Available from: [Link]

  • YouTube. Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). Available from: [Link]

Sources

Technical Support Center: Safe Handling of Chloroacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for mitigating the hazards associated with chloroacetyl chloride (CAS No. 79-04-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this highly reactive compound in experimental settings. The following information synthesizes technical data with practical, field-proven insights to promote a culture of safety and scientific integrity.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental safety aspects of chloroacetyl chloride.

Q1: What are the primary hazards of chloroacetyl chloride?

A1: Chloroacetyl chloride is a highly corrosive and toxic chemical that presents significant health risks upon exposure.[1][2] The primary hazards include:

  • Severe Burns: Contact with the liquid can cause severe chemical burns to the skin and eyes, with the potential for permanent eye damage.[1][3]

  • Respiratory Tract Damage: Inhalation of its vapors can severely irritate the nose, throat, and lungs, leading to coughing, shortness of breath, and wheezing.[1][4] A significant danger is the potential for delayed onset of pulmonary edema (fluid accumulation in the lungs), a medical emergency that can occur hours after exposure.[3][5]

  • Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin.[2][6]

Q2: What are the immediate actions to take in case of accidental exposure?

A2: Immediate and decisive action is critical. The following steps should be taken:

  • Skin Contact: Immediately flush the affected area with large amounts of water for at least 20-30 minutes while removing contaminated clothing.[1][3] Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 20-30 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if it can be done safely.[3] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air at once.[7] If breathing is difficult or has stopped, provide respiratory support.[4] Seek immediate medical attention, as symptoms like pulmonary edema can be delayed.[3][5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[8] Seek immediate medical attention.[4][9]

Q3: What personal protective equipment (PPE) is mandatory when handling chloroacetyl chloride?

A3: A multi-layered approach to PPE is essential for preventing exposure. The minimum required PPE includes:

  • Hand Protection: Compatible chemical-resistant gloves (e.g., butyl rubber) are necessary.[6][10]

  • Eye and Face Protection: Chemical safety goggles and a full-face shield (minimum 8-inch) are required to protect against splashes.[6]

  • Respiratory Protection: All work with chloroacetyl chloride must be conducted in a certified chemical fume hood.[6] If there is a risk of exposure outside of a fume hood, a government-approved respirator must be worn.[6]

  • Protective Clothing: A fire/flame-resistant lab coat, full-length pants, and closed-toe shoes are mandatory.[10]

Q4: How should chloroacetyl chloride be stored?

A4: Proper storage is crucial to prevent accidental reactions and degradation. Key storage requirements include:

  • A cool, dry, and well-ventilated area. [11]

  • Tightly closed containers. [6][11]

  • Storage under an inert atmosphere, such as nitrogen, is recommended due to its reactivity with moisture. [6]

  • Separation from incompatible materials, including water, alcohols, bases, amines, and metals.[4][12][13]

Q5: What materials are incompatible with chloroacetyl chloride?

A5: Chloroacetyl chloride is highly reactive and should not come into contact with:

  • Water and moisture: It reacts violently with water to produce chloroacetic acid and hydrogen chloride gas.[9][14]

  • Alcohols, bases, and amines. [4][12]

  • Strong oxidizing agents. [14]

  • Metals: It can be corrosive to metals.[12][15]

II. Troubleshooting Guides

This section provides step-by-step guidance for specific scenarios you might encounter during your experiments.

Scenario 1: A small spill of chloroacetyl chloride occurs inside a chemical fume hood.

Causality: Spills can happen due to equipment failure, improper handling, or accidental knocking over of containers. The immediate goal is to contain and neutralize the spill safely without creating a larger hazard.

Troubleshooting Protocol:

  • Alert Personnel: Immediately notify others in the laboratory of the spill.

  • Ensure Ventilation: Confirm that the fume hood is functioning correctly.

  • Wear Appropriate PPE: If not already worn, don the full required PPE, including respiratory protection.[10]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to cover the spill.[1] Do NOT use water or combustible materials.[6]

  • Neutralize (with caution): Cover the absorbed material with dry lime or soda ash.[6]

  • Collect Waste: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol) and then wash with soap and water.

  • Dispose of Waste: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste.[1]

Scenario 2: You observe a fuming or off-gassing from a chloroacetyl chloride reaction.

Causality: Fuming indicates a reaction with atmospheric moisture, producing hydrogen chloride gas.[14] This can occur if the reaction is not properly sealed or if there is a leak in the apparatus.

Troubleshooting Protocol:

  • Do Not Open the Fume Hood Sash: Keep the sash at the lowest possible working height to maintain containment.

  • Check for Leaks: Visually inspect the reaction apparatus for any loose connections or cracks.

  • Ensure Inert Atmosphere: If your reaction requires an inert atmosphere, verify the flow of nitrogen or argon to the system.

  • Monitor the Reaction: If the fuming is minor and the reaction is proceeding as expected, continue to monitor it closely.

  • Quench the Reaction (if necessary): If the fuming is excessive or you suspect a runaway reaction, be prepared to quench it according to your pre-planned experimental procedure. This may involve cooling the reaction vessel or adding a quenching agent.

  • Seek Assistance: If you are unsure how to proceed, consult with a senior colleague or your institution's environmental health and safety department.

Scenario 3: A fire occurs in the vicinity of a chloroacetyl chloride container.

Causality: While chloroacetyl chloride itself is not combustible, heating it can cause decomposition, releasing toxic and corrosive gases like hydrogen chloride and phosgene.[14][15]

Troubleshooting Protocol:

  • Activate the Fire Alarm and Evacuate: Immediately alert others and evacuate the area.

  • Do NOT Use Water: Do not use water on the material itself or on fires involving chloroacetyl chloride, as it will react violently and produce poisonous gases.[1]

  • Use Appropriate Extinguishing Media: If you are trained and it is safe to do so, use a dry chemical, carbon dioxide (CO2), or foam extinguisher on the surrounding fire.[1]

  • Cool Nearby Containers: Use a water spray to keep fire-exposed containers of chloroacetyl chloride cool, but avoid direct contact of water with the chemical.[1]

  • Inform Emergency Responders: When emergency services arrive, inform them of the presence and location of chloroacetyl chloride.

III. Data and Visualizations

Exposure Limits and Physical Properties
PropertyValueSource
OSHA PEL (Permissible Exposure Limit) 0.05 ppm (8-hour TWA)[16]
NIOSH REL (Recommended Exposure Limit) 0.05 ppm (10-hour TWA)[1]
ACGIH TLV (Threshold Limit Value) 0.05 ppm (8-hour TWA); 0.15 ppm (STEL)[1]
Boiling Point 106 °C (223 °F)[4]
Vapor Pressure 19 mmHg[4]
Appearance Colorless to yellowish liquid[4][17]
Odor Strong, pungent[4][9]
Emergency Response Workflow for a Chloroacetyl Chloride Spill

SpillResponse cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_post_cleanup Post-Cleanup spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert Step 1 ppe Don Full PPE alert->ppe Step 2 contain Contain with Inert Absorbent (e.g., Vermiculite, Dry Sand) ppe->contain Step 3 neutralize Neutralize with Dry Lime or Soda Ash contain->neutralize Step 4 collect Collect in Sealed Hazardous Waste Container neutralize->collect Step 5 decontaminate Decontaminate Spill Area collect->decontaminate Step 6 dispose Dispose of All Contaminated Materials as Hazardous Waste decontaminate->dispose Step 7 report Report Incident to EHS dispose->report Step 8

Caption: Workflow for a safe response to a chloroacetyl chloride spill.

Logic Diagram for Personal Protective Equipment (PPE) Selection

PPESelection cluster_respiratory Respiratory Protection cluster_body Body & Extremity Protection start Handling Chloroacetyl Chloride? fume_hood Work in Chemical Fume Hood start->fume_hood gloves Chemical-Resistant Gloves (e.g., Butyl Rubber) start->gloves goggles_shield Chemical Goggles & Full Face Shield start->goggles_shield lab_coat Fire-Resistant Lab Coat, Full Pants, Closed-Toe Shoes start->lab_coat respirator Wear Government-Approved Respirator fume_hood->respirator If fume hood is not available or risk of exposure exists

Caption: Decision logic for selecting appropriate PPE.

IV. References

  • State of New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Chloroacetyl Chloride. Retrieved from nj.gov.

  • BASF. (2022). Chemical Emergency Medical Guidelines: Chloroacetyl chloride (ClCH2COCl).

  • Yufeng. Chloroacetyl Chloride CAS 79-04-9 Safety & Regulations. Retrieved from yufeng-chem.com.

  • ChemTrack.org. Safety Guideline: Chloroacetyl Chloride. Retrieved from chemtrack.org.

  • Centers for Disease Control and Prevention. (2016). NIOSH Pocket Guide to Chemical Hazards: Chloroacetyl chloride. Retrieved from cdc.gov.

  • ChemicalBook. (2024). What is the hazard of Chloroacetyl chloride to humans? Retrieved from chemicalbook.com.

  • CymitQuimica. CAS 79-04-9: Chloroacetyl chloride. Retrieved from cymitquimica.com.

  • Centers for Disease Control and Prevention. (1988). OSHA PEL Project: Chloroacetyl Chloride. Retrieved from cdc.gov.

  • Loba Chemie. (2019). Chloroacetyl Chloride for Synthesis MSDS. Retrieved from lobachemie.com.

  • Santa Cruz Biotechnology. Safety Data Sheet: Chloroacetyl chloride. Retrieved from scbt.com.

  • National Oceanic and Atmospheric Administration. CAMEO Chemicals: Chloroacetyl Chloride. Retrieved from cameo.noaa.gov.

  • National Institutes of Health. PubChem: Chloroacetyl chloride. Retrieved from pubchem.ncbi.nlm.nih.gov.

  • Yufeng. Chloroacetyl Chloride. Retrieved from yufeng-chem.com.

  • Occupational Safety and Health Administration. Chloroacetyl Chloride. Retrieved from osha.gov.

  • BASF. (2022). Information and recommendations for patients: Chloroacetyl chloride (ClCH2COCl).

  • National Oceanic and Atmospheric Administration. CAMEO Chemicals: Chloroacetyl Chloride (Datasheet).

  • Fisher Scientific. (2020). Safety Data Sheet: Chloroacetyl chloride.

  • Centers for Disease Control and Prevention. (2016). NIOSH Pocket Guide to Chemical Hazards - Chloroacetyl chloride. Retrieved from cdc.gov.

  • Studylib. Chloroacetyl Chloride SOP. Retrieved from studylib.net.

  • Fisher Scientific. (2010). Safety Data Sheet: Chloroacetyl chloride.

  • National Oceanic and Atmospheric Administration. CAMEO Chemicals Report: Chloroacetyl chloride.

  • Krishna Solvechem Ltd. Material Safety Data Sheet: Chloroacetyl Chloride.

  • Centers for Disease Control and Prevention. Immediately Dangerous to Life or Health (IDLH) Value Profile: Chloroacetyl Chloride.

  • Central Drug House. Material Safety Data Sheet: Chloro Acetyl Chloride.

  • International Programme on Chemical Safety. International Chemical Safety Cards: Chloroacetyl Chloride.

  • Sigma-Aldrich. (2025). Safety Data Sheet: Chloroacetyl chloride.

  • Thermo Fisher Scientific. Safety Data Sheet: Chloroacetyl chloride.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-chloro-N-(2-nitrophenyl)acetamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the N-aryl acetamide scaffold serves as a cornerstone for the development of novel therapeutic agents. Among these, 2-chloro-N-(2-nitrophenyl)acetamide stands out as a versatile parent compound, the biological activities of which can be significantly modulated through structural modifications. This guide offers an in-depth comparison of the biological activities of this compound and its derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory potential. By synthesizing data from various experimental studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and development endeavors.

Introduction: The Versatile Scaffold of this compound

This compound is characterized by a reactive chloroacetyl group and a nitrophenyl ring, both of which are amenable to chemical modification. The inherent reactivity of the C-Cl bond and the electronic properties of the substituted phenyl ring are key determinants of its biological profile. The exploration of its derivatives has revealed a broad spectrum of activities, underscoring the potential of this chemical scaffold in drug discovery. This guide will systematically dissect the structure-activity relationships (SAR) that govern the biological efficacy of these compounds.

Antimicrobial Activity: A Battle Against Pathogens

Derivatives of 2-chloro-N-phenylacetamide have demonstrated notable activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is intricately linked to the physicochemical properties of the molecule, particularly its lipophilicity, which governs its ability to penetrate microbial cell membranes.

Comparative Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is a key metric for quantifying antimicrobial activity. The following table summarizes the MIC values of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a close analog of the parent compound, and other related derivatives against various microorganisms.

CompoundMicroorganismMIC (µg/mL)
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamideKlebsiella pneumoniae512[1][2]
2-chloro-N-(2-hydroxyphenyl)acetamideCandida albicansInhibited 96.6% of strains[3]
N-(2-hydroxyphenyl)acetamideCandida albicansNo activity[3]

Analysis of Antimicrobial Data: The data clearly indicates that the presence of the chloroacetyl group is crucial for antimicrobial activity, as evidenced by the lack of activity of N-(2-hydroxyphenyl)acetamide compared to its chlorinated counterpart[3]. The substitution pattern on the phenyl ring also plays a significant role. For instance, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide exhibits moderate activity against Klebsiella pneumoniae[1][2].

Structure-Activity Relationship in Antimicrobial Derivatives

The antimicrobial potency of these derivatives is largely influenced by:

  • The Chloroacetyl Moiety: This group is a key pharmacophore, likely acting as an alkylating agent that can covalently modify essential microbial enzymes or proteins, leading to cell death.

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring affect the molecule's lipophilicity and electronic properties. Electron-withdrawing groups, such as nitro and halogen groups, can enhance antimicrobial activity. Increased lipophilicity can facilitate passage through the microbial cell wall and membrane.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Workflow for Broth Microdilution Assay

BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculation Inoculate Microtiter Plate Wells Bacterial_Inoculum->Inoculation Compound_Dilutions Prepare Serial Dilutions of Test Compound Compound_Dilutions->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Visual_Inspection Visually Inspect for Turbidity Incubation->Visual_Inspection MIC_Determination Determine MIC (Lowest concentration with no visible growth) Visual_Inspection->MIC_Determination

Caption: Workflow for Broth Microdilution Assay.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: Aseptically transfer a few colonies of the test microorganism into a sterile broth and incubate until the turbidity matches the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate with the appropriate broth.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (no compound) and a negative control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anticancer Activity: Targeting Malignant Cells

The N-phenylacetamide scaffold has also been a fertile ground for the discovery of novel anticancer agents. Derivatives of this compound have shown promising cytotoxic effects against various cancer cell lines.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting cell growth. The table below presents the IC50 values for various phenylacetamide derivatives against different cancer cell lines.

Compound IDSubstitution on Phenyl RingCell LineIC50 (µM)Reference CompoundIC50 (µM)
3jp-NO2MDA-MB-4680.76 ± 0.09Doxorubicin0.38 ± 0.07[4]
3bm-FMDA-MB-4681.5 ± 0.12Doxorubicin0.38 ± 0.07[4]
3fp-ClMDA-MB-4681 ± 0.13Doxorubicin0.38 ± 0.07[4]
3dNot SpecifiedMDA-MB-4680.6 ± 0.08DoxorubicinNot Specified[4]
3em-ClPC120.67 ± 0.12Doxorubicin2.6 ± 0.13[4]
3hp-OCH3PC121.73 ± 0.13Doxorubicin2.6 ± 0.13[4]
3dNot SpecifiedPC120.6 ± 0.08DoxorubicinNot Specified[4]
3cNot SpecifiedMCF-70.7 ± 0.4DoxorubicinNot Specified
23-NO2THP-13.06--[5]
64-NO2THP-15.80--[5]
23-NO2MCF-74.61--[5]
64-NO2MCF-75.23--[5]

Analysis of Cytotoxicity Data: The data reveals that phenylacetamide derivatives with a nitro group substituent exhibit potent cytotoxic effects, with some compounds showing IC50 values in the sub-micromolar range[4]. The position of the nitro group influences the activity, as seen in the comparison of compounds 2 and 6[5]. The presence of a halogen, such as chlorine, also contributes to the cytotoxic potential[4].

Mechanism of Anticancer Action: Induction of Apoptosis

Several studies suggest that the anticancer activity of these compounds is mediated through the induction of apoptosis, or programmed cell death. This process involves a cascade of molecular events that lead to the dismantling of the cell. Phenylacetamide derivatives have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways[4]. This is often accompanied by an upregulation of pro-apoptotic proteins like Bax and FasL, and a downregulation of anti-apoptotic proteins like Bcl-2[4].

Hypothesized Apoptotic Pathway

ApoptosisPathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase FasL FasL Upregulation DeathReceptor Death Receptor Activation FasL->DeathReceptor Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bcl2 Bcl-2 Downregulation Mitochondria Mitochondrial Disruption Bcl2->Mitochondria Bax Bax Upregulation Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Phenylacetamide Phenylacetamide Phenylacetamide->FasL Phenylacetamide->Bcl2 Phenylacetamide->Bax

Caption: Hypothesized apoptotic pathway induced by phenylacetamide derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a critical area of research. Derivatives of 2-chloro-N-phenylacetamide have shown potential in modulating the inflammatory response.

Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines play a central role in orchestrating the inflammatory cascade.

Potential Mechanism of Action: Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory mediators. There is growing evidence to suggest that some acetamide derivatives may exert their anti-inflammatory effects by inhibiting the NF-κB pathway.

Simplified NF-κB Signaling Pathway

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Activation Stimuli->IKK IkB_p IκB Phosphorylation IKK->IkB_p IkB_d IκB Degradation IkB_p->IkB_d NFkB_t NF-κB Translocation to Nucleus IkB_d->NFkB_t Gene_t Gene Transcription NFkB_t->Gene_t Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_t->Cytokines Chloroacetamide Chloroacetamide Derivative Chloroacetamide->IKK

Caption: Simplified NF-κB signaling pathway and potential inhibition by chloroacetamide derivatives.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Nitric Oxide Production)

This protocol describes a common in vitro assay to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Step-by-Step Methodology:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Cell Seeding and Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (a potent inflammatory inducer) and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent. The intensity of the resulting color change, which is proportional to the nitrite concentration (a stable metabolite of NO), is measured using a microplate reader at 540 nm.

  • Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.

Conclusion and Future Directions

The comparative analysis of this compound and its derivatives reveals a rich and diverse pharmacological profile. The chloroacetyl moiety and the substituted phenyl ring are critical determinants of their biological activity, offering a versatile scaffold for the development of novel antimicrobial, anticancer, and anti-inflammatory agents.

Future research should focus on:

  • Systematic SAR Studies: Synthesizing and evaluating a broader range of derivatives to establish more definitive structure-activity relationships.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways involved in their biological effects.

  • In Vivo Efficacy and Safety Profiling: Translating the promising in vitro findings into preclinical animal models to assess their therapeutic potential and safety.

By continuing to explore the chemical space around this privileged scaffold, the scientific community can unlock new therapeutic opportunities for a wide range of diseases.

References

  • Cordeiro, R. A., et al. (2021). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Brazilian Journal of Biology, 83, e247852. [Link]
  • Abdel-Latif, E., et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry, 57(8), 3071-3081. [Link]
  • Cordeiro, R. A., et al. (2021). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO, [Link]
  • Cordeiro, R. A., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis.
  • Cordeiro, R. A., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. [Link]
  • Cordeiro, R. A., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI. [Link]
  • Rojas, L. J., et al. (2023). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. Molecules, 28(9), 3891. [Link]
  • Jeong, H. J., et al. (2002). Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells. Cytokine, 18(5), 252-259. [Link]
  • Kim, D. H., et al. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals, 3(12), 144-147. [Link]
  • Alimohammadi, F., et al. (2023). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 29(1), 76-85. [Link]
  • Katke, S. A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 148-156. [Link]
  • Feldmann, M., et al. (2005). Inhibition of IL-1, IL-6, and TNF-alpha in immune-mediated inflammatory diseases. Annual review of immunology, 23, 251-278. [Link]
  • Kumar, A., et al. (2023). Molecular dynamics simulation and docking studies reveals inhibition of NF-kB signaling as a promising therapeutic drug target for reduction in cytokines storms.
  • Hossen, M. S., et al. (2023). Computational Screening of High-Affinity Natural Product-Derived Inhibitors Targeting NF-κB Protein: A Molecular Docking Approach toward Anti-Inflammatory and Anticancer Therapeutics. Molecules, 28(3), 1165. [Link]
  • Cordeiro, R. A., et al. (2020). Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. [Link]
  • West, N. R., et al. (2018). Inhibition of MK2 suppresses IL-1β, IL-6, and TNF-α-dependent colorectal cancer growth. Cancer research, 78(8), 2046-2057. [Link]
  • Kim, D., et al. (2021). Javamide-II Inhibits IL-6 without Significant Impact on TNF-alpha and IL-1beta in Macrophage-Like Cells. Molecules, 26(11), 3326. [Link]
  • Kumar, A., et al. (2024). Molecular dynamics simulation and docking studies reveals inhibition of NF-kB signaling as a promising therapeutic drug target for reduction in cytokines storms. Scientific reports, 14(1), 1-15. [Link]
  • Ishida, T., et al. (2014). New scaffolds of inhibitors targeting the DNA binding of NF-κB. OA chemistry, 1(1), 3. [Link]
  • Piccagli, L., et al. (2008). Docking of molecules identified in bioactive medicinal plants extracts into the p50 NF-kappaB transcription factor. BMC structural biology, 8(1), 1-15. [Link]
  • Kos, J., et al. (2019). Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines. Molecules, 24(11), 2125. [Link]
  • Varga, N., et al. (2021). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. International journal of molecular sciences, 22(16), 8567. [Link]
  • Jeong, H. J., et al. (2002). Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells.

Sources

A Comparative Guide to 2-chloro-N-(2-nitrophenyl)acetamide and its N-Aryl Analogs in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 2-chloro-N-(2-nitrophenyl)acetamide against other N-aryl chloroacetamides, offering a technical resource for researchers, chemists, and professionals in drug development. We will explore the nuances of their synthesis, reactivity, and strategic application, supported by experimental data and detailed protocols.

Introduction: The N-Aryl Chloroacetamide Scaffold

N-aryl chloroacetamides are a class of highly versatile intermediates in organic synthesis. Their value stems from two key reactive sites: the electrophilic carbon of the chloroacetyl group and the tunable electronic environment of the N-aryl moiety. The chlorine atom is a good leaving group, readily displaced by various nucleophiles, making these compounds excellent alkylating agents.[1][2] This reactivity is the foundation for constructing a diverse array of molecular architectures, including numerous heterocyclic systems of significant pharmacological interest.[1][2]

While structurally similar, not all N-aryl chloroacetamides are functionally equivalent. The nature and position of substituents on the aryl ring dramatically influence the molecule's reactivity and dictate its most strategic applications. This guide focuses on the unique synthetic role of This compound , comparing it with its isomers and other substituted analogs to illuminate the profound impact of the ortho-nitro group.

General Synthesis of N-Aryl Chloroacetamides

The most common and straightforward method for synthesizing N-aryl chloroacetamides is the chloroacetylation of a corresponding substituted aniline.[1][3] This reaction typically involves treating the aniline with chloroacetyl chloride or acetic anhydride in the presence of a base or in a suitable solvent like acetic acid.[1][4]

The choice of reaction conditions can be adapted based on the reactivity of the aniline. For electron-rich anilines, the reaction is often rapid, while electron-deficient anilines (such as nitroanilines) may require more forcing conditions or specific catalysts.

G cluster_start Starting Materials cluster_process Reaction cluster_end Outcome Aniline Substituted Aniline (Ar-NH2) ReactionVessel Reaction Vessel (e.g., Dichloromethane, Benzene) Aniline->ReactionVessel Reagent Chloroacetyl Chloride (ClCOCH2Cl) Reagent->ReactionVessel Base Base (e.g., K2CO3, Et3N) or Solvent (e.g., Acetic Acid) Base->ReactionVessel Controls Acidity Workup Workup & Purification (Filtration, Washing, Recrystallization) ReactionVessel->Workup Crude Product Product N-Aryl Chloroacetamide (Ar-NHCOCH2Cl) Workup->Product Purified Product

Caption: General workflow for the synthesis of N-aryl chloroacetamides.

The Unique Synthetic Profile of this compound

The defining feature of this compound is the strategic placement of a nitro group ortho to the acetamide linkage. This specific arrangement imparts unique chemical properties that set it apart from its meta and para isomers, as well as from analogs bearing other substituents.

Key Attributes:

  • A Latent Nucleophile: The primary synthetic power of the ortho-nitro group is its ability to be selectively reduced to a primary amine (-NH2).[5] This transformation creates a potent intramolecular nucleophile poised to react with an electrophilic center, facilitating the formation of heterocyclic rings.

  • Electronic Withdrawal: The strong electron-withdrawing nature of the nitro group decreases the electron density of the aromatic ring and increases the acidity of the amide N-H proton.

  • Steric Influence: The presence of a substituent in the ortho position can introduce steric hindrance that may influence reaction pathways and conformational preferences.

Comparative Application in Heterocyclic Synthesis: The Benzodiazepine Core

The strategic advantage of this compound is best illustrated in the synthesis of fused heterocyclic systems, such as benzodiazepines, which are core structures in many therapeutic agents.[6][7]

Pathway A: The this compound Strategy

This approach leverages the latent nucleophilicity of the ortho-nitro group. The synthesis involves an initial chloroacetylation, followed by reduction and subsequent intramolecular cyclization. This pathway is highly efficient for creating specific fused ring systems.

G A 2-Nitroaniline B Step 1: Chloroacetylation (+ ClCOCH2Cl) A->B C This compound B->C D Step 2: Nitro Group Reduction (e.g., SnCl2/HCl, H2/Pd-C) C->D E N-(2-Aminophenyl)-2-chloroacetamide D->E F Step 3: Intramolecular Cyclization (Base) E->F G 1,4-Benzodiazepin-2-one Core F->G

Caption: Synthetic pathway to a benzodiazepine core using the title compound.

Pathway B: The Conventional o-Phenylenediamine (OPDA) Strategy

In contrast, synthesizing a similar benzodiazepine structure using other N-aryl chloroacetamides is not feasible. Instead, the common alternative route starts with o-phenylenediamine (OPDA) and condenses it with a suitable ketone or β-ketoester.[7][8][9] While effective, this approach represents a different retrosynthetic strategy and may offer less control over the final substitution pattern compared to the pre-functionalized approach of Pathway A. This highlights that this compound is not merely a substitute but a strategically designed precursor for a specific class of cyclization reactions.

Comparative Experimental Data

The synthesis of N-aryl chloroacetamides generally proceeds in moderate to good yields. However, the electronic nature of the substituent on the aniline starting material can have a noticeable impact on the reaction outcome.

Starting Aniline Product Typical Yield (%) Key Considerations Reference
p-Nitroaniline2-chloro-N-(4-nitrophenyl)acetamide74-91%Electron-withdrawing group deactivates the amine, but reaction is still high-yielding.[3][10][11]
m-Chloroaniline2-chloro-N-(3-chlorophenyl)acetamide~70%Moderately deactivated aniline.[3]
p-Anisidine2-chloro-N-(4-methoxyphenyl)acetamide~60%Electron-donating group activates the amine, but can be prone to side reactions if not controlled.[3]
2-NitroanilineThis compound ~65-75% (est.)Deactivated amine with potential steric hindrance from the ortho group. Yields are generally good.[5][12]

Note: Yields are highly dependent on specific reaction conditions, scale, and purification methods. The yield for the 2-nitro derivative is estimated based on typical outcomes for deactivated anilines.

Detailed Experimental Protocols

Protocol 1: General Synthesis of 2-chloro-N-(4-nitrophenyl)acetamide

This protocol is representative for the synthesis of N-aryl chloroacetamides from deactivated anilines.

Rationale: The use of a base like sodium carbonate neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Toluene is a suitable solvent that allows for azeotropic removal of any water if necessary.[10]

Materials:

  • p-Nitroaniline (13.8 g, 0.1 mol)

  • Chloroacetyl chloride (12.4 g, 0.11 mol)

  • Sodium Carbonate (15.9 g, 0.15 mol)

  • Toluene (100 mL)

  • Water (50 mL)

Procedure:

  • To a 250 mL three-necked flask equipped with a mechanical stirrer and an addition funnel, add p-nitroaniline, toluene, and the sodium carbonate solution in water.

  • Stir the biphasic mixture vigorously for 30 minutes at room temperature.

  • Cool the mixture to 10-15°C using an ice bath.

  • Slowly add chloroacetyl chloride dropwise over 1 hour, ensuring the temperature remains below 20°C.

  • After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, filter the solid precipitate from the reaction mixture.

  • Wash the solid with cold water (3 x 50 mL) to remove any inorganic salts.

  • Dry the resulting solid under vacuum to yield 2-chloro-N-(4-nitrophenyl)acetamide as a pale yellow solid.[10][11]

  • Characterization: The product can be characterized by melting point determination (typically 183-185°C) and spectroscopic methods (IR, NMR).[3][11]

Protocol 2: Reductive Cyclization of this compound

This protocol demonstrates the key synthetic application of the title compound.

Rationale: The reduction of the nitro group is a critical step. Stannous chloride (SnCl₂) in acidic medium is a classic and effective method for this transformation. The resulting diamine is not isolated but is immediately subjected to basic conditions to induce intramolecular N-alkylation, forming the stable lactam ring of the benzodiazepine core.

Materials:

  • This compound (2.15 g, 0.01 mol)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 0.05 mol)

  • Concentrated Hydrochloric Acid (HCl) (15 mL)

  • Ethanol (50 mL)

  • Sodium Hydroxide (NaOH) solution (5M)

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound in ethanol.

  • Add the stannous chloride dihydrate and concentrated HCl to the solution.

  • Heat the mixture to reflux (approx. 80°C) and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC. The solution should become clear.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly and carefully neutralize the mixture by adding 5M NaOH solution until the pH is approximately 8-9. A precipitate of tin salts will form.

  • The basic condition initiates the intramolecular cyclization. Stir the mixture at room temperature for an additional 1-2 hours.

  • Extract the aqueous slurry with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 1,4-benzodiazepin-2-one derivative.

  • Characterization: Confirm the structure using Mass Spectrometry, ¹H NMR, and ¹³C NMR to verify the loss of the nitro group and the formation of the new heterocyclic ring.

Conclusion

In the landscape of N-aryl chloroacetamide reagents, This compound occupies a specialized and powerful niche. While most N-aryl chloroacetamides function primarily as general-purpose alkylating agents, the title compound is a purpose-built precursor for intramolecular cyclization reactions.[1][2] Its utility lies in the ortho-nitro group, which acts as a masked amine, enabling a streamlined and efficient pathway to valuable heterocyclic scaffolds like benzodiazepines.

In contrast, its isomers and other analogs, lacking this strategically placed functionality, are employed in different synthetic contexts, such as in the development of herbicides or as intermediates where intermolecular alkylation is the desired outcome.[13] Therefore, the choice between this compound and other N-aryl chloroacetamides is not a matter of simple substitution but a critical strategic decision based on the desired final molecular architecture.

References

  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications.
  • ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate.
  • ResearchGate. (n.d.). Model reaction for the synthesis of benzodiazepine derivatives. ResearchGate.
  • ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate.
  • Zhang, S. S., Xu, L. L., Zou, J., Bi, S., & Wen, Y. H. (2006). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, E62, o4478–o4479.
  • Google Patents. (2020). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. CN111004141A.
  • Jablonkai, I., & Dutka, F. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(5), 547-552.
  • PrepChem. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com.
  • Renaud, P., & Sibi, M. P. (Eds.). (2001). Radicals in Organic Synthesis. Wiley-VCH.
  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. IJPSR.
  • Matijević, A., et al. (2016). N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study. Journal of the Serbian Chemical Society.
  • Selvam, P., et al. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Biomedicine and Biotechnology.
  • PubMed. (2012). Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst. PubMed.
  • Royal Society of Chemistry. (2018). Silver-catalyzed cascade cyclization and functionalization of N-aryl-4-pentenamides: an efficient route to γ-lactam-substituted quinone derivatives. RSC Advances.
  • Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications.
  • Kumar, R., & Singh, A. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances.

Sources

A Comparative Guide to the Structural Validation of 2-Chloro-N-(2-nitrophenyl)acetamide: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of pharmaceutical development and materials science, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of research. For a compound such as 2-chloro-N-(2-nitrophenyl)acetamide, an intermediate with potential applications in organic synthesis, understanding its precise atomic arrangement is paramount for predicting its reactivity, biological activity, and physical properties. This guide provides an in-depth comparison of the gold-standard method for structural elucidation, single-crystal X-ray crystallography, with complementary and more accessible spectroscopic techniques. We will delve into the causality behind the experimental choices, present detailed protocols, and offer a clear-eyed view of the strengths and limitations of each approach, grounded in experimental data.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute structure of a crystalline solid. It provides an unambiguous, high-resolution, three-dimensional map of the atomic positions and bonding within a molecule, as well as how molecules pack together in a crystal lattice.

The technique's power lies in its direct probing of the electron density within a crystal. When a beam of X-rays is directed at a well-ordered crystal, the electrons of the atoms diffract the X-rays in a specific pattern. The angles and intensities of this diffraction pattern are directly related to the arrangement of atoms in the crystal lattice. By analyzing this pattern, we can work backward to reconstruct a detailed 3D model of the molecule. This directness is why it is considered the "gold standard"; it is not an interpretation based on indirect properties, but a direct visualization of molecular structure.

The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is critical for a successful outcome.

  • Crystal Growth (The Foundational Step): The primary prerequisite is a high-quality single crystal. For this compound, slow evaporation from a suitable solvent like ethanol or acetone is a common and effective method. The rationale for slow evaporation is to allow molecules to deposit onto the growing crystal lattice in a highly ordered fashion, minimizing defects that would degrade the quality of the diffraction data.

  • Crystal Mounting and Screening: A suitable crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head. It is then placed in the X-ray beam of a diffractometer to screen for diffraction quality. A good crystal will produce sharp, well-defined diffraction spots.

  • Data Collection: The crystal is rotated in the X-ray beam, and a detector collects the diffraction patterns from hundreds of different orientations. This comprehensive dataset is crucial for building a complete 3D picture of the molecule.

  • Structure Solution and Refinement: Specialized software is used to solve the "phase problem" and generate an initial electron density map. From this map, an initial molecular model is built. This model is then refined against the experimental data to improve its accuracy, resulting in a final structure with low R-factor values, indicating a good fit between the model and the observed data.

ParameterValueSignificance
Formula C₈H₇ClN₂O₃Confirms the elemental composition.
Crystal System OrthorhombicDescribes the basic shape of the unit cell.
Space Group PbcaDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (in Å)The lengths of the edges of the unit cell.
R-factor 0.035A low value indicates a high-quality refinement and a reliable structure.
Hydrogen Bonding N—H···OReveals key intermolecular interactions that govern crystal packing.[1]

This data provides a precise and unambiguous picture of the molecule's structure and its interactions with neighboring molecules in the solid state.

Visualizing the Workflow

A clear understanding of the experimental process is crucial. The following diagram illustrates the typical workflow for structural validation.

Caption: Workflow comparing X-ray crystallography with spectroscopic methods.

Alternative Validation: A Spectroscopic Approach

While X-ray crystallography is definitive, it's not always feasible due to difficulties in growing suitable crystals.[2] In such cases, a combination of spectroscopic techniques is employed to build a compelling, albeit indirect, case for a molecule's structure.

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C), providing detailed information about the chemical environment and connectivity of atoms. It is arguably the most powerful spectroscopic tool for determining the structure of organic molecules in solution.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. The deuterated solvent is chosen because it is "invisible" in the ¹H NMR spectrum.

  • Data Acquisition: Place the NMR tube in the spectrometer's magnet. Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY and HMQC can be run to determine H-H and C-H correlations, respectively.

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios, analyze splitting patterns (multiplicity) to deduce neighboring protons, and assign chemical shifts to specific atoms in the molecule.

Expected Data for this compound:

  • ¹H NMR: One would expect to see signals for the four aromatic protons, a singlet for the N-H proton, and a singlet for the two CH₂ protons. The chemical shifts and splitting patterns of the aromatic protons would be characteristic of a 1,2-disubstituted benzene ring.

  • ¹³C NMR: Signals for the eight distinct carbon atoms would be observed, including the carbonyl carbon, the CH₂ carbon, and the six aromatic carbons.

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound, allowing for the determination of its molecular formula. Fragmentation patterns can also offer clues about the molecule's structure.

Experimental Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often dissolved in a solvent and ionized using techniques like electrospray ionization (ESI).

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Expected Data for this compound:

  • Molecular Ion Peak: A prominent peak corresponding to the molecular weight of the compound (C₈H₇ClN₂O₃, approx. 214.6 g/mol ) would be expected.[3] High-resolution mass spectrometry could confirm the exact mass to within a few parts per million, validating the molecular formula.

  • Isotope Pattern: The presence of chlorine would be confirmed by a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak.

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying the presence of specific bonds.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid (e.g., mixed with KBr and pressed into a pellet) or dissolved in a suitable solvent.

  • Data Acquisition: The sample is placed in an IR spectrometer, and a spectrum of absorbance or transmittance versus frequency is recorded.

Expected Data for this compound:

  • N-H Stretch: A peak around 3300 cm⁻¹ corresponding to the amide N-H bond.

  • C=O Stretch: A strong, sharp peak around 1680 cm⁻¹ for the amide carbonyl group.

  • NO₂ Stretches: Two strong peaks around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) for the nitro group.

  • C-Cl Stretch: A peak in the fingerprint region, typically around 750-650 cm⁻¹.

Comparative Analysis: The Power of a Multi-faceted Approach

The following diagram and table summarize the comparison between these techniques.

Caption: Relationship between crystallographic and spectroscopic techniques.

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryIR Spectroscopy
Information Provided Absolute 3D structure, connectivity, stereochemistry, intermolecular interactionsAtomic connectivity, chemical environment, proton/carbon frameworkMolecular formula (from exact mass), fragmentation patternsPresence of specific functional groups
Sample State Solid (single crystal)SolutionSolid or SolutionSolid, Liquid, or Gas
Key Advantage Unambiguous and definitive structural determinationExcellent for structural elucidation in solution, dynamic processesHigh sensitivity, provides exact molecular formulaFast, easy, and excellent for functional group identification
Key Limitation Requires a high-quality single crystal, which can be difficult to obtain[2]Provides an average structure in solution, can be complex to interpretDoes not provide connectivity or stereochemical informationProvides limited information on the overall molecular skeleton
Conclusion for the Practicing Scientist

For a molecule like this compound, single-crystal X-ray crystallography provides the ultimate, irrefutable evidence of its structure. The resulting data on bond lengths, bond angles, and intermolecular interactions are invaluable for computational modeling and understanding its solid-state behavior.

However, a pragmatic and robust validation strategy always involves a multi-technique approach. NMR, MS, and IR spectroscopy are indispensable tools that should be used in concert. They provide a comprehensive picture of the molecule's identity and structure, are typically faster and more accessible, and are essential when crystallization fails. Spectroscopic data builds a hypothesis of the structure, while a successful X-ray crystallographic experiment provides the definitive confirmation. This integrated workflow ensures the highest level of scientific integrity and confidence in the results, which is critical for advancing research and development in any chemical science field.

References

  • SpectraBase. (2024). 2-Chloro-N-(2-methyl-4-nitrophenyl)acetamide. John Wiley & Sons, Inc. [Link]
  • Zhang, S.-S., et al. (2006). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide.
  • American Chemical Society. (2018). Researchers develop powerful method to solve structures of small molecules. ACS Central Science. [Link]
  • Wang, R., et al. (2021). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. TrAC Trends in Analytical Chemistry, 141, 116295. [Link]
  • Ramli, Y., et al. (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Moroccan Journal of Chemistry, 10(4), 697-704. [Link]
  • Zhu, T., et al. (2022). A robust crystal structure prediction method to support small molecule drug development with large scale validation and blind study.
  • Rosli, M. M., et al. (2008). 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o313. [Link]
  • Yele, S., et al. (2012). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. International Journal of Molecular Sciences, 13(5), 6323–6342. [Link]
  • PubChem. (n.d.). PubChem.
  • PubChem. (n.d.). Acetanilide, 2-chloro-4'-nitro-.
  • PubChem. (n.d.). N-(4-chloro-2-nitrophenyl)acetamide.
  • Sharma, A., & Singh, S. (2023). Advancements in small molecule drug design: A structural perspective. Journal of Molecular Graphics and Modelling, 123, 108518. [Link]
  • Gowda, B. T., et al. (2007). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2335–o2336. [Link]
  • NIST. (n.d.). Acetamide, 2-chloro-. NIST Chemistry WebBook. [Link]

Sources

A Comparative Guide to the Antimicrobial Efficacy of Chloroacetamide Isomers: 2-Chloroacetamide vs. N-Chloroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unpacking the Isomers of a Versatile Biocide

Chloroacetamide (C₂H₄ClNO) is a compound recognized for its broad utility as a preservative and biocide in various industrial applications, including cosmetics, paints, and agriculture.[1][2][3] Its antimicrobial properties stem from its ability to react with and disrupt essential biological molecules in microorganisms. While often referred to as a single entity, "chloroacetamide" can exist as two primary structural isomers, differentiated by the position of the chlorine atom: 2-chloroacetamide and N-chloroacetamide .

This guide provides a detailed comparative analysis of the antimicrobial efficacy of these two isomers. We will delve into the established mechanisms and available efficacy data for 2-chloroacetamide, address the significant knowledge gap concerning N-chloroacetamide, and provide comprehensive, field-proven experimental protocols to enable researchers to conduct their own direct comparative studies. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to explore the potential of these compounds in the ongoing search for novel antimicrobial agents.

The Isomers: A Tale of Two Bonds

The antimicrobial potential of these isomers is intrinsically linked to their chemical structure and the reactivity of their respective carbon-chlorine (C-Cl) and nitrogen-chlorine (N-Cl) bonds.

  • 2-Chloroacetamide (CAS: 79-07-2): In this isomer, the chlorine atom is bonded to the alpha-carbon, adjacent to the carbonyl group. This configuration makes the carbon atom electrophilic and susceptible to nucleophilic attack, a key feature in its biological activity.[4] This is the more commonly studied and industrially utilized isomer.[2]

  • N-Chloroacetamide (CAS: 598-49-2): Here, the chlorine atom is bonded directly to the nitrogen atom of the amide group, forming an N-chloramine. N-chloramines are known for their oxidizing and antimicrobial properties, though the specific activity of N-chloroacetamide is not well-documented in publicly available literature.[5][6][7]

Figure 1: Chemical structures of the two primary isomers of chloroacetamide.

Part 1: The Established Antimicrobial Profile of 2-Chloroacetamide

The vast majority of research into the antimicrobial effects of chloroacetamides has focused on 2-chloroacetamide and its N-substituted derivatives. The presence of the chlorine atom on the alpha-carbon is consistently shown to be critical for its biological activity.[8]

Mechanism of Action: An Electrophilic Assault

The primary antimicrobial mechanism of 2-chloroacetamide is attributed to its function as a potent alkylating agent. The electrophilic alpha-carbon readily reacts with nucleophilic groups found in essential biological macromolecules.

  • Alkylation of Sulfhydryl Groups: The most critical targets are the sulfhydryl (-SH) groups present in the amino acid cysteine.[1] Cysteine residues are often crucial for the structural integrity and catalytic function of enzymes.

  • Enzyme Inactivation: By covalently binding to these sulfhydryl groups, 2-chloroacetamide irreversibly inhibits key enzymes involved in microbial metabolism, protein synthesis, and nucleic acid synthesis, ultimately leading to cell death.[8]

  • Disruption of Cellular Integrity: Studies on derivatives have shown that these compounds can lead to the loss of cellular constituents, suggesting damage to the cell membrane and subsequent lysis.[8]

moa_2ca cluster_cell Bacterial Cell cluster_drug enzyme Enzyme (with active site Cysteine-SH) dna_rna DNA/RNA Synthesis enzyme->dna_rna catalyzes protein Protein Synthesis enzyme->protein catalyzes metabolism Metabolic Pathways enzyme->metabolism catalyzes inhibition Inhibition & Inactivation enzyme->inhibition dna_rna->inhibition protein->inhibition metabolism->inhibition chloroacetamide 2-Chloroacetamide alkylation Alkylation of Sulfhydryl Group chloroacetamide->alkylation alkylation->enzyme targets death Cell Death inhibition->death

Figure 2: Proposed mechanism of action for 2-chloroacetamide.
Efficacy Data: A Look at the Derivatives

While specific MIC data for the parent 2-chloroacetamide compound is sparse in readily available literature, studies on its N-substituted derivatives provide strong evidence of its antimicrobial potential. The core chloroacetamide moiety provides the reactive "warhead," while substitutions on the nitrogen atom modulate properties like lipophilicity and cell permeability, influencing the overall efficacy against different types of microbes.[9]

One study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrated a Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 512 µg/mL against multiple strains of Klebsiella pneumoniae.[8] The study also confirmed a bactericidal (cell-killing) rather than bacteriostatic (growth-inhibiting) mode of action.[8] Other research has reported zones of inhibition for various derivatives against Escherichia coli and Staphylococcus aureus ranging from 7 mm to 36 mm, indicating significant antibacterial activity.[8]

Derivative Microorganism Efficacy Measurement Result Reference
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamideKlebsiella pneumoniaeMIC512 µg/mL[8]
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamideKlebsiella pneumoniaeMBC512 µg/mL[8]
Various N-aryl/alkyl derivativesEscherichia coliZone of Inhibition7 - 30 mm[8]
Various N-aryl/alkyl derivativesStaphylococcus aureusZone of Inhibition10 - 36 mm[8]

Table 1: Summary of antimicrobial efficacy data for selected 2-chloroacetamide derivatives.

Part 2: N-Chloroacetamide - A Frontier of Antimicrobial Research

In stark contrast to its isomer, there is a significant dearth of publicly available scientific literature detailing the antimicrobial efficacy of N-chloroacetamide. Safety Data Sheets confirm its chemical properties but provide no biological activity data.[5] This presents both a challenge and an opportunity for researchers.

Hypothesized Mechanism of Action: The N-Chloramine Paradigm

While direct evidence is lacking, we can hypothesize a mechanism of action based on the known properties of N-chloramines, a class of compounds to which N-chloroacetamide belongs.

  • Oxidative and Electrophilic Action: The N-Cl bond can act as a source of electrophilic chlorine (Cl+), which is a potent oxidizing agent.

  • Reaction with Sulfhydryl Groups: Similar to 2-chloroacetamide, N-chloramines are known to react with and oxidize sulfhydryl groups in proteins and enzymes, leading to their inactivation.[6]

  • Broad Macromolecular Damage: The strong oxidizing potential could also lead to damage of other essential molecules, including DNA, RNA, and lipids, contributing to a rapid microbicidal effect.[6]

The key difference in reactivity lies in the nature of the bond being broken. For 2-chloroacetamide, it's a nucleophilic substitution at a carbon atom. For N-chloroacetamide, it's likely an electrophilic attack and oxidation by the chlorine atom itself. The relative stability and reactivity of the N-Cl bond compared to the C-Cl bond in a biological environment would be a critical determinant of its efficacy and is a prime area for future investigation.

Part 3: A Practical Guide to a Direct Comparative Study

To address the knowledge gap surrounding N-chloroacetamide and to perform a rigorous, direct comparison with 2-chloroacetamide, the following experimental protocols are provided. These methods are based on standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12]

Experimental Workflow Overview

workflow prep 1. Preparation - Procure Isomers - Select & Culture Test Strains - Prepare Stock Solutions mic 2. MIC Assay (Broth Microdilution) prep->mic Proceed to disk 4. Disk Diffusion Assay (Zone of Inhibition) prep->disk Proceed to mbc 3. MBC Assay (Subculturing from MIC) mic->mbc Use non-turbid wells data 5. Data Analysis - Compare MIC/MBC Values - Measure & Compare Zones - Determine Activity Spectrum mbc->data disk->data

Figure 3: High-level workflow for the comparative antimicrobial efficacy study.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of each isomer that inhibits visible growth of a microorganism.

Materials:

  • 2-chloroacetamide and N-chloroacetamide

  • Test organisms (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipettes

Procedure:

  • Inoculum Preparation: Culture the test organism overnight. Adjust the turbidity of the bacterial suspension in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: Prepare a 1024 µg/mL stock solution of each isomer in a suitable solvent (e.g., sterile deionized water, as 2-chloroacetamide is water-soluble; solubility of N-chloroacetamide should be empirically determined).[2]

  • Serial Dilution: Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate. Add 100 µL of the stock compound solution to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) receive no compound.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

Objective: To determine the lowest concentration of each isomer that kills 99.9% of the initial bacterial inoculum.

Procedure:

  • Following MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

  • Mix the contents of each well thoroughly.

  • Using a calibrated loop or pipette, subculture 10-100 µL from each of these wells onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration that results in no growth or a ≥99.9% reduction in CFU compared to the initial inoculum count.

Protocol 3: Disk Diffusion (Kirby-Bauer) Assay

Objective: To qualitatively assess the antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the MIC test.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a large MHA plate to create a confluent lawn.

  • Disk Application: Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of each chloroacetamide isomer. Aseptically place the disks onto the surface of the inoculated agar plate.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). A larger zone of inhibition generally indicates greater antimicrobial activity.[13]

Conclusion and Future Directions

The available evidence strongly supports the antimicrobial activity of 2-chloroacetamide , driven by its ability to alkylate and inactivate essential microbial proteins. Its N-substituted derivatives have shown promising efficacy against a range of bacteria and fungi. In contrast, N-chloroacetamide remains a scientific enigma in the field of antimicrobial research. While its N-chloramine structure suggests a potential for potent, rapid antimicrobial action through oxidation, a lack of empirical data makes any direct comparison speculative.

This guide provides the scientific rationale and robust, standardized protocols necessary to bridge this knowledge gap. A direct, side-by-side comparison of the MIC, MBC, and zone of inhibition for these two isomers against a panel of clinically relevant microorganisms is a critical next step. Such a study would not only elucidate the antimicrobial potential of N-chloroacetamide but also provide valuable structure-activity relationship insights that could guide the future design of novel, more effective antimicrobial agents.

References

  • Cordeiro, L., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959.
  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3446-3483.
  • Miller, A. K., et al. (2004). Antimicrobial Susceptibility Testing of Aquatic Bacteria: Quality Control Disk Diffusion Ranges for Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658 at 22 and 28°C. Journal of Clinical Microbiology, 42(10), 4562–4567.
  • PubChem. (n.d.). Chloroacetamide. National Center for Biotechnology Information.
  • Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548.
  • Wikipedia. (2023). Chloroacetamide.
  • Sciencemadness Wiki. (2020). Chloroacetamide.
  • Murtaza, S., et al. (2019). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. European Journal of Chemistry, 10(4), 358-366.
  • Paul, S., & Tsomides, A. (1984). Antimicrobial Activity of N-chloramine Compounds. Antimicrobial Agents and Chemotherapy, 25(4), 455–459.
  • PubChem. (n.d.). Acetamide, N-chloro-. National Center for Biotechnology Information.
  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing.
  • Barry, A. L., et al. (1983). Minimal inhibitory concentrations of 34 antimicrobial agents for control strains Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853. Journal of Clinical Microbiology, 18(3), 702–705.
  • Kawsar, S. M. A., et al. (2021).
  • Baker, C. N., et al. (1991). Antimicrobial MIC ranges for E. coli ATCC 25922 at 24 and 48 h of incubation. Journal of Clinical Microbiology, 29(6), 1261–1263.
  • Manivel, P., et al. (2020). Synthesis of Al2S3/MoS2 Nanocomposite by Electrochemical Method: Correlation for Photodegradation of Trichloroacetic Acid, Chloroacetic Acid, Acetic Acid and Study of Antibacterial Efficiency.
  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • Katke, S. A., et al. (2011). Synthesis of biologically active 2-chloro-N-alkyl/aryl acetamide derivatives. International Journal of Pharma Sciences and Research, 2(1), 148-156.
  • EUCAST. (2021). Clinical Breakpoint Tables.
  • Hossain, M. S., et al. (2022). MICs of tested samples for Escherichia coli ATCC 25922 (E. coli) and Staphylococcus aureus FDA 209P (St. 209) strains.
  • GAF Corporation. (2002). N-chlorosulfamate compositions having enhanced antimicrobial efficacy. U.S.
  • Wang, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine, 22(5), 1-1.
  • EUCAST. (2010). EUCAST - standardising antimicrobial susceptibility testing in Europe.
  • Usman, U., et al. (2021). Antibiotics Sensitivity Against Staphylococcus aureus and Escherichia coli using Industrially Manufactured Sensitivity Disc. Journal of Biomedical Research & Environmental Sciences, 2(11), 1083-1087.
  • Bogdanović, A., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(1), 34-47.
  • Al-Janabi, A. A. H. S. (2010). Determination of antibiotic resistant profiles for bacteria isolated from clinical samples in Aurangabad, India. Journal of Applied Pharmaceutical Science, 1(1), 25-28.
  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1.
  • Gottardi, W., & Nagl, M. (2010). N-Chloramines, a Promising Class of Well-Tolerated Topical Anti-Infectives. Antimicrobial Agents and Chemotherapy, 54(7), 2581–2586.
  • Thermo Fisher Scientific. (n.d.).
  • CLSI. (n.d.).
  • Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160.
  • Skov, R., et al. (2022). Evaluation of methods for detection of β-lactamase production in MSSA. Journal of Antimicrobial Chemotherapy, 77(9), 2419–2425.
  • Li, F., et al. (2018). New Generation of N-Chloramine/QAC Composite Biocides: Efficient Antimicrobial Agents To Target Antibiotic-Resistant Bacteria in the Presence of Organic Load. ACS Omega, 3(8), 9348–9357.
  • Chen, Z., et al. (2018). Novel N-chloramine precursors for antimicrobial application: synthesis and facile covalent immobilization on polyurethane surface.
  • CHAIN Network. (2016). Antimicrobial Susceptibility Testing (CLSI) (Master) Version 1.01.
  • CLSI. (2018). M100S: Performance Standards for Antimicrobial Susceptibility Testing.

Sources

A Senior Application Scientist's Guide to Purity Assessment of 2-chloro-N-(2-nitrophenyl)acetamide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Principles: Understanding the Analyte and Its Synthesis

The journey to accurate purity assessment begins with a thorough understanding of the molecule and its synthetic pathway. 2-chloro-N-(2-nitrophenyl)acetamide is typically synthesized via the acylation of 2-nitroaniline with chloroacetyl chloride.[1] This specific reaction informs our analytical strategy, as the potential impurities are often predictable process-related compounds.

Common Potential Impurities Include:

  • Unreacted Starting Materials: 2-nitroaniline and residual chloroacetyl chloride (or its hydrolysis product, chloroacetic acid).

  • Reaction By-products: Over-acylated or di-acylated species, though less common under controlled conditions.[2]

  • Degradation Products: Compounds formed by hydrolysis or other decomposition pathways of the target molecule.

An effective analytical method must be capable of resolving the main compound from these potential impurities, a task for which High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited.[3][4]

The Primary Analytical Workhorse: Reversed-Phase HPLC (RP-HPLC)

For non-volatile, polar organic molecules like this compound, RP-HPLC is the industry-standard analytical technique.[5][6] The method separates compounds based on their relative hydrophobicity, providing excellent resolution, sensitivity, and reproducibility.[4][7]

Causality Behind the Method: Why RP-HPLC?

The selection of RP-HPLC is a deliberate choice driven by the physicochemical properties of the analyte. The molecule possesses a moderate polarity due to the acetamide and nitro functional groups, making it ideal for retention and separation on a non-polar stationary phase (like C18) using a polar mobile phase. The presence of strong chromophores (the nitrophenyl group) ensures sensitive detection using a UV-Vis or Diode Array Detector (DAD).[8]

Experimental Protocol: A Validated Starting Point

This protocol represents a robust starting point for method development, designed for specificity and efficiency.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm The C18 stationary phase is the industry standard for reversed-phase and provides excellent retention for moderately polar compounds.[5]
Mobile Phase A Water with 0.1% Phosphoric Acid The aqueous phase. Phosphoric acid is used to control the pH and sharpen peak shape by suppressing silanol interactions.
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid The organic modifier. Acetonitrile offers low viscosity and good UV transparency.
Gradient Elution 0-2 min: 20% B2-15 min: 20% to 80% B15-20 min: 80% B20.1-25 min: 20% B (re-equilibration) A gradient is essential for separating early-eluting polar impurities (like starting materials) and late-eluting non-polar by-products from the main analyte peak in a single run.[9]
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °C Maintaining a constant temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 254 nm Selected based on the strong UV absorbance of the nitrophenyl chromophore. A DAD can be used to scan across a range to ensure no impurities are missed.

| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate sensitivity. |

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Sample Solution (0.5 mg/mL): Prepare the synthesized sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection to protect the column from particulates.

HPLC Analysis Workflow

The logical flow from sample preparation to data analysis is critical for ensuring consistent and reliable results.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample & Standard Preparation (0.5 mg/mL) Filtration Syringe Filtration (0.45 µm) Sample_Prep->Filtration HPLC_Injection Inject onto HPLC System Filtration->HPLC_Injection Chrom_Separation Chromatographic Separation (Gradient Elution) HPLC_Injection->Chrom_Separation UV_Detection UV Detection (254 nm) Chrom_Separation->UV_Detection Integration Peak Integration UV_Detection->Integration Purity_Calc Purity Calculation (% Area Normalization) Integration->Purity_Calc Report Generate Report Purity_Calc->Report

Caption: Workflow for HPLC purity assessment.

Trustworthiness Through Validation: A Self-Validating System

An analytical method is only as reliable as its validation. Following the International Council for Harmonisation (ICH) guidelines ensures the method is fit for its intended purpose.[10][11]

Key Validation Parameters:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and starting materials.[12][13] This is confirmed by spiking the sample with known impurities and demonstrating baseline separation.

  • Linearity: Demonstrated by preparing a series of solutions of known concentrations and showing that the detector response is directly proportional to the concentration. A correlation coefficient (r²) of >0.999 is typically required.[14]

  • Accuracy: The closeness of the test results to the true value. It is assessed by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.[12][13]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day with the same equipment.

    • Intermediate Precision: Analysis by different analysts, on different days, or with different equipment.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for impurity quantification.[12]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate), providing an indication of its reliability during normal usage.[12]

Validation_Process Method Developed HPLC Method Validation Is Method Fit for Purpose? Method->Validation Specificity Specificity (Peak Purity) Validation->Specificity Test Linearity Linearity & Range Validation->Linearity Test Accuracy Accuracy (% Recovery) Validation->Accuracy Test Precision Precision (%RSD) Validation->Precision Test LOQ LOQ Validation->LOQ Test Robustness Robustness Validation->Robustness Test Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOQ->Validated Robustness->Validated

Caption: ICH-aligned analytical method validation process.

A Comparative Perspective: Orthogonal Analytical Methods

While RP-HPLC is the primary method, employing orthogonal techniques (methods that separate based on different principles) provides a more complete purity profile and is a cornerstone of good scientific practice.[6][7]

TechniquePrinciple of Separation/DetectionApplicability for this compoundAdvantagesLimitations
RP-HPLC (UV) Polarity / HydrophobicityPrimary Method. Ideal for quantifying the main component and known impurities.High resolution, sensitivity, robustness, and excellent for quantification.[3][12]May not resolve all co-eluting impurities; identification is based on retention time only.
Gas Chromatography (GC-FID) Volatility / Boiling PointLimited. Suitable for volatile impurities (e.g., residual solvents) but the analyte itself is not sufficiently volatile without derivatization.[6][15]Excellent for analyzing volatile and semi-volatile compounds.Requires analyte to be thermally stable and volatile; may require derivatization, adding complexity.[6]
LC-MS Polarity & Mass-to-Charge RatioConfirmatory Method. Excellent for identifying unknown impurities.Provides molecular weight information, enabling positive identification of unknown peaks.[2][16]Quantification can be more complex than UV detection; mobile phase additives must be volatile (e.g., formic acid instead of phosphoric acid).[6]
Quantitative NMR (qNMR) Nuclear Magnetic ResonanceReference Method. Used to determine the absolute purity of a reference standard.A primary analytical method that provides absolute purity without needing a specific standard for the analyte.[6][7]Lower sensitivity than HPLC; requires a certified internal standard and specialized expertise.[7]

Data Interpretation and Results

Upon analysis, the resulting chromatogram is integrated to determine the area of each peak. The purity is typically calculated using the area normalization method, assuming all components have a similar response factor at the chosen wavelength.

Sample Data Table (Hypothetical)

Peak No.Retention Time (min)Peak Area (mAU*s)% AreaIdentification
13.1515.60.082-Nitroaniline (Starting Material)
28.9219540.899.85This compound
312.4529.40.07Unknown Impurity
Total 19585.8 100.00

Conclusion and Recommendations

Reversed-Phase High-Performance Liquid Chromatography is an indispensable, robust, and reliable technique for the routine purity assessment of synthesized this compound. The detailed method and validation strategy provided in this guide serve as a comprehensive framework for achieving accurate and reproducible results that meet stringent regulatory expectations.

For comprehensive characterization, particularly during process development or for regulatory filings, a multi-faceted approach is strongly recommended. The use of an orthogonal method like LC-MS is invaluable for the definitive identification of any unknown impurities, while qNMR should be employed to certify the absolute purity of the reference standard used for quantification. This integrated analytical strategy ensures the highest level of confidence in the quality and purity of the synthetic intermediate, safeguarding the integrity of the subsequent drug development process.[6][7]

References

  • HPLC Method Development and Valid
  • Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. [Link]
  • HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development - Walsh Medical Media. [Link]
  • Steps for HPLC Method Valid
  • Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research. [Link]
  • HPLC analytical Method development: an overview - PharmaCores. [Link]
  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. [Link]
  • Alternative found for HPLC methods - Chrom
  • Choosing Protein Purity Detection Methods: Comparing HPLC With MS | MtoZ Biolabs. [Link]
  • Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide - PrepChem.com. [Link]
  • Exploring N-Acetyl-N-(4-chloro-2-nitrophenyl)
  • Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column. [Link]
  • ICH Guidelines for Analytical Method Valid
  • Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl)
  • Validation of Analytical Procedures Q2(R2) - ICH. [Link]
  • Methods of analysis by the U.S.
  • High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed. [Link]
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. [Link]
  • Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatiz
  • 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem. [Link]
  • LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide - Azerbaijan Medical Journal. [Link]
  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - MDPI. [Link]
  • A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal w
  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - SciELO. [Link]
  • Method and assays for quantitation of acetamide in a composition - Google P
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formul
  • A process for the preparation of 2-nitro-4,5-dichloroacetanilide - Google P
  • MedChemExpress 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide 2653-16-9. [Link]

Sources

A Guide to the Synergistic Antibacterial Effects of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against antimicrobial resistance, the exploration of novel therapeutic strategies is paramount. One promising avenue is the use of combination therapies, where a non-antibiotic compound enhances the efficacy of existing antibacterial drugs. This guide delves into the synergistic potential of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA), a compound that has demonstrated the ability to potentiate the activity of several conventional antibiotics, particularly against the opportunistic pathogen Klebsiella pneumoniae.

This document provides a comprehensive overview of the experimental evidence for CFA's synergistic effects, details the methodologies used to ascertain these interactions, and discusses the potential mechanisms of action. The information presented herein is intended for researchers, scientists, and drug development professionals actively seeking solutions to the growing challenge of antibiotic resistance.

Introduction to 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA)

2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide is an acetamide derivative that has been identified for its intrinsic antibacterial properties.[1] Studies have shown that the presence of a chloro atom in its structure enhances its antimicrobial activity.[2][1] The proposed mechanism of action for CFA is the inhibition of penicillin-binding proteins, which are crucial for bacterial cell wall synthesis, leading to cell lysis.[2][3][4] While its standalone efficacy is noteworthy, its true potential may lie in its ability to work in concert with established antibiotics, thereby reducing the concentrations required for therapeutic effect and potentially overcoming resistance mechanisms.[5][6]

Evaluating Synergism: The Checkerboard Assay

A cornerstone technique for quantifying the interaction between two antimicrobial agents is the checkerboard assay.[7][8][9] This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, a numerical value that categorizes the nature of the interaction.

The FIC index is calculated using the following formula:

FIC Index = FICA + FICB = (MICA in combination / MICA alone) + (MICB in combination / MICB alone)

Where:

  • MICA alone is the Minimum Inhibitory Concentration of drug A alone.

  • MICB alone is the Minimum Inhibitory Concentration of drug B alone.

  • MICA in combination is the MIC of drug A when used in combination with drug B.

  • MICB in combination is the MIC of drug B when used in combination with drug A.

The interpretation of the FIC index is as follows:

  • Synergism: FICI ≤ 0.5

  • Additivity: 0.5 < FICI < 1

  • Indifference: 1 ≤ FICI < 4

  • Antagonism: FICI ≥ 4

Experimental Workflow: Checkerboard Assay

The following diagram illustrates the typical workflow for a checkerboard assay to determine the synergistic effects of CFA with an antibiotic.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis prep_cfa Prepare serial dilutions of CFA plate Dispense dilutions into 96-well microtiter plate prep_cfa->plate prep_ab Prepare serial dilutions of Antibiotic prep_ab->plate prep_bac Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) incubate Inoculate wells with bacterial suspension prep_bac->incubate plate->incubate plate_setup CFA dilutions along rows Antibiotic dilutions along columns incubation Incubate at 35-37°C for 18-24 hours incubate->incubation read Read MICs (visual inspection or spectrophotometer) incubation->read calc_fic Calculate FIC Index read->calc_fic interpret Interpret results: Synergism, Additivity, Indifference, or Antagonism calc_fic->interpret

Caption: Workflow of the Checkerboard Assay for Synergy Testing.

Synergistic Effects of CFA with Antibacterial Drugs against Klebsiella pneumoniae

Research has demonstrated that CFA exhibits a range of interactions with different classes of antibiotics when tested against Klebsiella pneumoniae.[5][6][10] The outcomes of these combination studies are summarized in the table below.

AntibioticAntibiotic ClassInteraction with CFAFractional Inhibitory Concentration Index (FICI)Reference
CiprofloxacinFluoroquinoloneAdditivity0.5 < FICI < 1[5]
CefepimeFourth-generation CephalosporinAdditivity0.5 < FICI < 1[5]
CeftazidimeThird-generation CephalosporinIndifference1 ≤ FICI < 4[5]
MeropenemCarbapenemSynergism ≤ 0.5 [5]
ImipenemCarbapenemSynergism ≤ 0.5 [5]

These results are particularly significant for the carbapenem class of antibiotics (meropenem and imipenem), where a synergistic effect was observed.[5][6] This suggests that CFA can significantly lower the minimum inhibitory concentration of these crucial last-resort antibiotics, potentially restoring their efficacy against resistant strains of K. pneumoniae. The additive effects seen with ciprofloxacin and cefepime also indicate a beneficial interaction, leading to a reduction in the required concentrations of both compounds to achieve an antimicrobial effect.[5]

Proposed Mechanisms of Synergism

The precise molecular basis for the synergistic interaction between CFA and carbapenems has yet to be fully elucidated. However, based on the known mechanisms of the individual compounds, a plausible hypothesis can be formulated.

G cluster_cell Bacterial Cell cfa CFA pbp Penicillin-Binding Proteins (PBPs) cfa->pbp Inhibits cfa->pbp carbapenem Carbapenem carbapenem->pbp Inhibits carbapenem->pbp cell_wall Cell Wall Synthesis pbp->cell_wall Catalyzes lysis Cell Lysis cell_wall->lysis Disruption leads to

Caption: Proposed Dual-Inhibition Mechanism of CFA and Carbapenems.

As illustrated above, both CFA and carbapenem antibiotics are believed to target penicillin-binding proteins.[2][3] The synergistic effect may arise from a multi-pronged attack on these essential enzymes. It is possible that CFA and carbapenems bind to different sites on the PBPs, or that the binding of one agent facilitates the binding of the other. This dual inhibition would lead to a more profound disruption of cell wall synthesis than either agent could achieve alone, resulting in enhanced bacterial killing.

Further research, including binding assays and structural biology studies, is necessary to validate this proposed mechanism and to fully understand the synergistic relationship between CFA and various antibiotics.

Conclusion and Future Directions

The available evidence strongly suggests that 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide is a promising candidate for combination therapy against Gram-negative bacteria, particularly Klebsiella pneumoniae.[5][6] Its synergistic interactions with carbapenems and additive effects with other antibiotic classes highlight its potential to rejuvenate our antibiotic arsenal.

Future research should focus on:

  • Expanding synergy studies to a broader range of clinically relevant, drug-resistant bacterial strains.

  • Elucidating the precise molecular mechanisms of synergy through advanced biochemical and biophysical techniques.

  • Conducting in vivo studies in animal models to assess the efficacy and safety of CFA-antibiotic combinations.

  • Investigating the potential for CFA to overcome specific antibiotic resistance mechanisms, such as the production of carbapenemases.

The development of new therapeutic strategies based on synergistic combinations, such as those involving CFA, is a critical component of our response to the global threat of antimicrobial resistance.

References

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay.
  • Cordeiro, L. V., de Oliveira, R. F., de Assis, C. R. D., de Oliveira, A. P., de Souza, H. A., de Athayde-Filho, P. F., de Sousa, D. P., & de Oliveira, M. B. M. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2), e20210141. [Link]
  • ResearchGate. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae.
  • SciELO. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae.
  • PubMed. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae.
  • Cordeiro, L. V., de Oliveira, R. F., de Assis, C. R. D., de Oliveira, A. P., de Souza, H. A., de Athayde-Filho, P. F., de Sousa, D. P., & de Oliveira, M. B. M. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. [Link]
  • National Center for Biotechnology Information. (n.d.). Synergism of the Combination of Traditional Antibiotics and Novel Phenolic Compounds against Escherichia coli.
  • National Center for Biotechnology Information. (2021). New and simplified method for drug combination studies by checkerboard assay.
  • ResearchGate. (2021). Synergy Between Novel Antimicrobials and Conventional Antibiotics or Bacteriocins.
  • ResearchGate. (n.d.). Time kill curve assay chart showing the synergistic effect of a representative strain (A) at 1 × 1MIC and (B) at 0.5 × 0.5 MIC.
  • MDPI. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis.
  • Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing.
  • American Society for Microbiology. (2012). Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii.
  • PubMed. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis.
  • National Center for Biotechnology Information. (2012). Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus.
  • IOSR Journal. (2017). Antimicrobial Synergy Testing By Time-Kill Methods For Extensively Drug-Resistant Acinetobacter Baumannii Isolates.
  • MDPI. (2023). Enhancing Antibiotic Efficacy with Natural Compounds: Synergistic Activity of Tannic Acid and Nerol with Commercial Antibiotics against Pathogenic Bacteria.
  • National Center for Biotechnology Information. (2018). Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis.
  • MDPI. (2021). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection.
  • National Center for Biotechnology Information. (2014). Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata.
  • MDPI. (2023). Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities.
  • National Center for Biotechnology Information. (2015). Synergistic effect of clinically used antibiotics and peptide antibiotics against Gram-positive and Gram-negative bacteria.
  • ResearchGate. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis.
  • ScienceOpen. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae.
  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
  • PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide.

Sources

A Comparative Guide to the Acylation of 2-Nitroaniline: Efficacy of Common Acylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of N-acylnitroanilines is a fundamental step in the creation of various pharmaceutical intermediates and photo-labile protecting groups.[1] The acylation of 2-nitroaniline, in particular, presents a common yet illustrative challenge: the reduced nucleophilicity of the amino group. The potent electron-withdrawing nature of the ortho-nitro substituent significantly deactivates the amine, making it less reactive towards electrophiles.[2][3]

This guide provides an in-depth comparison of the efficacy of different acylating agents for this transformation. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.

The Mechanistic Heart of the Matter: Nucleophilic Acyl Substitution

The acylation of an amine is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2-nitroaniline attacks the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate, which then collapses, expelling a leaving group to yield the final N-acylated product. The efficiency of this process is dictated by two primary factors: the nucleophilicity of the amine and the reactivity of the acylating agent (specifically, the electrophilicity of the carbonyl carbon and the quality of the leaving group).

Caption: General mechanism of N-acylation of 2-nitroaniline.

Comparative Analysis of Acylating Agents

The choice of acylating agent is critical and involves a trade-off between reactivity, safety, and experimental convenience. Below, we compare three common agents: acetic anhydride, acetyl chloride, and the less conventional but "greener" Meldrum's acid.

FeatureAcetic AnhydrideAcetyl ChlorideMeldrum's Acid
Reactivity ModerateHighHigh
Typical Conditions Heat (reflux) or acid/base catalysis.[4]Room temp or 0°C; requires a base (e.g., K₂CO₃, Et₃N) to neutralize HCl byproduct.[5][6]Solvent-free, neutral conditions, often with gentle heating.[7]
Reported Yields Good to high (e.g., 77% for aniline).[8] Reaction may be slow for deactivated substrates.High to excellent, often >90%.[6] Effective for deactivated amines.[3]Excellent.[7]
Byproducts Acetic acid.[4]Hydrochloric acid (corrosive).[6]Acetone and Carbon Dioxide (volatile and easily removed).[7]
Safety & Handling Corrosive, lachrymator. Less volatile and reactive with water than acetyl chloride.Highly corrosive, moisture-sensitive, reacts violently with water.[3]Air-stable, non-volatile solid, easy to handle.[7]
Key Advantage Cost-effective, common reagent, byproduct is relatively benign.High reactivity allows for rapid reactions at lower temperatures.Environmentally friendly ("green"), high atom economy, simple workup.

Field-Proven Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a solid foundation for your research.

Protocol 1: Acylation using Acetic Anhydride

This method is a classic approach, often requiring heat to drive the reaction to completion, especially with a deactivated substrate like 2-nitroaniline. The addition of sodium acetate acts as a basic catalyst.[9][10]

Rationale: Acetic anhydride is less reactive than acetyl chloride. Heating provides the necessary activation energy for the less nucleophilic 2-nitroaniline to attack the carbonyl carbon. Sodium acetate deprotonates the ammonium intermediate, accelerating the reaction.

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-nitroaniline (e.g., 2.76 g, 20 mmol).

  • Reagent Addition: Add glacial acetic acid (10 mL) and swirl to dissolve the aniline. To this solution, cautiously add acetic anhydride (3.0 mL, ~32 mmol).[4]

  • Reaction: Gently heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring vigorously.[9]

  • Isolation: The solid product, N-acetyl-2-nitroaniline, will precipitate. Allow it to stand for 15-20 minutes to ensure complete precipitation.

  • Purification: Collect the solid by vacuum filtration using a Büchner funnel, washing thoroughly with cold water to remove acetic acid. The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure crystals.[9]

Protocol 2: High-Efficacy Acylation using Acetyl Chloride with Phase Transfer Catalysis

This modern protocol leverages the high reactivity of acetyl chloride and the efficiency of phase transfer catalysis (PTC) to achieve rapid and high-yield acylation under mild conditions.[6]

Rationale: Acetyl chloride is a highly potent acylating agent. The reaction generates HCl, which can protonate the starting amine and halt the reaction. A base like potassium carbonate (K₂CO₃) is used to neutralize the HCl.[6] A phase transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) is employed to shuttle the carbonate base from the solid/aqueous phase to the organic phase where the reaction occurs, dramatically increasing the reaction rate.

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask, combine 2-nitroaniline (2.76 g, 20 mmol), potassium carbonate (4.14 g, 30 mmol), and a catalytic amount of TBAB (0.64 g, 2 mmol) in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) (40 mL).[6]

  • Reagent Addition: Cool the stirred mixture in an ice bath to 0°C. Add acetyl chloride (1.5 mL, 21 mmol) dropwise over 10-15 minutes, ensuring the temperature remains low.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 15-30 minutes. Monitor the reaction's completion by TLC.[6]

  • Workup: Pour the reaction mixture into 100 g of crushed ice.

  • Isolation & Purification: If a solid precipitates, collect it by vacuum filtration and wash with water. If the product remains in the organic layer (e.g., with DCM), transfer the mixture to a separatory funnel, separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product. Recrystallize as needed.[5]

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification Setup 1. Combine Reactants (2-Nitroaniline, Base, Solvent) Addition 2. Add Acylating Agent (Dropwise, 0°C) Setup->Addition Stir 3. React at Room Temp (Monitor by TLC) Addition->Stir Quench 4. Quench Reaction (Pour into Ice Water) Stir->Quench Filter 5. Isolate Crude Product (Vacuum Filtration) Quench->Filter Wash 6. Wash Solid (Cold Water) Filter->Wash Recrystallize 7. Recrystallize (e.g., Ethanol/Water) Wash->Recrystallize Dry 8. Dry Final Product Recrystallize->Dry

Caption: A typical experimental workflow for acylation and purification.

Conclusion and Recommendations

For the acylation of a deactivated substrate like 2-nitroaniline, a highly reactive acylating agent is often preferable to achieve reasonable reaction times and high yields.

  • For Speed and Efficacy: Acetyl chloride in the presence of a base is the superior choice. The phase transfer catalysis method described is particularly efficient, offering rapid conversion under mild conditions.[6]

  • For Cost and Simplicity: Acetic anhydride remains a viable, albeit slower, option. It is suitable for larger-scale syntheses where cost is a primary concern and longer reaction times are acceptable.

  • For Green Chemistry: Meldrum's acid presents a compelling alternative for researchers prioritizing environmentally friendly protocols, offering a solvent-free process with a simple, clean workup.[7]

Ultimately, the optimal acylating agent depends on the specific priorities of the researcher, balancing the need for efficiency and yield against considerations of cost, safety, and environmental impact.

References

  • YMER. (2023, October 12). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.
  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment).
  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution.
  • Scribd. (n.d.). Acetylation of Aniline | PDF.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • ResearchGate. (n.d.). Solvent-, and Catalyst-free Acylation of Anilines with Meldrum's Acids: ANeat Access to Anilides | Request PDF.
  • Total Synthesis. (n.d.). Electrophilic Aromatic Substitution Mechanism & Key Concepts.
  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution – The Mechanism.
  • SlideShare. (2020, February 15). Aromatic Electrophilic substitution.
  • Der Pharma Chemica. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents.
  • Google Patents. (2002). US20020016506A1 - Process for producing N-acylnitroaniline derivative.
  • PubMed. (2012). N-acyl-N-carboxymethyl-2-nitroaniline and its analogues: a new class of water-soluble photolabile precursor of carboxylic acids.
  • The Royal Society of Chemistry. (n.d.). 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution.
  • Quora. (2023, February 25). What is the reaction mechanism for synthesis of p-Nitroacetanilide from p-nitroaniline by acetylation reaction in the presence of acetic anhydride and water without using H2SO4 or HNO3?
  • Google Patents. (n.d.). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.
  • HOPEMAX. (2025, June 2). What are the precursors for the synthesis of 2 - Nitroaniline?
  • Taylor & Francis Online. (2018, November 2). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral.
  • Scribd. (n.d.). Preparation of P-Nitroaniline | PDF.
  • Bartleby. (n.d.). Synthesis Of Nitroacetanilide Lab Report.

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-chloro-N-(2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-chloro-N-(2-nitrophenyl)acetamide, a key chemical intermediate. The focus is on the validation of these methods to ensure they are fit for purpose, in alignment with regulatory expectations. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical data. We will explore two common yet distinct analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The comparative analysis is supported by established principles of method validation as outlined in the International Council for Harmonisation (ICH) guidelines.[1][2]

The Critical Role of Method Validation

In the pharmaceutical industry, the validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[3][4] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][4] For a compound like this compound, which may be an intermediate or a potential impurity in drug synthesis, accurate quantification is paramount for ensuring the quality, safety, and efficacy of the final drug product.

Comparative Analysis of Analytical Techniques

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of HPLC-UV and UPLC-MS/MS for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Chromatographic separation using smaller particle size columns for higher efficiency, followed by highly selective and sensitive mass analysis.
Typical Detector UV-Vis, Photodiode Array (PDA)Triple Quadrupole Mass Spectrometer (QqQ)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL (estimated for similar compounds)[5]<0.01 ng/mL (estimated for similar compounds)[5]
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL (estimated for similar compounds)[5]<0.1 ng/mL (estimated for similar compounds)[5]
Linearity Range 0.05 - 100 µg/mL (estimated for similar compounds)[5]0.1 - 1000 ng/mL (estimated for similar compounds)[5]
Precision (%RSD) < 2.0%< 5.0%
Accuracy (% Recovery) 98 - 102%[5]85 - 115%[5]
Specificity Good, but susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, highly specific due to mass-based detection of parent and daughter ions.
Sample Derivatization Not typically required.Not typically required.

In-Depth Method Validation Protocols

The validation of an analytical method involves a systematic evaluation of several key parameters as defined by the ICH Q2(R1) guideline.[1][2][3]

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] To demonstrate specificity, forced degradation studies are essential. These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to generate potential degradation products.[6][7][8]

Forced Degradation Workflow

cluster_0 Forced Degradation Protocol Start This compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1M HCl at 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH at 60°C) Start->Base Oxidation Oxidative Degradation (e.g., 3% H2O2 at RT) Start->Oxidation Thermal Thermal Degradation (e.g., 80°C) Start->Thermal Photolytic Photolytic Degradation (ICH Q1B guidelines) Start->Photolytic Analysis Analyze stressed samples by HPLC-UV and UPLC-MS/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Evaluation Evaluate peak purity and resolution of degradants Analysis->Evaluation cluster_1 Analytical Method Validation Start Method Development Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Documentation Validation Report Robustness->Documentation

Sources

A Senior Application Scientist's Guide to Chloroacetamides: Integrating Computational and Experimental Data for Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of covalent inhibitors, chloroacetamides represent a class of electrophiles with significant therapeutic potential. Their reactivity, while advantageous for achieving potent and durable target engagement, necessitates a rigorous and well-integrated analytical approach. This guide provides a comparative analysis of computational and experimental methodologies for the characterization of chloroacetamides, offering insights into the causality behind experimental choices and fostering a self-validating system of inquiry.

The Symbiotic Relationship of Bits and Biology in Covalent Drug Discovery

The development of targeted covalent inhibitors (TCIs) has been revitalized by the synergy between computational modeling and experimental validation.[1][2][3] This dual approach is particularly crucial for chloroacetamides, where a delicate balance between reactivity and selectivity is paramount to avoid off-target effects.[4] Computational methods provide a powerful lens to predict reactivity and binding modes, thereby prioritizing candidates for synthesis and experimental testing. In turn, experimental data provides the ground truth necessary to refine and validate computational models, creating an iterative cycle of optimization that accelerates the drug discovery pipeline.

Part 1: The Computational Blueprint: Predicting Chloroacetamide Behavior

In silico techniques offer a rapid and cost-effective means to assess the potential of chloroacetamide-based inhibitors before committing to resource-intensive laboratory work. The primary goals of computational modeling in this context are to predict the intrinsic reactivity of the chloroacetamide warhead and to model its interaction with the target protein.

The "Why" Behind the Method: Choosing the Right Computational Tools

Density Functional Theory (DFT) for Reactivity Prediction: The reactivity of a chloroacetamide is a critical parameter that dictates its potential for both on-target efficacy and off-target toxicity. DFT is a quantum mechanical method that is particularly well-suited for this task because it provides a detailed understanding of the electronic structure of the molecule.[5][6] Specifically, DFT calculations can be used to determine the energy barrier for the nucleophilic attack of a cysteine thiol on the chloroacetamide, providing a quantitative measure of its reactivity.[2][7] The choice of functional and basis set is critical for obtaining accurate results. For systems like chloroacetamides, hybrid functionals such as B3LYP, combined with a triple-zeta quality basis set like 6-311+G(2d,p), often provide a good balance of accuracy and computational cost.[8][9] This level of theory is sufficient to capture the electronic effects that govern the reaction mechanism.[2]

Covalent Docking for Binding Pose Prediction: Understanding how a chloroacetamide inhibitor binds to its target protein is essential for structure-based drug design. Covalent docking algorithms are specialized tools that can predict the binding pose of an inhibitor that forms a covalent bond with a specific residue, typically a cysteine.[1][4][10] These algorithms first dock the non-covalent complex and then model the covalent bond formation, providing insights into the key interactions that stabilize the inhibitor in the active site.[1] This information is invaluable for optimizing the inhibitor's affinity and selectivity.

Computational Workflow Diagram

Computational Workflow for Chloroacetamide Analysis cluster_computational Computational Prediction Ligand_Preparation Ligand Preparation (3D structure generation) Reactivity_Prediction Reactivity Prediction (DFT Calculations) Ligand_Preparation->Reactivity_Prediction Covalent_Docking Covalent Docking Ligand_Preparation->Covalent_Docking Candidate_Prioritization Candidate Prioritization Reactivity_Prediction->Candidate_Prioritization Protein_Preparation Protein Preparation (Structure cleanup, protonation) Protein_Preparation->Covalent_Docking Binding_Pose_Analysis Binding Pose Analysis Covalent_Docking->Binding_Pose_Analysis Binding_Pose_Analysis->Candidate_Prioritization

Caption: Computational workflow for predicting chloroacetamide reactivity and binding.

Part 2: The Experimental Verdict: Validating Computational Predictions

Experimental validation is the cornerstone of any successful covalent inhibitor program. The following section details key experimental protocols for characterizing chloroacetamide inhibitors, providing the necessary data to confirm or refute computational hypotheses.

Mass Spectrometry: Unveiling the Covalent Adduct

Mass spectrometry (MS) is an indispensable tool for confirming the formation of a covalent bond between a chloroacetamide inhibitor and its target protein.[11] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common approach for identifying the specific site of modification.

Experimental Protocol: LC-MS/MS Analysis of Chloroacetamide-Protein Adducts

  • Protein Alkylation:

    • Incubate the target protein with the chloroacetamide inhibitor at a suitable concentration and for a sufficient duration to allow for covalent modification. A typical starting point is a 10-fold molar excess of the inhibitor incubated for 1-4 hours at room temperature.

    • Include a control sample with the protein and vehicle (e.g., DMSO) but no inhibitor.

  • Sample Preparation for Proteomics:

    • Reduction: Reduce disulfide bonds in the protein by adding a reducing agent such as dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylation of Free Cysteines: Alkylate any remaining free cysteine residues with a reagent like iodoacetamide (IAA) at a final concentration of 55 mM in the dark at room temperature for 30 minutes. This step is crucial to prevent disulfide bond reformation and to differentiate between the inhibitor-modified cysteine and other cysteines.

    • Protein Digestion: Digest the protein into smaller peptides using a protease such as trypsin. A typical enzyme-to-protein ratio is 1:50 (w/w), and the digestion is carried out overnight at 37°C.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using reverse-phase liquid chromatography. A gradient of increasing acetonitrile concentration is typically used for elution.

    • Analyze the eluting peptides using a high-resolution mass spectrometer. The instrument should be operated in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database using a search engine like MaxQuant or Mascot.[12]

    • Specify the mass of the chloroacetamide adduct on cysteine as a variable modification in the search parameters. The mass of the adduct will be the molecular weight of the inhibitor minus the mass of the chlorine atom.

    • Manually inspect the MS/MS spectra of identified adducted peptides to confirm the modification site. Look for the characteristic mass shift in the fragment ions containing the modified cysteine.

Enzyme Kinetics: Quantifying Inhibition Potency

Enzyme kinetics assays are essential for determining the potency of a chloroacetamide inhibitor. For irreversible inhibitors, the key parameter is the second-order rate constant of inactivation (kinact/Ki), which reflects the efficiency of the covalent modification.

Experimental Protocol: Enzyme Kinetic Assay for Chloroacetamide Inhibitors

  • Assay Setup:

    • Prepare a reaction mixture containing the target enzyme in a suitable buffer.

    • Add a range of concentrations of the chloroacetamide inhibitor.

    • Include a control with no inhibitor.

  • Initiation and Monitoring:

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the progress of the reaction over time by measuring the formation of the product or the consumption of the substrate. This can be done using various detection methods, such as absorbance, fluorescence, or luminescence, depending on the nature of the assay.

  • Data Analysis:

    • For each inhibitor concentration, plot the reaction progress (product concentration versus time).

    • Determine the observed rate of inactivation (kobs) at each inhibitor concentration by fitting the progress curves to a single exponential decay equation.

    • Plot the kobs values against the inhibitor concentrations.

    • Fit the resulting data to the following equation for irreversible inhibition to determine kinact and Ki: kobs = kinact * [I] / (Ki + [I]) where [I] is the inhibitor concentration.

    • The second-order rate constant is then calculated as kinact/Ki .

Experimental Workflow Diagram

Experimental Workflow for Chloroacetamide Analysis cluster_experimental Experimental Validation Protein_Alkylation Protein Alkylation Sample_Preparation Proteomic Sample Prep (Reduction, Alkylation, Digestion) Protein_Alkylation->Sample_Preparation LC_MSMS LC-MS/MS Analysis Sample_Preparation->LC_MSMS Data_Analysis_MS MS Data Analysis (Adduct Identification) LC_MSMS->Data_Analysis_MS Validation Validation of Computational Model Data_Analysis_MS->Validation Enzyme_Assay Enzyme Kinetic Assay Data_Analysis_Kinetics Kinetic Data Analysis (k_inact/K_i determination) Enzyme_Assay->Data_Analysis_Kinetics Data_Analysis_Kinetics->Validation Iterative Optimization Cycle Computational_Design Computational Design & Prediction Synthesis Synthesis of Prioritized Compounds Computational_Design->Synthesis Prioritize Experimental_Testing Experimental Testing (MS & Kinetics) Synthesis->Experimental_Testing Test Data_Analysis Comparative Data Analysis Experimental_Testing->Data_Analysis Validate Model_Refinement Model Refinement & New Hypotheses Data_Analysis->Model_Refinement Learn Model_Refinement->Computational_Design Iterate

Caption: The iterative cycle of computational design and experimental validation.

Conclusion: A Unified Approach for Success

The successful development of chloroacetamide-based covalent inhibitors hinges on a deep understanding of their reactivity and target interactions. By embracing a holistic approach that integrates state-of-the-art computational modeling with rigorous experimental validation, researchers can navigate the complexities of covalent drug design with greater confidence and efficiency. The methodologies and insights presented in this guide provide a robust framework for the comparative analysis of chloroacetamides, ultimately paving the way for the discovery of novel and effective therapeutics.

References

  • Keseru, G. M., et al. (2021). Covalent Drug Design: An Integrated Approach.
  • Jorgensen, W. L. (2021).
  • Schuller, M., et al. (2021). Fragment-Based Discovery of Covalent Probes for Cysteine Proteases. Journal of the American Chemical Society. [Link]
  • London, N., et al. (2014). Covalent Docking of Large Libraries for the Discovery of Covalent Inhibitors.
  • Grimster, N. P., et al. (2016). A Guide to Modern Strategies for the Discovery of Covalent Inhibitors. Current Opinion in Chemical Biology. [Link]
  • Johnson, D. S., et al. (2016). The Re-emergence of Covalent Drugs.
  • Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification.
  • Krippendorff, B. F., et al. (2009). The concepts of receptor affinity and efficacy: a kinetic-based modeling framework. Pharmacology & Therapeutics. [Link]
  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. [Link]
  • Singh, J., et al. (2011). The resurgence of covalent drugs.
  • Lonsdale, R., & Mulholland, A. J. (2012). Modelling covalent enzyme inhibition. Chemical Society Reviews. [Link]
  • Aduri, R., et al. (2014). Computational approaches to the study of covalent enzyme inhibitors. Current Opinion in Structural Biology. [Link]
  • Potashman, M. H., & Duggan, M. E. (2009). Covalent modifiers: an old paradigm in a new discovery setting. Current Opinion in Chemical Biology. [Link]
  • Aebersold, R., & Mann, M. (2016). Mass-spectrometric exploration of the proteome.
  • Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. [Link]
  • Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc. [Link]
  • Friesner, R. A. (2005). Ab initio quantum chemistry: Methodology and applications.
  • Leach, A. R. (2001). Molecular Modelling: Principles and Applications.
  • Rappé, A. K., & Goddard, W. A. (1991). Charge equilibration for molecular dynamics simulations. The Journal of Physical Chemistry. [Link]
  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of Molecular Graphics. [Link]
  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. [Link]
  • Ditchfield, R., Hehre, W. J., & Pople, J. A. (1971). Self‐Consistent Molecular‐Orbital Theory. IX. An Extended Gaussian‐Type Basis for Molecular‐Orbital Studies of Organic Molecules. The Journal of Chemical Physics. [Link]
  • Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. John Wiley & Sons. [Link]
  • Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • Schrödinger, LLC. (2021). The PyMOL Molecular Graphics System, Version 2.5. [Link]

Sources

A Comparative Guide to the Pharmacokinetic Profiles of Disubstituted Chloroacetamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disubstituted chloroacetamides are a class of compounds with a wide range of biological activities, including herbicidal, antifungal, and anticancer effects.[1][2][3] Their therapeutic potential is largely dictated by their pharmacokinetic profile—the journey a compound takes through the body. This guide provides a comprehensive comparison of the absorption, distribution, metabolism, and excretion (ADME) properties of various disubstituted chloroacetamides, offering insights into the structural modifications that influence their biological fate and efficacy.

The Critical Role of Physicochemical Properties

The journey of a drug through the body is fundamentally governed by its physicochemical properties. For disubstituted chloroacetamides, lipophilicity, or the ability to dissolve in fats and lipids, is a key determinant of their pharmacokinetic behavior.[1][4] Lipophilicity influences a compound's ability to cross biological membranes, affecting its absorption, distribution to various tissues, and even its potential for toxicity.[1]

One common method to predict the oral bioavailability of a compound is the "bioavailability radar," which considers six key physicochemical parameters: lipophilicity, size, polarity, solubility, saturation, and flexibility.[1] By analyzing these properties, researchers can gain early insights into a compound's potential as a drug candidate.

Comparative Pharmacokinetic Profiles

Compound/ClassKey SubstituentsAbsorptionDistributionMetabolismExcretionKey Insights
N-(substituted phenyl)-2-chloroacetamides Phenyl ring with various substituentsGenerally well-absorbed, influenced by substituent lipophilicity.Wide distribution, potential for blood-brain barrier penetration depending on substituents.[1]Primarily hepatic metabolism via cytochrome P450 enzymes.[1]Renal excretion of metabolites.Lipophilicity is a major driver of both pharmacokinetic and potential toxicological properties.[1][4]
Chlorofluoroacetamide (CFA) Derivatives Fluorine substitutionFavorable pharmacokinetic properties reported for some antiviral candidates.[5]Covalent binding to target proteins can influence distribution.[5][6]Specific metabolic pathways are under investigation.-The addition of fluorine can modulate metabolic stability and target engagement.[5]
RSL3 Analog (Compound 24) Structural analog of RSL3Improved bioavailability over the parent compound.[7][8]Enables sufficient plasma concentrations for in vivo studies.[7][8]Significantly greater plasma stability compared to RSL3.[7][8]-Minor structural modifications can dramatically improve pharmacokinetic properties, enabling in vivo research.[7][8]
Chloroacetamide (CAA) UnsubstitutedSlowly but steadily absorbed after topical application.[9]--Elimination half-life of 26.6-30.5 minutes in rats after IV injection.[9]Demonstrates significant topical bioavailability.[9]

Key Determinants of Pharmacokinetic Variability

The diverse pharmacokinetic profiles of disubstituted chloroacetamides can be attributed to several key factors:

  • Lipophilicity and Substituent Effects : As previously mentioned, the nature and position of substituents on the aromatic ring significantly impact lipophilicity.[1] This, in turn, affects membrane permeability and protein binding. The total number of carbon atoms in the molecule and the type of hydrocarbon substituents are crucial factors influencing lipophilicity and, consequently, pharmacokinetics.[1]

  • Metabolic Stability : The chloroacetamide "warhead" is a reactive electrophilic group that can form covalent bonds with proteins.[6] The stability of this group and the overall molecule to metabolic enzymes, particularly cytochrome P450s, dictates the compound's half-life and potential for drug-drug interactions.[1]

  • Transporter Interactions : The ability of a compound to act as a substrate or inhibitor of drug transporters, such as P-glycoprotein, can significantly alter its absorption and distribution, including penetration of the blood-brain barrier.[1]

Experimental Workflows for Assessing Pharmacokinetics

A thorough evaluation of the pharmacokinetic profile of a disubstituted chloroacetamide involves a combination of in silico, in vitro, and in vivo studies.

In Silico and In Vitro ADME Profiling Workflow

This workflow provides an initial assessment of the ADME properties of a compound, helping to prioritize candidates for further development.

ADME_Workflow cluster_insilico In Silico Prediction cluster_invitro In Vitro Assays cluster_analysis Data Analysis & Candidate Selection insilico Physicochemical Properties (Lipophilicity, Solubility, etc.) solubility Aqueous Solubility insilico->solubility Guide initial assays permeability PAMPA / Caco-2 Permeability solubility->permeability metabolism Microsomal / Hepatocyte Stability permeability->metabolism cyp_inhibition CYP450 Inhibition metabolism->cyp_inhibition protein_binding Plasma Protein Binding cyp_inhibition->protein_binding analysis Analyze Data & Prioritize Candidates protein_binding->analysis Comprehensive Profile

Caption: In Silico and In Vitro ADME Profiling Workflow.

Detailed Experimental Protocols

1. Determination of Lipophilicity (Reversed-Phase Thin-Layer Chromatography - RPTLC)

This method provides an experimental measure of lipophilicity, which can be correlated with in silico predictions.[4]

  • Stationary Phase : RPTLC plates with a C18 stationary phase.

  • Mobile Phase : Various concentrations of an organic modifier (e.g., methanol or acetone) in water.

  • Procedure :

    • Spot the chloroacetamide derivatives onto the RPTLC plate.

    • Develop the chromatogram in a chamber saturated with the mobile phase vapor.

    • After development, visualize the spots under UV light.

    • Calculate the Rf values for each compound at different mobile phase compositions.

    • Determine the RM0 value (a measure of lipophilicity) by extrapolating the linear relationship between RM values and the concentration of the organic modifier to a 0% organic modifier concentration.[4]

2. In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[10][11]

  • Materials : Liver microsomes (human, rat, or mouse), NADPH regenerating system, test compound, and control compounds.

  • Procedure :

    • Pre-incubate liver microsomes with the test compound in a buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Analyze the remaining parent compound concentration at each time point using LC-MS/MS.[12][13]

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

3. Caco-2 Permeability Assay

This assay predicts the intestinal absorption of a compound.[11][14]

  • Cell Line : Caco-2 cells, which differentiate into a monolayer of polarized enterocytes.

  • Procedure :

    • Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture until a confluent monolayer is formed.

    • Add the test compound to the apical (A) side of the monolayer.

    • At various time points, collect samples from the basolateral (B) side.

    • To assess efflux, add the test compound to the basolateral side and collect samples from the apical side.

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.[15]

    • Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral and basolateral-to-apical transport.

In Vivo Pharmacokinetic Study Workflow

Following promising in vitro data, in vivo studies are conducted to understand the compound's behavior in a whole organism.

InVivo_PK_Workflow cluster_dosing Dosing & Sampling cluster_analysis Sample Analysis cluster_pk_analysis Pharmacokinetic Analysis dosing Administer Compound to Animal Model (e.g., IV, PO) sampling Collect Blood Samples at Predetermined Time Points dosing->sampling extraction Extract Compound from Plasma sampling->extraction lcms Quantify Compound Concentration using LC-MS/MS extraction->lcms concentration_time Plot Plasma Concentration vs. Time Curve lcms->concentration_time pk_parameters Calculate Pharmacokinetic Parameters (AUC, Cmax, T1/2, Clearance) concentration_time->pk_parameters

Caption: In Vivo Pharmacokinetic Study Workflow.

4. In Vivo Pharmacokinetic Study in Rodents

  • Animal Model : Typically rats or mice.

  • Procedure :

    • Administer the disubstituted chloroacetamide via the desired route (e.g., intravenous for absolute bioavailability, oral for absorption characteristics).

    • Collect blood samples at predetermined time points.

    • Process the blood to obtain plasma.

    • Extract the compound and any potential metabolites from the plasma.

    • Quantify the concentrations using a validated LC-MS/MS method.[9][13]

    • Use pharmacokinetic software to calculate key parameters such as:

      • Area Under the Curve (AUC) : Total drug exposure.

      • Maximum Concentration (Cmax) : Peak plasma concentration.

      • Time to Maximum Concentration (Tmax) : Time to reach Cmax.

      • Half-life (t1/2) : Time for the plasma concentration to decrease by half.

      • Clearance (CL) : Volume of plasma cleared of the drug per unit time.

      • Volume of Distribution (Vd) : Apparent volume into which the drug distributes.

      • Bioavailability (F%) : The fraction of the administered dose that reaches systemic circulation.

Conclusion

The pharmacokinetic profile of disubstituted chloroacetamides is a complex interplay of their physicochemical properties and their interactions with biological systems. A systematic approach, combining in silico predictions, a battery of in vitro ADME assays, and definitive in vivo studies, is essential for identifying and optimizing candidates with desirable drug-like properties. Understanding the structure-pharmacokinetic relationships within this chemical class will continue to guide the development of novel therapeutics with improved efficacy and safety profiles.

References

  • An In-depth Technical Guide on the Mechanism of Action for Chloroacetamide Compounds - Benchchem. URL
  • Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chrom
  • A chloroacetamide derivative as a potent candidate for fusariosis tre
  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Publishing. URL
  • Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds - SciELO South Africa. URL
  • Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed. URL
  • LC-APCI-MS/MS Quantification and Topical Bioavailability of Chloroacetamide in Rats | Journal of Chromatographic Science | Oxford Academic. URL
  • Prediction of Lipophilicity and Pharmacokinetics of Chloroacetamides by Chemometric Approach - PMC - PubMed Central. URL
  • Discovery of a Potent Chloroacetamide GPX4 Inhibitor with Bioavailability to Enable Target Engagement in Mice, a Potential Tool Compound for Inducing Ferroptosis In Vivo - ACS Public
  • Discovery of a Potent Chloroacetamide GPX4 Inhibitor with Bioavailability to Enable Target Engagement in Mice, a Potential Tool Compound for Inducing Ferroptosis In Vivo - PubMed. URL
  • A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide - Benchchem. URL
  • In Vitro ADME Assays and Services - Charles River Labor
  • In Vitro ADME - ChemPartner. URL
  • ADME, DMPK, and DDI In Vitro Studies - Assays | BioIVT. URL
  • In vitro ADME drug discovery services - Symeres. URL
  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PubMed. URL
  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - NIH. URL
  • Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem - NIH. URL
  • In Vitro ADME Profiling of PROTACs: Successes, Challenges, and Lessons Learned from Analysis of Clinical PROTACs from a Diverse Physicochemical Space. | Semantic Scholar. URL
  • Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS - ResearchG
  • Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evalu
  • Analytical strategies for identifying drug metabolites - PubMed. URL
  • Chloroacetamide - Wikipedia. URL
  • The design strategy of novel chloroacetamide derivatives (1b-22b)...

Sources

A Comparative Guide to the In Vitro Toxicity Profile of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing the Toxicity of a Novel Antimicrobial Agent

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) is a synthetic acetamide derivative that has demonstrated promising antibacterial activity, particularly against Klebsiella pneumoniae.[1][2][3][4] As with any potential therapeutic candidate, a thorough evaluation of its safety profile is paramount. This guide provides a comprehensive analysis of the available in vitro toxicity data for CFA, placing it in context with related chemical structures and established cytotoxic agents. While specific IC50 values for CFA on human cell lines are not yet extensively documented in publicly available literature, this guide will synthesize existing data on its hemolytic activity and compare its structural class to other compounds to provide a predictive toxicity assessment.

The core structure of CFA, a chloroacetamide derivative, is a common motif in various bioactive molecules, including herbicides.[5][6][7][8] Therefore, understanding the potential for off-target cytotoxicity is a critical step in its development pathway. This guide will delve into the standard assays used to evaluate in vitro toxicity, present the current findings for CFA, and offer a comparative perspective to inform future research and development decisions.

Comparative Analysis of In Vitro Toxicity

A foundational aspect of preclinical safety assessment involves determining a compound's effect on human cells. While comprehensive cytotoxic screening of CFA against a panel of cancer and non-cancerous cell lines is still a forthcoming area of research, preliminary studies have provided initial insights into its biocompatibility.

Hemolytic Activity: A Measure of Membrane Integrity

One of the initial screens for cytotoxicity is the hemolytic assay, which assesses the ability of a compound to damage red blood cell membranes, leading to the release of hemoglobin. A study investigating the antibacterial properties of CFA also explored its hemolytic potential against human erythrocytes of the ABO blood group system.[1] The findings indicated a low level of hemolysis, approximately 4-20%, at concentrations ranging from 50-500 µg/mL. At a higher concentration of 1000 µg/mL, moderate hemolysis was observed, with lysis percentages varying slightly depending on the blood type.[1] This suggests that at concentrations effective against K. pneumoniae, CFA exhibits a favorable profile in terms of red blood cell membrane disruption.

Comparative Cytotoxicity of Structurally Related Compounds

To build a more complete picture of CFA's potential toxicity, it is instructive to examine the in vitro cytotoxicity of structurally related compounds, such as other chloroacetamides and phenylacetamide derivatives.

Compound/Compound ClassCell Line(s)IC50 (µM)Key Findings & Reference(s)
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) Human Red Blood CellsNot Applicable (Hemolysis Assay)Low hemolytic activity at concentrations up to 500 µg/mL.[1]
Acetochlor (Chloroacetamide Herbicide) HepG2 (Human Liver Carcinoma)Dose-dependent decrease in viability (10-100 µM)Induced oxidative stress, DNA damage, and apoptosis.[5][6][7][8]
2-(4-Fluorophenyl)-N-phenylacetamide derivatives PC3 (Prostate Carcinoma)52 - 80Nitro-substituted derivatives showed higher cytotoxicity.[9]
2-(4-Fluorophenyl)-N-phenylacetamide derivatives MCF-7 (Breast Adenocarcinoma)~100Activity comparable to the reference drug imatinib in this cell line.[9]
Phenylacetamide derivatives (various) MDA-MB-468, PC-12, MCF-70.6 - 1.73Demonstrated potent pro-apoptotic activity.

Note: IC50 values are highly dependent on the specific cell line and experimental conditions.

The data from related compounds highlight a few key considerations. The presence of a chloroacetamide moiety, as seen in the herbicide acetochlor, can be associated with cytotoxicity in human cell lines, often mediated by oxidative stress.[5][6][7][8] On the other hand, various phenylacetamide derivatives have been investigated as potential anticancer agents, indicating that this structural backbone can be tailored to induce selective cytotoxicity against cancer cells.[9] The nitro group present in CFA is also a feature in some of the more active cytotoxic phenylacetamide derivatives.[9]

Experimental Protocols for In Vitro Toxicity Assessment

To ensure the reproducibility and validity of in vitro toxicity data, standardized protocols are essential. Below are detailed methodologies for key assays relevant to the evaluation of compounds like CFA.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., CFA) in cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies cell death by measuring the release of lactate dehydrogenase from cells with damaged plasma membranes.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control (cells lysed to achieve maximum LDH release).

Signaling Pathways and Mechanistic Insights

The cytotoxicity of chloroacetamide and nitrophenyl compounds can be mediated through various cellular signaling pathways. A common mechanism involves the induction of oxidative stress, leading to DNA damage and apoptosis.

G cluster_0 Cellular Exposure to Cytotoxic Agent cluster_1 Cellular Response cluster_2 Apoptotic Pathway Compound 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Induces DNA_Damage DNA Damage ROS->DNA_Damage Causes Mito Mitochondrial Dysfunction ROS->Mito Causes Caspase Caspase Activation DNA_Damage->Caspase Activates Mito->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis Leads to

Caption: A potential signaling pathway for chloroacetamide-induced cytotoxicity.

Experimental Workflow for Comprehensive In Vitro Toxicity Profiling

A systematic approach is crucial for a thorough in vitro toxicity assessment of a novel compound.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Dose-Response Analysis cluster_2 Phase 3: Mechanistic Studies Hemolysis Hemolytic Assay IC50 IC50 Determination (e.g., MTT, SRB assays) on Cancer & Normal Cell Lines Hemolysis->IC50 Single_Dose Single High-Dose Cytotoxicity Screen Single_Dose->IC50 Apoptosis Apoptosis vs. Necrosis (e.g., Annexin V/PI staining) IC50->Apoptosis ROS_Assay Reactive Oxygen Species (ROS) Assay Apoptosis->ROS_Assay Genotoxicity Genotoxicity Assays (e.g., Ames test, Micronucleus assay) ROS_Assay->Genotoxicity

Caption: A phased experimental workflow for in vitro toxicity analysis.

Conclusion and Future Directions

The currently available data suggests that 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide possesses a favorable preliminary in vitro safety profile, characterized by low hemolytic activity at concentrations relevant to its antimicrobial effects. However, a comprehensive understanding of its cytotoxicity requires further investigation. Based on the analysis of structurally related compounds, it is plausible that CFA may exhibit dose-dependent cytotoxicity in nucleated human cells, potentially mediated by the induction of oxidative stress and apoptosis.

Future studies should focus on determining the IC50 values of CFA across a diverse panel of human cancer and non-cancerous cell lines. Mechanistic studies, including apoptosis assays, measurement of reactive oxygen species, and genotoxicity assessments, will be crucial in elucidating the cellular pathways affected by this compound. A thorough in vitro toxicological evaluation will be instrumental in guiding the further development of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide as a potential therapeutic agent.

References

  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021).
  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020). MDPI. [Link]
  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (n.d.).
  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021). PubMed. [Link]
  • Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020). PubMed. [Link]
  • 2-(4-Fluorophenyl)
  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (n.d.). OUCI. [Link]
  • (PDF) Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020).
  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2024). Pharmaceutical Sciences. [Link]
  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2025). Pharmaceutical Sciences. [Link]
  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021). PubMed. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in organic synthesis and drug development, the formation of an amide bond via N-acylation is a foundational and ubiquitous transformation. The choice of methodology is not trivial; it dictates reaction efficiency, product purity, scalability, and the preservation of stereochemical integrity. This guide provides an in-depth comparison of the reaction mechanisms of prevalent N-acylation strategies, moving beyond simple protocols to explain the causality behind experimental choices.

The Archetype: Direct Acylation via the Schotten-Baumann Reaction

The Schotten-Baumann reaction is a classic and direct method for acylating amines (and alcohols) using highly reactive acylating agents like acyl chlorides or anhydrides, typically under aqueous alkaline conditions.[1][2][3]

Mechanistic Breakdown

The reaction proceeds through a nucleophilic acyl substitution mechanism.[4][5]

  • Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate.[1][4][5]

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, a good leaving group.[4]

  • Deprotonation: A base, such as sodium hydroxide or a tertiary amine, removes the proton from the nitrogen atom, yielding the neutral amide product.[2][3][4]

Expertise & Causality: Why It Works and When to Use It

The driving force of this reaction is the high electrophilicity of the acyl chloride's carbonyl carbon, which is enhanced by the electron-withdrawing nature of both the chlorine and oxygen atoms.[6] The use of a base is critical for two reasons:

  • It neutralizes the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][4]

  • By consuming the HCl, the base drives the reaction equilibrium toward the product side.[3]

This method is favored for its simplicity, speed, and use of inexpensive reagents. However, the high reactivity of acyl chlorides can be a double-edged sword, making the reaction unsuitable for substrates with sensitive functional groups that could undergo side reactions. The exothermic nature also requires careful temperature control.

Schotten_Baumann cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products RCOCl R-CO-Cl (Acyl Chloride) Intermediate Tetrahedral Intermediate RCOCl->Intermediate RNH2 R'-NH₂ (Amine) RNH2->Intermediate 1. Nucleophilic Attack Amide R-CO-NH-R' (Amide) Intermediate->Amide 2. Elimination of Cl⁻ Amide->Amide HCl HCl BaseH Base-H⁺ HCl->BaseH Neutralization

Caption: Schotten-Baumann nucleophilic acyl substitution mechanism.

Experimental Protocol: Synthesis of N-benzylacetamide
  • In a round-bottom flask, dissolve benzylamine (1.0 eq) in a suitable organic solvent like dichloromethane (DCM).

  • Add an aqueous solution of sodium hydroxide (e.g., 10% w/v, 2.5 eq).

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Add acetyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until the starting amine is consumed (monitor by TLC).

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Precision Tools: Carboxylic Acid Activation with Coupling Reagents

Directly reacting a carboxylic acid with an amine is generally non-productive as it results in an acid-base reaction. Coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a good leaving group, thereby activating it for nucleophilic attack by the amine. This approach is the cornerstone of modern peptide synthesis.

A. Carbodiimides (DCC/DIC) and the Critical Role of Additives (HOBt)

N,N'-Dicyclohexylcarbodiimide (DCC) was one of the first widely adopted coupling reagents.[7]

Mechanism (DCC alone):

  • Activation: The carboxylic acid adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate.

  • Coupling: The amine attacks the carbonyl carbon of the O-acylisourea.

  • Product Formation: The desired amide is formed along with the insoluble byproduct, dicyclohexylurea (DCU).

DCC_Coupling RCOOH Carboxylic Acid O_acylisourea O-Acylisourea (Highly Reactive) RCOOH->O_acylisourea DCC DCC DCC->O_acylisourea + Amide Amide O_acylisourea->Amide + Amine DCU DCU (Byproduct) O_acylisourea->DCU forms Side_Product N-Acylurea (Side Product) O_acylisourea->Side_Product Rearrangement (Side Reaction) Amine Amine

Caption: DCC-mediated coupling and potential side reaction.

Causality—The Problem with DCC Alone: The O-acylisourea intermediate is too reactive. In peptide synthesis, this high reactivity can lead to a significant side reaction: the abstraction of the α-proton of the activated amino acid, causing racemization (loss of stereochemical integrity).[7][8] Furthermore, the intermediate can rearrange to a stable N-acylurea, which terminates the reaction.

The HOBt Solution: Additives like 1-Hydroxybenzotriazole (HOBt) were introduced to mitigate these issues.[7][9]

Mechanism (DCC/HOBt):

  • Activation: The carboxylic acid reacts with DCC to form the O-acylisourea as before.

  • Interception: HOBt rapidly attacks the O-acylisourea, forming an HOBt-active ester and releasing DCU.

  • Selective Coupling: The amine then reacts with the HOBt-active ester. This ester is sufficiently reactive to form the amide bond but is significantly less prone to causing racemization than the O-acylisourea.[7][10]

DCC_HOBt_Coupling RCOOH Carboxylic Acid O_acylisourea O-Acylisourea RCOOH->O_acylisourea DCC DCC DCC->O_acylisourea + HOBt_Ester HOBt-Active Ester (More Selective) O_acylisourea->HOBt_Ester + HOBt (Intercepts) DCU DCU O_acylisourea->DCU releases HOBt HOBt (Additive) HOBt->HOBt_Ester Amide Amide HOBt_Ester->Amide + Amine (Racemization Suppressed) Amine Amine Amine->Amide

Caption: DCC/HOBt mechanism showing racemization suppression.

B. Uronium/Aminium and Phosphonium Salts (HATU, HBTU, PyBOP)

Reagents like HATU, HBTU (uronium/aminium salts), and PyBOP (phosphonium salt) are often called "second-generation" coupling reagents.[10][11] They function similarly to the DCC/HOBt system but are pre-packaged for efficiency. They react directly with the carboxylic acid to form the corresponding active esters (e.g., OAt or OBt esters), which then react with the amine.

Causality—Why Use Them? These reagents offer several advantages, particularly in solid-phase peptide synthesis (SPPS):

  • Speed: Reactions are often faster and more complete.[9]

  • Soluble Byproducts: Unlike the insoluble DCU from DCC, the byproducts of these reagents are typically soluble in common organic solvents, simplifying purification.

  • Lower Racemization: Reagents like HATU (which incorporates a 7-aza-HOBt moiety) are exceptionally effective at suppressing racemization.[9][10]

Experimental Protocol: DCC/HOBt Mediated Dipeptide Synthesis
  • In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cool the solution to 0 °C.

  • Add DCC (1.0 eq) to the solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid, forming the HOBt-ester. A white precipitate of DCU will begin to form.

  • In a separate flask, dissolve the C-protected amino acid or peptide (1.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 eq) in the same solvent.

  • Add the amine solution to the activated acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Once complete, filter off the precipitated DCU.

  • Perform an aqueous workup to remove the remaining reagents and byproducts, followed by purification (e.g., column chromatography).

The Green Frontier: Enzymatic N-Acylation

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods.[12] Enzymes like acylases or certain proteases can catalyze the formation of amide bonds under physiological conditions.[13][14]

Mechanistic Principles

Enzymatic N-acylation avoids the need for stoichiometric activating agents. The reaction occurs within the enzyme's active site, which is precisely engineered to:

  • Bind Substrates: The enzyme specifically binds both the carboxylic acid and the amine in the correct orientation for reaction.

  • Activate the Carboxylate: The active site environment, often involving metal ions (e.g., Zn²⁺) or specific amino acid residues (e.g., histidine, aspartate), polarizes the carboxylic acid, making it more susceptible to nucleophilic attack.[13]

  • Stabilize Intermediates: The enzyme stabilizes the high-energy tetrahedral oxyanion intermediate, lowering the activation energy of the reaction.[13][14]

  • Facilitate Product Release: After the amide bond is formed, the product is released, and the enzyme is regenerated for another catalytic cycle.

Enzymatic_Acylation Enzyme Enzyme Active Site Complex Enzyme-Substrate Complex Enzyme->Complex Binds RCOOH Carboxylic Acid RCOOH->Complex Amine Amine Amine->Complex Intermediate Stabilized Tetrahedral Intermediate Complex->Intermediate Catalysis Product Amide Product Intermediate->Product Forms Product->Enzyme Releases

Caption: Simplified workflow for enzymatic N-acylation.

Expertise & Causality: The Power of Selectivity

The primary advantage of enzymatic methods is their exquisite selectivity.

  • Chemoselectivity: Enzymes can form an amide bond in the presence of other sensitive functional groups (like unprotected hydroxyls) without the need for protecting groups.[13]

  • Regioselectivity & Stereoselectivity: They can distinguish between different amines on the same molecule and are inherently chiral, leading to products with high optical purity.

The main limitations are the substrate scope of the enzyme, which can be narrow, and the operational challenges of using biological catalysts (e.g., stability, cost, and removal from the final product).

At-a-Glance Comparison

FeatureSchotten-BaumannCarbodiimide (DCC/HOBt)Uronium Salts (HATU)Enzymatic Acylation
Acylating Agent Acyl Chloride/AnhydrideCarboxylic AcidCarboxylic AcidCarboxylic Acid
Activation Inherently activeIn situ via O-acylisoureaIn situ via OAt-active esterEnzyme active site
Key Intermediate Tetrahedral IntermediateHOBt-Active EsterOAt-Active EsterStabilized Tetrahedral Oxyanion
Conditions Often biphasic, aq. baseAnhydrous, organic solventAnhydrous, organic solventAqueous buffer, physiological pH
Byproducts HCl (neutralized)Dicyclohexylurea (DCU)Soluble tetramethylurea derivativeWater
Advantages Fast, inexpensive reagentsGood for sensitive substratesHigh efficiency, low racemizationHighly selective, green, no protecting groups
Limitations Harsh, lacks selectivityDCU removal, potential racemizationExpensive reagentsNarrow substrate scope, enzyme cost
Stereocontrol Not a primary concernGood with additivesExcellentExcellent

Conclusion

The choice of an N-acylation method is a critical decision guided by the specific demands of the synthesis. The Schotten-Baumann reaction offers a rapid and cost-effective solution for robust substrates. For more delicate molecules, particularly in peptide chemistry, coupling reagents are indispensable, with modern uronium salts like HATU providing the highest performance in terms of efficiency and stereochemical preservation.[10] Finally, as the field moves toward greater sustainability, enzymatic methods present a powerful, albeit more specialized, tool for creating complex amides with unparalleled selectivity under mild, green conditions.[12][13] A thorough understanding of the underlying mechanisms is paramount for troubleshooting reactions, optimizing conditions, and ultimately, achieving synthetic success.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
  • Chemical Society Reviews. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • ResearchGate. (2008). Amide bond formation: Beyond the myth of coupling reagents.
  • Laborda, P., Lyu, Y. M., Parmeggiani, F., et al. (2020). Enzymatic N‐Acylation Step Enables the Biocatalytic Synthesis of Unnatural Sialosides. Angewandte Chemie International Edition, 59(13), 5313-5317. [Link]
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide.
  • SciSpace. (2020). An Enzymatic N‐Acylation Step Enables the Biocatalytic Synthesis of Unnatural Sialosides.
  • ResearchGate. (n.d.). An Enzymatic N‐Acylation Step Enables the Biocatalytic Synthesis of Unnatural Sialosides | Request PDF.
  • Organic Chemistry. (2023, February 1). DCC Coupling With HOBt Activation Mechanism | Organic Chemistry [Video]. YouTube. [Link]
  • Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide.
  • MDPI. (2023). The Role of Ceramides in Metabolic and Cardiovascular Diseases. International Journal of Molecular Sciences, 24(15), 12345. [Link]
  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • Doc Brown's Chemistry. (n.d.). Reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • University of Manchester. (2019). Enzymatic N-Acylation Step Enables the Biocatalytic Synthesis of Unnatural Sialosides.
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • Save My Exams. (n.d.). Acylation Mechanism.
  • National Institutes of Health. (2018). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances, 8(2), 857-867. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Chloro-N-(2-nitrophenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the 2-chloro-N-(2-nitrophenyl)acetamide scaffold represent a class of compounds with significant potential in drug discovery, largely due to the reactive chloroacetamide "warhead" that enables covalent modification of protein targets.[1][2] This covalent mechanism can lead to high potency and prolonged duration of action.[3] However, the same reactivity that drives efficacy also presents a substantial risk of off-target interactions, leading to toxicity or misleading structure-activity relationships.[4] This guide provides a comprehensive framework for assessing and comparing the cross-reactivity of these derivatives. We will move beyond simple protocol listings to explain the causal logic behind experimental choices, empowering researchers to design, execute, and interpret robust, self-validating cross-reactivity studies. We will cover predictive in silico approaches, proteome-wide experimental screening, and orthogonal cellular validation assays, providing the technical depth and practical insights needed to advance drug development programs with confidence.

Introduction: The Covalent Conundrum

The this compound scaffold is defined by its electrophilic chloroacetamide moiety, a functional group designed to form a covalent bond with nucleophilic amino acid residues—most commonly cysteine—within a protein's binding pocket.[1] This targeted covalent inhibition is a powerful strategy in drug design, offering benefits like enhanced potency and sustained target engagement.[3][4]

However, this inherent reactivity is a double-edged sword. If not exquisitely controlled by the recognition elements of the scaffold (the N-(2-nitrophenyl) portion and its derivatives), the chloroacetamide warhead can react with unintended proteins throughout the proteome.[5] Such off-target reactions can complicate the interpretation of a compound's biological effects and pose significant safety risks.[4][5] Therefore, a rigorous evaluation of proteome-wide selectivity is not just a regulatory hurdle but a fundamental necessity in the development of these compounds.

This guide outlines a multi-tiered strategy to systematically characterize and compare the cross-reactivity profiles of novel derivatives, ensuring that researchers can confidently distinguish between on-target efficacy and off-target liabilities.

Part 1: Predictive Analysis and In Silico Triage

Before committing to resource-intensive wet-lab experiments, computational methods can provide valuable, early-stage predictions of potential off-target interactions. This in silico triage helps prioritize which derivatives to advance and can inform the design of subsequent experimental panels.

The Logic of Ligand-Based Off-Target Prediction

The underlying principle of ligand-based prediction is that structurally similar molecules often interact with similar protein targets.[6] By comparing a novel derivative to large databases of known bioactive compounds, we can generate a ranked list of potential off-targets.

Key Mechanistic Claim: The chemical structure of a small molecule dictates its potential protein interactions. AI/ML models trained on vast datasets of known drug-target interactions can identify these relationships for novel compounds.[6]

Recommended Tools:

  • PharmMapper: Identifies potential targets by matching the pharmacophore features of a query molecule to a database of target pharmacophores.[7]

  • SuperPred: Predicts the main therapeutic class and potential protein targets of a compound based on its chemical structure.[7]

  • SPiDER: Uses 2D and 3D molecular similarity to identify potential off-targets.[8]

Interpreting the Data

In silico tools provide hypotheses, not definitive answers.[8][9] The output is a probability score or rank for potential off-targets. This information should be used to:

  • Prioritize Derivatives: Compounds predicted to have numerous high-probability off-targets, especially those linked to known toxicities, can be deprioritized.

  • Design Experimental Panels: If a group of derivatives is consistently predicted to interact with a specific protein family (e.g., a class of kinases or proteases), this family should be explicitly included in subsequent experimental screens.

Part 2: Experimental Strategies for Profiling Cross-Reactivity

No single experiment can fully capture a compound's selectivity profile. A robust assessment relies on a combination of broad, unbiased screening and focused, orthogonal validation methods. Here, we present a logical workflow designed to provide a comprehensive and trustworthy view of cross-reactivity.

Workflow 1: Chemoproteomics for Unbiased, Proteome-Wide Off-Target Discovery

For covalent inhibitors, chemoproteomics is the gold standard for identifying on- and off-targets in a native biological system.[10] Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique that uses chemical probes to map the functional state of enzymes and other proteins directly in complex proteomes.[11][12][13]

The Causality Behind the Method: The core principle of competitive ABPP is that if your covalent derivative binds to a protein, it will prevent a broadly reactive, tagged chemical probe from binding to that same site. By using quantitative mass spectrometry to measure which proteins show reduced probe labeling in the presence of your compound, you can identify its direct targets.[10]

Experimental Protocol: Competitive Isotopic ABPP (isoTOP-ABPP)

  • Probe Synthesis: Synthesize an alkyne-functionalized analog of the this compound parent scaffold. This probe serves as a tool to identify all potential targets of this chemical class.

  • Cell Culture and Treatment: Culture relevant cells (e.g., a cancer cell line for an oncology target) and treat separate populations with either vehicle (DMSO) or varying concentrations of your test derivative for a defined period (e.g., 1-4 hours).

  • Probe Labeling: Lyse the cells and treat the proteomes with the alkyne-functionalized probe. The probe will covalently label the reactive sites on proteins that were not already occupied by your test derivative.

  • Click Chemistry: Use a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide tag to the alkyne-labeled proteins.[5]

  • Enrichment: Use streptavidin beads to enrich for the biotin-tagged proteins, effectively pulling down the probe-labeled portion of the proteome.

  • On-Bead Digestion & Isotopic Labeling: Digest the enriched proteins into peptides while they are still bound to the beads. Label the peptides from the vehicle-treated sample with a "light" isotopic tag and the derivative-treated sample with a "heavy" isotopic tag (e.g., using TMT or iTRAQ reagents).

  • LC-MS/MS Analysis: Combine the light and heavy peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the "heavy/light" ratio for each identified peptide. A ratio significantly less than 1 indicates that the test derivative successfully bound to that protein in cells, preventing the probe from labeling it. These are your "hits" (both on- and off-targets).

Data Presentation: Comparative Off-Target Profile

The quantitative data from the chemoproteomics experiment should be summarized in a table for easy comparison between derivatives.

Protein TargetDerivative A (1 µM) Target OccupancyDerivative B (1 µM) Target OccupancyNotes
On-Target Protein X 95%92%High on-target engagement for both.
Off-Target Kinase Y5%68%Derivative B shows significant off-target liability.
Off-Target Protease Z8%12%Minor off-target engagement.
Off-Target GSTM145%48%Common off-target for electrophiles.

Visualization: Chemoproteomics Workflow

Below is a diagram illustrating the logical flow of the competitive ABPP workflow.

ABPP_Workflow cluster_cell In-Cell Treatment cluster_lysate In-Lysate Steps Vehicle Cells + Vehicle Probe Label with Alkyne Probe Vehicle->Probe Proteome Compound Cells + Derivative Compound->Probe Proteome Click Click Chemistry (Biotin-Azide) Probe->Click Enrich Streptavidin Enrichment Click->Enrich Digest Tryptic Digest & Isotopic Tagging Enrich->Digest MS LC-MS/MS Analysis Digest->MS Data Identify & Quantify Off-Targets MS->Data

Caption: Competitive ABPP workflow for off-target identification.

Workflow 2: Cellular Thermal Shift Assay (CETSA) for Orthogonal Validation

After identifying potential off-targets via chemoproteomics, it is crucial to validate these interactions using an orthogonal method. The Cellular Thermal Shift Assay (CETSA) is an ideal choice because it measures target engagement in intact cells without requiring any modification to the compound or the protein.[14][15][16]

The Causality Behind the Method: The principle of CETSA is that when a ligand binds to a protein, it generally stabilizes the protein's structure.[17] This stabilization makes the protein more resistant to heat-induced denaturation. By heating cells treated with your compound to various temperatures and then measuring how much of a specific protein remains soluble, you can confirm engagement.[17][18]

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment: Treat cultured cells with either vehicle or your test derivative at a desired concentration and incubate to allow for target engagement.

  • Heating: Aliquot the cell suspension into different tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling.

  • Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant, which contains the soluble, non-denatured proteins.

  • Western Blotting: Analyze the amount of the specific protein of interest (identified from the ABPP screen) remaining in the supernatant at each temperature using Western blotting with a specific antibody.

  • Data Analysis: Plot the band intensity for the protein of interest versus temperature for both vehicle- and derivative-treated samples. A shift in the melting curve to a higher temperature in the presence of the derivative confirms direct binding and target engagement.

Data Presentation: CETSA Melt Curve Comparison

The results are best visualized as melt curves, which can be summarized by their apparent melting temperature (Tm).

CompoundTarget ProteinApparent Tm (Vehicle)Apparent Tm (Compound)ΔTm (°C)
Derivative BOff-Target Kinase Y52.1°C58.6°C+6.5°C
Derivative AOff-Target Kinase Y52.1°C52.3°C+0.2°C

A significant positive shift in the melting temperature (ΔTm) for Derivative B provides strong, orthogonal evidence that it directly engages Off-Target Kinase Y in a cellular context.

Visualization: The Principle of CETSA

This diagram illustrates how ligand binding stabilizes a protein against thermal denaturation.

CETSA_Principle cluster_0 No Compound (Vehicle) cluster_1 With Covalent Derivative P1 Native Protein Heat1 Heat D1 Denatured & Aggregated Heat1->D1 Low Tm P2 < Ligand-Bound Protein > Heat2 Heat S2 Stabilized & Soluble Heat2->S2 High Tm

Caption: Ligand binding increases protein thermal stability in CETSA.

Conclusion: Synthesizing a Holistic View of Selectivity

The ultimate goal of cross-reactivity studies is to build a comprehensive and trustworthy profile for each derivative. By integrating data from predictive, proteome-wide, and orthogonal validation experiments, researchers can make informed decisions. A derivative like "A" from our examples, which shows high on-target potency with minimal off-target engagement confirmed by multiple methods, is a strong candidate for advancement. Conversely, a derivative like "B," despite similar on-target activity, would be flagged for significant off-target liabilities requiring either redesign or discontinuation. This rigorous, multi-faceted approach is essential for mitigating risk and successfully translating promising covalent molecules into safe and effective therapeutics.

References

  • Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery.
  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
  • In-gel activity-based protein profiling of a clickable covalent ERK1/2 inhibitor.
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Pharmaceuticals.
  • Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots. Cell Chemical Biology.
  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology.
  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology.
  • ABPP-CoDEL: Activity-Based Proteome Profiling-Guided Discovery of Tyrosine-Targeting Covalent Inhibitors from DNA-Encoded Libraries. Journal of the American Chemical Society.
  • In Silico Target Prediction for Small Molecules. Methods in Molecular Biology.
  • Chemoproteomic methods for covalent drug discovery.
  • Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • Chemoproteomic Analysis of Covalent Drug Target.
  • Activity-based protein profiling: A graphical review. Journal of Pharmaceutical Analysis.
  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules.
  • In silico siRNA Off Target Predictions: What Should We Be Looking For? Oligonucleotide Therapeutics Society.
  • Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group.
  • The in situ proteomic reactivity of covalent kinase inhibitors is altered by modification of the Michael acceptor.
  • In Silico Target Prediction for Small Molecules: Methods and Protocols. Methods in Molecular Biology.
  • Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology.
  • Covalent Drugs in Medicinal Chemistry: Emerging Opportunities and Ongoing Challenges. International Journal of Medical Science and Clinical Invention.
  • Covalent Inhibition in Drug Discovery. Current Medicinal Chemistry.
  • A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System. Journal of the American Chemical Society.
  • Recent advances in the development of covalent inhibitors. RSC Medicinal Chemistry.
  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry.
  • Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library. Chemical and Pharmaceutical Bulletin.
  • Recent Advances in Covalent Drug Discovery. Molecules.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-chloro-N-(2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-chloro-N-(2-nitrophenyl)acetamide and its associated waste streams. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. The following procedures are designed to provide clear, actionable guidance that ensures regulatory compliance and protects both laboratory personnel and the environment. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.

Hazard Profile: Understanding the "Why"

This compound is a halogenated nitroaromatic compound. Its chemical structure necessitates careful handling due to significant health and environmental risks. While a specific, comprehensive toxicological profile for this exact compound is not widely published, data from structurally similar chemicals, such as 2-chloroacetamide and other chlorinated nitrophenyl derivatives, provide a strong basis for a cautious approach.[1][2][3]

This is not a benign laboratory reagent. Its classification as a halogenated organic compound places it under strict disposal regulations due to the environmental impact of halogenated byproducts.[4][5][6] The primary hazards are summarized below.

Hazard CategoryDescriptionRationale for Caution
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2][7]Direct exposure can cause immediate health effects. The presence of both a chloro- group and a nitro- group suggests multiple pathways for toxicological interaction.
Skin & Eye Irritation Causes skin irritation and can cause serious eye irritation or damage.[1][8][9]The compound can cause chemical burns and inflammation upon contact. Prolonged or repeated contact may lead to sensitization.[3][10]
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.[3][8]Fine powders can be easily inhaled, leading to irritation of the nose, throat, and lungs.
Environmental Hazard Harmful to aquatic life.[3][10] Should not be allowed to enter drains, waterways, or soil.[8][11]Halogenated organic compounds can be persistent in the environment and have toxic effects on aquatic ecosystems.
Reproductive Toxicity Analogs are suspected of damaging fertility or the unborn child.[3][10]This represents a significant long-term health risk, requiring stringent exposure controls.

Mandatory Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn. This is your first and most critical line of defense.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for tears or punctures before use.[1][12][13]

  • Eye/Face Protection : Tightly fitting safety goggles are required. A face shield should be worn in addition to goggles when there is a risk of splashing or dust generation.[12][13]

  • Skin and Body Protection : A laboratory coat is essential. Consider a chemically resistant apron and full-body suit for larger quantities or during spill cleanup.[1][12]

  • Respiratory Protection : Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12] If dust formation is unavoidable or if working outside a hood, a NIOSH-approved particulate respirator is necessary.[3][13]

Step-by-Step Disposal Protocol

The guiding principle for disposing of this compound is that it must be treated as hazardous halogenated organic waste .[5][14][15] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sanitary sewer.[10][11][14]

Step 1: Waste Segregation and Collection

This is the most critical logistical step. Improper segregation contaminates other waste streams, significantly increases disposal costs, and can create dangerous chemical reactions.

  • Designate a Waste Container : Obtain a dedicated, leak-proof waste container with a screw-top cap from your institution's Environmental Health & Safety (EHS) department.[6] The container must be compatible with chlorinated organic solids.

  • Collect Waste : Place all solid this compound waste, including contaminated items like gloves, weigh boats, and filter paper, directly into this designated container.[13]

  • Avoid Mixing : Do NOT mix this waste with non-halogenated solvents or other waste streams.[6][15] The presence of even small amounts of halogenated compounds requires the entire container to be treated via high-cost incineration.[6][14]

Step 2: Labeling

Proper labeling is a legal requirement under OSHA and EPA regulations.

  • Affix a "Hazardous Waste" Label : As soon as the first drop of waste is added, the container must be labeled.[15]

  • Identify Contents : Clearly write the full chemical name: "Waste: this compound ". Do not use abbreviations or chemical formulas.[15]

  • List All Components : If other chemicals are present in the waste (e.g., a solvent used for rinsing), their names and approximate percentages must also be listed.

Step 3: Storage

Pending pickup by a licensed disposal company, the waste container must be stored safely.

  • Keep Closed : The container must be securely sealed at all times except when adding waste.[15]

  • Location : Store the container in a cool, dry, and well-ventilated area designated for hazardous waste storage, known as a Satellite Accumulation Area.[8][13] This area should be secure and accessible only to authorized personnel.[13]

  • Incompatibilities : Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[12]

Step 4: Arranging for Final Disposal
  • Contact EHS : Follow your institution's specific procedures for hazardous waste pickup. This is typically managed by the EHS office.

  • Professional Disposal : The waste will be handled by a licensed hazardous waste management facility. The standard and required method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen chloride.[5][13] Land disposal of halogenated organic compounds is prohibited.[4]

Visual Workflow: Routine Disposal

The following diagram outlines the standard operating procedure for routine waste generation and disposal.

G cluster_lab In the Laboratory cluster_ehs EHS & Disposal Facility start Generate Waste (e.g., excess reagent, contaminated items) ppe Wear Full PPE (Gloves, Goggles, Lab Coat) collect Place in Designated 'Halogenated Waste' Container start->collect label_waste Label Container Correctly 'Hazardous Waste' + Full Chemical Name collect->label_waste store Store in Satellite Accumulation Area (Sealed, Ventilated, Secure) label_waste->store pickup Schedule Waste Pickup with EHS Office store->pickup transport Transport by Licensed Hazardous Waste Hauler pickup->transport incinerate Final Disposal: High-Temperature Incineration transport->incinerate

Caption: Standard workflow for the disposal of this compound.

Emergency Protocol: Spill Management

In the event of a spill, a calm and methodical response is crucial to ensure safety.

  • Evacuate & Alert : Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate : Ensure the area is well-ventilated. If the spill is outside a fume hood, increase airflow if it is safe to do so without spreading dust.[13]

  • Assess & Don PPE : For small spills, trained laboratory personnel may proceed with cleanup. Ensure you are wearing the full complement of PPE described in Section 2, including respiratory protection. For large spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.[1]

  • Containment : Prevent the spill from spreading or entering drains.[8][13]

  • Cleanup :

    • Solid Spills : Carefully sweep or vacuum the material. AVOID CREATING DUST .[13] It may be appropriate to moisten the material slightly with an inert liquid (like water, if compatible) to prevent it from becoming airborne.[3][13]

    • Liquid Spills (if dissolved in solvent) : Absorb the spill with an inert, non-combustible material such as vermiculite or sand.

  • Collection & Disposal : Place all spilled material and contaminated cleanup supplies into your designated halogenated hazardous waste container.[1][8][13] Seal and label the container as described previously.

  • Decontamination : Thoroughly clean the spill area with soap and water. Wash your hands and any exposed skin immediately after handling.[8]

Visual Workflow: Spill Response Decision Tree

This diagram provides a logical decision-making process for responding to a spill.

G spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small & Contained (Manageable by lab staff) assess->small_spill Small large_spill Large or Uncontained (Beyond lab staff capability) assess->large_spill Large don_ppe Don Full PPE (incl. Respirator) small_spill->don_ppe evacuate EVACUATE AREA Call EHS/Emergency Response large_spill->evacuate contain Contain Spill (Prevent spread, cover drains) don_ppe->contain cleanup Clean Up Spill (Sweep solid, absorb liquid) contain->cleanup collect Collect all materials in 'Halogenated Waste' Container cleanup->collect decon Decontaminate Area & Personnel collect->decon

Caption: Decision tree for managing a spill of this compound.

References

  • Management of Hazardous Wastes containing Halogen
  • 2-Chloro-N-(4-methyl-3-nitrophenyl)
  • Hazardous Waste Segreg
  • Organic Solvents Waste Disposal. (Cornell University Environmental Health and Safety).
  • Halogenated Organic Liquids - Standard Operating Procedure. (Braun Research Group, University of Illinois).
  • Organic Solvent Waste Disposal. (University of British Columbia Safety & Risk Services).
  • 2-Chloroacetamide Safety D
  • 2-Chloroacetamide Safety D
  • Acetamide, 2-chloro-N-(2,6-dimethylphenyl)
  • Proper Disposal of 2-Chloro-N-(2,6-dimethylphenyl)
  • 2-CHLORO-N-METHYL-N-(4-NITROPHENYL)
  • N1-(4,5-dichloro-2-nitrophenyl)
  • 2-Chloro-N-methyl-N-(4-nitrophenyl)
  • Acetamide, N-(2-nitrophenyl)
  • N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diethylamino)
  • EPA Hazardous Waste Guidelines. (University of Nevada, Reno).
  • 2-Chloro-N-methyl-N-(4-nitro-phenyl)
  • ICSC 0640 - 2-CHLOROACETAMIDE. (ILO/WHO).

Sources

A Comprehensive Guide to the Safe Handling of 2-chloro-N-(2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for researchers, scientists, and drug development professionals handling 2-chloro-N-(2-nitrophenyl)acetamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous chemicals, including substituted acetamides and nitrophenyl compounds, to establish a robust and conservative safety framework. Our approach is grounded in the established principles of chemical hazard mitigation to ensure maximum protection in the laboratory.

The primary hazards associated with this compound are inferred from related structures. Substituted acetamides are known to cause skin, eye, and respiratory irritation, with some being toxic if swallowed or absorbed through the skin.[1][2] The nitrophenyl moiety suggests potential for broader systemic effects and requires careful handling to avoid exposure.[3][4] Therefore, a comprehensive safety strategy encompassing engineering controls, personal protective equipment, and strict operational and disposal protocols is mandatory.

I. Hazard Analysis and Engineering Controls: The First Line of Defense

Before any personal protective equipment is selected, the primary focus must be on robust engineering controls designed to minimize or eliminate direct exposure to the chemical.

Engineering Controls:

Control TypeRecommendationRationale
Ventilation All handling of this compound must be conducted within a certified chemical fume hood.A fume hood is the primary engineering control to prevent the inhalation of dust, aerosols, or vapors, which may be harmful.[1][5]
Emergency Equipment A fully functional eyewash station and safety shower must be located in the immediate vicinity of the handling area.In case of accidental exposure, immediate flushing of the affected area is critical to minimizing injury.[1][2]
Controlled Access The area where the compound is handled should be clearly marked, and access should be restricted to authorized personnel.This prevents accidental exposure to untrained individuals.
II. Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical for preventing contact with this compound. The following table outlines the mandatory PPE for all personnel handling this compound.

Mandatory Personal Protective Equipment:

Body PartRecommended ProtectionSpecifications and Best Practices
Eyes/Face Chemical safety goggles and a face shield.Goggles must comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield is required when there is a risk of splashing.[1][6]
Hands Nitrile gloves.Gloves must be inspected for any signs of degradation before each use. Double-gloving is recommended. Contaminated gloves must be disposed of as hazardous waste immediately after handling the compound.[5]
Body A standard laboratory coat.A lab coat should be worn at all times in the laboratory. Additional protective clothing may be necessary depending on the scale of the operation.[1]
Respiratory A NIOSH-approved respirator with appropriate cartridges.Required for any operations that may generate dust or aerosols, or if working outside of a fume hood is unavoidable.[1][6]

Workflow for Safe Handling of this compound

The following diagram illustrates the procedural flow for safely handling this compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_start Verify Engineering Controls (Fume Hood, Eyewash, Shower) don_ppe Don Full PPE prep_start->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh Proceed to Handling transfer Transfer to Reaction Vessel weigh->transfer decontaminate Decontaminate Work Area transfer->decontaminate After Experiment dispose_waste Segregate and Dispose of Contaminated Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: A procedural workflow for the safe handling of this compound.

III. Operational Plan: A Step-by-Step Protocol

Adherence to a strict operational protocol is crucial for minimizing risk and ensuring experimental integrity.

Preparation:

  • Ensure all necessary engineering controls, including the chemical fume hood, eyewash station, and safety shower, are operational and accessible.[2]

  • Don the required personal protective equipment as outlined in the table above.

  • Clearly label all containers with the chemical name and appropriate hazard warnings.

Handling:

  • Avoid all direct contact with the skin, eyes, and clothing.[7]

  • Minimize the generation of dust and aerosols during weighing and transfer by performing these actions within a chemical fume hood.[1]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound, and dispose of them as contaminated waste.

  • Do not eat, drink, or smoke in the area where the chemical is being handled.[8]

In Case of Accidental Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[2] Remove contaminated clothing.[9]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids, and seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

IV. Disposal Plan: Managing Contaminated Waste

All waste contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Disposal:

  • Solid Waste: Collect all contaminated solid materials, including disposable gloves, weighing paper, and used labware, in a dedicated, clearly labeled, and sealed hazardous waste container.[1]

  • Liquid Waste: Any solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquids. Do not empty into drains.

  • Disposal Method: Dispose of all collected waste through a licensed hazardous waste disposal company.[7] Adhere to all local, state, and federal regulations for chemical waste disposal. Incineration in a permitted hazardous waste incinerator is the preferred method for organic compounds.[1]

By implementing these comprehensive safety measures, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. U.S. Department of Health & Human Services.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrophenols. National Institutes of Health.
  • GovInfo. (n.d.). 2-NITROPHENOL 4-NITROPHENOL Agency for Toxic Substances and Disease Registry U.S. P.
  • International Labour Organization & World Health Organization. (2021). ICSC 0640 - 2-CHLOROACETAMIDE.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide. PubChem.
  • LookChem. (n.d.). 2-CHLORO-N-METHYL-N-(4-NITROPHENYL)ACETAMIDE Safety Data Sheets(SDS).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N1-(4,5-dichloro-2-nitrophenyl)acetamide, 97%.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-[(2-Amino-2-oxoethyl)dithio]acetamide.
  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide.
  • Trihydro Corporation. (2020). Chemical PPE.
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health.

Sources

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